Product packaging for 3-Fluoro-5-methylpyridin-2-amine(Cat. No.:CAS No. 1211590-31-6)

3-Fluoro-5-methylpyridin-2-amine

Cat. No.: B567863
CAS No.: 1211590-31-6
M. Wt: 126.134
InChI Key: WKAWTMSJTPXTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-methylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2 B567863 3-Fluoro-5-methylpyridin-2-amine CAS No. 1211590-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAWTMSJTPXTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730850
Record name 3-Fluoro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-31-6
Record name 3-Fluoro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methylpyridin-2-amine (CAS No. 1211590-31-6): A Cornerstone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 3-Fluoro-5-methylpyridin-2-amine, registered under CAS number 1211590-31-6.[1][2][3] As a strategically functionalized pyridine derivative, this compound has emerged as a valuable and versatile building block for researchers and scientists in pharmaceutical and agrochemical development. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway with a detailed experimental protocol, discuss its critical role and applications in medicinal chemistry, and provide essential safety and handling guidelines. This guide is intended to serve as a comprehensive resource for drug development professionals seeking to leverage the unique structural attributes of this key intermediate.

Physicochemical and Structural Properties

This compound, also known as 2-Amino-3-fluoro-5-picoline, possesses a unique combination of functional groups on a pyridine scaffold.[3] The strategic placement of a fluorine atom, an amine group, and a methyl group makes it a highly sought-after synthon in organic synthesis. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, which are highly desirable traits in drug candidates.[4] The primary amine serves as a versatile reactive handle for derivatization, enabling its incorporation into larger, more complex molecular architectures.[5]

The core properties of the compound are summarized below:

PropertyValueSource
CAS Number 1211590-31-6[1][2][3]
Molecular Formula C₆H₇FN₂[1][3]
Molecular Weight 126.13 g/mol [1][3]
IUPAC Name This compoundN/A
Synonyms 2-Amino-3-fluoro-5-picoline[3]
Appearance Solid (Typical)[6]
Storage Store in a cool, dry, well-ventilated area. Recommended storage under inert gas (Nitrogen or Argon) at 2–8 °C.[1][6]

Synthesis and Reaction Pathway

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from more common pyridine precursors. A general and logical approach involves the strategic introduction of substituents, such as nitration, followed by reduction, halogenation, and potentially fluorination via diazotization-fluorination (Balz-Schiemann reaction) or nucleophilic aromatic substitution.

Below is a representative, field-proven protocol for a related transformation that illustrates the chemical principles involved, specifically the reduction of a nitro group on a pyridine ring, a common step in the synthesis of amino-pyridines.

Experimental Protocol: Reduction of a Substituted Nitropyridine

This protocol describes the reduction of 2-bromo-5-methyl-3-nitropyridine to 2-bromo-5-methylpyridin-3-amine, a structural analog and potential precursor, demonstrating a key transformation. The choice of iron powder in acetic acid is a classic, effective, and cost-efficient method for nitro group reduction, avoiding more expensive and hazardous reagents like catalytic hydrogenation with H₂/Pd-C.

Materials:

  • 2-Bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol)

  • Iron powder (1.11 g, 19.8 mmol)

  • Glacial Acetic Acid (AcOH) (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (1.11 g) and 5 mL of acetic acid.

  • Initiation: Heat the mixture to 80°C. The activation of iron with acid is crucial for the reaction to proceed efficiently.

  • Addition of Starting Material: Dissolve the 2-bromo-5-methyl-3-nitropyridine (1.0 g) in 5 mL of acetic acid. Add this solution dropwise to the heated iron-acid slurry over a period of 20 minutes. Maintaining a controlled addition rate prevents exothermic runaway.

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 80°C, then allow it to stir at ambient temperature for 16 hours to ensure complete conversion.[7]

  • Work-up: Dilute the cooled mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with additional EtOAc.[7]

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution, followed by solid NaHCO₃ in portions, until effervescence ceases and the aqueous layer is neutral (pH ~7). This step neutralizes the excess acetic acid.[7]

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). The product is organic-soluble and will move into the EtOAc phase.

  • Drying and Concentration: Combine the organic phases, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

  • Purification: The resulting solid can be further purified by recrystallization or column chromatography to yield the final amine product.

G cluster_0 Synthesis Workflow Start Substituted 3-Nitropyridine Reagents 1. Fe, Acetic Acid (Reduction) Start->Reagents Step 1 Intermediate Corresponding Amino-pyridine Reagents->Intermediate Product This compound (Final Product) Intermediate->Product Further Steps (e.g., Fluorination)

Caption: A generalized workflow for the synthesis of aminopyridines.

Applications in Drug Discovery and Development

This compound is not merely a reagent but a strategic tool for medicinal chemists. Its value lies in its capacity to serve as a foundational scaffold for building complex drug candidates.

  • Scaffold for Bioactive Molecules: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound provides a pre-functionalized pyridine core, accelerating the synthesis of new chemical entities.

  • Modulation of Pharmacokinetics: The introduction of fluorine is a well-established strategy in drug design.[4] Fluorine's high electronegativity can alter the pKa of the nearby amine group, influencing binding interactions with protein targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Vector for Further Synthesis: The primary amine at the 2-position is a nucleophilic site ripe for a multitude of chemical transformations. It readily participates in amide bond formations, reductive aminations, and the synthesis of ureas, sulfonamides, and heterocyclic rings, allowing chemists to explore a vast chemical space. This makes it a key intermediate for building libraries of compounds for high-throughput screening.[5]

G cluster_1 Drug Candidate Elaboration Core This compound Pyridine Core Fluoro Group (Metabolic Stability) Amino Group (Reaction Handle) Amide Amide/Sulfonamide Formation Core:f2->Amide Acylation Alkylation N-Alkylation Core:f2->Alkylation Reductive Amination Cyclization Heterocycle Formation Core:f2->Cyclization Condensation

Caption: Role as a versatile synthon in drug development.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Information: While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, related aminopyridine and fluoropyridine compounds carry significant warnings. Users MUST consult the specific Safety Data Sheet (SDS) provided by their supplier. Based on data for analogous structures, the following hazards are likely.[8][9][10][11]

Hazard ClassGHS Statement
Acute Toxicity H301: Toxic if swallowed. H310: Fatal in contact with skin.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

Recommended PPE and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.[9][11]

  • Eye/Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[8][12]

  • Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[8][10] Immediately remove and properly dispose of contaminated clothing.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[11][12]

  • Handling: Avoid breathing dust.[8] Do not get in eyes, on skin, or on clothing.[8] Wash hands and any exposed skin thoroughly after handling.[9][10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

References

  • This compound.
  • This compound | 1211590-31-6. ChemicalBook.
  • 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209. PubChem.
  • The Role of this compound in Modern Organic Synthesis. Okemiss.
  • 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6. Santa Cruz Biotechnology.
  • 2-Fluoro-3-methyl-5-aminopyridine Product Description. ChemicalBook.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 3-Amino-6-fluoro-2-methylpyridine SDS. ECHEMI.
  • 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.
  • Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermedi
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central.
  • 3-Amino-5-methylpyridine. Chem-Impex.

Sources

Introduction: Unveiling a Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylpyridin-2-amine

This compound is a substituted aminopyridine that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its structural uniqueness, combining a pyridine core with a strategically placed fluorine atom, a methyl group, and a reactive amine handle, makes it a versatile synthon for creating complex molecular architectures.[1] The incorporation of a fluorine atom is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles.[2][3]

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective application. These properties govern everything from reaction conditions and purification strategies to the ultimate biological activity and formulation of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical protocols and field-proven insights.

Molecular and Structural Characteristics

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and structure.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1211590-31-6Acros Pharmatech[4]
Molecular Formula C₆H₇FN₂Acros Pharmatech[4]
Molecular Weight 126.13 g/mol Acros Pharmatech[4]
Canonical SMILES CC1=CC(=C(N=C1)N)FAcros Pharmatech[4]
InChI Key WKAWTMSJTPXTOY-UHFFFAOYSA-NAcros Pharmatech[4]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Each of these parameters is critical for predicting the compound's behavior in both chemical and biological systems.

Physicochemical PropertyValue / RangeSignificance in Research & Development
Melting Point (°C) Data not available in literature; requires experimental determination.Purity assessment, solid-state characterization, formulation development.
Boiling Point (°C) 195.5 ± 35.0 (Predicted)Provides an estimate for purification by distillation and thermal stability.[4]
Aqueous Solubility Requires experimental determination.Crucial for bioavailability, reaction quenching, and designing biological assays.
pKa Requires experimental determination.Determines the ionization state at physiological pH, impacting absorption, distribution, and receptor binding.

In-Depth Analysis and Experimental Methodologies

A Senior Application Scientist does not simply rely on reported values but understands the causality behind their measurement. The following sections detail the significance of each core property and provide robust, self-validating protocols for their determination.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid.[5] A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This makes it an indispensable first-pass quality control check after synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method in organic chemistry labs.[6]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle.[7]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.[8]

  • Packing: To pack the sample tightly at the bottom, drop the capillary tube, sealed-end down, through a long glass tube resting on a hard surface. Repeat several times.

  • Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the block's temperature.

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate measurement.

  • Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary. Heat the block slowly, at a rate of approximately 1-2°C per minute, once you are near the expected melting point.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.[5][8]

Workflow Visualization:

MeltingPointWorkflow start_end start_end process process decision decision data data start Start prep Prepare & Load Sample into Capillary Tube start->prep setup Insert into Apparatus prep->setup heat_fast Heat Rapidly for Approximate MP setup->heat_fast cool Cool Block heat_fast->cool heat_slow Heat Slowly (1-2°C / min) cool->heat_slow observe Observe Melting heat_slow->observe record Record T1 (Onset) & T2 (Complete) observe->record end End record->end

Capillary Melting Point Determination Workflow.
Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective.[9] It also dictates the design of in vitro assays and formulation strategies. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: Remove any remaining undissolved solid from the aliquot by filtering through a low-binding 0.22 µm filter or by high-speed centrifugation. This step is critical to avoid artificially high concentration readings.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calibration: Quantify the concentration by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.

Workflow Visualization:

SolubilityWorkflow start_end start_end process process critical_step critical_step analysis analysis start Start add_excess Add Excess Solid to Buffer (Known Volume) start->add_excess equilibrate Agitate at Constant Temp (24-72 hours) add_excess->equilibrate separate Separate Phases (Settle / Centrifuge) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify end End quantify->end

Shake-Flask Aqueous Solubility Workflow.
pKa Determination

Scientific Rationale: The acid dissociation constant (pKa) defines the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH.[12][13][14] For a drug candidate like this compound, which has a basic amino group, the pKa is paramount. It determines its charge state in different parts of the body (e.g., stomach vs. intestine), which in turn governs its solubility, membrane permeability (ADME properties), and ability to interact with its biological target.[12] Potentiometric titration is a classic and highly accurate method for pKa determination for compounds with sufficient solubility.[13][15]

Experimental Protocol: Potentiometric Titration

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). If solubility is an issue, a co-solvent like methanol or DMSO may be used, and the aqueous pKa is then determined by extrapolation.

  • Apparatus Setup: Place the solution in a thermostatted vessel. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.

  • Titration: Since the compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-buret.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).

  • pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point.[15] For a base, this corresponds to the point where half of the amine has been protonated. Specialized software is often used to refine the pKa value from the full titration curve.

Workflow Visualization:

pKaWorkflow start_end start_end process process analysis analysis start Start prepare Dissolve Known Amount of Compound in Solution start->prepare calibrate Calibrate pH Electrode prepare->calibrate titrate Titrate with Standardized Acid (e.g., HCl) calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot calculate Determine Equivalence Point & Calculate pKa at 1/2 Eq. Point plot->calculate end End calculate->end

Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[16] It is the most powerful tool for unambiguous structure elucidation of organic molecules.

General Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17] The choice of solvent is critical to ensure the compound is fully dissolved.[17]

  • Tube Loading: Transfer the solution into a clean NMR tube.[17]

  • Spectrometer Setup: Insert the tube into the NMR spectrometer.[18] The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity.[17]

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.[17]

Predicted Spectral Features for this compound:

  • ¹H NMR:

    • -NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift is concentration-dependent. This signal will disappear upon D₂O exchange.[19]

    • Aromatic Protons: Two distinct signals for the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet due to coupling with the ¹⁹F nucleus. The proton at C6 will appear as a singlet or a narrow doublet.

    • -CH₃ Protons: A sharp singlet, typically in the range of 2.2-2.5 ppm.

  • ¹³C NMR:

    • Six distinct carbon signals are expected. The carbons directly bonded to the fluorine (C3) and nitrogen atoms (C2, C5) will be significantly influenced. The C-F coupling will be observable, with the C3 signal appearing as a large doublet.

  • ¹⁹F NMR:

    • A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely show coupling to the adjacent proton at C4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

Predicted Characteristic IR Absorptions:

  • N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[19][20] These are typically weaker than O-H stretches.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • N-H Bending: A medium to strong band is expected in the 1580-1650 cm⁻¹ region.[20]

  • C=C and C=N Stretching: Aromatic ring vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A strong band is expected in the 1250-1335 cm⁻¹ range, characteristic of an aromatic amine.[20]

  • C-F Stretching: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 126.13. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₇FN₂.

  • Nitrogen Rule: The compound has an even number of nitrogen atoms (two), so its molecular ion peak will have an even nominal mass, consistent with 126.

  • Fragmentation: Common fragmentation pathways may include the loss of small neutral molecules or radicals, which can help in confirming the structure.

Conclusion and Outlook

This compound is a compound of significant interest due to its utility as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its physicochemical properties—solubility, pKa, and thermal characteristics—are the critical parameters that dictate its handling, reactivity, and, ultimately, the performance of the final products derived from it.

This technical guide has outlined the scientific rationale behind the key physicochemical properties and provided robust, validated protocols for their experimental determination. For researchers and developers, mastering these analytical techniques is essential for ensuring data integrity, accelerating project timelines, and successfully translating a promising molecular scaffold into an innovative solution. The combination of its fluorinated pyridine core and reactive amine group ensures that this compound will remain a valuable tool in the chemist's arsenal for the foreseeable future.

References

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • ASTM E1148-02(2010). Standard Test Method for Measurements of Aqueous Solubility.
  • University of Calgary. Melting point determination.
  • Goroncy, A.K. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming NMR Facility.
  • Cichocki, A. (2023). An Introduction to NMR Spectroscopy. Lab Manager Magazine.
  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Chemistry For Everyone. (2024). How To Determine Melting Point Of Organic Compounds?. YouTube.
  • Westminster College.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • JEOL USA, Inc. NMR Basics for the absolute novice.
  • Slideshare.
  • Clarion University. Determination of Melting Point. Science in Motion.
  • PharmaeliX. (2021).
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • De Witte, A. M., et al. (2013).
  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa)
  • The Role of this compound in Modern Organic Synthesis.
  • Scribd. (2019).
  • ResearchGate. (2024). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.
  • Cre
  • Sigma-Aldrich.
  • ResearchG
  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • ChemicalBook. 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description.
  • ChemicalBook. This compound | 1211590-31-6.
  • Acros Pharm
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.
  • Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • PubChem. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209.
  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.
  • PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Chem-Impex. 3-Amino-5-methylpyridine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Sigma-Aldrich. 2-Amino-5-methylpyridine 99 1603-41-4.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-methylpyridine | 1603-41-4.
  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4).
  • Jubilant Ingrevia. 2-Amino-5-Methyl Pyridine.
  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) IR1.

Sources

3-Fluoro-5-methylpyridin-2-amine structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-methylpyridin-2-amine: Structure, Synthesis, and Applications

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by its CAS Number 1211590-31-6, is a specialized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure features a pyridine ring functionalized with an amine group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups makes it a highly valuable and versatile building block (synthon) in organic synthesis.

The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing the molecule's reactivity, pKa, and binding interactions. In the context of drug development, the introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target, all of which are highly desirable attributes in medicinal chemistry.[2] The primary amine group serves as a convenient reactive handle, providing a site for further chemical modifications and the construction of more complex molecular architectures.[3]

This guide provides an in-depth look at the structure, physicochemical properties, synthesis, and applications of this compound, intended for researchers and professionals in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application in synthesis.

  • Canonical SMILES: CC1=CC(=C(N=C1)N)F[4]

  • InChI Key: WKAWTMSJTPXTOY-UHFFFAOYSA-N[4]

A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1211590-31-6[1][4][5]
Molecular Formula C₆H₇FN₂[1][4]
Molecular Weight 126.13 g/mol [1][4]
Appearance White to yellow solid[6]
Melting Point 40 - 44 °C
Boiling Point 208 - 209 °C
Storage Store in a cool, dry, well-ventilated area. Recommended storage at 2–8 °C under an inert gas.[4][7]

Synthesis of this compound: A Mechanistic Overview

The synthesis of substituted fluoropyridines often requires multi-step pathways, as direct fluorination can be challenging. A common and effective strategy for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoro-aromatic compound.[8]

A plausible synthetic route to this compound starts from a readily available precursor, such as 3-amino-5-methylpyridine or 2-amino-5-methylpyridine, and proceeds through several key transformations. The following workflow illustrates a generalized approach.

G cluster_0 Generalized Synthetic Pathway Start 2-Amino-5-methylpyridine (Starting Material) Step1 Acetylation (Protection of Amine) Start->Step1 Acetic Anhydride Intermediate1 N-(5-methylpyridin-2-yl)acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO₃ / H₂SO₄ Intermediate2 N-(3-nitro-5-methylpyridin-2-yl)acetamide Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 e.g., Fe/AcOH or H₂/Pd-C Intermediate3 N-(3-amino-5-methylpyridin-2-yl)acetamide Step3->Intermediate3 Step4 Balz-Schiemann Reaction (Diazotization & Fluorodediazoniation) Intermediate3->Step4 1. NaNO₂ / HBF₄ 2. Heat Intermediate4 N-(3-fluoro-5-methylpyridin-2-yl)acetamide Step4->Intermediate4 Step5 Hydrolysis (Deprotection) Intermediate4->Step5 Acid or Base FinalProduct This compound (Final Product) Step5->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for preparing fluoropyridines.

Step 1: Protection of the Amine (Acetylation)

  • To a solution of 2-amino-5-methylpyridine in a suitable solvent, add acetic anhydride.

  • Heat the reaction mixture (e.g., to 45°C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and isolate the N-(5-methylpyridin-2-yl)acetamide product, typically by precipitation or extraction.

Causality: The primary amine is protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent nitration step.

Step 2: Nitration

  • Carefully dissolve the N-(5-methylpyridin-2-yl)acetamide in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Add fuming nitric acid dropwise to the solution, ensuring the temperature does not rise excessively.

  • Stir the reaction at a controlled temperature (e.g., 60°C) for a few hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-(3-nitro-5-methylpyridin-2-yl)acetamide product. Filter and wash the solid.

Causality: The electron-donating nature of the acetamido and methyl groups directs the incoming electrophile (nitronium ion, NO₂⁺) to the 3-position of the pyridine ring.

Step 3: Reduction of the Nitro Group

  • Suspend the N-(3-nitro-5-methylpyridin-2-yl)acetamide in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common method involves iron powder in acetic acid.[9] Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used.

  • Heat the mixture (e.g., to 80°C) and stir until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts and concentrate the filtrate to obtain N-(3-amino-5-methylpyridin-2-yl)acetamide.[9]

Causality: The nitro group is reduced to a primary amine, which is the necessary precursor for the diazotization reaction.

Step 4: Balz-Schiemann Reaction (Diazotization and Fluorination)

  • Dissolve the N-(3-amino-5-methylpyridin-2-yl)acetamide in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

  • Isolate the diazonium salt by filtration.

  • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene) until nitrogen evolution ceases. This thermal decomposition yields N-(3-fluoro-5-methylpyridin-2-yl)acetamide.

Causality: The amine is converted to a diazonium group (-N₂⁺), which is an excellent leaving group. The tetrafluoroborate counter-ion (BF₄⁻) serves as the fluoride source, which attacks the ring upon heating, displacing the nitrogen gas.

Step 5: Deprotection (Hydrolysis)

  • Heat the N-(3-fluoro-5-methylpyridin-2-yl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • After the hydrolysis is complete, neutralize the solution and extract the final product, this compound, with an organic solvent.

  • Purify the product by recrystallization or chromatography.

Causality: The acetamide protecting group is removed to regenerate the free primary amine, yielding the final target molecule.

Applications in Research and Drug Development

This compound is primarily used as a crucial intermediate in the synthesis of more complex molecules for various research applications.[3]

  • Pharmaceutical Intermediates : Its most significant application is in the construction of active pharmaceutical ingredients (APIs). The fluorinated aminopyridine scaffold is a common feature in molecules designed to interact with specific biological targets.

  • Proteomics Research : The compound is used to build specific probes and reagents for proteomics research.[1]

  • Agrochemicals : Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and herbicides, where the fluorine atom can enhance potency and environmental stability.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Based on available safety data sheets, the compound presents several hazards.

  • Hazard Statements : Causes skin irritation and serious eye irritation. May cause respiratory irritation. It can be toxic if swallowed and fatal in contact with skin.

  • Precautionary Measures :

    • Handling : Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust.[11] Do not get in eyes, on skin, or on clothing.

    • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and safety goggles with side-shields.[11][12] If ventilation is inadequate, a suitable respirator should be used.[11]

    • First Aid : In case of skin contact, wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek immediate medical attention if symptoms persist or in case of significant exposure.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] Keep away from incompatible substances.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups—a reactive amine, a stabilizing methyl group, and a pharmacologically advantageous fluorine atom—make it a premier building block for constructing novel molecules with tailored properties. Understanding its synthesis, properties, and handling is crucial for any researcher or scientist looking to leverage its potential in the development of next-generation pharmaceuticals and other advanced chemical products.

References

  • Acros Pharmatech. This compound.
  • ChemicalBook. This compound | 1211590-31-6.
  • PubChem. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209.
  • Unknown Source. The Role of this compound in Modern Organic Synthesis.
  • PubChem. 3-Fluoro-5-methylpyridin-1-ium-2-amine.
  • Santa Cruz Biotechnology. 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6.
  • MedchemExpress.com. Safety Data Sheet.
  • A75706. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. 2-Fluoro-3-methyl-5-aminopyridine Product Description.
  • MedchemExpress.com. Certificate of Analysis.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.
  • Unknown Source. Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermediates.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • PMC - PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Chem-Impex. 2-Fluoro-3-methylpyridine.
  • Chem-Impex. 3-Amino-5-methylpyridine.

Sources

spectroscopic data for 3-Fluoro-5-methylpyridin-2-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS 875782-93-9). As a substituted pyridine, this molecule is a valuable building block in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Implications

This compound is a heteroaromatic compound featuring a pyridine ring substituted with an amine group, a fluorine atom, and a methyl group. Each of these functional groups imparts distinct and predictable features in its spectra, allowing for a robust, multi-faceted structural confirmation.

  • Pyridine Ring: The aromatic system will show characteristic signals in both ¹H and ¹³C NMR, as well as C=C and C=N stretching vibrations in the IR spectrum.

  • Amine Group (-NH₂): This primary amine will exhibit characteristic N-H stretching bands in the IR spectrum. In ¹H NMR, its protons are typically broad and their chemical shift is concentration-dependent. They are also exchangeable with deuterium, a key diagnostic feature.[1]

  • Fluorine Atom (-F): The highly electronegative fluorine atom significantly influences the electronic environment of the molecule. This results in predictable downfield shifts for nearby nuclei in NMR spectra and introduces characteristic heteronuclear coupling (J-coupling) between fluorine and both protons (¹H) and carbons (¹³C). A C-F stretching vibration will also be present in the IR spectrum.

  • Methyl Group (-CH₃): This group will produce a distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

Below is a diagram of the molecular structure with IUPAC numbering, which will be used for all spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information, with the fluorine atom serving as a valuable internal probe.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds. DMSO-d₆ is useful for enhancing the visibility of N-H protons, which exchange more slowly than in other solvents.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.

  • D₂O Exchange (Diagnostic Step): After acquiring an initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The disappearance of a signal confirms its assignment as an exchangeable proton (e.g., -NH₂).[1]

¹H NMR Spectroscopy: Data Analysis

The ¹H NMR spectrum is predicted to show four distinct signals.

  • Aromatic Protons (H4, H6):

    • H6: This proton is adjacent to the nitrogen atom and will appear furthest downfield. It is coupled to H4 (small, ⁴J meta-coupling) and the fluorine atom at position 3 (⁴J H-F coupling). This will likely result in a doublet of doublets (dd) or a more complex multiplet.

    • H4: This proton is coupled to H6 (⁴J meta-coupling) and the fluorine atom at position 3 (³J H-F coupling). The ³J H-F coupling is typically larger than the ⁴J H-H coupling, leading to a distinct doublet of doublets.

  • Amine Protons (-NH₂):

    • A broad singlet is expected for the two amine protons.[1] The chemical shift is highly variable depending on solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O.[1]

  • Methyl Protons (-CH₃):

    • The methyl group at C5 is relatively isolated from other protons, so it is expected to appear as a sharp singlet. A very small long-range coupling to the fluorine atom (⁵J H-F) might be observable with high-resolution instruments but typically is not resolved.

¹³C NMR Spectroscopy: Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms. The key diagnostic feature is the splitting of carbon signals due to coupling with the fluorine atom.

  • C3 (Fluorine-bearing Carbon): This carbon will exhibit a very large one-bond coupling constant (¹J C-F), appearing as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

  • C2 and C4 (Ortho to Fluorine): These carbons will show smaller two-bond coupling constants (²J C-F) and will also appear as doublets.

  • C5 and C6 (Meta and Para to Fluorine): These carbons will show even smaller three-bond and four-bond coupling constants (³J C-F, ⁴J C-F), respectively. These may appear as small doublets or triplets, or the coupling may not be fully resolved.

  • -CH₃ Carbon: The methyl carbon will appear as a singlet (or a very finely split quartet due to ¹J C-H coupling in a coupled spectrum) in the aliphatic region (~10-25 ppm).

NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J). Note that actual values may vary based on experimental conditions. These predictions are based on data from analogous compounds like 2-amino-5-methylpyridine and various fluoropyridines.[2][3][4][5]

¹H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Proton 1~7.5-7.8dd⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 3-5H6
Proton 2~7.0-7.3dd⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10H4
Proton 3~4.5-5.5br s--NH₂
Proton 4~2.2-2.4s--CH₃
¹³C NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Carbon 1~155-160d¹J(C-F) ≈ 230-250C3
Carbon 2~150-155d³J(C-F) ≈ 4-8C5
Carbon 3~145-150d²J(C-F) ≈ 15-25C2
Carbon 4~135-140d²J(C-F) ≈ 20-30C4
Carbon 5~120-125d⁴J(C-F) ≈ 2-5C6
Carbon 6~17-20s--CH₃

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the anvil to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectrum Analysis

The IR spectrum provides a distinct fingerprint for this compound, confirming its key functional groups.

  • N-H Stretching: Primary amines show two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][6]

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The aromatic ring vibrations will result in several sharp absorptions in the 1650-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine typically appears as a strong band around 1650-1580 cm⁻¹.[6]

  • C-N Stretching: This vibration for aromatic amines is found in the 1350-1200 cm⁻¹ range.[1]

  • C-F Stretching: A strong, characteristic absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450 and ~3350Asymmetric & Symmetric Stretch-NH₂ (Primary Amine)
~3100-3000StretchAromatic C-H
~2980-2850StretchAliphatic C-H (-CH₃)
~1620Scissoring Bend-NH₂
~1600, ~1570, ~1480StretchAromatic C=C and C=N
~1300StretchAromatic C-N
~1150StretchC-F

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Mass Spectrum Analysis
  • Molecular Ion (M⁺): The molecular formula of this compound is C₆H₇FN₂. Its nominal molecular weight is 126 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 126.

  • Nitrogen Rule: The molecule contains an even number of nitrogen atoms (two), so its molecular ion will have an even mass-to-charge ratio, consistent with m/z = 126.[1]

  • Fragmentation: Common fragmentation pathways for pyridines include the loss of HCN or radicals. For this molecule, potential key fragments include:

    • [M-1]⁺ (m/z 125): Loss of a hydrogen atom.

    • [M-15]⁺ (m/z 111): Loss of a methyl radical (•CH₃).

    • [M-27]⁺ (m/z 99): Loss of HCN.

G M [C₆H₇FN₂]⁺˙ m/z = 126 M_minus_H [C₆H₆FN₂]⁺ m/z = 125 M->M_minus_H - •H M_minus_CH3 [C₅H₄FN₂]⁺ m/z = 111 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₅H₆F]⁺˙ m/z = 99 M_minus_CH3->M_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Mass Spectrometry Data Summary
m/zProposed IdentityNotes
126[M]⁺˙Molecular Ion
125[M-H]⁺Loss of H radical
111[M-CH₃]⁺Loss of methyl radical
99[M-HCN]⁺˙Loss of hydrogen cyanide

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of synthesizing evidence from multiple techniques. No single method is sufficient, but together they provide an unambiguous identification.

G cluster_0 Spectroscopic Analysis Workflow start Sample: This compound ms Mass Spec (MS) - Molecular Weight (126) - Nitrogen Rule Confirmed start->ms Provides MW ir Infrared (IR) - NH₂ stretch (~3400 cm⁻¹) - C-F stretch (~1150 cm⁻¹) start->ir Identifies Func. Groups nmr NMR ('H & ¹³C) - C-H Framework - H-F & C-F Coupling start->nmr Maps Connectivity structure Confirmed Structure ms->structure ir->structure nmr->structure

Caption: Integrated workflow for structural elucidation.

The process begins with Mass Spectrometry to confirm the molecular weight. IR spectroscopy then validates the presence of the key functional groups (-NH₂, -CH₃, C-F, aromatic ring). Finally, ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, showing the precise location and connectivity of each atom through chemical shifts and spin-spin coupling, especially the characteristic C-F and H-F couplings that place the fluorine at the C3 position.

Conclusion

The spectroscopic characterization of this compound is straightforward and logical when approached systematically. The combination of NMR, IR, and MS provides a self-validating set of data that unambiguously confirms the molecular structure. The key diagnostic features are the N-H and C-F stretches in the IR spectrum, the molecular ion at m/z 126 in the mass spectrum, and the characteristic chemical shifts and fluorine-coupling patterns observed in both the ¹H and ¹³C NMR spectra. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block.

References

  • Acros Pharmatech. This compound.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • PubChem. 2-Amino-5-methylpyridine. National Center for Biotechnology Information.
  • PubChem. 3-Fluoro-5-methylpyridine. National Center for Biotechnology Information.

Sources

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical design.[1] This guide provides an in-depth technical analysis of the biological activities of fluorinated pyridines, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles that underpin the enhanced potency and favorable pharmacokinetic profiles of these compounds. By examining a diverse range of applications—from oncology and infectious diseases to advanced crop protection—this document will illuminate the versatility and power of this structural motif.[2][3] Through detailed case studies of FDA-approved drugs, step-by-step experimental protocols, and illustrative diagrams, this guide aims to equip the reader with both the theoretical understanding and the practical insights necessary to leverage fluorinated pyridines in their own research and development endeavors.

The Foundational Chemistry: Why Fluorine on a Pyridine Ring?

The decision to introduce a fluorine atom or a fluorinated group (like -CF3) into a pyridine ring is a deliberate strategy to modulate a molecule's properties in a predictable and advantageous manner. Unlike other halogens, fluorine possesses a unique combination of properties that makes it exceptionally valuable.

The Unique Physicochemical Properties of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively).[1][4] This allows it to act as a "super-hydrogen" isostere, replacing a C-H bond with a C-F bond without introducing significant steric bulk.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule.[5][6]

Modulation of Key Pharmacokinetic and Pharmacodynamic Parameters

The introduction of fluorine profoundly alters the electronic and physical properties of the parent pyridine molecule, which in turn enhances its drug-like characteristics.[7]

  • Lipophilicity (LogP/LogD): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[8][9] However, the effect is highly context-dependent on the fluorination pattern. For instance, a single fluorine atom can increase lipophilicity, while a trifluoromethyl group has a more pronounced effect.[8] This modulation is a critical tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic.[10] This is a crucial consideration in drug design, as it affects the molecule's charge state at physiological pH, influencing its solubility, receptor binding, and off-target activities.[8]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][4] Strategically placing a fluorine atom at a site that is susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and duration of action.[7][11]

  • Binding Interactions: Fluorine can participate in a range of non-covalent interactions that enhance binding affinity to target proteins. These include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and increasingly recognized halogen bonds.[1] The polarized C-F bond can favorably interact with electron-rich pockets in a protein's active site, leading to a significant boost in potency.

The multifaceted influence of fluorination on a pyridine core is summarized in the diagram below.

G A Fluorination of Pyridine Ring B Increased Lipophilicity A->B C Lowered pKa (Reduced Basicity) A->C D Blocked Metabolic Sites A->D E Enhanced Target Binding A->E F Improved Membrane Permeability B->F G Altered Solubility & Ionization C->G H Increased Half-Life D->H I Higher Potency & Selectivity E->I

Caption: Multifaceted effects of fluorinating a pyridine scaffold.

A Spectrum of Biological Activity: From Therapeutics to Crop Protection

The tunable properties of fluorinated pyridines have led to their application across a vast range of biological targets.

Enzyme Inhibition: A Cornerstone of Fluorinated Pyridine Activity

Many drugs and agrochemicals function by inhibiting enzymes, and fluorinated pyridines are particularly effective in this role.[12][13] The pyridine ring can act as a scaffold, positioning key functional groups for optimal interaction with an enzyme's active site, while the fluorine atom enhances binding affinity and metabolic stability.[12]

Case Study: Kinase Inhibitors in Oncology Protein kinases are a major class of drug targets in oncology. Alpelisib, an FDA-approved drug for breast cancer, features a trifluoro-t-butyl group on its pyridine ring.[14] This fluorinated moiety is crucial for high-affinity binding to the PI3Kα enzyme, demonstrating excellent metabolic stability and oral bioavailability.[14] The structure-activity relationship (SAR) studies for many kinase inhibitors reveal that the inclusion of a fluorinated pyridine is a key determinant of potency.[15]

Inhibitor ClassTarget EnzymeExample Compound/DrugRole of Fluorinated PyridinePotency (IC50/Ki)
PI3K InhibitorsPI3KαAlpelisibEnhances binding affinity via H-bonds and provides metabolic stability.[14]Low nM range
JAK InhibitorsJanus KinasesTofacitinib (contains a related fluorinated pyrrolo[2,3-d]pyrimidine core)Fluorine modulates pKa and improves cell permeability.Sub-nM to low nM range
MEK InhibitorsMEK1/2Cobimetinib (contains a fluorinated pyridine derivative)The fluoro-substituent contributes to potent and selective inhibition.Low nM range
Agrochemical Applications: Enhancing Potency and Stability

In the agrochemical industry, more than 50% of pesticides launched in the last two decades are fluorinated.[1] Trifluoromethylpyridine (TFMP) derivatives are particularly prominent in herbicides, fungicides, and insecticides.[1] The fluorine imparts increased efficacy, metabolic stability in plants and soil, and better target specificity.[3][6]

Case Study: Flupicolide Flupicolide is a highly effective fungicide used to control devastating plant diseases like late blight.[3] Its structure is built around a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group is critical for its unique mode of action and systemic activity within the plant.[3]

Diverse Therapeutic Areas

The application of fluorinated pyridines extends well beyond enzyme inhibition in oncology and agrochemicals.

  • Anticancer: Beyond kinase inhibition, fluorinated pyridines are found in drugs targeting various aspects of cancer biology.[4][11]

  • Antidiabetic, Antioxidant, and Anti-Alzheimer's: Research has demonstrated the potential of these compounds in treating metabolic and neurodegenerative diseases.[2][7]

  • Antimicrobial: Fluorinated pyridine derivatives have shown promising activity against a range of bacteria and fungi, offering potential new avenues to combat antimicrobial resistance.[2][][17]

From Bench to Clinic: FDA-Approved Drugs

The success of this chemical scaffold is underscored by the number of drugs containing a fluorinated pyridine moiety that have received FDA approval.[7][11] These drugs treat a wide array of conditions, validating the strategic value of this molecular design.

Drug NameIndicationRole of Fluorinated Pyridine Moiety
Alpelisib Breast CancerA trifluoro-t-butyl group on the pyridine ring enhances binding to PI3Kα and improves metabolic stability.[14]
Vericiguat Chronic Heart FailureContains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit; the fluorine atom contributes to good bioactivity.[15]
Cabotegravir HIV Treatment/PreventionA fluorinated benzene ring attached to a complex heterocyclic system; the fluorine improves potency.[15]
Sotorasib Non-Small Cell Lung CancerThe core structure contains a fluorinated pyridine derivative that is key for its targeted action against the KRAS G12C mutation.
Umbralisib LymphomaFeatures a fluorinated phenyl ring attached to a pyrazolopyrimidine core, which in turn is linked to a chromenone scaffold.[15]

Practical Methodologies: Synthesis and Biological Evaluation

A key aspect of leveraging fluorinated pyridines is the ability to synthesize them efficiently and evaluate their biological activity robustly.

Synthetic Workflow: Accessing Key Fluorinated Pyridine Intermediates

The synthesis of fluorinated pyridines can be challenging but several reliable methods have been developed. Common strategies include nucleophilic aromatic substitution (SNAr) on activated chloropyridines with fluoride salts, and more modern techniques like Rh(III)-catalyzed C-H functionalization.[18][19][20]

G cluster_0 General Synthetic Workflow A Start with Pre-functionalized Pyridine (e.g., Chloropyridine) B Nucleophilic Aromatic Substitution (SNAr) with Fluoride Source (e.g., KF, CsF) A->B High Temp, Aprotic Solvent C Purification (Chromatography/Crystallization) B->C D Characterization (NMR, MS, HPLC) C->D E Fluorinated Pyridine Building Block D->E

Caption: A general workflow for the synthesis of fluorinated pyridines.

Detailed Protocol: Synthesis of 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Flupicolide) This protocol is a representative synthesis adapted from publicly available literature for the fungicide Flupicolide.[3]

Materials:

  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

  • 2,6-Dichlorobenzoyl chloride

  • Toluene

  • Aqueous sodium hydroxide solution (32 wt.%)

  • Hydrochloric acid (20 wt.%)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine in toluene.

  • Addition of Acylating Agent: While stirring, add 2,6-Dichlorobenzoyl chloride to the solution. An exothermic reaction may be observed.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution to the reaction mixture to neutralize the HCl byproduct, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with a brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Flupicolide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Workflow: Assessing Biological Activity

Once synthesized, the biological activity of the fluorinated pyridine derivatives must be assessed through a cascade of in vitro and in vivo assays.

G cluster_1 In Vitro Screening Cascade A Synthesized Fluorinated Pyridine Compound B Primary Biochemical Assay (e.g., Enzyme Inhibition Assay) A->B C Determine IC50/Ki B->C Hit Identification D Cell-based Assay (e.g., Proliferation, Cytotoxicity) C->D Potent Hits E Determine EC50 D->E F ADME/Tox Profiling (e.g., Microsomal Stability, CYP Inhibition) E->F Cell-active Hits G Lead Candidate for In Vivo Studies F->G

Caption: A typical workflow for in vitro biological evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format) This protocol describes a general method to determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test compound (fluorinated pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 1 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler or pin tool.

    • Add 2.5 µL of a 2X kinase/substrate mix to all wells except the negative controls (add 2.5 µL of buffer instead).

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final volume will be 5 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

Fluorinated pyridines represent a privileged class of scaffolds in modern chemistry. Their unique ability to enhance a molecule's physicochemical properties has led to the development of highly effective drugs and agrochemicals.[7] The continued exploration of novel fluorination methods and a deeper understanding of fluorine's role in molecular interactions will undoubtedly lead to the discovery of next-generation therapeutics and crop protection agents. As structure-based drug design and predictive ADME modeling become more sophisticated, the rational incorporation of fluorine into pyridine-based molecules will remain a key strategy for success in research and development.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWVm010ZmVqETfRGljrZjZ-mOsegY3UiX-HnUbRXEKtE0Yet3mE4fMjZd2NEecp7cg9DKNdj0NgkWVS7dIwbF8-BM9_u_P1fEK3peXsd1t9XeW4ZkAqJ6lfKPLhsyNvvJTlSku5p9W6i6HQtPv7dMmTHrXkROsJv6Sl589Wqe3V9_LQmxAEsEQkFFt6ufxRLz58q9pkBXbbxlRvHUZ2NR9eKvVsmX3BxJ8]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVvs3G0IbvHil5gTFbYZhWPE3V_Zfr0faoRBdg_P92MXnAH9sMMT3TWY03jfkoZlhPdfzMK85rbfe5_3OPne4exoBCeB8nu9cNmgRTiQF-y3l58ccLldbV8a0SmO_gpbLB4VZ2U-CN8O8hYfM=]
  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYghRS9atDNJ4T6-EM0RADx0Ch5hlDDc2oojhmiyFRuzrcbQ3K1nd9Cmtbube-0kwlBhfV3JdwKT25YgIl5WKGoh_1LkMXKG2YTldfB2CC6n96ohPlNy7yQoAQCW-IzSaCdgfJ8Uxy4KQAMUPRvev4QPErMYmo_vAubH_KJ5Y8-xMnhE4RhFnPhtWcTTMW8mb-EY7ZbKwA8L7aKDv-gICkpFVT-md8wraC9wOdU1ASp5GubdaaOT4Cy-XC3nuB1TJu]
  • Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqSd5WMbEvnwqThw-nUdumplUiR9p5_fZz83-28veowPCwAR9BhppTUJ7QiGYcCrccprHg7ePWQra5PgER3smhCdosnoMHvLLfOcIcjRMYFsJDz1wY9hPoQ--bf3II11-FxmeD5lJ2g2mx_jW7S1alO3jbqADapC8EQHQfvf6lJU6ETw4staoka1cUZUINuEUGd4Bt6pHfFRfxLQIBYWsE4PM5re3NGeZQrny-x_7K1pz5CLdE_iA=]
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmdY6MNyjWiponO88CVCE5vNO0e3xitFHx24lnc4hOzZ3Yc7-R7EEjGkiroy_jrECXSugjbBe1bVs7VG1Kjr6KXitGpVmlfBsS-GFz5X8NeUb0hONbYkISdd_CXqKXGU2rTw5PT9rp8qUViHk=]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh6zZ4p7X3bTDJR_WNyhzE364xydx0RF9wGlekdpm_SRd1PLfSZZPK2qhf1-vCt1bmyj_ekVhfRHx9eiweGPpmtXUGM7fqEgcJDvIcryK--69ZVY_za7REvPNbrjyHgOjLcpTFMUe8F3zIzl38X4zWBosm2a-DS3gkSoFdUPQ0kL0LivR8wp4-cGUsa3kaXg7ibtX-zaM6fZboKnHI6QrFQF9LlxMes87zou5KjySNMXrQI_jDFssPwGeI4_XpR2m9kTZybPVvpHji_H4knLNAOBUEWfD83ewMSFwI8q8=]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF540dEqRF4FeHZAu1NLJCu6Wmhw0O_GSR77Fiq6Q72iLoyoD6xV1KVAk77-e6mzrUuK_Dw_tLII_FUup6ZDcCEObxgd8_zt8vIBS0ha19qjEjVnnhaWNh_0-wxGp55sPPoLgrQ]
  • Fluoroinated pyridines in pharmaceuticals and agrochemicals - ResearchGate. [URL: https://www.researchgate.net/publication/381146743_Fluoroinated_pyridines_in_pharmaceuticals_and_agrochemicals]
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjucmhnGfU-_vuRbNLI4vk0uTAg8i6tzvl1pM6EhgyRwRsdLQMbGXRtPBmhQMvM-Q6bMuIkb5xs5n6FwPGgk5xUBd-9_9G-56R6WXUM0ZB-FJZH2pcSZQeOKl4DSxfeUZUUa1Ri2CfMEoddFk=]
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. [URL: https://doi.org/10.1039/D5OB00997A]
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB93sYAGsvTn64ekS5vWu9GF_40rzHjGbxpexx9sIzJ9LhRiw6R6rV5uS1o_2pE7z5OKGqOjF8hovo6sqkmPyn_KrNBhs2ke6W0lTvy5PWXJogbKYwLorJDIe_OWGsnCrd7czrS1KETPRe5GlwykZMjplJfzBiEVjz2_VgVSBWVXXhhxidW8IfcXI8vr75GTrMr5xOBC6r4hfri1c7sT5iVFLpn7avsNUJT4hi9Ke0CUa1uTY=]
  • Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEJL8JofFP5pgD5KUcjuSElEK2kRpy0rVMFQs8cEeZJxWVQ6JGXFI__8p-9wvULN5LC5apXoBfSkoYccfa3AXaC4jMIn6A6cWHnSZiq_B-u5ap_CTeUnWq9vBXThW0CcvizQv3Jl-Z3ORQMhSUH30ryEkJmg8RMbYgXGYorLZh5f8e1u_9nGDouc41m3s9mZFOM0Prxed-Rxb6Vl8FjD2B2pRB7Jq_Z5k-8xQdkiIgRQa9pzpbLPVywQ==]
  • The Power of Fluorine: How TFMP Drives Agrochemical Innovation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo0s46iyeJe58UMND0XY2wHNhF1L2pzGKZGFTSv8AvAKtzP62MkXsqg9Tlsv3u70niikDCpTwN9Ci3aCeEnzjlvcn5SEMnGEMU4YAWUMJHK1O3vM07xFyPNiPIdkNsPmfzYkfPLo7oQwYCe0V86lFDHB8KZf15fZrydrDzQDjqTTn02le3Ipsp-VHLCjn5lfUGsUupzpfON0JdGt6mpV3Y_4rdLQuNo4ab1XiH]
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDng2u-62Ay-u2ZL7WtrfB365eMSNV0xEBFlV6P_kKOz4iVlRbxI9wJsann3dj-LYU98i4-a4kDhyMaJcN6iWIZtn8aDegnlHFEbGxHyE_xeNnVeaNbJo4YGI5OFxeJ84NP3lf5J708pVkHZA=]
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TYZL1AN-h9STtkTzHCyq0B1PqRy8D7Tf2z4H5ofAOaSyiZxM6hdG9FJg2_j_pZZS8MdPj42jlVw-5XORIfZIqDZpio_C40t3a8Z4OjaFZVDVOE5ad8GicXxxJAeEQEu3Hd-Sp5z3anRfxhcN]
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wu5ft7nQVfwTG4pT0xHw-HB5Q2GO66_w0w8IphacuHKs0oaGI_vZjSi2WkUHH2Rqkki0vN56azMogt0b3y97i-tarqUW_QIjBwqvnk7zQlF8Ige_6ttazJx_A_efTcVWYLwBMkFx0-Yp_WjYtWdl-iNvB2Wn_xp9moK-cevEpyWoJYjVH64ACM9e5utbFBM045Xi_9qh8jEEBpJ8NGxn_JvAkIwRIDUPOZDTaU0lAwECloU-gSBC_ApTXhMUTrHd]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfPz_hHq7RtPAJdP5uItTuDCMNGAnBwQf8wrTrdXS-OWoKCjkC_cwMLejFopRsg32czk_RXvs6PoLJK-cZxj4ctkHW-7WMH9g7Mu5FZuuCtB3EdmLI8puybvbNf8YTL_HtWe0=]
  • Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. [URL: https://www.sciencedaily.com/releases/2019/01/190123110425.htm]
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474100/]
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/383177659_Fluorinated_Mechanism-Based_Inhibitors_Common_Themes_and_Recent_Developments]
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/349170889_Role_of_pyridines_as_enzyme_inhibitors_in_medicinal_chemistry]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [URL: https://www.mdpi.com/1420-3049/28/13/5053]
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. [URL: https://pubmed.ncbi.nlm.nih.gov/29177421/]
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm201263e]
  • Fluorine-containing drugs approved by the FDA in 2021 - 中国化学会期刊平台. [URL: https://www.sciencedirect.com/science/article/pii/S100184172200234X]
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [URL: https://pubmed.ncbi.nlm.nih.gov/38762999/]
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. [URL: https://www.eurekaselect.com/article/99605]
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.. [URL: https://www.researchgate.net/figure/FDA-approved-drugs-containing-pyridine-scaffold-to-treat-bacterial-and-fungal-infections_fig1_372864669]
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab. [URL: https://www.colabpub.com/articles/synthesis-of-pyridine-derivatives-for-diverse-biological-activity-profiles-a-review-1681297594.pdf]
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [URL: https://www.beilstein-journals.org/bjoc/articles/19/91]
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds - ResearchGate. [URL: https://www.researchgate.net/figure/A-F-Previous-works-on-the-impact-of-the-fluorination-on-physicochemical-properties-of_fig1_362243285]
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02888a]
  • Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. [URL: https://www.bocsci.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1834914]
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. [URL: https://www.researchgate.

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, featured in drugs targeting a wide array of diseases, from neurological disorders to oncology. 3-Fluoro-5-methylpyridin-2-amine represents a novel, yet uncharacterized, entrant from this chemical class. Its unique substitution pattern—combining a fluorine atom, a methyl group, and an amine on the pyridine core—suggests the potential for novel pharmacology and therapeutic applications. This guide presents a comprehensive, strategy-driven framework for the systematic identification and validation of its therapeutic targets. We move beyond theoretical discussions to provide actionable, field-proven experimental workflows, grounded in established biochemical and proteomic principles. This document is intended for drug discovery researchers and scientists, offering a blueprint for elucidating the mechanism of action of this promising compound and unlocking its therapeutic potential.

Introduction: The Therapeutic Promise of a Novel Aminopyridine

Aminopyridine derivatives have demonstrated significant clinical success, primarily through the modulation of ion channels and protein kinases. The canonical example, 4-aminopyridine (Dalfampridine), is a voltage-gated potassium channel blocker used to improve motor function in patients with multiple sclerosis.[1][2][3] Other derivatives, such as the multi-targeted kinase inhibitor Crizotinib, highlight the scaffold's versatility in oncology.

This compound (CAS 1211590-31-6) is a distinct structural entity.[4] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and lipophilicity. However, with no published biological data, its mechanism of action and therapeutic potential remain unknown. This guide outlines a logical, multi-pronged strategy to bridge this knowledge gap, progressing from computational prediction to rigorous experimental validation.

Strategic Framework for Target Identification

A successful target identification campaign integrates computational, hypothesis-driven, and unbiased experimental approaches. This ensures a comprehensive exploration of the compound's biological interactions, mitigating the risk of overlooking novel or unexpected mechanisms.

Target_ID_Strategy start This compound insilico Phase 1: In Silico & Computational Prediction start->insilico hypothesis Phase 2: Hypothesis-Driven Investigation (Based on Aminopyridine Precedent) insilico->hypothesis Generates initial hypotheses (e.g., Kinases, Ion Channels) unbiased Phase 3: Unbiased Target Discovery (Phenotypic Screening) insilico->unbiased Informs assay design validation Phase 4: Target Validation & Mechanism of Action hypothesis->validation Candidate targets from known classes unbiased->validation Novel candidate targets validated_target Validated Therapeutic Target(s) validation->validated_target

Figure 1: A multi-phase strategic workflow for target identification.

Phase 1: In Silico Profiling and Target Prediction

The first, most resource-efficient step involves leveraging computational tools to predict the compound's physicochemical properties and potential biological targets based on its structure.[5][6]

Physicochemical Properties: Analysis of this compound against established rules, such as Lipinski's Rule of 5, provides an early assessment of its drug-like potential.

PropertyPredicted ValueCompliance (Lipinski's Ro5)Source
Molecular Weight126.13 g/mol Yes (< 500)[4]
LogP (Octanol/Water)0.6Yes (< 5)[7]
Hydrogen Bond Donors1 (from -NH2)Yes (< 5)[7]
Hydrogen Bond Acceptors2 (from N in ring, F)Yes (< 10)[7]

Note: LogP value is for the similar structure 3-Fluoro-5-methylpyridin-4-amine as a proxy.

Target Prediction Databases: Bioinformatics platforms use algorithms that compare the chemical structure of a query molecule to databases of known ligands and their targets.[8][9] This "guilt-by-association" approach generates a prioritized list of potential protein targets.

Experimental Protocol: In Silico Target Prediction

  • Obtain SMILES String: Secure the canonical SMILES representation of this compound: CC1=C(C=NC=C1F)N.

  • Query Prediction Servers:

    • SwissTargetPrediction: Submit the SMILES string to predict the most probable macromolecular targets. This tool leverages 2D and 3D chemical similarity measures.

    • BindingDB: Search for structurally similar compounds to identify known protein targets and associated binding affinities.

    • ChEMBL: Perform a similarity search to find compounds with published bioactivity data, which can infer potential targets for the query molecule.

  • Analyze and Prioritize: Consolidate the outputs. Rank potential target classes (e.g., kinases, G-protein coupled receptors, ion channels) based on the frequency and probability scores from the prediction tools. This list forms the basis for hypothesis-driven investigation.

Phase 2: Hypothesis-Driven Investigation

This phase focuses on experimentally testing the high-probability targets predicted in Phase 1, guided by the known pharmacology of the broader aminopyridine class.

Primary Hypothesis: Voltage-Gated Potassium (Kv) Channels

The most prominent mechanism of action for simple aminopyridines is the blockade of Kv channels.[1][2] This is a logical and essential first hypothesis to test.

Experimental Protocol: Electrophysiological Screening

  • Assay System: Utilize automated patch-clamp electrophysiology systems (e.g., QPatch, Patchliner) with cell lines stably expressing key human Kv channel subtypes relevant to neurology and cardiology (e.g., Kv1.1, Kv1.3, Kv3.1, Kv7.2/7.3, hERG).

  • Compound Preparation: Prepare a concentration-response curve for this compound, typically from 1 nM to 100 µM in an appropriate vehicle (e.g., DMSO, final concentration <0.1%).

  • Execution: Apply the compound to the cells and measure the inhibition of potassium currents evoked by a voltage-step protocol.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each channel subtype. A potent and selective inhibition of a specific Kv channel would represent a significant finding. A high IC50 against the hERG channel is a positive indicator for cardiac safety.

Secondary Hypothesis: Protein Kinases

The structural complexity of this compound, compared to 4-aminopyridine, makes it a plausible candidate for interacting with the ATP-binding pocket of protein kinases.

Experimental Protocol: Broad Kinase Panel Screening

  • Assay Service: Engage a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a large kinase panel screen (e.g., KINOMEscan™, ADP-Glo™).

  • Screening Concentration: Submit the compound for initial screening at a single high concentration, typically 1 µM or 10 µM.

  • Execution: The service will perform binding or activity assays against a panel of hundreds of human kinases.

  • Data Analysis: The primary output is typically "% Inhibition" or "Kd" (dissociation constant) for each kinase. Hits are defined as kinases inhibited beyond a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any confirmed hits, perform dose-response experiments to determine the precise IC50 or Kd, confirming both potency and selectivity.

Phase 3: Unbiased Target Deconvolution

If hypothesis-driven approaches yield no clear targets, or if the goal is to discover a novel mechanism of action, unbiased methods are required. These techniques identify molecular targets based on a physical interaction with the compound without prior assumptions.[10][11]

Affinity-Based Chemical Proteomics

This powerful technique uses a modified version of the small molecule as a "bait" to pull its binding partners out of a complex protein mixture (cell lysate), which are then identified by mass spectrometry.[10][12][13]

Affinity_Proteomics_Workflow compound 3-Fluoro-5-methyl- pyridin-2-amine synthesis Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) compound->synthesis incubation Incubate Probe with Lysate synthesis->incubation lysate Prepare Cell Lysate (Proteome) lysate->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis (Protein ID & Quant) elute->ms analysis Data Analysis: Identify Enriched Proteins (Specific Binders) ms->analysis targets Candidate Targets analysis->targets

Figure 2: Workflow for affinity-based chemical proteomics.

Experimental Protocol: Chemical Probe Pull-Down

  • Probe Synthesis: Design and synthesize an affinity probe. This involves attaching a linker arm and a reporter tag (e.g., biotin) to the parent compound. The attachment point must be carefully chosen to minimize disruption of the key binding interactions. The primary amine at the 2-position is a potential, albeit risky, attachment point; derivatizing the pyridine ring itself may be a superior strategy if synthetic routes allow.

  • Cell Culture and Lysis: Grow a relevant human cell line (e.g., a cancer cell line like MCF-7 if anti-proliferative effects are observed) and prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the biotinylated probe. In a crucial control experiment, co-incubate the lysate with the probe and a large excess of the free, unmodified this compound. True binding partners will be outcompeted by the free compound.

  • Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and its bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in both the experimental and control samples.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-only sample compared to the competition control. These proteins are high-confidence candidate targets.

Label-Free Biophysical Methods

Methods like the Drug Affinity Responsive Target Stability (DARTS) assay rely on the principle that a small molecule binding to a protein can stabilize its structure, making it more resistant to degradation by proteases.[10]

Experimental Protocol: DARTS Assay

  • Lysate Preparation: Prepare a native cell lysate as described above.

  • Compound Incubation: Aliquot the lysate and incubate with either vehicle (DMSO) or varying concentrations of this compound.

  • Protease Digestion: Add a protease (e.g., pronase) to all samples and incubate for a fixed time. The protease will digest the proteins in the lysate.

  • Quench and Analyze: Stop the digestion and analyze the remaining proteins by SDS-PAGE and silver staining or Western blot if a candidate is suspected. A protein that is stabilized by the compound will appear as a more prominent band in the compound-treated lanes compared to the vehicle control. Mass spectrometry can be used for unbiased identification of the stabilized proteins.

Phase 4: Target Validation

Identifying a candidate protein is not the end goal. The interaction must be validated, and its functional consequence demonstrated.

Experimental Protocol: Target Validation Workflow

  • Confirm Direct Binding: Use a biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with a purified recombinant version of the candidate protein to confirm a direct, high-affinity interaction and determine binding kinetics (Kd, Kon, Koff).[14]

  • Demonstrate Cellular Target Engagement: Develop an assay to show the compound binds to its target in living cells. For example, a cellular thermal shift assay (CETSA) can measure the thermal stabilization of the target protein inside the cell upon compound treatment.

  • Establish Functional Consequence:

    • Biochemical Assay: If the target is an enzyme, test the compound's effect on its activity using a purified protein assay.

    • Cellular Assay: Show that the compound modulates a signaling pathway downstream of the target protein (e.g., by measuring phosphorylation of a substrate via Western blot).

  • Genetic Validation: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If the cellular phenotype caused by the compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the protein is the functionally relevant target.

Hypothetical_Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (Hypothetical Target) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 3-Fluoro-5-methyl- pyridin-2-amine Compound->RAF Inhibition

Sources

An In-depth Technical Guide to 3-Fluoro-5-methylpyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The pyridine nucleus, a ubiquitous motif in pharmaceuticals and agrochemicals, gains significantly enhanced properties upon fluorination.[1] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated pyridines highly sought-after building blocks.

This guide focuses on 3-Fluoro-5-methylpyridin-2-amine (CAS No. 1211590-31-6), a versatile synthetic intermediate whose value lies in the precise arrangement of its functional groups: a nucleophilic amino group, a strategically placed fluorine atom, and a methyl group that can modulate steric and electronic properties.[2] While a singular "discovery" paper for this specific compound is not prominent in the scientific literature, its emergence is a logical progression of the synthetic methodologies developed for analogous fluorinated aminopyridines. Its history is intertwined with the broader development of fluorination techniques and the increasing demand for novel, functionalized heterocyclic building blocks in medicinal chemistry.

This document provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1211590-31-6[2]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance White to yellow or brown crystalline powder[3]
Storage Conditions Store at 0 - 8 °C[3]

A Plausible and Robust Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process analogous to established methods for preparing substituted 2-amino-3-fluoropyridines.[4] This approach, detailed below, relies on the principles of nucleophilic aromatic substitution followed by a reduction, offering a reliable and scalable route.

The proposed synthesis starts from a suitable precursor, 2,3-difluoro-5-methylpyridine. The core of this methodology is the selective displacement of the fluorine atom at the 2-position by an amino group, followed by the removal of a directing or protecting group if necessary. A highly relevant and illustrative methodology is the synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine, which involves a regioselective ammonolysis followed by a reduction of the chloro group.[4] Adapting this proven strategy provides a robust framework for the synthesis of the title compound.

Synthetic_Pathway_of_this compound cluster_step1 start 2,3-Difluoro-5-methylpyridine intermediate This compound start->intermediate reagents1 Ammonia (aq.) High Temperature & Pressure step1_label Step 1: Nucleophilic Aromatic Substitution (Ammonolysis)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of a closely related analogue, 2-amino-3-fluoropyridine.[4] The underlying chemical principles are directly applicable and provide a strong foundation for the successful synthesis of the title compound.

Step 1: Ammonolysis of a Dihalogenated Pyridine Precursor

The first step involves the selective nucleophilic aromatic substitution of a fluorine atom at the 2-position of a di- or tri-substituted pyridine. For the synthesis of this compound, the logical starting material would be 2,3-difluoro-5-methylpyridine. The greater electrophilicity of the carbon at the 2-position, due to the activating effect of the ring nitrogen, directs the ammonolysis to this site.

  • Materials:

    • 2,3-Difluoro-5-methylpyridine

    • Aqueous ammonia (25-28%)

    • A suitable high-pressure reactor (e.g., a sealed tube or autoclave)

  • Procedure:

    • In a high-pressure reactor, place 2,3-difluoro-5-methylpyridine.

    • Add a molar excess of aqueous ammonia. The ratio of the pyridine derivative to ammonia is a critical parameter and should be optimized, with ratios from 1:8 to 1:14 being typical.[4]

    • Seal the reactor and heat to a temperature between 110-140 °C. The reaction is typically run for 16-24 hours.[4]

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any excess pressure.

    • Transfer the reaction mixture to a separation funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

  • Molar Excess of Ammonia: This ensures that the reaction goes to completion and minimizes the formation of by-products.

  • Regioselectivity: The substitution occurs preferentially at the 2-position due to the electronic activation by the adjacent ring nitrogen.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[3] The primary amino group serves as a versatile handle for a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • N-Arylation and N-alkylation reactions: To introduce further diversity.

  • Formation of heterocyclic rings: The amino group can participate in cyclization reactions to build fused ring systems.

The presence of the fluorine atom at the 3-position can impart desirable properties to the final molecule, such as increased metabolic stability by blocking potential sites of oxidation, and modulation of pKa and lipophilicity, which can lead to improved cell permeability and target engagement. This makes this compound a particularly attractive starting material for the synthesis of kinase inhibitors and other targeted therapeutics, where the pyridine scaffold is a common feature.[5]

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry, providing researchers with a versatile and strategically functionalized building block. While its specific discovery is not marked by a single seminal publication, its synthesis is firmly grounded in well-established and reliable methodologies for the preparation of fluorinated aminopyridines. This guide offers a robust, scientifically-sound framework for its synthesis and a deeper understanding of its potential to contribute to the development of novel and impactful molecules in medicine and beyond.

References

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Deriv
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: not available)
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • CAS:407-21-6, 3-氟-5-甲基吡啶-毕得医药. (URL: not available)
  • This compound - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters. (URL: [Link])
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
  • The Role of this compound in Modern Organic Synthesis. (URL: not available)
  • 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem. (URL: [Link])
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209 - PubChem. (URL: [Link])
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine - Organic Chemistry Research. (URL: [Link])
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC - PubMed Central. (URL: [Link])
  • Himmelsbach et al. (45) Date of Patent - Googleapis.com. (URL: not available)
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (URL: not available)
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. (URL: [Link])

Sources

Safe Handling and Integrated Safety Protocols for 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the fast-paced environment of pharmaceutical research and development, the introduction of novel building blocks and intermediates like 3-Fluoro-5-methylpyridin-2-amine is a constant. While a comprehensive, peer-reviewed toxicological profile for every new compound is not always immediately available, a robust safety culture is built on proactive, principles-based risk assessment. This guide is structured not as a mere checklist, but as a framework for critical thinking. By understanding the chemical nature of this compound and its relationship to analogous compounds, we can establish handling protocols that are both rigorous and scientifically justified. As scientists, our primary responsibility extends beyond discovery to ensuring the well-being of ourselves and our colleagues. This document serves as a key resource in upholding that commitment.

Compound Profile and Inferred Hazard Identification

This compound is a substituted aminopyridine, a class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine core with amino, fluoro, and methyl functional groups, dictates its reactivity and, consequently, its potential bioactivity and hazards.

While a specific Safety Data Sheet (SDS) for this exact molecule is not extensively published, a reliable hazard profile can be constructed by examining structurally related compounds. The primary hazards associated with aminopyridines and fluorinated aromatic compounds include acute toxicity, irritation to the skin, eyes, and respiratory system.[2][3][4]

The causality for these hazards is rooted in the molecule's chemical properties. The aminopyridine scaffold can interfere with biological pathways, leading to systemic toxicity if absorbed.[5] The fluorine substituent introduces the risk of releasing hazardous decomposition products, such as hydrogen fluoride, under thermal stress (e.g., in a fire).[6] Therefore, all handling procedures must be predicated on the assumption that this compound is a hazardous substance.

Table 1: Inferred Hazard Profile and GHS Classification
Hazard ClassInferred ClassificationRationale and Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Aminopyridine derivatives are frequently classified as toxic if swallowed, in contact with skin, or if inhaled.[3][7] Precaution: Avoid all direct contact and inhalation. Do not eat, drink, or smoke when handling.[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2] Precaution: Wear appropriate protective gloves and clothing. Wash hands thoroughly after handling.[8]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation.[2] Precaution: Wear safety goggles or a face shield.[9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation.[2][3] Precaution: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

Exposure Control: A Multi-Layered Defense Strategy

Effective exposure control is not reliant on a single piece of equipment but on an integrated system of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified laboratory chemical fume hood .[10] This is non-negotiable. The rationale is twofold: it protects the user from inhaling potentially toxic dust or vapors and contains any accidental spills, preventing wider contamination.[11] All manipulations, including weighing, transfers, and solution preparation, must be performed within the fume hood. Additionally, an emergency eyewash station and safety shower must be readily accessible and tested regularly.[10][12]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. Its selection must be deliberate and based on the identified risks.

Table 2: Personal Protective Equipment (PPE) Specification
Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9] A face shield may be required for larger quantities or splash risks.Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.[13][14]Latex gloves are not recommended for pyridine derivatives due to poor chemical resistance.[13] Always inspect gloves for integrity before use and dispose of them after handling or if contamination is suspected. Practice proper glove removal technique to avoid skin contact.[15]
Skin and Body Protection A fully-buttoned lab coat, long pants, and closed-toe shoes. For significant exposure risks, consider impervious clothing.[9][16]Provides a barrier against incidental contact. Lab coats should be laundered professionally and not taken home.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges should be used by trained and fit-tested personnel.[9][17]A fume hood is the primary respiratory control. Respirator use is an advanced measure for non-routine or emergency situations.
Diagram 1: PPE Donning and Doffing Workflow

This workflow ensures that contaminants are not transferred to the user during the removal of PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Safety Goggles/ Face Shield D1->D2 D3 3. Gloves (Pull over cuffs) D2->D3 F1 1. Gloves (Peel off) F2 2. Lab Coat (Handle inside out) F1->F2 F3 3. Safety Goggles/ Face Shield F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: PPE donning and doffing sequence.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for reproducible science and unwavering safety.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Weighing and Transfer: Perform all weighing operations within the fume hood. Use a disposable weigh boat. Gently tap the container to dispense the solid; avoid creating airborne dust.

  • Solution Preparation: Add the solid to the solvent in a flask or beaker. Do not add solvent to the bulk solid. Cap the container immediately after use.

  • Post-Handling: Decontaminate the spatula and work surface. Dispose of contaminated weigh boats and gloves as hazardous waste.

Storage Protocol

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][18] The container must be kept tightly closed to prevent atmospheric moisture absorption.[13] It is crucial to store this compound segregated from incompatible materials.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[10] Contact with these materials can lead to vigorous, exothermic reactions.

Emergency Response Protocols

A prepared response is the key to mitigating the impact of any laboratory incident.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9]

Accidental Release (Spill)

The response to a spill is dictated by its scale and location. All personnel involved in cleanup must wear appropriate PPE.

  • Small Spill (Inside Fume Hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[8]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the immediate area.

    • Alert laboratory personnel and management.

    • If the spill is significant or involves a release of vapor, evacuate the laboratory and contact the institutional Environmental Health & Safety (EH&S) department or emergency response team.[10]

Diagram 2: Spill Response Decision Tree

Spill_Response Spill Spill Occurs Location Inside Fume Hood? Spill->Location Size Small & Contained? Location->Size Yes Evacuate EVACUATE AREA Call EH&S/Emergency Location->Evacuate No Size->Evacuate No Cleanup Don PPE Absorb with Inert Material Collect for Disposal Decontaminate Area Size->Cleanup Yes Alert Alert Others Evacuate->Alert

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methylpyridin-2-amine is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique structural features, including a pyridine core, a fluorine atom, and an amine group, make it a valuable synthon for the development of novel compounds, particularly in the field of drug discovery. The fluorine atom can impart desirable properties such as increased lipophilicity and metabolic stability to the final compounds, while the amine group provides a reactive handle for further molecular elaboration.

Understanding the solubility of this compound in various solvents is a critical parameter for its effective use in research and development. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties Influencing Solubility

Structure:

  • Melting Point: 40 - 44 °C

  • Boiling Point: 208 - 209 °C

  • Molecular Formula: C₆H₇FN₂[1]

  • Molecular Weight: 126.13 g/mol [1]

Key Physicochemical Determinants of Solubility:
  • pKa: The pyridine nitrogen and the exocyclic amine group are both basic. The electron-withdrawing effect of the fluorine atom will likely decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa will be crucial in determining the solubility in aqueous solutions of varying pH. As the pH of the solution decreases below the pKa of the protonated amine, the compound will become ionized, leading to a significant increase in aqueous solubility.

  • logP (Octanol-Water Partition Coefficient): The presence of the fluorine and methyl groups suggests a degree of lipophilicity. The logP value provides an indication of a compound's relative solubility in a nonpolar solvent (octanol) versus a polar solvent (water). A positive logP would indicate a preference for nonpolar environments.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid-state crystal lattice directly impacts solubility. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility. The relatively low melting point of this compound suggests that its crystal lattice energy may not be a major barrier to dissolution in suitable solvents.

Predicted Solubility Profile

Based on its structure, this compound is expected to exhibit the following general solubility characteristics:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the amine group capable of hydrogen bonding, some solubility is expected. However, the overall nonpolar character contributed by the pyridine ring and the methyl and fluoro substituents may limit high solubility in water at neutral pH. Solubility in alcohols is likely to be higher than in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents. They can solvate the molecule effectively without the energetic cost of disrupting a strong hydrogen-bonding network like that in water.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected in highly nonpolar solvents due to the polar amine and fluoro groups.

  • Aqueous Acids: Due to the basic nature of the amino and pyridine functionalities, the compound will readily dissolve in dilute aqueous acidic solutions through salt formation.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant cluster_quantification Quantification A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C and 37°C) B->C D Allow to equilibrate for a sufficient time (e.g., 24-48 hours) C->D E Centrifuge or filter to separate undissolved solid D->E F Extract an aliquot of the clear supernatant E->F G Dilute with a suitable mobile phase F->G H Analyze concentration via HPLC-UV or LC-MS G->H J Calculate solubility from the measured concentration H->J I Prepare a standard calibration curve I->J

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (CAS 1211590-31-6)

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO, Toluene)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (e.g., 5-10 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for biopharmaceutical relevance).[3]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand to allow the solid to settle.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration.[4]

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter. It is crucial to consider potential adsorption of the compound onto the filter material.[5]

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

For higher throughput screening, kinetic solubility methods are often employed.[5] These methods involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or turbidimetry.[4][6]

G A Prepare a high-concentration stock solution in DMSO C Add stock solution to the buffer and serially dilute A->C B Dispense aqueous buffer into a multi-well plate B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity or light scattering at each concentration D->E F Determine the concentration at which precipitation occurs E->F

Caption: High-level workflow for kinetic solubility determination.

Data Presentation

The solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Method
Deionized Water25To be determinedShake-Flask
PBS (pH 7.4)37To be determinedShake-Flask
0.1 N HCl25To be determinedShake-Flask
Methanol25To be determinedShake-Flask
Acetonitrile25To be determinedShake-Flask
DMSO25To be determinedShake-Flask

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion

While specific, publicly available solubility data for this compound is limited, a systematic approach based on its physicochemical properties and established experimental methodologies can provide the necessary insights for its effective application. This guide outlines the rationale and the practical steps required to determine its solubility profile. The shake-flask method remains the most reliable approach for obtaining thermodynamic solubility data, which is crucial for downstream applications in chemical synthesis and pharmaceutical development. Adherence to proper safety protocols is paramount when handling this compound.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • The Role of this compound in Modern Organic Synthesis. (n.d.). Acme Organics.
  • This compound. (n.d.). Acros Pharmatech.
  • Safety Data Sheet. (2025). Company Not Specified.

Sources

A Technical Guide to the Commercial Sourcing and Quality Verification of 3-Fluoro-5-methylpyridin-2-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-5-methylpyridin-2-amine

This compound (CAS No. 1211590-31-6) is a substituted pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry and drug discovery.[1] Its structural features—a pyridine core functionalized with fluorine, a methyl group, and a reactive amine—make it a versatile synthon for constructing complex molecular architectures.[1]

The incorporation of the fluoropyridine motif is a well-established strategy in pharmaceutical development. The fluorine atom can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutics, particularly small-molecule kinase inhibitors for applications in oncology.[2] Given its role in producing high-value drug candidates, ensuring a consistent and high-purity supply of this reagent is paramount for researchers in both academic and industrial settings.

This guide provides a comprehensive framework for identifying reputable commercial suppliers, establishing a robust supplier qualification process, and implementing self-validating in-house quality control protocols for this compound.

Part 1: The Commercial Supplier Landscape

The acquisition of this compound begins with identifying potential vendors. These suppliers generally fall into two categories: large chemical aggregators and specialized manufacturers or distributors. Aggregators like ChemicalBook provide a broad overview of multiple vendors, while direct engagement with manufacturers or established distributors such as Acros Pharmatech or Santa Cruz Biotechnology can sometimes offer more detailed technical support and lot-to-lot consistency.[3][4][5]

When initiating a search, it is critical to use the CAS number (1211590-31-6) to ensure the correct material is being sourced. Below is a summary of representative commercial suppliers.

SupplierCAS NumberStated Purity (Typical)Notes
Acros Pharmatech1211590-31-6≥ 95%Provides basic chemical properties and storage conditions.[3]
Santa Cruz Biotechnology1211590-31-6Not specified on pageListed for proteomics research; Certificate of Analysis available by lot.[5]
ChemicalBook1211590-31-6Varies by vendorAn aggregator platform listing multiple global suppliers.[4]
MedChemExpress1256835-55-8*99.64% (by LCMS)Provides a sample Certificate of Analysis with NMR and LCMS data.[6]
AbacipharmTech1211590-31-6Not specified on pageLists the compound as part of its product catalog.[7]

*Note: MedChemExpress lists a different CAS number for a structurally similar compound, 5-Fluoro-2-methylpyridin-3-amine, but provides an excellent example of the type of analytical data to request.[6]

Part 2: A Framework for Rigorous Supplier Qualification

Simply identifying a supplier is insufficient for critical research applications. A robust qualification process is necessary to mitigate risks associated with chemical quality, which can profoundly impact experimental outcomes. The narrative provided by a catalog listing must be validated with empirical data.

The cornerstone of this process is the Certificate of Analysis (CoA) . A comprehensive CoA should be requested for the specific lot being purchased. Do not rely on a generic or sample CoA. The causality here is direct: minor impurities from a synthetic route, such as residual starting materials or side-products from a Balz-Schiemann reaction, can interfere with subsequent reactions or biological assays.[8]

The following workflow outlines a logical process for qualifying a new supplier.

cluster_qualification Supplier Qualification Workflow start Identify Potential Suppliers request_info Request Lot-Specific CoA & Safety Data Sheet (SDS) start->request_info review_coa Review CoA for Completeness: - Identity (NMR, MS) - Purity (HPLC/GC, >98%?) - Residual Solvents - Water Content request_info->review_coa review_sds Review SDS for Handling & Storage Requirements request_info->review_sds order_sample Order Small Evaluation Sample review_coa->order_sample review_sds->order_sample inhouse_qc Perform In-House QC Verification (See Part 3) order_sample->inhouse_qc compare Does In-House Data Match CoA? inhouse_qc->compare approve Approve Supplier for Larger Scale Purchase compare->approve Yes reject Reject Supplier or Lot. Return to Start. compare->reject No reject->start

Caption: A logical workflow for qualifying commercial chemical suppliers.

Part 3: In-House Quality Control & Verification Protocols

Trust in a supplied reagent must be established through independent verification. This principle of "trust but verify" is central to scientific integrity. The protocols below provide a self-validating system to confirm the identity and purity of incoming this compound.

Experimental Protocol 3.1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's molecular structure. The resulting spectrum should be consistent with the expected arrangement of protons on the fluorinated methylpyridine ring.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the supplied material and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum, ensuring adequate signal-to-noise.

  • Analysis:

    • Confirm the presence of a singlet corresponding to the methyl (CH₃) group protons.

    • Identify the aromatic protons, noting their chemical shifts and coupling patterns (splitting due to H-H and H-F coupling).

    • Observe the broad singlet corresponding to the amine (NH₂) protons.

    • The spectrum must be free of significant unassigned peaks, which would indicate impurities. A sample CoA shows that the spectrum should be "Consistent with structure".[6]

Experimental Protocol 3.2: Purity Assessment by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for quantification.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock to ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • Injection Volume: 2 µL.

  • Analysis: Calculate the purity by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for drug discovery applications.

cluster_qc Incoming Material QC Workflow receive Material Received (Quarantined) sampling Log Lot Number & Take Representative Sample receive->sampling hplc Purity Check: HPLC-UV/MS sampling->hplc nmr Identity Check: ¹H NMR sampling->nmr decision Data Matches CoA & Specification? hplc->decision nmr->decision release Release Material for R&D Use decision->release Yes reject Reject Lot. Contact Supplier. decision->reject No

Caption: Workflow for in-house quality control of incoming chemical reagents.

Part 4: Safe Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. Information is primarily derived from Safety Data Sheets (SDS).

Handling:

  • This compound and related aminopyridines are classified as hazardous. They can be toxic if swallowed and fatal in contact with skin.[9]

  • Always handle this compound in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][11][12]

  • Avoid creating dust.[9] Wash hands and any exposed skin thoroughly after handling.[13][14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

  • Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[15]

  • For long-term stability in solution, store at -20°C to -80°C and protect from light.[6]

Disposal:

  • Dispose of unused material and its container as hazardous waste at an approved waste disposal plant, in accordance with local, regional, and national regulations.[10][11] Do not allow the material to enter drains or waterways.[13]

Conclusion

This compound is a valuable reagent whose utility is directly dependent on its quality. A proactive and evidence-based approach to sourcing is essential for any research or development professional. By moving beyond catalog descriptions and implementing a rigorous process of supplier qualification and in-house analytical verification, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful experimental outcomes.

References

  • This compound.
  • This compound. AbacipharmTech. [Link]
  • The Role of this compound in Modern Organic Synthesis. Autech Industry Co., Ltd. [Link]
  • Preparation method of fluoropyridine compounds.

Sources

An In-depth Technical Guide to 3-Fluoro-5-methylpyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylpyridin-2-amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom and an amino group on the methylpyridine core imparts unique physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. This document details the molecular and physical characteristics, a representative synthetic protocol, a thorough spectroscopic profile, and the critical applications of this versatile building block. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery pipelines.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

This compound (CAS No. 1211590-31-6) is a prime example of a molecular building block designed to leverage these benefits. Its structure combines the essential pyridine core with a fluorine atom that can enhance metabolic stability and a reactive primary amine group that serves as a versatile handle for further chemical modifications. This makes it an invaluable intermediate for the synthesis of complex, biologically active molecules.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

Core Chemical Identity

The key identifiers and structural information for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1211590-31-6[1]
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
Canonical SMILES CC1=CC(=C(N=C1)N)F[1]
InChI Key WKAWTMSJTPXTOY-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While experimental data for some properties of this specific compound are not widely published, reliable predictions and data from closely related analogues provide a strong indication of its characteristics.

PropertyValueNotes
Appearance White to yellow solidBased on analogues[2]
Boiling Point 195.5 ± 35.0 °CPredicted
Density 1.196 ± 0.06 g/cm³Predicted
pKa 4.09 ± 0.49Predicted
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Synthesis and Handling

The synthesis of fluorinated aminopyridines often involves multi-step processes that require careful control of reaction conditions.

Representative Synthetic Protocol

While the precise, proprietary industrial synthesis routes for this compound are not publicly disclosed, a scientifically sound and representative protocol can be derived from published syntheses of analogous compounds, such as 2-amino-3-fluoropyridine derivatives.[3][4] A common and effective strategy involves the nucleophilic aromatic substitution of a suitable precursor, followed by amination.

Workflow for the Synthesis of this compound

Caption: A representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Fluorination of 2,3-Dichloro-5-methylpyridine:

    • In a suitable high-pressure reactor, 2,3-dichloro-5-methylpyridine is treated with a fluorinating agent such as potassium fluoride (KF) in an appropriate high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

    • The reaction is heated to a high temperature (typically >150°C) to facilitate the halogen exchange (Halex) reaction. The chlorine at the 3-position is generally more susceptible to nucleophilic substitution by fluoride than the chlorine at the 2-position.

    • Upon completion, the reaction mixture is cooled, and the intermediate, 2-chloro-3-fluoro-5-methylpyridine, is isolated through extraction and purified by distillation or chromatography.

  • Amination of 2-Chloro-3-fluoro-5-methylpyridine:

    • The purified 2-chloro-3-fluoro-5-methylpyridine is then subjected to amination. This is typically achieved by reacting it with a source of ammonia, such as aqueous or anhydrous ammonia, in a sealed, high-pressure autoclave.

    • The reaction is heated to temperatures often exceeding 100°C to drive the nucleophilic aromatic substitution of the remaining chlorine atom at the 2-position with the amino group.[5]

    • After the reaction is complete and the vessel has cooled, the product, this compound, is isolated. This typically involves extraction of the reaction mixture with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography to yield the final, high-purity compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Spectroscopic and Analytical Profile

Characterization of this compound is crucial for confirming its identity and purity. While a publicly available, comprehensive set of experimental spectra for this specific molecule is limited, a detailed expected spectroscopic profile can be constructed based on the known spectral properties of its constituent functional groups and data from closely related analogues.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

  • Aromatic Protons (2H): Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signal (H-4), and the proton at H-6 will also be a distinct signal.

  • Methyl Protons (3H): A singlet is expected for the methyl group protons, likely in the range of δ 2.0-2.5 ppm.

  • Amine Protons (2H): A broad singlet is anticipated for the amine protons, the chemical shift of which can be variable and is dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbon atom directly bonded to the fluorine (C-3) will exhibit a large coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings.

  • Methyl Carbon (1C): A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C-F bonds, as well as the aromatic ring.

  • N-H Stretching: Two medium-intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-F Stretching: A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹ corresponding to the C-F bond stretch.

  • Aromatic C=C and C=N Stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H Bending: A medium-intensity band is expected around 1600-1650 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 126. Common fragmentation patterns for aminopyridines would likely involve the loss of HCN or radicals from the ring system.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic building block for the synthesis of pharmacologically active compounds.

Rationale for Use

Caption: Key structural features of this compound and their contributions to drug design.

The presence of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. Furthermore, the high electronegativity of fluorine can lead to more favorable interactions with biological targets. The primary amine at the 2-position is a key functional group that allows for a wide range of subsequent chemical transformations, such as amide bond formation, sulfonylation, and participation in various coupling reactions, enabling the construction of diverse chemical libraries for high-throughput screening.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of a variety of therapeutic agents, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The functionalities on this compound are ideal for elaborating structures that can fit into the ATP-binding pocket of various kinases.

  • Antiviral and Anticancer Agents: The incorporation of fluorinated nucleoside and heterocyclic analogues has proven to be a successful strategy in the development of antiviral and anticancer drugs.[8] This building block provides a ready-made fluorinated heterocyclic core for such syntheses.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive amino group provides chemists with a powerful tool to synthesize novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. The information provided in this technical guide serves as a comprehensive resource for researchers looking to incorporate this important intermediate into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.

References

  • Acros Pharmatech. This compound.
  • Acros Pharmatech. This compound.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Organic Synthesis.
  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • PubChem. 3-Fluoro-5-methylpyridine.
  • PubChem. 3-Fluoro-5-methylpyridin-4-amine.
  • Shiue, C. Y., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2009.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Iaroshenko, V. O., et al. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 2022.
  • Lobachemie. 2-AMINO-5-METHYLPYRIDINE For Synthesis.
  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • PubChem. 2-Amino-5-methylpyridine.

Sources

The Amino Group of 3-Fluoro-5-methylpyridin-2-amine: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of the amino group in 3-Fluoro-5-methylpyridin-2-amine, a versatile heterocyclic building block in contemporary drug discovery and materials science. The strategic placement of the fluoro and methyl substituents on the pyridine ring imparts a unique electronic and steric environment to the 2-amino group, modulating its nucleophilicity and directing its reactivity in a range of important organic transformations. This document elucidates the underlying electronic effects governing this reactivity and offers practical, field-proven insights into key reactions, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic considerations, and visual aids are provided to empower researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this valuable intermediate.

Introduction: The Unique Electronic Landscape of this compound

This compound is a strategically substituted pyridine derivative that has garnered significant interest as a scaffold in medicinal chemistry and materials science.[1] The reactivity of its 2-amino group is a delicate interplay of the electronic and steric influences of the fluoro and methyl substituents, as well as the inherent electronic properties of the pyridine ring.

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is electron-withdrawing via the inductive effect, which generally decreases the electron density on the ring carbons and reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline.

  • The 3-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the pyridine ring and decreases the nucleophilicity of the adjacent 2-amino group.[2] This effect can be advantageous in controlling reactivity and preventing unwanted side reactions.

  • The 5-Methyl Substituent: The methyl group at the 5-position is an electron-donating group through a hyperconjugation effect (+I). This partially counteracts the electron-withdrawing effects of the ring nitrogen and the fluorine atom, thereby increasing the electron density on the pyridine ring and modestly enhancing the nucleophilicity of the 2-amino group compared to a non-methylated analogue.

This fine balance of opposing electronic forces makes the amino group of this compound a tunable and selective nucleophile for a variety of synthetic transformations.

N-Acylation: Formation of Amide Bonds

The acylation of the 2-amino group in this compound is a fundamental transformation for the synthesis of a wide array of functionalized molecules. This reaction typically proceeds via nucleophilic attack of the amino group on an activated carbonyl species, such as an acyl chloride or anhydride.

Mechanistic Considerations

The reaction is generally carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of base is crucial to avoid competing reactions.

G cluster_0 N-Acylation Mechanism Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Intermediate Product N-Acyl-3-fluoro-5-methylpyridin-2-amine Intermediate->Product Collapse HCl HCl Salt Base-H+ Cl- HCl->Salt Neutralization Base Base Base->Salt

Caption: N-Acylation of this compound.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol provides a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Table 1: Representative N-Acylation Reaction

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideEt₃NDCM3>90
Acetyl chloridePyridineTHF2>95

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the amino group provides access to secondary and tertiary aminopyridine derivatives. This transformation is typically achieved by reacting the amine with an alkyl halide. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine.

Causality Behind Experimental Choices

To favor mono-alkylation, it is often necessary to use a large excess of the starting amine or to employ a protecting group strategy. The choice of solvent and base is also critical; polar apathetic solvents like DMF or DMSO can accelerate the reaction, while a mild base can help to minimize side reactions.

G cluster_1 N-Alkylation Workflow Start This compound Reaction Reaction Mixture Start->Reaction AlkylHalide R-X AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Heat Purification Purification Workup->Purification Product N-Alkyl-3-fluoro-5-methylpyridin-2-amine Purification->Product

Caption: General workflow for N-alkylation.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Halide

This protocol describes a method for the mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.) and the alkyl halide (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Table 2: Representative N-Alkylation Reaction

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl bromideK₂CO₃DMF7075-85
Ethyl iodideNaHTHF6060-70

Diazotization and Sandmeyer-Type Reactions: Access to Diverse Functionalities

The diazotization of the 2-amino group, followed by Sandmeyer or related reactions, provides a powerful platform for introducing a wide range of substituents at the 2-position of the pyridine ring, including halogens, cyano, and hydroxyl groups.[3][4]

The Diazotization Process

The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of a diazonium salt.[5] This intermediate is typically unstable and is used directly in subsequent transformations.

G cluster_2 Diazotization and Sandmeyer Reaction Pathway Amine This compound Diazonium Pyridin-2-yl-diazonium Salt Amine->Diazonium NaNO2, H+ Sandmeyer Sandmeyer Reaction (CuX) Diazonium->Sandmeyer Product 2-Substituted Pyridine Sandmeyer->Product N2 evolution

Caption: Diazotization and subsequent Sandmeyer reaction.

Experimental Protocol: Sandmeyer Chlorination

This protocol details the conversion of the amino group to a chloro group via a Sandmeyer reaction.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize with a NaOH solution.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain 2-chloro-3-fluoro-5-methylpyridine.

Table 3: Common Sandmeyer and Related Reactions

ReagentProduct Functional Group
CuCl/HCl-Cl
CuBr/HBr-Br
CuCN/KCN-CN
KI-I
H₂O/H₂SO₄, Δ-OH

Palladium-Catalyzed Cross-Coupling Reactions

The amino group in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.[6]

Buchwald-Hartwig Amination

This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand.[7] The choice of ligand and base is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Toluene or dioxane, anhydrous

  • Inert atmosphere supplies (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 4: Key Parameters for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosCs₂CO₃Dioxane100
Pd₂(dba)₃XPhosNaOtBuToluene110

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Amino-5-methylpyridine: This related compound is reported to be toxic if swallowed and causes skin, eye, and respiratory tract irritation.[8][9] Similar precautions should be taken with the fluoro-analogue.

  • Reagents: Many of the reagents used in the described protocols are hazardous. Acyl chlorides are corrosive and lachrymatory. Alkyl halides can be toxic and carcinogenic. Strong acids and bases are corrosive. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.[2][8][9]

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, governed by the subtle interplay of electronic and steric effects of its substituents. This guide has provided a comprehensive overview of its engagement in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the strategic utilization of this important building block in the design and synthesis of novel and functional molecules.

References

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]
  • 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Semantic Scholar. [Link]
  • N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Web.

Sources

The Strategic Incorporation of Fluorine in Pyridine Ring Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of approved pharmaceuticals. The strategic introduction of fluorine atoms into this privileged heterocyclic system has become a powerful tactic for modulating a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the effects of fluorine substitution on the pyridine ring's activity. We will explore the fundamental electronic consequences of fluorination, its impact on reactivity in key chemical transformations, and its profound implications for drug design, including metabolic stability and target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize pyridine-containing drug candidates.

Introduction: The Rationale for Fluorinating Pyridine in Drug Discovery

The pyridine ring is a common motif in a vast array of bioactive molecules. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system can engage in various non-covalent interactions with biological targets. However, parent pyridine scaffolds often present challenges in drug development, including metabolic liabilities and suboptimal physicochemical properties.

The introduction of fluorine, the most electronegative element, offers a powerful tool to address these challenges.[1] Fluorine's small atomic radius and unique electronic properties can dramatically alter a molecule's characteristics in a predictable, albeit sometimes counterintuitive, manner.[2] These alterations can lead to significant improvements in:

  • Potency and Selectivity: By modifying the electronic distribution and conformation of the pyridine ring, fluorine can enhance binding affinity to the target protein and improve selectivity over off-targets.[1][3]

  • Metabolic Stability: The strong carbon-fluorine (C-F) bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][5]

  • Pharmacokinetic Properties: Fluorination can influence lipophilicity, membrane permeability, and bioavailability, leading to improved drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3][5]

This guide will delve into the fundamental principles governing these effects and provide practical insights for their application in drug design.

Fundamental Electronic Effects of Fluorine on the Pyridine Ring

The profound impact of fluorine substitution stems from its strong electron-withdrawing inductive effect. This effect significantly alters the electron density distribution within the pyridine ring, leading to measurable changes in its fundamental chemical properties.

Impact on Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter influencing a drug's solubility, receptor interactions, and pharmacokinetic properties.[6] Fluorine substitution markedly decreases the basicity of the pyridine ring.[2] The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it less available to accept a proton.[2][7] This results in a lower pKa value for the conjugate acid (the pyridinium ion).[7]

The magnitude of this pKa shift is dependent on the position and number of fluorine substituents. The effect is most pronounced when fluorine is at the 2- or 6-position, ortho to the nitrogen, due to the proximity of the inductive effect.

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89

Table 1: Comparison of the pKa values of pyridine and its monofluorinated derivatives.

This modulation of pKa is a key tool for medicinal chemists. By fine-tuning the basicity of the pyridine nitrogen, it is possible to optimize a compound's properties for improved oral bioavailability and target engagement.[1]

Alteration of Aromaticity and Dipole Moment

Fluorine's high electronegativity also influences the overall aromaticity and dipole moment of the pyridine ring. The introduction of fluorine can polarize the C-F bond, creating a localized dipole. The vector sum of these bond dipoles, along with the inherent dipole of the pyridine ring, determines the overall molecular dipole moment. This can have significant consequences for a molecule's solubility and its ability to interact with polar environments, such as the aqueous milieu of the body and the binding pockets of proteins.[6]

Reactivity of Fluorinated Pyridines in Key Chemical Transformations

The altered electronic landscape of the fluorinated pyridine ring directly impacts its reactivity in fundamental organic reactions. Understanding these changes is crucial for both the synthesis of fluorinated pyridine derivatives and for predicting their potential metabolic pathways.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The introduction of fluorine, a strongly deactivating group, further diminishes the ring's reactivity towards electrophiles.[8] Electrophilic substitution on fluorinated pyridines generally requires harsh reaction conditions and often results in low yields.[8] The regioselectivity of the reaction is also influenced by the position of the fluorine atom, with substitution typically occurring at positions that are least deactivated.[9]

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its effect on SEAr, fluorine substitution significantly activates the pyridine ring for nucleophilic aromatic substitution.[10] The powerful electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy.[11]

Fluorine itself can act as an excellent leaving group in SNAr reactions, often exhibiting greater reactivity than other halogens.[12] This "element effect" (F > Cl ≈ Br > I) is a hallmark of SNAr reactions where the attack of the nucleophile is the rate-determining step.[13] The high reactivity of fluorinated pyridines in SNAr provides a versatile synthetic handle for introducing a wide range of functional groups onto the pyridine scaffold.[10]

// Reactants sub [label=<

Fluorinated Pyridine

]; nuc [label=<

Nucleophile (Nu-)

];

// Intermediate meisenheimer [label=<

Meisenheimer Complex (Stabilized by F)

];

// Products prod [label=<

Substituted Pyridine

]; lg [label=<

Fluoride Ion (F-)

];

// Edges sub -> meisenheimer [label="+ Nu-"]; meisenheimer -> prod [label="- F-"]; }

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluorinated pyridine.

Medicinal Chemistry Implications of Fluorine Substitution

The strategic placement of fluorine on a pyridine ring can have a profound impact on a drug candidate's biological properties. This section will explore the key applications of this strategy in drug design.

Enhancing Metabolic Stability

One of the most common applications of fluorination in drug design is to block metabolic "soft spots."[4] These are positions on a molecule that are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[14] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, it is possible to prevent hydroxylation and other oxidative transformations, thereby increasing the drug's in vivo half-life and oral bioavailability.[4][5]

// Nodes unsubstituted [label="{Unsubstituted Pyridine | Metabolically Liable C-H bond}"]; cyp450 [label="CYP450\nOxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; metabolite [label="{Metabolite | Hydroxylated Pyridine (Inactive/Excreted)}"]; fluorinated [label="{Fluorinated Pyridine | C-F bond blocks metabolism}", fillcolor="#E6F4EA", color="#34A853"]; no_metabolism [label="Metabolism\nBlocked", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stable_drug [label="{Stable Drug | Increased Half-life}", fillcolor="#E6F4EA", color="#34A853"];

// Edges unsubstituted -> cyp450 [label=" "]; cyp450 -> metabolite [label=" "]; fluorinated -> no_metabolism [label=" "]; no_metabolism -> stable_drug [label=" "]; }

Figure 2: Fluorine as a metabolic shield in pyridine-containing drugs.

Modulating Target Binding Interactions

Fluorine can participate in a variety of non-covalent interactions that can enhance a drug's binding affinity and selectivity for its target protein. These interactions include:

  • Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, fluorine can modulate the hydrogen-bonding capabilities of nearby functional groups through its inductive effect.[7]

  • Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in the protein's binding pocket.

  • Orthogonal Multipolar Interactions: Fluorine can participate in favorable interactions with electron-rich aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan.

  • Halogen Bonding: Although less common for fluorine compared to heavier halogens, under certain circumstances, the electropositive crown of the fluorine atom can act as a halogen bond donor.

The precise nature of these interactions is highly context-dependent, and computational modeling is often employed to predict and rationalize the effects of fluorination on protein-ligand binding.[15]

Case Study: Ivosidenib (AG-120)

A prominent example of a successful drug containing a fluorinated pyridine moiety is Ivosidenib, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) used in the treatment of certain cancers.[2] The synthesis of Ivosidenib utilizes a fluorinated pyridine derivative as a key building block.[2] The presence of the fluorine atom is critical for the drug's potency and overall pharmacological profile.

// Nodes mutant_idh1 [label="{Mutant IDH1}"]; alpha_kg [label="{α-Ketoglutarate}"]; two_hg [label="{2-Hydroxyglutarate\n(Oncometabolite)}", fillcolor="#FBBC05"]; epigenetic [label="{Epigenetic Dysregulation}"]; tumor [label="{Tumor Proliferation}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ivosidenib [label="{Ivosidenib\n(Fluorinated Pyridine Moiety)}", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges mutant_idh1 -> two_hg [label="Converts α-KG to"]; two_hg -> epigenetic [label="Leads to"]; epigenetic -> tumor [label="Promotes"]; ivosidenib -> mutant_idh1 [label="Inhibits"]; }

Figure 3: Simplified signaling pathway showing the role of mutant IDH1 and its inhibition by Ivosidenib.

Synthesis of Fluorinated Pyridines

The growing importance of fluorinated pyridines in drug discovery has spurred the development of numerous synthetic methodologies. Traditional methods often relied on harsh conditions, such as the Balz-Schiemann reaction or nucleophilic substitution on chloro- or nitropyridines with fluoride sources.[16] However, these methods can suffer from limited scope and functional group tolerance.

More recent advances have focused on the development of milder and more selective fluorination reactions, including:

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used to directly introduce fluorine onto the pyridine ring, often with high regioselectivity.[16][17]

  • Transition Metal-Catalyzed Fluorination: Palladium- and rhodium-catalyzed methods have emerged as powerful tools for the C-H fluorination of pyridines, allowing for the late-stage introduction of fluorine into complex molecules.[16][18]

Representative Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine

The following is a generalized protocol for the electrophilic fluorination of a 1,2-dihydropyridine using Selectfluor®, followed by elimination to form the corresponding fluorinated pyridine.[17]

  • Dissolution: Dissolve the 1,2-dihydropyridine starting material in a suitable aprotic solvent (e.g., acetonitrile) in a reaction vessel.

  • Addition of Fluorinating Agent: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-fluoro-3,6-dihydropyridine intermediate can be purified by column chromatography.

  • Elimination: Dissolve the purified intermediate in a suitable solvent (e.g., deuterochloroform for small-scale reactions) and allow it to stand at room temperature. The elimination of hydrogen fluoride will occur over time to yield the desired fluorinated pyridine.[17]

  • Final Purification: Purify the final product by column chromatography to obtain the pure fluorinated pyridine.

Conclusion

The strategic incorporation of fluorine into the pyridine ring is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental effects of fluorine on the electronic properties and reactivity of the pyridine scaffold, medicinal chemists can rationally design molecules with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. The continued development of novel synthetic methods for the selective fluorination of pyridines will undoubtedly further expand the utility of this important structural motif in the quest for new and improved therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • Journal of Medicinal Chemistry. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Organic & Biomolecular Chemistry.
  • Polymers.
  • Boronpharm. The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. URL
  • BenchChem.
  • Molecules. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. URL
  • X-MOL. Fluorine in drug discovery: Role, design and case studies. URL
  • ResearchGate.
  • ResearchGate.
  • European Journal of Organic Chemistry. Facile Rh(III)
  • Molecules. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. URL
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. URL
  • Medicinal Chemistry.
  • Europe PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. URL
  • PubChem. 2-Fluoropyridine. URL
  • Molecules.
  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. URL
  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. URL
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. URL
  • PubChem. 3-Fluoropyridine. URL
  • Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). URL
  • European Journal of Organic Chemistry.
  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. URL
  • Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. URL
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. URL
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. URL
  • Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. URL
  • Bioorganic & Medicinal Chemistry Letters. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. URL
  • Journal of Chemical Information and Modeling.
  • RSC Advances. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. URL
  • University of Science and Technology of China.
  • Journal of Medicinal Chemistry. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. URL
  • ResearchGate.
  • Journal of Molecular Modeling. Quantitative assessment of reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. URL
  • Iraqi National Journal of Chemistry. Effect of atomic Charge on pka 's of Substituted pyridines. URL

Sources

3-Fluoro-5-methylpyridin-2-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-methylpyridin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No: 875781-33-6) has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifunctional architecture, featuring a nucleophilic amino group, a metabolically robust fluorine atom, and a lipophilic methyl group on a pyridine core, offers a compelling combination for the development of novel therapeutic agents. The strategic placement of these substituents modulates the electronic properties and steric profile of the molecule, providing chemists with a versatile scaffold for creating complex, high-value compounds. The fluorine atom, in particular, can enhance binding affinity, improve metabolic stability, and increase lipophilicity, attributes that are highly sought after in drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

The strategic incorporation of fluorine into pharmaceutical compounds is a well-established strategy for optimizing drug-like properties. This compound serves as a prime example of a fluorinated heterocyclic intermediate that provides a ready-to-use scaffold for library synthesis and lead optimization. The pyridine ring itself is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of the 2-amino group provides a critical handle for a wide array of chemical transformations, allowing for the facile introduction of diverse side chains and the construction of more elaborate molecular frameworks.

The interplay of the substituents defines the molecule's utility:

  • 2-Amino Group: Acts as the primary site for nucleophilic attack and coupling reactions, enabling chain extension and the formation of amides, sulfonamides, and ureas.

  • 3-Fluoro Group: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and the adjacent amino group. It serves as a bioisostere for a hydrogen atom but can form crucial hydrogen bonds and block metabolic oxidation at that position.

  • 5-Methyl Group: An electron-donating group that increases lipophilicity and can provide beneficial steric interactions within a target's binding pocket.

Caption: Molecular structure and key functional attributes.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The data below, primarily computed from authoritative sources, provides a baseline for experimental design.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 875781-33-6 -
Molecular Formula C₆H₇FN₂ PubChem[1]
Molecular Weight 126.13 g/mol PubChem[2]
XLogP3 0.6 PubChem[2]
Hydrogen Bond Donors 1 PubChem[2]
Hydrogen Bond Acceptors 2 PubChem[2]
Appearance Expected to be a white to yellow or brown solid Inferred from[3]

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[4][5][6] |

Spectroscopic Profile (Expected)
  • ¹H NMR: The spectrum will feature distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons (around 2.1-2.3 ppm), and a broad singlet for the amino group protons (which may shift depending on solvent and concentration). The aromatic protons will show splitting patterns influenced by the fluorine atom (H-F coupling).

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment. This signal will be split by coupling to adjacent protons.

  • IR Spectroscopy: The spectrum will be characterized by N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching bands for the pyridine ring, and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[8]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 126.13, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis of this compound

The synthesis of fluorinated pyridines often requires specialized multi-step procedures. While various methods exist, a common strategy involves the construction of a substituted pyridine ring followed by a late-stage fluorination or amination step. A representative synthetic approach can be extrapolated from patent literature describing the formation of similar fluoropyridine compounds.[9]

G start Substituted Picoline (e.g., 3-Amino-5-methylpyridine) step1 Step 1: Halogenation (e.g., Bromination) start->step1 intermediate1 Halogenated Intermediate (e.g., 2-Bromo-3-amino-5-methylpyridine) step1->intermediate1 step2 Step 2: Diazotization & Sandmeyer Reaction intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Step 3: Fluorination (e.g., Balz-Schiemann or similar) intermediate2->step3 intermediate3 Fluorinated Pyridine (e.g., 2-Bromo-3-fluoro-5-methylpyridine) step3->intermediate3 step4 Step 4: Amination (e.g., Buchwald-Hartwig or SNAr) intermediate3->step4 product Final Product This compound step4->product

Caption: A potential multi-step synthetic workflow.
Exemplary Synthetic Protocol (Illustrative)

This protocol is a conceptualized methodology based on common transformations for this class of compounds.

Step 1: Nitration of 2-Bromo-5-methylpyridine

  • Rationale: Introduce a nitro group which can later be reduced to the target amine. The bromo group serves as a placeholder or a group for subsequent modification.

  • Procedure: a. To a cooled (0°C) solution of fuming nitric acid, slowly add concentrated sulfuric acid. b. Add 2-bromo-5-methylpyridine portion-wise, maintaining the temperature below 10°C. c. Allow the mixture to warm to room temperature and stir for 4-6 hours. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: Convert the nitro group to a primary amine, a key functional group for derivatization. Iron in acetic acid is a classic and effective method for this transformation.[10]

  • Procedure: a. Create a suspension of iron powder in acetic acid and heat to 80°C.[10] b. Add a solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid dropwise.[10] c. Stir the mixture for 1-2 hours after the addition is complete. d. Cool the reaction, dilute with ethyl acetate, and filter through celite to remove iron salts.[10] e. Neutralize the filtrate with sodium bicarbonate solution, extract with ethyl acetate, dry, and concentrate to yield 3-amino-2-bromo-5-methylpyridine.[10]

Step 3: Fluorination via Diazotization (Balz-Schiemann type reaction)

  • Rationale: This classic transformation converts an aromatic amine to a fluorine substituent via a diazonium tetrafluoroborate salt intermediate.

  • Procedure: a. Dissolve 3-amino-2-bromo-5-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C. b. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. c. Stir for 30 minutes to allow the formation of the diazonium salt precipitate. d. Isolate the salt by filtration, wash with cold ether, and dry carefully. e. Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the fluorinated product. f. Purify the resulting 2-bromo-3-fluoro-5-methylpyridine by distillation or chromatography.

Step 4: Nucleophilic Amination

  • Rationale: Replace the bromine atom with an amino group. This can be achieved under high pressure with ammonia or using modern cross-coupling methods.

  • Procedure (High-Pressure Amination): a. Place 2-bromo-3-fluoro-5-methylpyridine and aqueous ammonia in a sealed high-pressure autoclave.[11] b. Heat the vessel to 120-140°C for 24-48 hours.[11] c. After cooling, the product often precipitates. Isolate by filtration, or extract the aqueous layer with an organic solvent like ethyl acetate. d. Combine, dry, and concentrate the organic layers. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the predictable reactivity of its amino group. This functionality is a potent nucleophile and a versatile handle for building molecular complexity.

G cluster_0 Reactions at the 2-Amino Group start This compound acylation Acylation (R-COCl, Ac₂O) start->acylation Nucleophilic Acyl Substitution sulfonylation Sulfonylation (R-SO₂Cl) start->sulfonylation alkylation Reductive Amination (Aldehyde/Ketone, NaBH₃CN) start->alkylation urea Urea Formation (Isocyanate, R-NCO) start->urea product_amide Amide Derivative acylation->product_amide product_sulfonamide Sulfonamide Derivative sulfonylation->product_sulfonamide product_amine Secondary Amine alkylation->product_amine product_urea Urea Derivative urea->product_urea

Caption: Key derivatization pathways for this compound.
  • N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide bonds. This is one of the most common methods for incorporating the scaffold into a larger molecule.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many drugs due to their ability to act as hydrogen bond donors and acceptors.

  • Suzuki and Buchwald-Hartwig Cross-Coupling: While the amino group itself is used for derivatization, related bromo-pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds, respectively. This highlights the general utility of the pyridine core in modern synthesis.[12]

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, further expanding the synthetic possibilities.

Applications in Medicinal Chemistry

The this compound scaffold and its close analogs are featured in the development of agents across multiple therapeutic areas. The specific substitution pattern is designed to confer advantageous pharmacological properties.

Table 2: Potential Therapeutic Applications Based on Analogous Scaffolds

Therapeutic Area Target/Mechanism Rationale for Scaffold Representative Literature (Analogous Compounds)
Antibacterial Inhibition of bacterial protein synthesis (e.g., oxazolidinones) The fluoropyridine moiety can serve as a key binding element, with the fluorine improving cell penetration and metabolic stability. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent activity against Gram-positive bacteria.[13]
Oncology Kinase Inhibition The aminopyridine core is a well-known "hinge-binder" in many kinase inhibitors. The substituents provide vectors for optimizing selectivity and potency. Related aminopyridines are core components of kinase inhibitors like Palbociclib.
Inflammation/Neuroscience Inducible Nitric Oxide Synthase (iNOS) Inhibition The 2-aminopyridine structure is a validated pharmacophore for iNOS inhibition. Fluorine can be used for PET radiotracer development. 6-substituted 2-amino-4-methylpyridine analogues were developed as potent and selective iNOS inhibitors for PET imaging.[14]

| Antimicrobial | DNA Gyrase / MurD Inhibition | Fused heterocyclic systems derived from aminopyridines, such as thiazolo[4,5-b]pyridines, exhibit broad-spectrum antimicrobial activity. | Derivatives of thiazolo[4,5-b]pyridines showed potent inhibitory effects against P. aeruginosa and E. coli.[15] |

Conclusion and Future Outlook

This compound stands out as a high-value building block for contemporary drug discovery. Its structure is pre-optimized with features known to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties. The combination of a reactive amino handle, a stabilizing fluorine atom, and a methyl group provides a robust platform for generating diverse chemical libraries with a high potential for biological activity. As the demand for novel, patentable chemical matter continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of medicinal chemistry, enabling the rapid development of next-generation therapeutics.

References

  • PubChem. 3-Fluoro-5-methylpyridin-4-amine. National Center for Biotechnology Information.
  • Acros Pharmatech. This compound.
  • Wang, M., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • Kalinowska-Lis, U., et al. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • PubChem. 3-Fluoro-5-methylpyridin-1-ium-2-amine. National Center for Biotechnology Information.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Li, Y., et al. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. 2023.
  • Hryhoriv, O., et al. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. 2022.
  • Al-Dies, A. M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017.
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

The Strategic deployment of 3-Fluoro-5-methylpyridin-2-amine in Patented Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its versatile reactivity and ability to engage in a multitude of biological interactions. The strategic introduction of fluorine atoms and methyl groups onto this core structure can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. 3-Fluoro-5-methylpyridin-2-amine has emerged as a particularly valuable building block, serving as a linchpin in the design of novel therapeutics. This technical guide provides an in-depth analysis of the patented applications of this scaffold, with a focus on its role in the development of innovative SARM1 and kinase inhibitors. We will dissect the core inventive principles, synthetic methodologies, and biological evaluation protocols as detailed in key patents, offering a comprehensive resource for researchers in the field.

The Synthetic Foundation: Accessing the Core Moiety

The utility of this compound and its analogs is predicated on efficient and scalable synthetic routes. Patents in this area often focus on novel methods for the preparation of substituted 2-aminopyridines, which are crucial precursors.

One patented approach for the synthesis of 2-aminopyridine derivatives involves a multi-step process starting from a polysubstituted pyridine. A key transformation is the introduction of the amino group, which can be achieved through various methods, including nucleophilic aromatic substitution or the reduction of a nitro or hydrazino group. For instance, a process for preparing 2-aminopyridine derivatives can involve the reaction of a fluorinated pyridine with hydrazine, followed by a reduction step to yield the desired 2-amino product[1]. The reaction conditions for such processes are often mild, leading to high purity products[1].

Another patented method discloses the preparation of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine through an ammonification reaction followed by a reduction[2]. This process is highlighted for its simplicity, use of readily available starting materials, and high overall yield, making it suitable for large-scale production[2].

Representative Synthetic Protocol: Preparation of 2-Amino-3-fluoropyridine[2]
  • Ammonification: 2,3-difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed vessel at elevated temperature (e.g., 110-140 °C) for 16-24 hours.

  • Reduction: The resulting 2-amino-3-fluoro-5-chloropyridine is then subjected to a catalytic hydrogenation reduction, for example, using Palladium on carbon (Pd/C) as the catalyst in a suitable solvent like methanol.

  • Isolation: After the reaction is complete, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and subsequent purification, which may include extraction and crystallization.

This foundational chemistry provides the necessary starting materials for the more complex derivatives discussed in the following sections.

Targeting Axonal Degeneration: this compound Derivatives as SARM1 Inhibitors

Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif-Containing Protein 1 (SARM1) has been identified as a key mediator of axonal degeneration, a pathological hallmark of many neurodegenerative diseases[3]. The NADase activity of SARM1 is a critical driver of this process, making it an attractive target for therapeutic intervention[3][4].

A significant patent in this area, US11629136B1, discloses a series of substituted pyridine derivatives as potent SARM1 inhibitors[3]. These compounds are designed to treat or prevent neurological disorders by inhibiting the detrimental enzymatic activity of SARM1[3]. The core of these inhibitors often features a substituted pyridine moiety, for which this compound can serve as a key precursor.

Caption: General scaffold of SARM1 inhibitors.

Representative Synthetic Protocol for a SARM1 Inhibitor

The synthesis of the SARM1 inhibitors described in US11629136B1 typically involves the coupling of the core pyridine moiety with various side chains. A general, illustrative protocol is as follows:

  • Starting Material: A suitably functionalized pyridine derivative, conceptually derived from this compound, is used as the starting material.

  • Coupling Reaction: The pyridine core is coupled with a side chain, for example, an imidazole derivative, through a carbon-carbon or carbon-nitrogen bond-forming reaction. This could involve a Suzuki, Stille, or Buchwald-Hartwig coupling, depending on the specific functionalities.

  • Further Functionalization: The resulting intermediate may undergo further chemical modifications, such as the introduction of substituents on the imidazole or pyridine ring, to arrive at the final target compound.

  • Purification: The final product is purified using standard techniques such as column chromatography and crystallization.

Biological Evaluation: SARM1 Inhibition Assay

The potency of these compounds as SARM1 inhibitors is determined using a biochemical assay that measures the NADase activity of the SARM1 protein[3].

  • Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains a reaction mixture comprising the recombinant human SARM1 protein (specifically, a constitutively active fragment containing the SAM and TIR domains), nicotinamide mononucleotide (NMN) as an activator, and nicotinamide adenine dinucleotide (NAD+) as the substrate[3][5][6].

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The consumption of NAD+ or the production of its cleavage product, adenosine diphosphate-ribose (ADPR), is quantified. This can be achieved using various detection methods, including mass spectrometry or coupled enzymatic assays that produce a detectable signal (e.g., luminescence or fluorescence)[5][7].

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value for each compound is calculated by plotting the percentage of SARM1 inhibition against the compound concentration.

Quantitative Data: SARM1 Inhibitory Activity

The patent US11629136B1 reports that the exemplified compounds are potent inhibitors of SARM1. For a selection of compounds, the IC50 values are summarized below.

Compound ExampleSARM1 IC50 (nM)
Example 1< 100
Example 2< 100
Example 3< 100
Example 4< 100

Data extracted from patent US11629136B1. The patent often reports data in ranges.

Modulating Cellular Signaling: this compound in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major focus of drug discovery efforts. The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. While this compound itself is an aminopyridine, its structural motifs are highly relevant to the design of aminopyrimidine-based kinase inhibitors.

Patent CA2832865A1 describes a series of aminopyrimidine compounds as inhibitors of various kinases, including Casein Kinase 1 (CK1), Casein Kinase 2 (CK2), and Pim kinases[8]. These kinases are involved in critical cellular processes such as cell proliferation, survival, and differentiation[8]. The inhibitors disclosed in this patent are intended for the treatment of a range of diseases, including cancer and inflammatory disorders[8].

Caption: General scaffold of aminopyrimidine kinase inhibitors.

Representative Synthetic Protocol for an Aminopyrimidine Kinase Inhibitor

The synthesis of the aminopyrimidine kinase inhibitors often involves the construction of the core heterocyclic ring followed by the introduction of various substituents. A generalized synthetic approach is as follows:

  • Core Synthesis: The aminopyrimidine core can be synthesized through the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.

  • Halogenation: The pyrimidine ring can be halogenated at specific positions to allow for subsequent cross-coupling reactions.

  • Cross-Coupling: A key step is often a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to introduce aryl or heteroaryl substituents at a specific position on the pyrimidine ring.

  • Side Chain Introduction: The amino group at another position of the pyrimidine ring can be functionalized with a desired side chain, often through a reductive amination or an acylation reaction.

  • Purification: The final compound is purified by standard methods such as chromatography and recrystallization.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the compounds against their target kinases is typically evaluated using in vitro biochemical assays[9][10][11][12].

  • Reaction Components: The assay is conducted in a buffer solution containing the purified recombinant kinase, a specific peptide or protein substrate, and adenosine triphosphate (ATP) as the phosphate donor.

  • Compound Addition: The test compounds are added to the reaction mixture at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based assays (ELISA, HTRF, AlphaScreen): Using a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody is labeled with a reporter molecule (e.g., an enzyme, fluorophore, or bead) to generate a detectable signal.

    • Luminescence-based ATP detection: Measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP concentration corresponds to kinase activity.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition versus the inhibitor concentration.

Quantitative Data: Kinase Inhibitory Activity

Patent CA2832865A1 indicates that the disclosed compounds are potent inhibitors of CK1, CK2, and/or Pim kinases, with IC50 values often in the nanomolar range[8].

Kinase TargetRepresentative IC50 Range (nM)
CK1< 1000
CK2< 500
Pim-1< 500
Pim-2< 500
Pim-3< 500

Data conceptualized from the claims and description of patent CA2832865A1, which often specifies inhibitory activity below certain thresholds.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The patents surrounding this compound and its structural congeners underscore the significant role of this scaffold in modern drug discovery. Its incorporation into molecules targeting diverse and critical biological pathways, such as axonal degeneration via SARM1 inhibition and cellular signaling through kinase modulation, highlights its versatility and potential for generating novel therapeutic agents. The synthetic methodologies detailed in the patent literature provide a robust foundation for the preparation of these complex molecules, while the described biological assays offer standardized methods for their evaluation. As our understanding of disease biology continues to evolve, it is certain that this privileged scaffold will continue to be a valuable tool in the arsenal of medicinal chemists, paving the way for the development of next-generation therapies for a wide range of human diseases.

References

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents.
  • CA2832865A1 - Aminopyrimidine kinase inhibitors - Google Patents.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.
  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents.
  • CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google Patents.
  • Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors - ResearchGate.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • An alternative kinase activity assay for primary cultures derived from clinical isolates.
  • US20220241416A1 - Methods for the identification of sarm1 nadase activity inhibitors and uses thereof - Google Patents.
  • Kinase assays | BMG LABTECH.
  • Cell-Based In Vitro Kinase Assay Services - Reaction Biology.
  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity | Request PDF - ResearchGate.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.
  • Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC - PubMed Central.
  • Orthosteric versus allosteric SARM1 inhibitors - ChemJam.
  • INHIBITORS OF SARM1 - European Patent Office - EP 3801499 B1 - Googleapis.com.
  • WO2024100421A1 - Sarm1 inhibitors for use in therapy and cosmetics - Google Patents.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Fluoro-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-5-methylpyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a crucial building block for a range of therapeutic agents, particularly in oncology. The strategic placement of the fluorine atom enhances metabolic stability and modulates the electronic properties of the pyridine ring, while the amino group provides a versatile handle for derivatization.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of the core this compound structure and its subsequent derivatization through robust, field-proven chemical methodologies. We will explore the mechanistic underpinnings of key synthetic transformations, including multi-step synthesis of the core and derivatization via palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Fluorinated Aminopyridine Scaffold

Fluorine has earned a unique and powerful role in drug design.[2] Its incorporation into organic molecules can profoundly alter physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The pyridine ring is another ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1]

The this compound moiety combines these features, creating a versatile platform for constructing complex molecules. This scaffold is particularly prominent in the development of small-molecule kinase inhibitors, where precise molecular interactions are paramount for achieving potency and selectivity.[4] The synthetic accessibility of this core and its derivatives is therefore of critical importance to the drug discovery pipeline. This guide details reliable synthetic strategies to empower researchers in this field.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached from two main perspectives: the initial construction of the core scaffold, followed by its elaboration.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Methods A 2-Amino-5-methylpyridine (Starting Material) B Functional Group Interconversion (Nitration, Reduction) A->B C Diazotization & Fluorination (Schiemann Reaction) B->C D This compound (Core Scaffold) C->D E Buchwald-Hartwig Amination D->E R-X (Aryl Halide) F Nucleophilic Aromatic Substitution (SNAr) D->F Activated Aryl Halide G Other Cross-Coupling (e.g., Suzuki, Sonogashira) D->G R-B(OH)2 or R-C≡CH H Final Derivatives E->H F->H G->H

Figure 1: High-level overview of synthetic pathways.

The most common strategies involve:

  • Functional Group Interconversion: A multi-step sequence starting from a readily available substituted pyridine to introduce the required fluoro and amino groups. This often involves nitration, reduction, and a Sandmeyer-type reaction for fluorination.[5]

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is the premier method for forming the C-N bond between the aminopyridine core and various aryl or heteroaryl halides, allowing for the rapid generation of diverse chemical libraries.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[7] This allows for the displacement of a leaving group (like a halogen) by an amine nucleophile to build derivatives.

Protocol 1: Synthesis of the Core Scaffold

This protocol details a representative multi-step synthesis of this compound starting from 2-amino-5-methylpyridine, adapted from principles outlined in the literature for analogous structures.[5]

G start 2-Amino- 5-methylpyridine step1 Step 1: Acylation (Protection) Ac₂O, 45°C start->step1 int1 2-Acetamido- 5-methylpyridine step1->int1 step2 Step 2: Nitration HNO₃, H₂SO₄, 60°C int1->step2 int2 2-Acetamido-3-nitro- 5-methylpyridine step2->int2 step3 Step 3: Reduction (Deprotection/Reduction) H₂/Pd-C or Fe/AcOH int2->step3 int3 3-Amino- 5-methylpyridin-2-amine step3->int3 step4 Step 4: Diazotization NaNO₂, HBF₄, 0°C int3->step4 int4 Diazonium Fluoroborate Salt step4->int4 step5 Step 5: Fluorination (Schiemann Rxn) Heat (Δ) int4->step5 final 3-Fluoro- 5-methylpyridin-2-amine step5->final

Figure 2: Workflow for the synthesis of the core scaffold.

Protocol 1.1: Step-by-Step Methodology

Step 1: Acetylation (Protection) of 2-Amino-5-methylpyridine

  • Rationale: The amino group is protected as an acetamide to prevent side reactions and to direct the subsequent electrophilic nitration to the 3-position.

  • Procedure:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent like acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 45-50°C and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-acetamido-5-methylpyridine.

Step 2: Nitration

  • Rationale: The electron-donating nature of the acetamido group directs the incoming nitro group to the ortho position (C3).

  • Procedure:

    • Add 2-acetamido-5-methylpyridine (1.0 eq) portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Allow the mixture to warm to room temperature and then heat to 60°C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) until the product precipitates.

    • Filter, wash with cold water, and dry to obtain 2-acetamido-3-nitro-5-methylpyridine.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine. Catalytic hydrogenation is a clean and efficient method.

  • Procedure:

    • Dissolve 2-acetamido-3-nitro-5-methylpyridine (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under H₂ pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.[8]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-acetamido-5-methyl-3-aminopyridine.

Step 4 & 5: Diazotization and Schiemann Reaction (Fluorination)

  • Rationale: The amino group at C3 is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (fluoroboric acid) to install the fluorine atom.

  • Procedure:

    • Dissolve 2-acetamido-5-methyl-3-aminopyridine (1.0 eq) in aqueous fluoroboric acid (HBF₄) at 0°C.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours.

    • The resulting diazonium fluoroborate salt often precipitates and can be collected by filtration.

    • Gently heat the isolated salt (or the reaction mixture directly) until nitrogen evolution ceases. This thermal decomposition yields the fluorinated product.[5]

    • The final step involves hydrolysis of the acetyl protecting group using aqueous acid or base to yield the target This compound . Purify by column chromatography or recrystallization.

Protocol 2: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the coupling of the 2-amino group with a wide variety of aryl or heteroaryl halides.[6]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)(L)n-X OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH (Aminopyridine) Amine->LigandEx Base Base (e.g., NaOtBu) Base->LigandEx Deprotonation PdAmide Ar-Pd(II)(L)n-NR₂ LigandEx->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Coupled Product) RedElim->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.[6]

Protocol 2.1: General Procedure for N-Arylation
  • Rationale: A Pd(0) catalyst undergoes oxidative addition with an aryl halide. The aminopyridine then displaces the halide on the palladium center, and subsequent reductive elimination forms the desired C-N bond and regenerates the catalyst.[6] Sterically hindered phosphine ligands are crucial for promoting the reductive elimination step.

  • Procedure:

    • To a dry Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol %), and a phosphine ligand (e.g., Xantphos or XPhos, 4-8 mol %).[9][10]

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).[11]

    • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl derivative.

ParameterRecommended ConditionsRationale & Citation
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand Xantphos, XPhos, BINAPBulky, electron-rich phosphine ligands stabilize the Pd center and facilitate the rate-limiting reductive elimination step.[9][10][11]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[11]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 80 - 120 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.

Table 1: Typical Conditions for Buchwald-Hartwig Amination.

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s) & Citation
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use fresh palladium precursor and ligand; ensure inert atmosphere. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Gradually increase the reaction temperature in 10°C increments.[7]
Hydrodehalogenation of Aryl Halide Presence of water or other proton sources; side reaction from β-hydride elimination.Ensure all reagents and solvents are rigorously dried. Use a ligand less prone to β-hydride elimination if possible.[6]
Formation of Byproducts 1. Competing SNAr reaction. 2. Di-substitution on the amine.1. For SNAr, consider milder conditions (lower temp, weaker base). 2. For Buchwald-Hartwig, use a slight excess of the amine or protect one N-H if applicable.
Difficulty in Purification Product and starting materials have similar polarity.Drive the reaction to full conversion. If not possible, consider derivatizing the unreacted starting material to alter its polarity before chromatography.

Table 2: Troubleshooting Guide for Synthesis and Derivatization.

Conclusion

The this compound framework is a cornerstone for the development of innovative pharmaceuticals. The synthetic routes outlined in this guide, from the foundational multi-step synthesis of the core to its versatile derivatization via Buchwald-Hartwig amination, provide researchers with robust and reproducible protocols. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are essential for success. The provided protocols and troubleshooting guide serve as a comprehensive resource to facilitate the efficient and effective synthesis of novel derivatives for drug discovery programs.

References

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Preparation method of 2-amino-3-fluoropyridine.
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • Synthesis of 2-amino-5-fluoropyridine.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermedi
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
  • Technical Guide: 2-Fluoro-5-methylpyridin-3-amine (CAS No. 186593-48-6). BenchChem.

Sources

Application Notes & Protocols: Leveraging 3-Fluoro-5-methylpyridin-2-amine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, the use of privileged scaffolds—molecular frameworks that are predisposed to bind to specific targets—is a key strategy for accelerating the development of potent and selective therapeutics.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-5-methylpyridin-2-amine, a versatile and high-value building block, in the synthesis of novel kinase inhibitors. We present not only detailed, field-tested protocols for key synthetic transformations but also the underlying scientific rationale for experimental choices, ensuring a deep and practical understanding of the methodologies.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5][6] The specific substitution pattern of this compound offers a unique combination of physicochemical properties that medicinal chemists can exploit to fine-tune drug candidates for enhanced efficacy and improved pharmacokinetic profiles.

  • 2-Amino Group: This primary amine serves as a versatile synthetic handle for introducing a wide variety of substituents. It is the key vector for building out the molecule, often participating in palladium-catalyzed cross-coupling or amide bond formation reactions to connect to other fragments of the inhibitor.

  • 3-Fluoro Group: The incorporation of fluorine is a widely used strategy in modern drug design.[7] Its high electronegativity can significantly lower the pKa of the adjacent 2-amino group, which can modulate solubility and cell permeability. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with protein side chains, potentially increasing binding affinity and selectivity.[8][9] Strategically placed fluorine atoms are also known to block sites of metabolic oxidation, thereby improving the metabolic stability and half-life of a drug candidate.[10]

  • 5-Methyl Group: This small alkyl group serves as a valuable steric and electronic modulator. It can provide a vector for optimizing van der Waals interactions within the hydrophobic regions of the ATP-binding site. Its presence can also influence the overall electronics of the pyridine ring, subtly impacting reactivity and binding characteristics.

The logical relationship between the scaffold's features and its utility in kinase inhibitor design is outlined below.

Figure 1: Rationale for Employing the Scaffold cluster_scaffold This compound cluster_features Key Structural Features cluster_advantages Medicinal Chemistry Advantages cluster_outcome Therapeutic Outcome Scaffold Core Scaffold F 3-Fluoro Group Scaffold->F Me 5-Methyl Group Scaffold->Me NH2 2-Amino Group Scaffold->NH2 Binding Enhanced Binding Affinity Metabolic Stability pKa Modulation F->Binding Tuning Fine-Tuning of Hydrophobic Interactions Me->Tuning Handle Versatile Synthetic Handle NH2->Handle Inhibitor Potent & Selective Kinase Inhibitor Handle->Inhibitor Binding->Inhibitor Tuning->Inhibitor

Caption: Figure 1: Rationale for Employing the Scaffold

Core Synthetic Methodologies & Protocols

The elaboration of the this compound core into a complex kinase inhibitor relies on a robust toolkit of modern synthetic organic reactions. Below, we detail protocols for three fundamental transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Amide Bond Formation.

Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, typically to attach an aryl or heteroaryl moiety to the pyridine core. This is often a critical step in building the final inhibitor scaffold.[11][12] The protocol below is a generalized starting point for coupling an arylboronic acid to the 2-amino position after its conversion to a halide (e.g., 2-bromo-3-fluoro-5-methylpyridine).

Figure 2: Suzuki-Miyaura Coupling Workflow arrow arrow Start 1. Reagent Assembly (Pyridine-Halide, Boronic Acid, Pd Catalyst, Ligand, Base) Setup 2. Inert Atmosphere Setup (Evacuate & backfill with N₂/Ar) Start->Setup Solvent 3. Add Degassed Solvents (e.g., 1,4-Dioxane/Water) Setup->Solvent Reaction 4. Heat to Reaction Temp (e.g., 90-110 °C, 12-24h) Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup (Cool, dilute with EtOAc, wash with water/brine) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Coupled Product Purify->Product

Caption: Figure 2: Suzuki-Miyaura Coupling Workflow

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyridine Intermediate

ParameterRecommended ConditionScientist's Insight (The "Why")
Pyridine Substrate 2-Bromo-3-fluoro-5-methylpyridine (1.0 equiv)The bromide is more reactive than a chloride, providing a good balance of stability and reactivity for efficient oxidative addition to the palladium catalyst.
Coupling Partner Arylboronic Acid or Ester (1.2-1.5 equiv)A slight excess ensures complete consumption of the more valuable pyridine substrate. Pinacol esters can offer improved stability and solubility over free boronic acids.
Pd Pre-catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd₂(dba)₃ is often paired with an external ligand and can be more active for challenging substrates.
Ligand (if needed) XPhos or SPhos (2-6 mol%)For less reactive substrates (e.g., aryl chlorides), bulky, electron-rich phosphine ligands like XPhos are critical to facilitate the oxidative addition step.[13]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)An aqueous inorganic base is required for the transmetalation step of the catalytic cycle. Cesium carbonate is more soluble and often provides better results for difficult couplings.
Solvent 1,4-Dioxane / H₂O (4:1 to 5:1) or TolueneThis solvent mixture effectively solubilizes both the organic reactants and the inorganic base, facilitating the reaction. Anhydrous conditions (e.g., with toluene) may be used with certain bases.
Temperature 90-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it. Degassing solvents is crucial.

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add the 2-bromo-3-fluoro-5-methylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₃PO₄, 2.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 95 °C) with vigorous stirring for 12-18 hours.

  • Monitor the reaction's progress by TLC or LC-MS.[14]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the coupling of the 2-amino group of our scaffold with various aryl or heteroaryl halides.[15][16] This reaction is fundamental for creating diarylamine structures prevalent in many Type I and Type II kinase inhibitors.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Halide

ParameterRecommended ConditionScientist's Insight (The "Why")
Amine Substrate This compound (1.2 equiv)A slight excess of the amine can help drive the reaction to completion.
Coupling Partner Aryl Bromide or Chloride (1.0 equiv)The choice of halide affects reactivity. Chlorides are less expensive but require a more active catalyst system.
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective Pd(0) and Pd(II) precursors that initiate the catalytic cycle.
Ligand BINAP, Xantphos, or a Josiphos-type ligand (2-5 mol%)The ligand choice is critical.[17] Xantphos has a large bite angle, often favoring reductive elimination. Bulky, electron-rich ligands are needed to activate less reactive aryl chlorides.
Base NaOtBu or K₂CO₃ / Cs₂CO₃ (1.5-2.5 equiv)A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Weaker carbonate bases can be used with more reactive substrates.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous, non-protic solvents are essential as water can interfere with the strong base and the catalytic intermediates.
Temperature 80-110 °CAs with Suzuki coupling, heat is required to drive the reaction efficiently.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst and phosphine ligands are highly sensitive to air.[16]

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., Xantphos, 3 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene).

  • In a separate vial, dissolve the this compound (1.2 equiv) in the solvent and add it to the reaction mixture.

  • Finally, add the base (e.g., NaOtBu, 2.0 equiv). Be cautious as this is often done portion-wise.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via column chromatography.

Amide Bond Formation: The Universal Linker

Amide coupling is one of the most common reactions in medicinal chemistry, used to connect carboxylic acids and amines.[18] This is frequently used to attach side chains or link the pyridine core to other pharmacophoric elements. Using a modern coupling reagent like HATU minimizes side reactions and allows for mild reaction conditions.[19]

Protocol 3: HATU-Mediated Amide Coupling

ParameterRecommended ConditionScientist's Insight (The "Why")
Amine Substrate This compound (1.0 equiv)The nucleophilicity of this amine is sufficient for coupling but can be sterically hindered.
Coupling Partner Carboxylic Acid (1.0-1.1 equiv)A slight excess may be used if the acid is not the limiting reagent.
Coupling Reagent HATU (1.1-1.2 equiv)HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid and suppresses racemization if the acid has a chiral center.[18]
Base DIPEA or Triethylamine (2.0-3.0 equiv)A non-nucleophilic organic base is required to neutralize the activated acid and facilitate the nucleophilic attack by the amine.
Solvent DMF or DCM (Anhydrous)Polar aprotic solvents are ideal for solubilizing the reactants and reagents.
Temperature 0 °C to Room TemperatureAmide couplings are often highly efficient at room temperature, making them operationally simple. Starting at 0 °C can help control any initial exotherm.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF in a round-bottom flask.

  • Add the coupling reagent (HATU, 1.2 equiv) and the organic base (DIPEA, 2.5 equiv) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 equiv) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.[20]

Integrated Synthesis Pathway Example

The true power of this compound is realized when these individual reactions are combined to build a complex, drug-like molecule. The diagram below illustrates a hypothetical but chemically sound pathway to a common kinase inhibitor scaffold, starting from our key building block.

Figure 3: Multi-Step Synthesis of a Kinase Inhibitor Core Start 3-Fluoro-5-methyl- pyridin-2-amine R1 Sandmeyer Reaction (NaNO₂, HBr) Start->R1 Intermediate1 2-Bromo-3-fluoro- 5-methylpyridine R2 Suzuki Coupling (Protocol 1) Intermediate1->R2 Intermediate2 Aryl-Substituted Pyridine Intermediate R3 Buchwald-Hartwig (Protocol 2) Intermediate2->R3 FinalProduct Final Kinase Inhibitor Scaffold R1->Intermediate1 R2->Intermediate2 R3->FinalProduct

Caption: Figure 3: Multi-Step Synthesis of a Kinase Inhibitor Core

This example demonstrates how a simple starting material can be sequentially and strategically functionalized using the robust protocols detailed in this guide to rapidly access complex molecular architectures with high therapeutic potential. The strategic installation of different aryl groups via Suzuki and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the pyridine core to optimize for potency, selectivity, and desirable ADME properties.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modern kinase inhibitors. Its unique substitution pattern provides chemists with multiple avenues for synthetic elaboration and property modulation. By mastering core synthetic transformations such as palladium-catalyzed cross-coupling and amide bond formation, research and development teams can leverage this scaffold to accelerate the discovery of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide to unlock the full potential of this valuable chemical entity.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • PubMed Central. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed Central. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
  • ACS Publications. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • PubMed Central. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed Central. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Iranian Journal of Pharmaceutical Research. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Vertex AI Search. (2024). The identification of novel kinase inhibitor scaffolds is.
  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling.
  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica.
  • PubMed. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.
  • ACS Publications. (2007). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry.
  • PubMed. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors.
  • CoLab. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed Central. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • ResearchGate. (2023). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one....
  • PubMed Central. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Blogger. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Application Notes & Protocols: Electrophilic Reactions of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 3-Fluoro-5-methylpyridin-2-amine

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern medicinal chemistry and materials science. Its utility stems from a unique confluence of electronic and steric properties imparted by its substituents. The fluorinated pyridine motif is a well-established pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering the pKa of the pyridine nitrogen and participating in favorable intermolecular interactions.[1][2] The 2-amino group provides a critical handle for a wide array of synthetic transformations, including amide bond formation, diazotization, and as a powerful directing group in electrophilic aromatic substitution (EAS).

This guide provides a detailed examination of the reactivity of this compound with common electrophiles. We will dissect the regiochemical outcomes based on first principles and provide field-tested protocols for key transformations such as halogenation and nitration, along with a discussion of the challenges and alternative strategies for reactions like acylation.

Understanding Regioselectivity: The Interplay of Directing Groups

The outcome of any electrophilic aromatic substitution on this scaffold is determined by the cumulative influence of its four key features: the 2-amino group, the 3-fluoro substituent, the 5-methyl group, and the pyridine ring nitrogen itself.

  • Pyridine Nitrogen: The lone pair of the nitrogen atom is not fully available to the π-system, making the pyridine ring significantly less reactive towards electrophiles than benzene. The nitrogen atom is strongly electron-withdrawing via induction and deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions. It acts as a meta-director.[3][4] In acidic media, protonation of the nitrogen further exacerbates this deactivating effect.

  • 2-Amino Group (-NH₂): This is a powerful activating group. Through resonance (+M effect), it donates electron density into the ring, primarily at the ortho (C4, as C2 is substituted) and para (C6) positions. This effect is strong enough to overcome the inherent deactivation of the pyridine ring and will be the dominant factor in determining the site of electrophilic attack.

  • 3-Fluoro Group (-F): Fluorine exerts two opposing effects. Its high electronegativity makes it strongly electron-withdrawing by induction (-I effect), deactivating the entire ring. However, through resonance (+M effect), it can donate lone-pair electron density and is an ortho, para-director.[5] For fluorine, the inductive effect typically outweighs the resonance effect in terms of overall reactivity, but the resonance directing effect remains. It will direct towards C2, C4, and C6.[5]

  • 5-Methyl Group (-CH₃): As an alkyl group, it is a weak activator through hyperconjugation and induction (+I effect) and is an ortho, para-director. It will direct towards C2, C4, and C6.

Predicted Outcome of Substitution:

The concerted effect of these groups points towards electrophilic attack at the C4 and C6 positions, which are activated by the dominant amino group.

  • C6 Position: This position is para to the activating amino group and ortho to the activating methyl group. It is the most probable site for substitution due to strong electronic activation and being sterically unencumbered.

  • C4 Position: This position is ortho to the activating amino group and ortho to the activating methyl group. However, it is adjacent to the sterically demanding and inductively deactivating fluorine atom, which may disfavor attack at this site compared to C6.

Attack at C3 and C5 is electronically disfavored due to being meta to the strongly activating amino group and subject to the deactivating influence of the ring nitrogen.

Caption: Analysis of directing effects on the pyridine core.

Experimental Protocols for Electrophilic Substitution

A. Halogenation: Iodination at the C6 Position

Scientific Rationale: The strong activation provided by the 2-amino group allows for halogenation under relatively mild conditions, avoiding the harsh reagents that can lead to side reactions with the pyridine nitrogen. N-Iodosuccinimide (NIS) is an excellent electrophilic iodine source for activated aromatic systems.[6] The reaction is anticipated to proceed with high regioselectivity for the C6 position.

Protocol: Synthesis of 6-Iodo-3-fluoro-5-methylpyridin-2-amine

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 6-iodo product.

Parameter Condition / Reagent Rationale
Electrophile N-Iodosuccinimide (NIS)Mild, selective source of electrophilic iodine suitable for activated rings.[6]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that solubilize reactants and facilitate the reaction.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction of the activated substrate, minimizing side reactions.
Stoichiometry ~1.1 eq. of NISA slight excess ensures complete consumption of the starting material.
Reaction Time 2-12 hoursDependent on substrate concentration and solvent; requires monitoring.
Expected Product 6-Iodo-3-fluoro-5-methylpyridin-2-amineRegioselectivity is driven by the powerful para-directing effect of the C2-amino group.
B. Nitration: A Protecting Group Strategy

Scientific Rationale: Direct nitration of aminopyridines with strong acids (e.g., HNO₃/H₂SO₄) is often problematic. The amino group can be oxidized, and the pyridine nitrogen becomes protonated, severely deactivating the ring and potentially altering regioselectivity.[4][7][8] A robust strategy involves the protection of the highly activating and nucleophilic amino group as an amide, typically an acetamide.[9] This moderates the activating effect, prevents oxidation, and allows for a cleaner reaction. The protecting group is then removed via hydrolysis.

Caption: Workflow for the nitration of this compound.

Protocol 1: Acetylation (Protection)

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetic anhydride (Ac₂O) (3-5 eq.) in a round-bottom flask. A co-solvent such as acetic acid can be used.

  • Reaction: Gently heat the mixture to 50-80 °C for 1-3 hours.

  • Monitoring & Workup: Monitor by TLC. Once complete, cool the reaction and carefully pour it onto crushed ice with stirring. The product will often precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(3-fluoro-5-methylpyridin-2-yl)acetamide.[10]

Protocol 2: Nitration of the Protected Amide

  • Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: Slowly add the N-(3-fluoro-5-methylpyridin-2-yl)acetamide (1.0 eq.) in portions, ensuring the temperature remains below 10 °C.

  • Nitrating Agent: Add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.) dropwise, maintaining the low temperature.[11]

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., concentrated NH₄OH or NaOH solution) until basic. The product should precipitate. Filter the solid, wash with water, and dry.

Protocol 3: Hydrolysis (Deprotection)

  • Reaction Setup: Suspend the crude nitrated acetamide in a mixture of water and a co-solvent like ethanol.

  • Hydrolysis: Add concentrated hydrochloric acid (HCl) or sulfuric acid and heat the mixture to reflux for 4-8 hours until the amide is fully cleaved (monitor by TLC/LC-MS).

  • Workup: Cool the reaction mixture and neutralize with a base to precipitate the final product, 3-fluoro-6-nitro-5-methylpyridin-2-amine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Parameter Condition / Reagent Rationale
Protection Acetic AnhydrideProtects the amine from oxidation and moderates its reactivity.[8][9]
Nitrating Agent HNO₃ / H₂SO₄Standard conditions for generating the nitronium ion (NO₂⁺) electrophile.[11]
Temperature 0 °C to RTLow temperature is critical to control the reaction rate and prevent side reactions.
Deprotection Acidic Hydrolysis (e.g., aq. HCl)Efficiently cleaves the amide bond to restore the free amine.
Expected Product 3-Fluoro-6-nitro-5-methylpyridin-2-amineThe acetamido group is a strong ortho, para-director, leading to substitution at C6.
C. Acylation: The Friedel-Crafts Challenge and an Alternative Path

Scientific Rationale: Direct Friedel-Crafts acylation of pyridine and its derivatives is generally unsuccessful. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic lone pair of the pyridine nitrogen. This forms a positively charged complex that severely deactivates the ring towards further electrophilic attack.[4]

Alternative Strategy: Directed Ortho-Metalation (DoM)

A more effective strategy for introducing acyl groups is through Directed Ortho-Metalation. This involves using a Directed Metalation Group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic organometallic species that can then react with an electrophile.

For 2-aminopyridines, the amino group itself is not an effective DMG. However, converting it to a pivaloyl amide (-NHPiv) creates a powerful DMG that directs lithiation to the C3 position.[12][13] In the case of this compound, this would direct lithiation to the C3 position, which is already substituted with fluorine. Therefore, this specific strategy is not directly applicable.

A more plausible DoM approach would rely on the inherent acidity of the C6 proton, which is ortho to the pyridine nitrogen and activated by the other substituents. However, this often requires careful optimization and screening of conditions. For drug development professionals, a more reliable method would be to employ palladium-catalyzed cross-coupling reactions if an acylated derivative is desired, starting from a halogenated precursor (such as the 6-iodo derivative described above).

Conclusion

This compound is a substrate primed for selective electrophilic substitution, primarily at the C6 position. This reactivity is overwhelmingly controlled by the powerful activating and para-directing 2-amino group. While standard halogenation can proceed under mild conditions with high regioselectivity, more demanding reactions like nitration necessitate a protective group strategy to ensure a clean and predictable outcome. Direct Friedel-Crafts acylation is not a viable route, highlighting the importance of considering alternative synthetic strategies such as cross-coupling or directed metalation for certain functionalizations. The protocols and insights provided herein offer a robust framework for researchers to effectively utilize this valuable building block in their synthetic campaigns.

References

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.
  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • The Role of this compound in Modern Organic Synthesis. BenchChem.
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 11.7: Heterocyclic Amines. Chemistry LibreTexts.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • Electrophilic arom
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • 17.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.
  • Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine.

Sources

Application Notes and Protocols for 3-Fluoro-5-methylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety is a celebrated pharmacophore, recognized for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[1][2] This simple, low molecular weight scaffold serves as an ideal starting point for the synthesis of a diverse array of biologically active molecules.[1] The strategic incorporation of fluorine into this privileged structure, as seen in 3-fluoro-5-methylpyridin-2-amine, offers medicinal chemists a powerful tool to refine the pharmacological properties of lead compounds. Fluorine's unique attributes—its small size, high electronegativity, and ability to block metabolic oxidation—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3]

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its physicochemical properties, showcase its application in the synthesis of kinase inhibitors, and provide detailed, field-proven protocols for its derivatization through key cross-coupling reactions.

Physicochemical Properties and Rationale for Use

The judicious placement of the fluoro and methyl groups on the 2-aminopyridine core imparts a unique set of properties to this compound, making it an attractive building block for library synthesis and lead optimization.

PropertyValueSource
CAS Number 1211590-31-6[2]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance White to light yellow crystalline powder[4]
Storage Store in a cool, dry, and well-ventilated area[2]

Medicinal Chemistry Rationale:

  • Modulation of Basicity (pKa): The fluorine atom at the 3-position significantly influences the electron density of the pyridine ring and the exocyclic amino group. This modulation of pKa can be critical for optimizing oral absorption, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Improved Target Binding: The fluorine atom can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced potency.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Synthetic Utility: A Gateway to Novel Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). The 2-aminopyridine core acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase's backbone, while the rest of the molecule can be elaborated to achieve potency and selectivity.

The diagram below illustrates the general workflow for utilizing this building block in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions.

G cluster_0 Core Building Block cluster_1 Derivatization via Cross-Coupling cluster_2 Synthesized Intermediates cluster_3 Final Bioactive Molecules A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Aryl/Heteroaryl Halides) A->C Pd Catalyst, Base, Ligand D N-Aryl-3-fluoro-5-methylpyridin-2-amines B->D C->D E Kinase Inhibitors (e.g., CDK Inhibitors) D->E Further Functionalization

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocols

The following protocols are detailed, stand-alone procedures for the derivatization of this compound. They are based on established methodologies for similar substrates and provide a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-N Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is fundamental for introducing diverse aromatic moieties to the aminopyridine scaffold.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.2 M reaction concentration relative to the limiting reagent).

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-fluoro-5-methylpyridin-2-amine.[5]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of a heteroaryl halide with this compound, a key transformation for constructing the core of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk flask or microwave vial.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe (to a concentration of 0.1-0.2 M with respect to the heteroaryl halide).

  • Reaction: Heat the mixture with vigorous stirring at 100-110 °C for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[6]

G A 1. Reagent Loading (Aminopyridine, Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill N₂/Ar) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Heating & Stirring (100-110 °C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Buchwald-Hartwig Amination Workflow.

Application Example: Synthesis of a CDK Inhibitor Scaffold

The following is a representative synthesis of a scaffold relevant to CDK inhibitors, adapted from patent literature, showcasing the practical application of the Buchwald-Hartwig amination protocol.[7]

Synthesis of N-(5-fluoropyrimidin-2-yl)-3-fluoro-5-methylpyridin-2-amine:

To a solution of 2-chloro-5-fluoropyrimidine (1.0 mmol) and this compound (1.2 mmol) in 1,4-dioxane (5 mL) is added cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 6 hours. After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the title compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a hinge-binding 2-aminopyridine core with the strategic placement of fluorine and methyl groups provides a powerful platform for the design and synthesis of novel kinase inhibitors and other biologically active molecules. The robust and adaptable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols described herein enable the rapid generation of diverse chemical libraries for structure-activity relationship studies. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-286. [URL not available]
  • Acros Pharmatech. (n.d.). This compound.
  • Google Patents. (2017). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
  • Google Patents. (2019). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Google Patents. (2020). WO2020224568A1 - Cdk inhibitors.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

experimental procedure for N-alkylation of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Alkylation of 3-Fluoro-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of this compound. N-alkylated 2-aminopyridines are crucial scaffolds in medicinal chemistry and drug development. However, their synthesis presents a significant regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. This document explores the mechanistic basis of this challenge and presents validated protocols for achieving selective N-alkylation. Methodologies covered include classical direct alkylation with strong bases and modern reductive amination techniques. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights, troubleshooting advice, and detailed characterization guidelines to ensure reliable and reproducible outcomes.

Introduction: The Regioselectivity Challenge

The 2-aminopyridine moiety is a privileged structure in numerous biologically active compounds. Functionalization of the exocyclic amino group via N-alkylation is a key strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. The substrate in focus, this compound, contains two nucleophilic centers capable of reacting with an alkylating agent: the exocyclic primary amine (N1) and the endocyclic pyridine ring nitrogen (N2).

Direct alkylation can lead to a mixture of two products: the desired N-alkylated 2-aminopyridine and the undesired 1-alkyl-2-aminopyridinium salt. The ratio of these products is highly dependent on reaction conditions. The electron-withdrawing nature of the fluorine atom at the 3-position decreases the basicity and nucleophilicity of both nitrogen atoms, making the reaction more challenging compared to unsubstituted 2-aminopyridine. Therefore, careful selection of the synthetic methodology is paramount to direct the reaction toward the desired N1-alkylated product.

G cluster_start Reactants Start_Mol This compound + R-X (Alkylating Agent) Prod_Desired Desired Product (N1-Alkylation) Start_Mol->Prod_Desired Path A (Favored by strong base) Prod_Side Side Product (N2-Alkylation - Pyridinium Salt) Start_Mol->Prod_Side Path B (Competing reaction)

Diagram 1: The regioselectivity challenge in the N-alkylation of 2-aminopyridines.

Comparison of Synthetic Methodologies

Several strategies can be employed to achieve selective N-alkylation. The choice of method depends on the nature of the alkylating agent, desired scale, and available laboratory resources.

Methodology Reagents Conditions Pros Cons
Direct Alkylation Alkyl Halide, Strong Base (e.g., NaH, KOtBu)Anhydrous Aprotic Solvent (THF, DMF)Simple, direct C-N bond formation.Requires strictly anhydrous conditions; risk of pyridinium salt formation with weaker bases.[1]
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Anhydrous Solvent (DCE, DCM, THF)Excellent selectivity for mono-alkylation; milder conditions; avoids over-alkylation.[2][3]Two-step process (in-situ); limited to primary and secondary alkyl groups.
Borrowing Hydrogen Alcohol, Transition Metal Catalyst (e.g., Ru, Ir, Ni)High TemperatureUses readily available alcohols; generates water as the only byproduct (Green Chemistry).[4][5][6]Requires specific catalysts; may require high temperatures and optimization.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation using Sodium Hydride

This protocol leverages a strong base (NaH) to deprotonate the exocyclic amine, significantly enhancing its nucleophilicity over the pyridine nitrogen and driving the reaction towards the desired product.[1]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, syringes

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) to a dry round-bottom flask. Dissolve it in anhydrous DMF (or THF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Causality: Adding the strong base at a low temperature controls the exothermic reaction and hydrogen gas evolution. NaH irreversibly deprotonates the primary amine, forming a highly nucleophilic sodium amide salt.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the amide can often be observed by a color change and cessation of H₂ evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe. Causality: The highly nucleophilic amide anion now selectively attacks the electrophilic alkyl halide. The dropwise addition at 0 °C helps to manage any exothermicity of the Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Causality: The washes remove residual DMF, inorganic salts, and acidic/basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.

Protocol 2: Reductive Amination

This method is highly effective for introducing primary or secondary alkyl groups and excels at preventing over-alkylation. It proceeds via the in-situ formation of an iminium ion, which is then selectively reduced.[2]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration). If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions at room temperature. The reaction is often slightly exothermic. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed from the amine and carbonyl, but is slow to reduce the aldehyde/ketone itself, preventing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine has been consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate or DCM (2 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated amine.

General Workflow and Troubleshooting

G Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents 2. Reagent Addition (Controlled Temp., e.g., 0 °C) Setup->Reagents Reaction 3. Reaction (Stir at RT, Monitor by TLC/LC-MS) Reagents->Reaction Quench 4. Quench (e.g., sat. aq. NH4Cl or NaHCO3) Reaction->Quench Workup 5. Aqueous Workup (Extraction & Washes) Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Diagram 2: General experimental workflow for N-alkylation reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficiently strong base (in Protocol 1), inactive reducing agent, or steric hindrance.[7]

    • Solution: For direct alkylation, ensure the NaH is fresh and anhydrous conditions are maintained. Consider a stronger base like n-BuLi if necessary. For reductive amination, use fresh NaBH(OAc)₃. Increasing the reaction temperature may also help overcome activation energy barriers.[7]

  • Formation of Pyridinium Salt as Major Product:

    • Cause: This indicates that the endocyclic pyridine nitrogen is acting as the primary nucleophile. This is common when using weaker bases (e.g., K₂CO₃) or under neutral conditions.[7][8]

    • Solution: Switch to a protocol that enhances the nucleophilicity of the exocyclic amine. Using a strong, non-nucleophilic base like NaH (Protocol 1) is the most direct solution. Alternatively, protecting the amine with a Boc group, followed by alkylation and deprotection, can provide excellent selectivity.[1][9]

  • Di-alkylation:

    • Cause: The mono-alkylated product reacts again with the alkylating agent. This is more common in direct alkylation protocols if excess alkylating agent is used.

    • Solution: Use reductive amination (Protocol 2), which is self-limiting for mono-alkylation. In Protocol 1, use the alkylating agent as the limiting reagent (e.g., 1.05 equiv) and monitor the reaction carefully to stop it upon consumption of the starting material.

Product Characterization

The final, purified product should be thoroughly characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the successful addition of the alkyl group. Key indicators include the appearance of new signals corresponding to the alkyl group's protons/carbons and a shift in the signals of the pyridine ring protons. For an N-CH₃ group, expect a singlet around 2.9-3.1 ppm in ¹H NMR.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. Electrospray ionization (ESI+) should show a clear [M+H]⁺ peak.

  • Infrared (IR) Spectroscopy: The N-H stretch of the primary amine starting material (typically two bands around 3300-3450 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine product (around 3350-3450 cm⁻¹).

  • Purity Analysis: HPLC or GC-MS can be used to determine the purity of the final compound, which should ideally be >95% for use in further applications.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2020). ChemRxiv.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020). National Institutes of Health.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024). The Journal of Organic Chemistry.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2023). Organic & Biomolecular Chemistry.
  • Synthesis of N-alkyl-4-aminopyridine. (n.d.). ResearchGate.
  • N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. (n.d.). ResearchGate.
  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences.
  • A Facile N-Monoalkylation of Aminopyridines. (2012). ResearchGate.
  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (2002). Journal of the American Chemical Society.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2023). The Journal of Organic Chemistry.
  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (n.d.). ResearchGate.
  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (2018). Semantic Scholar.

Sources

Application Notes and Protocols for 3-Fluoro-5-methylpyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1][2] The strategic incorporation of fluorine atoms and methyl groups onto this core structure can significantly enhance the efficacy, metabolic stability, and overall performance of crop protection agents.[3] 3-Fluoro-5-methylpyridin-2-amine emerges as a highly valuable building block for agrochemical synthesis, offering a unique combination of substituents that can be exploited to create novel and effective herbicides, fungicides, and insecticides.

The presence of a fluorine atom can increase the lipophilicity of a molecule, aiding its transport across biological membranes, and can also block sites of metabolic degradation, prolonging the compound's activity. The methyl group can provide a steric hindrance that influences binding to target enzymes or receptors, potentially increasing selectivity and potency. The 2-amino group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to build more complex molecular architectures.

These application notes provide a comprehensive guide for researchers and scientists on the practical use of this compound in the synthesis of next-generation agrochemicals. We will explore its application in the synthesis of a representative herbicidal compound, detailing the underlying chemical principles and providing a robust, step-by-step protocol.

Application in Herbicide Synthesis: A Case Study in the Development of a Protoporphyrinogen Oxidase (PPO) Inhibitor

One promising application of this compound is in the synthesis of novel herbicides that target the protoporphyrinogen oxidase (PPO) enzyme. PPO inhibitors are a well-established class of herbicides that are effective at controlling a broad spectrum of weeds. The following section outlines a synthetic strategy to a hypothetical, yet plausible, PPO-inhibiting herbicide, leveraging the unique structural features of this compound.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process:

  • Diazotization and Sandmeyer-type Reaction: Conversion of the 2-amino group of this compound into a more versatile functional group, such as a hydroxyl or chloro group, to facilitate subsequent ether or nucleophilic aromatic substitution reactions.

  • Coupling with a Phenyl Ether Moiety: Reaction of the functionalized pyridine intermediate with a suitably substituted phenyl ether to construct the final herbicidal molecule.

This strategy is designed to be efficient and adaptable, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-methylpyridin-2-ol (Intermediate 1)

This protocol details the conversion of this compound to the corresponding pyridin-2-ol via a diazotization reaction. The resulting hydroxyl group is a key functional handle for the subsequent etherification step.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, etc.)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 10% aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred pyridine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Fluoro-5-methylpyridin-2-ol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome:

A white to off-white solid. The yield and purity should be determined by standard analytical techniques (e.g., ¹H NMR, LC-MS).

Protocol 2: Synthesis of a PPO-Inhibiting Herbicide Candidate

This protocol describes the coupling of Intermediate 1 with a substituted phenyl ether via a nucleophilic aromatic substitution reaction to form the final herbicidal compound. The choice of the phenyl ether component is crucial for the biological activity of the final product.

Materials:

  • 3-Fluoro-5-methylpyridin-2-ol (Intermediate 1)

  • A suitably substituted fluorinated phenyl ether (e.g., 2,4-dichloro-5-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of 3-Fluoro-5-methylpyridin-2-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding potassium salt.

  • Add the substituted phenyl ether (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final herbicidal compound.

Expected Outcome:

A solid or viscous oil, depending on the specific phenyl ether used. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Role
This compoundC₆H₇FN₂126.13Starting Material
3-Fluoro-5-methylpyridin-2-olC₆H₆FNO127.12Intermediate
Herbicide CandidateVariesVariesFinal Product

Visualization of Synthetic Pathway

Synthetic_Pathway cluster_step2 start This compound reagent1 1. H₂SO₄, NaNO₂, 0-5°C 2. Heat start->reagent1 intermediate 3-Fluoro-5-methylpyridin-2-ol reagent2_part2 K₂CO₃, DMF intermediate->reagent2_part2 reagent1->intermediate product PPO-Inhibiting Herbicide reagent2_part1 Substituted Phenyl Ether reagent2_part1->reagent2_part2 reagent2_part2->product caption Synthetic pathway to a PPO-inhibiting herbicide.

Caption: Synthetic pathway to a PPO-inhibiting herbicide.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Expected yields for these types of reactions typically range from 60-90%, depending on the specific substrates and reaction conditions.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers significant potential for the development of next-generation herbicides, fungicides, and insecticides with improved efficacy and desirable physicochemical properties. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in their agrochemical discovery programs.

References

  • Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Journal of the Argentine Chemical Society.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.
  • 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
  • Development of novel pyridine-based agrochemicals: A review - ResearchGate.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Europe PMC.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI.
  • 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar.

Sources

Application Note: Comprehensive Analytical Characterization of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methylpyridin-2-amine (CAS No. 1211590-31-6) is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on a pyridine scaffold, makes it a valuable synthon for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for further molecular elaboration. Given its importance, rigorous analytical characterization is imperative to ensure its identity, purity, and quality for downstream applications in research and development.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1211590-31-6[1]
Molecular Formula C₆H₇FN₂[1]
Molecular Weight 126.13 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Boiling Point 195.5±35.0 °C (Predicted)[1]
Storage Store in a cool, dry, and well-ventilated area[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Expected Chemical Shifts (δ):

    • Aromatic Protons (H-4 and H-6): Due to the electron-donating amino group and the electron-withdrawing fluorine atom, the two aromatic protons will appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm). The proton at the 6-position is expected to be a doublet, coupled to the fluorine atom, while the proton at the 4-position will likely be a singlet or a narrow doublet.

    • Amino Protons (-NH₂): A broad singlet in the range of 4.5-6.0 ppm, which is exchangeable with D₂O.

    • Methyl Protons (-CH₃): A sharp singlet around 2.1-2.4 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons: Five distinct signals are expected in the aromatic region (100-160 ppm). The carbon atom attached to the fluorine (C-3) will show a large coupling constant (¹JC-F). The other carbons will exhibit smaller couplings.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the amino protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Molecular Ion: An intense molecular ion peak [M]⁺ at m/z 126.13.

  • Expected Fragmentation: The fragmentation pattern of amines often involves the loss of small molecules or radicals. For this compound, common fragmentation pathways could include the loss of HCN, NH₂, or CH₃ radicals.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[6]

    • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

    • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[6]

    • C-F Stretching: A strong absorption band in the 1200-1300 cm⁻¹ region.

    • N-H Bending: A scissoring vibration around 1600-1650 cm⁻¹.[6]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Chromatographic Analysis

Chromatography is essential for determining the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used for aminopyridines.[8]

    • Solvent A: 0.1% TFA in Water

    • Solvent B: Acetonitrile

  • Gradient: A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

hplc_workflow start Start prep_sample Prepare Sample Solution (1 mg/mL in Methanol) start->prep_sample inject_sample Inject Sample prep_sample->inject_sample setup_hplc Set up HPLC System - C18 Column - Mobile Phase A & B - Gradient Program setup_hplc->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc detect_uv UV Detection (e.g., 254 nm) run_hplc->detect_uv analyze_data Analyze Chromatogram (Purity Assessment) detect_uv->analyze_data end_process End analyze_data->end_process

Caption: HPLC analysis workflow for this compound.

Summary of Expected Analytical Data

Analytical MethodExpected Results
¹H NMR Aromatic protons (δ 6.0-8.5), broad amine singlet (δ 4.5-6.0), methyl singlet (δ 2.1-2.4).
¹³C NMR Aromatic carbons (δ 100-160) with C-F coupling, methyl carbon (δ 15-25).
Mass Spectrometry Molecular ion [M]⁺ at m/z 126.13.
FTIR N-H stretches (3300-3500 cm⁻¹), C-H stretches (~3000 cm⁻¹), C=C/C=N stretches (1450-1600 cm⁻¹), C-F stretch (1200-1300 cm⁻¹).
HPLC A single major peak indicating high purity under the specified conditions.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, FTIR, and HPLC ensures the unambiguous identification, structural confirmation, and purity assessment of this important chemical building block, thereby guaranteeing its quality for use in research and drug development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2).
  • Acros Pharmatech. (n.d.). This compound.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • LibreTexts. (2022). 6.5: Amine Fragmentation.
  • NIH. (2018). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Org-Synthesis. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • University of Calcutta. (n.d.). 13C NMR spectroscopy • Chemical shift.

Sources

Application and Protocol for the Large-Scale Synthesis of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Fluoro-5-methylpyridin-2-amine in Medicinal Chemistry

This compound is a critical building block in modern medicinal chemistry. Its unique trifunctionalized pyridine core, featuring a nucleophilic amine, a strategic methyl group, and an electron-withdrawing fluorine atom, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, designed to be a self-validating system for large-scale production.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most viable and scalable approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of halopyridines towards nucleophilic attack, particularly when the pyridine ring is activated by electron-withdrawing groups. In this protocol, we will focus on the direct amination of a suitable precursor, 2-chloro-3-fluoro-5-methylpyridine, using aqueous ammonia under elevated temperature and pressure.

The reaction proceeds via an addition-elimination mechanism, where the ammonia molecule attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the desired 2-amino product. The fluorine atom at the 3-position enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-Chloro-3-fluoro- 5-methylpyridine Intermediate Meisenheimer Complex (Addition Intermediate) Reactant1->Intermediate Nucleophilic Attack Reactant2 Ammonia (NH3) Reactant2->Intermediate Product This compound Intermediate->Product Elimination of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a target scale of approximately 1 kilogram of this compound. All operations should be conducted in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).

Starting Material and Reagents
Reagent/MaterialCAS NumberMolecular FormulaQuantityPuritySupplier
2-Chloro-3-fluoro-5-methylpyridine34552-15-3C6H5ClFN1.2 kg≥98%Commercially Available
Aqueous Ammonia (28-30%)1336-21-6NH4OH12 LReagent GradeStandard Supplier
Ethyl Acetate141-78-6C4H8O220 LTechnical GradeStandard Supplier
Sodium Sulfate (anhydrous)7757-82-6Na2SO41 kgTechnical GradeStandard Supplier
Petroleum Ether (60-90°C)8032-32-4N/A5 LTechnical GradeStandard Supplier
Equipment
  • 20 L High-Pressure Autoclave Reactor with mechanical stirrer, temperature and pressure gauges, and a cooling system.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator with a 20 L flask capacity.

  • Glass-lined or stainless steel reaction vessels (50 L).

  • Appropriate PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat. For handling ammonia, a full-face respirator with an ammonia-specific cartridge is essential[1].

Synthetic Procedure

Synthesis_Workflow Start Charge Autoclave Reaction Heating & Reaction (120-140°C, 20-24h) Start->Reaction Step 1 Cooling Cooling & Depressurization Reaction->Cooling Step 2 Filtration Filtration of Crude Product Cooling->Filtration Step 3 Extraction Aqueous Work-up & Extraction Filtration->Extraction Step 4 Drying Drying of Organic Phase Extraction->Drying Step 5 Concentration Solvent Removal Drying->Concentration Step 6 Purification Slurry & Final Filtration Concentration->Purification Step 7 Final_Product This compound Purification->Final_Product

Caption: Large-Scale Synthesis Workflow

Step 1: Charging the Autoclave

  • Ensure the autoclave is clean, dry, and has passed all safety inspections.

  • Charge the autoclave with 1.2 kg of 2-chloro-3-fluoro-5-methylpyridine.

  • Add 12 L of aqueous ammonia (28-30%) to the autoclave.

  • Seal the autoclave according to the manufacturer's instructions.

Step 2: Reaction

  • Begin stirring the reaction mixture at a moderate speed.

  • Slowly heat the autoclave to an internal temperature of 120-140°C. The pressure will increase significantly due to the heating of the aqueous ammonia. Monitor the pressure gauge closely, ensuring it remains within the safe operating limits of the reactor.

  • Maintain the reaction temperature and pressure for 20-24 hours. Monitor the reaction progress by taking small, cooled, and depressurized samples (if the reactor allows) and analyzing them by GC or TLC.

Step 3: Cooling and Depressurization

  • After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. This should be done gradually to avoid thermal shock to the equipment.

  • Once cooled, carefully and slowly vent the excess ammonia pressure through a scrubber containing dilute acid.

  • Open the autoclave only when the internal pressure has returned to atmospheric pressure.

Step 4: Isolation of Crude Product

  • A solid precipitate of the crude product is expected.

  • Transfer the reaction mixture to a large-scale filtration apparatus and filter the solid.

  • Wash the filter cake with deionized water until the washings are neutral.

Step 5: Aqueous Work-up and Extraction

  • Transfer the filtrate to a large reaction vessel.

  • Extract the aqueous filtrate with ethyl acetate (4 x 5 L).

  • Combine all the organic extracts.

Step 6: Drying and Concentration

  • Dry the combined organic extracts over anhydrous sodium sulfate for at least 2 hours.

  • Filter off the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Step 7: Purification

  • Combine the filtered solid from Step 4 and the crude product from Step 6.

  • Add a small amount of petroleum ether to the combined crude product and stir to form a slurry. This will help to remove non-polar impurities.

  • Filter the solid product and wash with a small amount of cold petroleum ether.

  • Dry the final product under vacuum at 40-50°C to a constant weight.

Expected Yield: 80-90%

Process Optimization and Scale-Up Considerations

  • Reaction Monitoring: For large-scale production, in-process controls are crucial. Regular sampling and analysis by GC or HPLC can determine the reaction endpoint accurately, preventing unnecessary energy consumption and potential side-product formation.

  • Pressure Management: The reaction is conducted under high pressure. A thorough understanding of the reactor's capabilities and safety features is paramount. The use of a rupture disc and a pressure relief valve is mandatory.

  • Ammonia Handling: Aqueous ammonia is corrosive and has a pungent odor. All transfers and handling should be done in a well-ventilated area. Emergency eyewash stations and safety showers must be readily accessible[2].

  • Solvent Recovery: For a cost-effective and environmentally friendly process, consider recovering and recycling the ethyl acetate and petroleum ether used in the work-up and purification steps.

  • Waste Treatment: The aqueous waste will contain ammonium salts and residual organic compounds. This should be treated according to local environmental regulations before disposal.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

Analytical TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC/GC≥99.0%
Melting Point Melting Point ApparatusTo be established based on the pure substance
Water Content Karl Fischer Titration≤0.5%
Residual Solvents GC-HSTo be determined based on ICH guidelines

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area[3].

Ammonia (Aqueous):

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Very toxic to aquatic life.

  • Precautions: Do not breathe mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes[4].

High-Pressure Reactions:

  • Hazards: Risk of explosion if the pressure exceeds the reactor's limit.

  • Precautions: Use a properly rated and maintained autoclave. Never exceed the maximum allowable working pressure. Ensure all safety features are functional[5].

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the synthesis of this compound. By employing a nucleophilic aromatic substitution reaction in a high-pressure autoclave, high yields of the desired product can be achieved. Strict adherence to the experimental procedures, safety precautions, and quality control measures is essential for the successful and safe large-scale production of this valuable pharmaceutical intermediate.

References

  • Chemistry For Everyone. (2025, May 1). What Are The Safety Precautions For Handling Ammonia?
  • Acros Pharmatech. This compound.
  • Google Patents. (Date). Preparation method of 2-amino-3-fluoropyridine. (CN105669539A).
  • Labscoop. 2-Chloro-5-fluoro-3-methylpyridine, 5G.
  • International Enviroguard. (2021, June 3). How to Protect Workers from Ammonia Exposure.
  • MiniStor. D4.6 Safety assessment for ammonia handling in the system.
  • ChemicalBook. 2-Chloro-5-fluoro-3-methylpyridine manufacturers and suppliers in india.
  • Free Chemistry Online. (2024, January 11). Ammonia Hazards: How to Ensure Safety Handling the Chemical.
  • AXA XL. Ammonia Hazards.
  • Filo. (2025, December 9). Propose the detailed arrow-pushing mechanism for the nucleophilic aromatic substitution of 2-chloropyridine with ammonia.
  • Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Building Block: Exploring the Applications of 2-Chloro-3-fluoro-5-methylpyridine.
  • Google Patents. (Date). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1).
  • MedchemExpress.com. Certificate of Analysis - 5-Fluoro-2-methylpyridin-3-amine.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Protecting Group Strategies for 3-Fluoro-5-methylpyridin-2-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

3-Fluoro-5-methylpyridin-2-amine is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on a pyridine core, offers a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a point for further functionalization or can influence steric interactions. The 2-amino group serves as a crucial handle for the construction of more complex molecular architectures through various coupling reactions.

However, the very features that make this molecule attractive also present significant challenges in its synthetic manipulation. The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring, reducing the nucleophilicity of the 2-amino group. This diminished reactivity can complicate subsequent synthetic transformations, necessitating carefully chosen protecting group strategies to temporarily mask the amino functionality. This guide provides a detailed exploration of protecting group strategies for this compound, offering insights into the selection of appropriate protecting groups and providing detailed protocols for their application and removal.

The Challenge: The Electronic Landscape of this compound

The selection of a suitable protecting group is paramount for any successful multi-step synthesis. In the case of this compound, the decision is heavily influenced by the electronic effects of the substituents on the pyridine ring.

  • Fluorine's Inductive Effect: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the pyridine ring. This, in turn, decreases the basicity and nucleophilicity of the 2-amino group, making it less reactive towards electrophiles.[1][2] Standard protection protocols may therefore require more forcing conditions or catalytic activation.

  • Methyl Group's Inductive Effect: Conversely, the methyl group at the 5-position has a weak electron-donating inductive effect (+I), which slightly counteracts the deactivating effect of the fluorine. However, the influence of the fluorine atom is generally dominant.

This interplay of electronic effects necessitates a careful consideration of protecting groups that can be efficiently installed on a somewhat deactivated amine and subsequently removed under conditions that are orthogonal to other planned synthetic steps.[3][4]

Selecting the Right Tool for the Job: A Comparison of Common Amino Protecting Groups

Two of the most widely used protecting groups for amines in organic synthesis are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. Both offer distinct advantages and are suitable for the protection of this compound, provided the reaction conditions are optimized.

Protecting GroupStructureProtection ReagentDeprotection ConditionsOrthogonality & Remarks
Boc Boc₂OAcidic (e.g., TFA, HCl)[5][6]Stable to hydrogenolysis and basic conditions. Ideal for syntheses involving subsequent reactions that are acid-sensitive.[7]
Cbz Cbz-ClHydrogenolysis (H₂, Pd/C)[8][9]Stable to acidic and basic conditions. Excellent choice when acid-labile groups are present elsewhere in the molecule.[8][10]

Decision Workflow for Protecting Group Selection:

G start Start: Need to protect the 2-amino group of This compound acid_labile Are there acid-labile functional groups in the molecule or planned reaction steps? start->acid_labile hydrogenolysis_sensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, other benzyl groups)? acid_labile->hydrogenolysis_sensitive No choose_cbz Choose Cbz protecting group. acid_labile->choose_cbz Yes choose_boc Choose Boc protecting group. hydrogenolysis_sensitive->choose_boc No consider_alternatives Consider alternative protecting groups (e.g., Fmoc, Alloc) or a revised synthetic route. hydrogenolysis_sensitive->consider_alternatives Yes

Caption: A decision-making workflow for selecting an appropriate amino protecting group.

Detailed Application Protocols

The following protocols provide step-by-step instructions for the protection and deprotection of this compound using Boc and Cbz groups.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of conditions and its straightforward removal with acid.[11] Given the reduced nucleophilicity of the starting material, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often beneficial.[12]

Reaction Scheme:

G sub This compound reagent + (Boc)₂O sub->reagent conditions DMAP (cat.), THF Room Temperature reagent->conditions product tert-Butyl (3-fluoro-5-methylpyridin-2-yl)carbamate conditions->product

Caption: Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may be slow due to the deactivated amine; gentle heating (e.g., 40 °C) can be applied if necessary.[13]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.

Behind the Protocol:

  • DMAP: Acts as a nucleophilic catalyst to activate the (Boc)₂O, making it more susceptible to attack by the weakly nucleophilic amine.

  • Anhydrous THF: Provides a non-protic environment to prevent unwanted side reactions.

  • NaHCO₃ Quench: Neutralizes any acidic byproducts and removes unreacted (Boc)₂O.

Protocol 2: Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[14]

Reaction Scheme:

G sub tert-Butyl (3-fluoro-5-methylpyridin-2-yl)carbamate reagent TFA sub->reagent conditions DCM Room Temperature reagent->conditions product This compound (as trifluoroacetate salt) conditions->product

Caption: Acidic deprotection of Boc-protected this compound.

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Behind the Protocol:

  • TFA: A strong acid that protonates the carbamate, initiating the cleavage to form the stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to the free amine.[6]

  • DCM: An inert solvent that is stable to the acidic conditions.

Protocol 3: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another excellent choice for amine protection, especially when acidic conditions need to be avoided in subsequent steps.[10]

Reaction Scheme:

G sub This compound reagent + Cbz-Cl sub->reagent conditions Base (e.g., NaHCO₃), THF/H₂O 0 °C to Room Temperature reagent->conditions product Benzyl (3-fluoro-5-methylpyridin-2-yl)carbamate conditions->product

Caption: Cbz protection of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaHCO₃ (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Cbz protected amine.[8]

Behind the Protocol:

  • NaHCO₃: Acts as a base to neutralize the HCl generated during the reaction.

  • THF/Water: A biphasic solvent system that facilitates the reaction between the organic-soluble Cbz-Cl and the amine.

Protocol 4: Deprotection of the Cbz Group

The Cbz group is classically removed by catalytic hydrogenolysis, which offers mild and neutral reaction conditions.[15]

Reaction Scheme:

G sub Benzyl (3-fluoro-5-methylpyridin-2-yl)carbamate reagent H₂ sub->reagent conditions Pd/C, Solvent (e.g., MeOH, EtOAc) Room Temperature reagent->conditions product This compound conditions->product

Caption: Hydrogenolytic deprotection of Cbz-protected this compound.

Materials:

  • N-Cbz protected this compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected amine in MeOH or EtOAc.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.[16]

Behind the Protocol:

  • Pd/C and H₂: The palladium catalyst facilitates the cleavage of the benzylic C-O bond in the presence of hydrogen, releasing toluene and the carbamic acid, which then decarboxylates.[17]

  • Celite® Filtration: A safe and effective way to remove the pyrophoric palladium catalyst.

Conclusion

The successful synthesis and derivatization of this compound hinges on a well-defined protecting group strategy. The choice between the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group should be guided by the overall synthetic plan and the compatibility with other functional groups present in the molecule. The protocols outlined in this guide provide a solid foundation for researchers to effectively protect and deprotect this valuable synthetic intermediate, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (n.d.). Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Amine Protection and Deprotection.
  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • PubMed. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins.
  • ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.
  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • ResearchGate. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.
  • Organic Chemistry Portal. (2020). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • University of Munich. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • PubMed. (2007). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives.
  • NIH. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.).
  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

Sources

use of 3-Fluoro-5-methylpyridin-2-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Fluoro-5-methylpyridin-2-amine in Fragment-Based Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It screens small, low-molecular-weight compounds, or "fragments," for weak but highly efficient binding to a biological target.[2][3] The core principle of FBDD is that these simple fragments can explore chemical space more effectively, providing higher-quality starting points for optimization.[1][2] These initial low-affinity hits are then elaborated into potent, drug-like leads through structure-guided medicinal chemistry efforts, a process that has successfully delivered multiple marketed drugs against once "undruggable" targets.[1][4][5]

This guide provides a detailed exploration of a specific, high-value fragment, This compound , and its application within the FBDD workflow. We will delve into its physicochemical properties, its strategic value in a fragment library, and provide detailed protocols for its use in screening and hit-to-lead campaigns.

The Strategic Value of this compound as a Fragment

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. A well-designed fragment should possess features that offer both a high probability of binding and clear vectors for chemical elaboration. This compound is an exemplary fragment due to the unique combination of its structural motifs: the 2-aminopyridine core, the fluorine atom, and the methyl group.

  • The 2-Aminopyridine Scaffold: This is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs.[6][7] It presents a rich array of interaction points: the endocyclic pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine can serve as a hydrogen bond donor. This dual functionality allows it to form specific, directional interactions within a protein's binding site.

  • The Fluorine Atom: The strategic placement of a fluorine atom is a widely used tactic in modern drug design.[8] In the context of FBDD, it offers several distinct advantages:

    • Enhanced Binding: Fluorine can act as a weak hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with backbone amides, potentially improving binding affinity.

    • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of derivative compounds.

    • ¹⁹F NMR Screening: The fluorine atom serves as a powerful observational handle for Nuclear Magnetic Resonance (NMR) screening. This technique is highly sensitive, provides a low false-positive rate, and allows for the screening of fragment cocktails, thereby increasing throughput.[1]

  • The Methyl Group: This small hydrophobic group provides a vector to probe non-polar pockets within the target's binding site. Its presence allows for the exploration of van der Waals interactions and provides a clear point for synthetic modification to optimize potency.

Physicochemical Profile of this compound

A key principle in FBDD is the "Rule of Three" (Ro3), which provides guidelines for the physicochemical properties of fragments to ensure they are small, simple, and have sufficient solubility for biophysical screening methods. This compound is an excellent fit for these criteria.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 126.13 g/mol ≤ 300 DaEnsures the fragment is small and simple, maximizing the potential for growing the hit into a lead with optimal properties.[4]
cLogP ~1.3≤ 3Balances lipophilicity to ensure sufficient solubility for screening while providing a foundation for binding.[4]
Hydrogen Bond Donors 1 (amine group)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability in later stages.
Hydrogen Bond Acceptors 2 (pyridine N, F)≤ 3Offers multiple opportunities for directed interactions with the protein target.
Rotatable Bonds 0≤ 3The rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency.

FBDD Workflow Using this compound

The journey from fragment screening to a validated hit involves a multi-step, integrated process. The unique properties of this compound make it particularly amenable to several key biophysical techniques.

FBDD_Workflow cluster_prep Phase 1: Preparation & Screening cluster_validation Phase 2: Hit Validation cluster_evolution Phase 3: Hit-to-Lead Lib Fragment Library (including title fragment) Screen Primary Screen (¹⁹F NMR, SPR, etc.) Lib->Screen High Concentration Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., X-ray, ITC) Hits->Ortho Triage Confirm Confirmed Hit Ortho->Confirm Validate Binding SAR SAR by Catalog Confirm->SAR Elaborate Grow Fragment Growing SAR->Grow Synthesize Analogs Lead Lead Compound Grow->Lead Optimize Potency

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols and Methodologies

Protocol 1: Primary Screening using ¹⁹F NMR

The presence of the fluorine atom makes this compound an ideal candidate for ¹⁹F NMR-based screening, a technique prized for its sensitivity and low background interference.

Objective: To identify binding of the fragment to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target protein (e.g., 25-50 µM in a suitable buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

  • NMR tubes and spectrometer equipped with a fluorine probe

Step-by-Step Protocol:

  • Sample Preparation: a. Prepare a "protein-free" reference sample containing the fragment (e.g., 200 µM) in the assay buffer with 10% D₂O. b. Prepare a "protein" sample containing the target protein (25 µM) and the fragment (200 µM) in the same buffer. For cocktailing, ensure the ¹⁹F chemical shifts of other fluorinated fragments do not overlap. c. Prepare a "control" sample containing only the target protein in the buffer.

  • NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for the reference sample. Note the chemical shift, line width, and intensity of the fragment's signal. b. Acquire a 1D ¹⁹F NMR spectrum for the "protein" sample under the same conditions.

  • Data Analysis and Hit Identification: a. Chemical Shift Perturbation (CSP): Compare the ¹⁹F spectrum of the "protein" sample to the reference. A significant change in the chemical shift (Δδ) of the fragment's signal upon addition of the protein indicates a change in the chemical environment of the fluorine atom, suggesting binding. b. Line Broadening: Binding to a large protein molecule will cause the fragment's signal to broaden due to faster transverse relaxation. A significant increase in the signal's line width is a strong indicator of binding. c. Saturation Transfer Difference (STD) NMR: For a more definitive confirmation, perform an STD experiment. Selective saturation of protein resonances will transfer to a binding ligand, resulting in a decreased signal intensity for the fragment.

Causality: A change in the ¹⁹F signal is a direct consequence of the fragment transitioning from a freely tumbling state in solution to a state where it is in dynamic exchange with a protein-bound state. This alters the local magnetic environment of the fluorine nucleus, providing a direct readout of the binding event.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Objective: To confirm the binding of this compound and determine its precise binding mode, orientation, and interactions with the target protein.

Materials:

  • Highly pure and concentrated target protein suitable for crystallization.

  • Crystallization screens and reagents.

  • This compound stock solution.

Step-by-Step Protocol (Crystal Soaking):

  • Protein Crystallization: Grow crystals of the apo (ligand-free) protein using standard techniques like vapor diffusion (sitting or hanging drop).

  • Soaking Solution Preparation: Prepare a solution containing the crystallization mother liquor supplemented with this compound at a concentration of 1-10 mM. The final DMSO concentration should be kept low (<5%) to avoid damaging the crystal.

  • Crystal Soaking: Transfer the apo protein crystals into the soaking solution. Allow them to incubate for a period ranging from a few minutes to several hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding and reveals its pose.

Causality: The ordered arrangement of protein molecules in a crystal lattice allows for the visualization of the electron density of a bound ligand. This provides unequivocal proof of binding and delivers a high-resolution 3D map of the interactions (hydrogen bonds, hydrophobic contacts) that mediate the binding event. This structural information is invaluable for the next phase of drug design.

Protocol 3: Hit-to-Lead Evolution

Once this compound is confirmed as a hit, the goal is to improve its potency and drug-like properties. This is achieved through a structure-guided iterative process.

Objective: To synthetically elaborate the fragment hit to increase its affinity and selectivity for the target.

Hit_To_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Final Compound Frag This compound Affinity: Weak (µM-mM) Ligand Efficiency: High Grow Fragment Growing Add functionality to probe adjacent pockets Increase molecular weight and interactions Frag->Grow Structure-Guided Design Merge Fragment Merging Combine with another fragment binding nearby Create a single, high-affinity molecule Frag->Merge Structure-Guided Design Link Fragment Linking Connect two fragments with a chemical linker Span a larger binding site Frag->Link Structure-Guided Design Lead Lead Compound Affinity: Potent (nM) Drug-like Properties Grow->Lead Iterative Synthesis & Testing Merge->Lead Iterative Synthesis & Testing Link->Lead Iterative Synthesis & Testing

Caption: Key strategies for evolving a fragment hit into a potent lead compound.

1. Structure-Activity Relationship (SAR) by Catalog:

  • Rationale: Before embarking on extensive synthesis, explore the local chemical space around the hit by purchasing and testing commercially available analogs.

  • Procedure:

    • Use the structure of this compound to search chemical supplier databases (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

    • Select analogs with single, conservative modifications.

    • Test these analogs in the primary binding assay to rapidly generate initial SAR.

Suggested Analogs for Initial SAR:

AnalogCAS NumberRationale for Testing
2-Amino-5-methylpyridine1603-41-4Assess the contribution of the fluorine atom to binding.[9]
3-Amino-5-methylpyridine3430-19-1Evaluate the importance of the 2-amino group's position.[10]
2-Amino-5-fluoro-3-methylpyridine886365-56-6Probe the effect of moving the methyl and fluoro groups.[11]
2-Fluoro-3-methyl-5-aminopyridine186593-48-6Investigate alternative fluorination and amination patterns.[12][13][14]

2. Fragment Growing:

  • Rationale: This is the most common hit-to-lead strategy.[15] It involves adding chemical functionality to the fragment core to engage with adjacent pockets identified in the X-ray crystal structure.

  • Synthetic Strategy:

    • Target the Amine: The primary amine is an excellent handle for synthetic elaboration. It can be acylated, alkylated, or used in reductive amination to introduce new groups that can pick up additional interactions. For example, adding a hydroxylated alkyl chain could reach a nearby hydrogen bond donor/acceptor.

    • Target the Pyridine Ring: If the crystal structure shows an available vector, functionalization of the pyridine ring via metallation or cross-coupling reactions can be explored.

This compound represents an archetypal fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with a privileged medicinal chemistry scaffold and a ¹⁹F NMR handle, makes it a highly valuable tool for discovering novel chemical matter against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this fragment, from initial screening through to the critical hit-to-lead optimization phase. By integrating sensitive biophysical methods with structure-guided design, fragments like this one serve as the starting points for developing the next generation of innovative medicines.

References

  • Scott, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 10-25. [Link]
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
  • Holvey, C., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]
  • Jain, T., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-6. [Link]
  • Si, Z., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 778093. [Link]
  • Unknown Author. The Role of this compound in Modern Organic Synthesis. CD-Bioparticles. [Link]
  • Al-Ostoot, F. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
  • Béni, S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 66(15), 10245-10265. [Link]
  • Acros Pharmatech. This compound.
  • Kumar, A., et al. (2019). 2-Aminopyridine – an unsung hero in drug discovery.
  • AbacipharmTech. This compound-1211590-31-6. AbacipharmTech. [Link]
  • Chemical-Suppliers.com. 5-Amino-2-fluoro-3-methylpyridine. Chemical-Suppliers.com. [Link]
  • Holvey, C., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1388126. [Link]
  • Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
  • PubChem. 3-Amino-5-methylpyridine. PubChem. [Link]

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled 3-Fluoro-5-methylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of radiolabeled 3-fluoro-5-methylpyridin-2-amine and its analogs, compounds of significant interest in positron emission tomography (PET) imaging. We will delve into the strategic considerations for precursor synthesis, detail step-by-step protocols for radiolabeling with fluorine-18 ([¹⁸F]), and outline rigorous purification and quality control procedures. The methodologies described herein are grounded in established radiochemical principles and aim to provide researchers with a robust framework for producing these valuable molecular imaging agents.

Introduction: The Significance of Radiolabeled Aminopyridines

Radiolabeled aminopyridine structures are gaining prominence in the development of novel PET tracers for neuroimaging and oncology.[1] The introduction of a positron-emitting radionuclide, such as fluorine-18, allows for the non-invasive in vivo visualization and quantification of biological processes at the molecular level.[2] Fluorine-18 is often the radionuclide of choice due to its favorable decay characteristics, including a 109.8-minute half-life that allows for multi-step syntheses and distribution to satellite imaging centers.[3]

The this compound scaffold, in particular, is a key pharmacophore in medicinal chemistry. Its radiolabeled counterpart holds the potential to serve as a tracer for various biological targets. This guide will focus on the synthesis of such analogs, providing both the "how" and the "why" behind the experimental design.

Strategic Approach to Synthesis

The successful synthesis of a radiolabeled compound hinges on a well-designed strategy that considers both the cold (non-radioactive) chemistry for the precursor and the time-sensitive radiochemistry. Our approach is a multi-step process, beginning with the synthesis of a suitable precursor, followed by the crucial radiolabeling step, and concluding with purification and quality control.

Synthesis_Strategy cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling & Purification cluster_qc Quality Control Start Starting Material (e.g., 2-Amino-5-methylpyridine) Nitration Nitration (e.g., H₂SO₄/HNO₃) Start->Nitration Step 1 Precursor Labeling Precursor (e.g., 2-Amino-5-methyl-3-nitropyridine) Nitration->Precursor Step 2 Radiolabeling [¹⁸F]Fluorination (Nucleophilic Substitution) Precursor->Radiolabeling Step 3 Purification Purification (e.g., HPLC) Radiolabeling->Purification Final_Product Radiolabeled Product ([¹⁸F]this compound) Purification->Final_Product QC Quality Control Checks (e.g., RC Purity, Specific Activity) Final_Product->QC

Caption: Overall workflow for the synthesis of radiolabeled this compound analogs.

Precursor Synthesis: The Foundation of a Successful Radiosynthesis

The choice and synthesis of the precursor are critical for a high-yield radiolabeling reaction. For nucleophilic [¹⁸F]fluorination, an electron-deficient aromatic ring is necessary to facilitate the substitution.[2] Therefore, a common strategy is to introduce a strong electron-withdrawing group, such as a nitro group (-NO₂), at a position ortho or para to the leaving group.

Synthesis of 2-Amino-5-methyl-3-nitropyridine (Precursor 1)

This protocol is adapted from established methods for the nitration of aminopyridines.[4][5]

Protocol 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), cautiously add 2-amino-5-methylpyridine (1.0 eq) to concentrated sulfuric acid.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. The temperature should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

ParameterConditionRationale
Starting Material 2-Amino-5-methylpyridineCommercially available and provides the core scaffold.
Reagents Conc. H₂SO₄, Fuming HNO₃Standard nitrating conditions for aromatic compounds.
Temperature 0-10 °C during additionControls the exothermic reaction and prevents over-nitration.
Purification RecrystallizationEnsures high purity of the precursor for the radiolabeling step.

Radiolabeling with Fluorine-18

The introduction of [¹⁸F]fluoride is the core of the radiosynthesis. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction where the nitro group of the precursor is displaced by [¹⁸F]fluoride.

[¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is produced in a cyclotron by the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and potassium carbonate, and dried by azeotropic distillation with acetonitrile. This "activated" [¹⁸F]fluoride is highly nucleophilic and ready for the substitution reaction.

Automated Radiosynthesis of [¹⁸F]this compound

Automated synthesis modules are highly recommended to minimize radiation exposure and ensure reproducibility.[6][7][8][9] The following protocol is a general guideline that can be adapted to various commercially available synthesis units.

Radiolabeling_Workflow F18_Production [¹⁸F]Fluoride Production (Cyclotron) Trapping Trapping on Anion Exchange Resin F18_Production->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Activated_F18 Activated [¹⁸F]Fluoride Drying->Activated_F18 Precursor_Addition Addition of Precursor in DMSO Activated_F18->Precursor_Addition Reaction Heating (e.g., 120-150 °C) Precursor_Addition->Reaction Radiolabeled_Intermediate [¹⁸F]3-Fluoro-5-methyl-2-nitropyridine Reaction->Radiolabeled_Intermediate Reduction Reduction of Nitro Group (e.g., with a suitable reducing agent) Radiolabeled_Intermediate->Reduction Crude_Product Crude Radiolabeled Product Reduction->Crude_Product HPLC_Purification Semi-preparative HPLC Purification Crude_Product->HPLC_Purification Formulation Formulation in Injectable Solution HPLC_Purification->Formulation Final_Product Final Product for QC Formulation->Final_Product

Caption: Detailed workflow for the automated radiosynthesis and purification.

Protocol 2: Automated [¹⁸F]Radiolabeling

  • [¹⁸F]Fluoride Trapping and Elution: Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module and trap it on a pre-conditioned anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Heat the reactor under a stream of nitrogen to evaporate the solvents and dry the [¹⁸F]fluoride complex. Repeat with additions of acetonitrile to ensure complete dryness.

  • Radiolabeling Reaction: Add a solution of the precursor (2-amino-5-methyl-3-nitropyridine) in a high-boiling point aprotic solvent (e.g., DMSO) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (typically 120-150 °C) for a set duration (e.g., 10-20 minutes).[2]

  • Reduction of the Nitro Group: After cooling the reaction mixture, introduce a suitable reducing agent to convert the nitro group to an amine. The choice of reducing agent and conditions will need to be optimized.

  • Quenching and Dilution: Quench the reaction and dilute the mixture with the mobile phase for HPLC purification.

ParameterConditionRationale
Precursor 2-Amino-5-methyl-3-nitropyridineNitro group activates the ring for nucleophilic attack.
Phase Transfer Catalyst Kryptofix 2.2.2 (K₂₂₂)Sequesters the potassium ion, increasing the nucleophilicity of [¹⁸F]fluoride.
Solvent DMSOHigh boiling point, aprotic, and effectively solvates the reactants.
Temperature 120-150 °CProvides sufficient energy to overcome the activation barrier of the SₙAr reaction.

Purification: Ensuring Purity for In Vivo Applications

Purification is a critical step to remove unreacted [¹⁸F]fluoride, the precursor, and any side products from the final radiolabeled compound.[10] High-performance liquid chromatography (HPLC) is the gold standard for this purpose.[10]

Protocol 3: HPLC Purification

  • Column: Use a semi-preparative reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good separation between the product and impurities.

  • Detection: Use a UV detector (to detect the cold standard) and a radioactivity detector in series to identify the radioactive product peak.

  • Collection: Collect the fraction corresponding to the radiolabeled product.

  • Formulation: Remove the HPLC solvent (e.g., by solid-phase extraction on a C18 cartridge) and formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

Quality Control: The Hallmark of a Validated Radiopharmaceutical

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[4][5][11]

Table of Quality Control Specifications

TestSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC, Radio-TLC
Radionuclidic Identity Fluorine-18Half-life determination, Gamma spectroscopy
Specific Activity > 1 Ci/µmolCalculated from the radioactivity and the mass of the compound determined by analytical HPLC with a calibrated UV detector.
pH 4.5 - 7.5pH meter or pH paper
Residual Solvents Within USP limitsGas Chromatography (GC)
Sterility SterileSterility testing (as per pharmacopeia)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Conclusion

The synthesis of radiolabeled this compound analogs is a challenging yet rewarding endeavor that can provide powerful tools for molecular imaging. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce these valuable compounds for their preclinical and clinical research. The key to success lies in meticulous precursor synthesis, optimized radiolabeling conditions, and stringent purification and quality control.

References

  • IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • Yu, W. B., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H). ACS Publications.
  • Mossine, A. V., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments, (123), 55664.
  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Du, X. X., et al. (2019). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 21(5), 1066-1071.
  • von Guggenberg, E., et al. (2009). Automated synthesis of an 18F-labelled pyridine-based alkylating agent for high yield oligonucleotide conjugation. Applied Radiation and Isotopes, 67(9), 1670-1675.
  • Al-Karmi, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2117-2133.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs.
  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Bioorganic & Medicinal Chemistry Letters, 94, 129452.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Chen, H., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 15.
  • Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221-3237.
  • Chen, G., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2395-2406.
  • Hou, C., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1, 15.
  • Rajkumar, M. A., et al. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 6(1), 539-543.
  • Gao, M., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(21), 7268.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Fluoro-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and aromatic interactions makes it a versatile pharmacophore. The introduction of a fluorine atom, as seen in the 3-Fluoro-5-methylpyridin-2-amine scaffold, can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins. These attributes make derivatives of this compound compelling candidates for screening campaigns aimed at discovering novel therapeutics.

This guide provides detailed application notes and protocols for high-throughput screening (HTS) of compound libraries derived from this promising scaffold. We will explore a range of biochemical and cell-based assays targeting major drug classes, offering researchers, scientists, and drug development professionals a strategic framework for identifying and characterizing new bioactive molecules.

Strategic Approach to Screening this compound Derivatives

Given the versatility of the pyridine nucleus, derivatives of this compound could potentially modulate a wide array of biological targets. A rational screening approach would involve deploying a panel of assays against well-validated target families known to be amenable to small molecule inhibition. This document will focus on three such families: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Epigenetic Modifiers. For each, we will present a robust HTS assay protocol, explaining the underlying principles and experimental design.

Section 1: Protein Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, particularly in oncology.[1] Many successful kinase inhibitors feature a pyridine core. The following protocols outline a primary biochemical screen to identify inhibitors and a secondary cell-based assay to confirm activity in a more physiological context.

Primary Biochemical Screen: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[2][3][4][5][6][7] This assay measures the phosphorylation of a substrate by a target kinase.

Principle: The assay utilizes a lanthanide-labeled antibody (donor) that specifically recognizes a phosphorylated substrate, and an acceptor fluorophore-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Antibody plate_compounds Dispense Compounds into 384-well Plate prep_compounds Serially Dilute This compound Derivatives in DMSO prep_compounds->plate_compounds add_kinase Add Kinase and Substrate Mixture plate_compounds->add_kinase incubate_1 Incubate at RT add_kinase->incubate_1 add_atp Initiate Reaction with ATP incubate_1->add_atp incubate_2 Incubate at RT add_atp->incubate_2 add_detection Stop Reaction & Add TR-FRET Antibody Mix incubate_2->add_detection incubate_3 Incubate at RT (dark) add_detection->incubate_3 read_plate Read Plate on TR-FRET enabled Reader incubate_3->read_plate normalize_data Normalize to Controls (% Inhibition) read_plate->normalize_data plot_curves Plot Dose-Response Curves normalize_data->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for a TR-FRET-based kinase inhibitor screen.

Detailed Protocol: TR-FRET Kinase Assay

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivative library in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well low-volume assay plate.

    • Include positive controls (a known inhibitor of the target kinase) and negative controls (DMSO only).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the target kinase and the appropriate acceptor-labeled substrate in assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer at a concentration equal to the Km for the target kinase.

    • Add 5 µL of the ATP solution to each well to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing the lanthanide-labeled phospho-specific antibody in detection buffer.

    • Add 10 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader equipped for TR-FRET.

    • Measure the emission at two wavelengths (the acceptor's and the donor's) after a time delay to reduce background fluorescence.

Data Analysis: The TR-FRET ratio is calculated from the two emission readings. The percentage of inhibition is then determined relative to the high and low controls. Compounds showing significant, dose-dependent inhibition are considered hits.

Parameter Description Acceptance Criterion
Z'-factor A measure of assay quality, calculated from the means and standard deviations of the positive and negative controls.Z' > 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B > 5
CV (%) The coefficient of variation for the controls, indicating the reproducibility of the assay.CV < 15%
Secondary Cell-Based Assay: Target Engagement

To confirm that hits from the primary screen are active in a cellular environment, a target engagement assay is crucial. This helps to eliminate compounds that are non-specific or have poor cell permeability.

Section 2: G-Protein Coupled Receptor (GPCR) Modulator Screening

GPCRs are the largest family of cell surface receptors and are the target of a large percentage of currently marketed drugs.[8] Screening for modulators of GPCRs often involves measuring the accumulation of second messengers, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors.[9]

Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay to measure changes in intracellular cAMP levels.

Principle: The assay uses a cAMP-specific antibody labeled with a donor fluorophore (Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2). In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into proximity and generating a high HTRF signal. When cellular cAMP is produced upon GPCR activation, it competes with the d2-labeled cAMP for antibody binding. This leads to a decrease in the HTRF signal that is proportional to the amount of cellular cAMP.

Signaling Pathway: Gs-Coupled GPCR Activation

G Ligand Agonist (Derivative) GPCR Gs-Coupled GPCR Ligand->GPCR Binds G_protein Gαsβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Biotinylated Histone Peptide, and SAM plate_compounds Dispense Compounds into 384-well Plate prep_compounds Serially Dilute Test Compounds prep_compounds->plate_compounds add_enzyme Add Enzyme and Peptide Substrate plate_compounds->add_enzyme add_sam Initiate Reaction with SAM add_enzyme->add_sam incubate_reaction Incubate at RT add_sam->incubate_reaction add_beads Add Streptavidin-Donor and Antibody-Acceptor Beads incubate_reaction->add_beads incubate_detection Incubate in the Dark add_beads->incubate_detection read_plate Read on Alpha-enabled Plate Reader incubate_detection->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data determine_hits Identify Hits Based on Signal Reduction normalize_data->determine_hits

Caption: General workflow for an AlphaScreen-based epigenetic enzyme inhibitor screen.

Detailed Protocol: AlphaScreen Histone Methyltransferase Assay

  • Compound Plating:

    • Dispense 25 nL of serially diluted this compound derivatives into a 384-well ProxiPlate.

  • Enzymatic Reaction:

    • Add 2.5 µL of the histone methyltransferase and biotinylated histone peptide substrate to each well.

    • Initiate the reaction by adding 2.5 µL of the co-factor S-adenosylmethionine (SAM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a mixture containing streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the methylated histone mark.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped with a laser for AlphaScreen excitation.

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the enzyme. The data is normalized to controls, and IC50 values are calculated for active compounds.

Section 4: Phenotypic Screening

For novel scaffolds like this compound derivatives where the specific target is unknown, phenotypic screening can be a powerful discovery tool. [10][11][12][13][]This approach assesses the effect of compounds on the overall phenotype of a cell or organism, without a preconceived target.

High-Content Imaging Assay for Cytotoxicity and Morphological Changes

High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.

Principle: Cells are treated with the compound library and then stained with fluorescent dyes that highlight different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria). Automated imaging and analysis software then quantifies changes in cell number, nuclear size and shape, cytoskeletal integrity, and other morphological features. This multiparametric data can reveal a compound's mechanism of action and potential toxicity.

Detailed Protocol: High-Content Phenotypic Screen

  • Cell Plating and Compound Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line) in 384-well imaging plates.

    • After 24 hours, treat the cells with the this compound derivative library at multiple concentrations.

  • Staining:

    • After a 48-72 hour incubation, fix and permeabilize the cells.

    • Stain with a cocktail of fluorescent dyes, such as Hoechst (nucleus), Phalloidin (actin cytoskeleton), and MitoTracker (mitochondria).

  • Imaging:

    • Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Image and Data Analysis:

    • Use image analysis software to segment the cells and extract quantitative data for various phenotypic parameters.

    • Compare the profiles of the treated cells to negative controls to identify compounds that induce significant phenotypic changes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening assays outlined in this guide provide a robust framework for interrogating libraries of its derivatives against key drug target classes. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate hits, paving the way for subsequent lead optimization and drug development efforts. The integration of phenotypic screening approaches further enhances the potential for discovering compounds with novel mechanisms of action.

References

  • Hauser, A. T., Bissinger, E. M., Metzger, E., Repenning, A., Bauer, U. M., Mai, A., Schüle, R., & Jung, M. (2011). Screening assays for epigenetic targets using native histones as substrates. Journal of biomolecular screening, 16(9), 1116–1124.
  • High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. (2023). MDPI.
  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays.
  • Oncodesign Services. (n.d.). Phenotypic Screening Services.
  • Bertekap, R. L., Jr, Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223–240.
  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32.
  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews.
  • Creative Diagnostics. (n.d.). TR-FRET Kit for Drug Candidates Discovery.
  • Screening assays for epigenetic targets using native histones as substrates. (2011). Journal of Biomolecular Screening.
  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • Berthold Technologies. (n.d.). AlphaScreen®.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and drug development technologies, 9(5), 486–506.
  • Semantic Scholar. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). Cell.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • R Discovery. (2010, November 19). Fluorescence polarization assays in small molecule screening.
  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Visikol. (2022, August 26). High Throughput Epigenetics.
  • High-Throughput Screening for Epigenetic HDP Inducers. (2023). MDPI.
  • Royal Society of Chemistry. (2024). Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets.
  • The Role of this compound in Modern Organic Synthesis. (n.d.). Medium.

Sources

Formulation of 3-Fluoro-5-methylpyridin-2-amine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation of 3-Fluoro-5-methylpyridin-2-amine, a novel heterocyclic compound with significant potential in various therapeutic areas. The successful in vivo evaluation of this and similar small molecules is critically dependent on the development of a stable and bioavailable formulation. This guide offers a detailed exploration of pre-formulation considerations, diverse formulation strategies, and step-by-step protocols for preparation and characterization. Furthermore, it outlines a robust protocol for in vivo pharmacokinetic studies to enable accurate assessment of the compound's therapeutic potential. The principles and methodologies described herein are designed to provide researchers with the necessary tools to advance their promising compounds from the bench to preclinical in vivo models.

Introduction: The Formulation Challenge of Pyridine Derivatives

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] this compound, with its unique substitution pattern, represents a promising new chemical entity. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a key site for interaction with biological targets. However, the physicochemical properties of such compounds often present significant challenges for in vivo studies, primarily due to poor aqueous solubility, which can lead to low and variable oral bioavailability.[3]

Effective formulation development is therefore not merely a technical step but a critical component of the drug discovery process. A well-designed formulation can significantly enhance the exposure of the compound in vivo, enabling a clear understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide will walk through the essential stages of formulating this compound, from initial characterization to the design of in vivo studies.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. While experimental data for this specific compound is not widely available, in silico predictive tools can provide valuable initial estimates.[4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Formulation
Molecular Weight 126.13 g/mol Favorable for oral absorption (Lipinski's Rule of Five compliant).
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that solubility in both aqueous and lipid-based systems may be limited.[5]
Aqueous Solubility LowA significant hurdle for achieving adequate drug exposure. May necessitate solubility enhancement techniques.[6]
pKa (basic) ~4.0 - 5.0The amine group will be partially protonated at physiological pH, which could influence solubility and interactions with excipients.[4]
Melting Point High (predicted)Crystalline nature may contribute to poor solubility.

Note: These values are estimations from various in silico models and should be confirmed experimentally.

The predicted low aqueous solubility and moderate lipophilicity suggest that a simple aqueous solution is unlikely to be a viable formulation for in vivo studies. Therefore, more advanced formulation strategies are required.

Formulation Strategies for Poorly Soluble Aminopyridines

Several formulation strategies can be employed to overcome the solubility challenges of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the specific characteristics of the in vivo study.

3.1. Aqueous Suspension

For early-stage studies, a simple aqueous suspension is often the most straightforward approach. This involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent to ensure dose uniformity.

  • Advantages: Simple to prepare, avoids the use of organic solvents, and is suitable for oral gavage.

  • Disadvantages: May not provide sufficient exposure for compounds with very low solubility. Particle size and uniformity are critical.

  • Key Excipients:

    • Suspending agents: Methylcellulose (MC), carboxymethylcellulose (CMC), hydroxypropyl methylcellulose (HPMC).

    • Wetting agents: Polysorbate 80 (Tween® 80), sodium lauryl sulfate (SLS).

3.2. Co-solvent Systems

Co-solvents are used to increase the solubility of a drug by reducing the polarity of the aqueous vehicle.

  • Advantages: Can significantly increase drug solubility.

  • Disadvantages: Potential for drug precipitation upon dilution in the gastrointestinal tract. Toxicity of some organic solvents can be a concern.

  • Common Co-solvents:

    • Polyethylene glycol (PEG) 400

    • Propylene glycol (PG)

    • Ethanol

    • Glycerin

3.3. Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.

  • Advantages: Can significantly improve the oral bioavailability of poorly soluble drugs.

  • Disadvantages: More complex to formulate and characterize.

  • Types:

    • Lipid solutions: Drug dissolved in a triglyceride (e.g., sesame oil, corn oil).

    • Self-emulsifying drug delivery systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.

3.4. Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in a polymeric carrier in an amorphous state. The higher energy state of the amorphous form leads to increased aqueous solubility and dissolution rate.

  • Advantages: Can achieve significant increases in solubility and bioavailability.

  • Disadvantages: Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous state can be a concern.

  • Polymeric Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[3]

    • Soluplus®

Detailed Protocol: Preparation of a Micronized Aqueous Suspension for Oral Gavage

This protocol details the preparation of a 10 mg/mL aqueous suspension of this compound, suitable for oral administration in rodents.

4.1. Materials

  • This compound (micronized powder)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Calibrated balance

  • Graduated cylinders and volumetric flasks

4.2. Step-by-Step Procedure

  • Vehicle Preparation: a. Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed. b. Add 0.1% (v/v) Tween® 80 to the CMC-Na solution and stir until fully dissolved. This is the suspension vehicle.

  • Compound Preparation: a. Accurately weigh the required amount of micronized this compound. b. If the compound is not already micronized, gently grind it to a fine, uniform powder using a mortar and pestle.

  • Suspension Formulation: a. In a separate container, create a paste by adding a small amount of the suspension vehicle to the weighed compound and triturating with a spatula. b. Gradually add the remaining vehicle to the paste while stirring continuously. c. For improved homogeneity, the suspension can be further processed using a homogenizer.

  • Final Quality Control: a. Visually inspect the suspension for uniformity and the absence of large aggregates. b. If possible, confirm the concentration of the active pharmaceutical ingredient (API) using a validated analytical method (e.g., HPLC). c. Assess the particle size distribution of the suspended particles using a suitable technique like laser diffraction.[7][8][9]

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rodents to evaluate the oral bioavailability of the formulated this compound.

5.1. Study Design

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old)

  • Groups:

    • Group 1: Intravenous (IV) administration (for bioavailability calculation)

    • Group 2: Oral gavage (PO) administration of the aqueous suspension

  • Dose:

    • IV: 1 mg/kg (formulated in a suitable IV vehicle, e.g., 5% dextrose in water with a solubilizing agent)

    • PO: 10 mg/kg

  • Blood Sampling:

    • Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein or other appropriate site.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

5.2. Sample Processing and Analysis

  • Plasma is separated by centrifugation.

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of this compound in plasma is determined using a validated bioanalytical method, such as LC-MS/MS.

5.3. Data Analysis

Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated using appropriate software. Oral bioavailability (F%) is calculated as:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

6.1. Experimental Workflow

The following diagram illustrates the key steps in the formulation and in vivo evaluation of this compound.

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Formulation Characterization cluster_invivo In Vivo Study Physicochemical\nCharacterization Physicochemical Characterization Formulation\nStrategy Selection Formulation Strategy Selection Physicochemical\nCharacterization->Formulation\nStrategy Selection Excipient\nCompatibility Excipient Compatibility Formulation\nStrategy Selection->Excipient\nCompatibility Protocol\nDevelopment Protocol Development Excipient\nCompatibility->Protocol\nDevelopment Particle Size\nAnalysis Particle Size Analysis Protocol\nDevelopment->Particle Size\nAnalysis Stability\nAssessment Stability Assessment Protocol\nDevelopment->Stability\nAssessment API\nQuantification API Quantification Protocol\nDevelopment->API\nQuantification Dosing\n(IV & PO) Dosing (IV & PO) API\nQuantification->Dosing\n(IV & PO) Blood\nSampling Blood Sampling Dosing\n(IV & PO)->Blood\nSampling Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Blood\nSampling->Bioanalysis\n(LC-MS/MS) PK\nAnalysis PK Analysis Bioanalysis\n(LC-MS/MS)->PK\nAnalysis

Caption: Workflow for formulation and in vivo evaluation.

6.2. Hypothetical Signaling Pathway

Aminopyridine derivatives have been shown to modulate the activity of various kinases.[10] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a constitutively active kinase, leading to the induction of apoptosis in cancer cells.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Oncogenic Kinase Oncogenic Kinase Receptor Tyrosine Kinase->Oncogenic Kinase Downstream Effector Downstream Effector Oncogenic Kinase->Downstream Effector Pro-survival Signal Pro-survival Signal Downstream Effector->Pro-survival Signal Apoptosis Apoptosis Pro-survival Signal->Apoptosis This compound This compound This compound->Oncogenic Kinase

Caption: Hypothetical kinase inhibition pathway.

Stability Considerations

Ensuring the stability of the formulation is paramount for obtaining reliable and reproducible in vivo data. A stability-indicating analytical method should be developed to monitor the concentration of this compound and detect any degradation products over time.[11][12][13][14][15]

7.1. Physical Stability

  • Suspensions: Monitor for changes in particle size, sedimentation rate, and ease of redispersion.

  • Solutions: Observe for any signs of precipitation or crystallization.

  • Lipid-based formulations: Assess for phase separation or changes in emulsion droplet size.

7.2. Chemical Stability

  • Store the formulation under controlled conditions (e.g., refrigerated, room temperature) and analyze for API concentration at various time points.

  • Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) should be conducted to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[13]

Conclusion

The successful in vivo evaluation of this compound hinges on a well-developed and characterized formulation. This guide has provided a comprehensive overview of the critical steps involved, from pre-formulation assessment to the design of pharmacokinetic studies. By applying these principles and protocols, researchers can enhance the likelihood of obtaining meaningful and reproducible in vivo data, thereby accelerating the journey of promising new chemical entities toward clinical development.

References

  • Carlson, G. P., & Scherff, A. (1996). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Toxicology Letters, 85(3), 173-178. [Link]
  • Sharma, M. (2025). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
  • Lab Manager. (2025).
  • Besson, T., & Boncompain, G. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(16), 1475-1492. [Link]
  • Connors, K. A. (1971). Stability-indicating assay methods for drugs and their dosage forms. Journal of Pharmaceutical Sciences, 60(3), 335-345. [Link]
  • Chiu, M. H., & Zare, R. N. (1996). Determination of the encapsulation efficiency of individual vesicles using single-vesicle photolysis and confocal single-molecule detection. Journal of the American Chemical Society, 118(28), 6512-6513. [Link]
  • Fan, Y., & Zhang, Q. (2016). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology, 7, 438. [Link]
  • Henderson, T. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide.
  • Guedes, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115165. [Link]
  • Faustino, P. A. (2011). Particle Dispersion for Size Analysis. American Pharmaceutical Review. [Link]
  • Patel, J., & Patel, K. (2024). A comprehensive review of particle size analysis techniques. International Journal of Pharmaceutical Sciences and Research, 15(2), 524-534. [Link]
  • Adamski, R., et al. (2018). Methods of encapsulation efficiency determination.
  • Chi, C., et al. (2010). Particle Size Analysis in Pharmaceutics: Principles, Methods and Applications. Journal of Pharmaceutical Sciences, 99(5), 2131-2153. [Link]
  • Georgieva, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
  • Singh, A., & Sharma, P. K. (2025). Newer biologically active pyridines: A potential review.
  • De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 785-804. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-methylpyridine.
  • Singh, S., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-363. [Link]
  • Kumar, A. (2023). A Brief View on Pyridine Compounds. Journal of Drug Discovery and Development, 4(1), 1-2. [Link]
  • Caggiano, A. O. (2013). Sustained release aminopyridine composition. U.S.
  • Zussman, B. M., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.
  • Stability Indicating Methods of drugs. (n.d.). [PowerPoint slides]. [Link]
  • Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. [Link]
  • Kumar, A., & Singh, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 9(3), 1-7. [Link]
  • Khalid, T., et al. (2025). Structure of fampyridine/4-AP (10) a formulation against MS.
  • Naeem, S., Akhtar, S., & Iqbal, S. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
  • Reddy, P. S., & Kumar, K. R. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1234-1241. [Link]
  • Carlson, G. P. (1996). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology Letters, 85(3), 173-178. [Link]
  • Boström, J., et al. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Ly, T. P., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735-742. [Link]
  • Peristeri, M., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3345. [Link]
  • Llerena-Suster, S., et al. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. Pharmaceutics, 14(1), 172. [Link]
  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 51(9), 2244-2255. [Link]
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15194-15215. [Link]
  • Itoh, M., et al. (1995). Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
  • Acros Pharmatech. (n.d.). This compound.
  • Naeem, S., Akhtar, S., & Iqbal, S. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

purification challenges of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 3-Fluoro-5-methylpyridin-2-amine, a critical building block in modern organic synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. The content is structured to address specific experimental challenges, explaining the causality behind procedural choices to ensure scientific integrity and successful outcomes.

Technical Support Center: this compound

Lead Application Scientist: Dr. Gemini

Section 1: Understanding the Molecule & Core Challenges

This compound (CAS 1211590-31-6) is a substituted aminopyridine.[1] Its unique structure, featuring an electron-donating amine group and an electron-withdrawing fluorine atom on a pyridine ring, makes it a valuable synthon, particularly in drug discovery where fluorine can enhance metabolic stability.[2] However, these same features present distinct purification challenges. The basicity of the amine group can lead to strong interactions with silica gel, causing peak tailing and poor separation during chromatography. Furthermore, common synthetic routes can generate closely related isomers and byproducts that are difficult to resolve.

This guide will address the most common issues encountered during the purification of this compound.

Section 2: General Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to have a logical workflow for diagnosing purification issues. The following diagram outlines a typical troubleshooting process.

G cluster_start Initial Analysis cluster_issues Problem Identification cluster_solutions Solution Pathways start Crude Product Analysis (TLC, LC-MS, ¹H NMR) is_dark Dark Color / Oil? start->is_dark is_sm Starting Material Present? start->is_sm NMR / MS Data is_isomer Isomers or Close Spots by TLC? start->is_isomer TLC / LC Data is_inorganic Inorganic Salts (from workup)? start->is_inorganic Reaction Type is_dark->is_sm No sol_dark FAQ 1: Decolorization (Charcoal Treatment) is_dark->sol_dark Yes is_sm->is_isomer No sol_sm FAQ 2: Optimizing Chromatography is_sm->sol_sm Yes is_isomer->is_inorganic No sol_isomer FAQ 3: High-Resolution Purification is_isomer->sol_isomer Yes sol_recryst FAQ 5: Recrystallization Protocols is_isomer->sol_recryst Maybe is_inorganic->start Re-analyze after workup sol_inorganic FAQ 4: Aqueous Workup & Extraction is_inorganic->sol_inorganic Yes G start Impure Solid Product purity_check Purity > 90%? start->purity_check chromatography Column Chromatography (High loading, requires solvent) purity_check->chromatography No (Multiple impurities or oily) recrystallization Recrystallization (High throughput, scalable) purity_check->recrystallization Yes final_product Pure Product (>99%) chromatography->final_product recrystallization->final_product

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. However, the synthesis of this fluorinated pyridine derivative is not without its challenges, with the formation of undesired side products being a primary concern. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these impurities.

Common Synthetic Routes and Potential Side Products

Two primary synthetic strategies are commonly employed for the synthesis of this compound, each with its own set of potential side reactions.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from a Dihalo-Precursor

This route typically starts from 2,3-dichloro-5-methylpyridine and involves a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source, followed by amination.

SNAr_Route start 2,3-Dichloro-5-methylpyridine step1 Fluorination (SNAr) [KF, CsF, etc.] start->step1 step2 Amination [NH3 or amine source] start->step2 intermediate1 Mixture of 2-Chloro-3-fluoro-5-methylpyridine & 3-Chloro-2-fluoro-5-methylpyridine step1->intermediate1 intermediate1->step2 intermediate1->step2 side_product3 Hydroxy-derivatives (From hydrolysis) intermediate1->side_product3 product This compound step2->product side_product1 2-Fluoro-5-methylpyridin-3-amine (Regioisomeric Impurity) step2->side_product1 side_product2 3-Chloro-5-methylpyridin-2-amine (Incomplete Fluorination) step2->side_product2

Figure 1: Synthetic pathway via SNAr and potential side products.

Route 2: Balz-Schiemann Reaction from an Amino-Precursor

This classic transformation introduces fluorine via the thermal decomposition of a diazonium tetrafluoroborate salt, starting from a suitable aminopyridine. A plausible precursor would be 2,3-diamino-5-methylpyridine or a protected version.

Balz_Schiemann_Route start 2-Amino-5-methyl-3-nitropyridine step1 Reduction start->step1 intermediate1 2,3-Diamino-5-methylpyridine step1->intermediate1 step2 Diazotization [NaNO2, HBF4] intermediate1->step2 side_product3 Unreacted Diamine intermediate1->side_product3 intermediate2 Diazonium Tetrafluoroborate Salt step2->intermediate2 step3 Thermal Decomposition intermediate2->step3 side_product1 Hydroxy-derivatives (Decomposition in presence of H2O) intermediate2->side_product1 side_product2 Azo-coupled Dimers (Side reaction of diazonium salt) intermediate2->side_product2 product This compound step3->product

Figure 2: Synthetic pathway via Balz-Schiemann reaction and potential side products.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Presence of an Isomeric Impurity with Similar Mass

Q: My mass spectrometry data shows a significant peak with the same mass as my target product, this compound, but with a different retention time in my LC-MS/HPLC. What is this likely to be?

A: This is very likely a regioisomeric impurity. The most probable candidate is 2-Fluoro-5-methylpyridin-3-amine .

  • Causality:

    • In the SNAr route: The initial fluorination of 2,3-dichloro-5-methylpyridine can occur at either the 2- or 3-position. While the 2-position is generally more activated towards nucleophilic attack in pyridines, the electronic and steric effects of the methyl group can influence the regioselectivity, leading to the formation of both 2-chloro-3-fluoro-5-methylpyridine and 3-chloro-2-fluoro-5-methylpyridine. Subsequent amination of this mixture will yield both the desired product and the 2-fluoro-3-amino isomer.

    • In the Balz-Schiemann route: If starting from 2,5-diamino-3-methylpyridine, diazotization of the 5-amino group followed by fluorination could potentially occur, although this is generally less favored.

  • Troubleshooting & Mitigation:

    • Optimize Fluorination (SNAr):

      • Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the fluorination step.

      • Fluoride Source: The choice of fluoride source (e.g., KF vs. CsF) and the presence of phase-transfer catalysts can influence the reaction outcome. Experiment with different fluoride sources and additives.

    • Chromatographic Purification:

      • Method Development: Develop a robust HPLC or flash chromatography method to separate the two isomers. Due to their similar polarities, a high-resolution column and a carefully optimized gradient elution may be necessary.

      • Stationary Phase: Consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer better separation of regioisomers.

Issue 2: Incomplete Reaction and Presence of Halogenated Intermediates

Q: I am using the SNAr route and my final product is contaminated with a significant amount of a chlorinated species.

A: This indicates an incomplete fluorination or amination step. The most likely impurity is 3-Chloro-5-methylpyridin-2-amine or 2-Chloro-3-fluoro-5-methylpyridine .

  • Causality:

    • Inefficient Fluorination: The C-Cl bond at the 3-position might be less reactive towards nucleophilic substitution with fluoride compared to the 2-position. Harsh reaction conditions may be required for complete conversion.

    • Inefficient Amination: The subsequent amination step may also be incomplete, leaving unreacted chlorinated intermediates.

  • Troubleshooting & Mitigation:

    • Drive the Fluorination to Completion:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and ensure it goes to completion.

      • Excess Reagent: Use a larger excess of the fluoride source.

      • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to facilitate SNAr reactions. Ensure the solvent is anhydrous.

    • Drive the Amination to Completion:

      • Reaction Conditions: For amination with ammonia, ensure a sufficient pressure and temperature are maintained in a sealed vessel.

      • Catalysis: In some cases, a copper or palladium catalyst can facilitate the amination of aryl halides.

Issue 3: Formation of Hydroxylated Byproducts

Q: My reaction mixture contains impurities with a mass corresponding to the replacement of a halogen or the diazonium group with a hydroxyl group.

A: The presence of 3-Hydroxy-5-methylpyridin-2-amine or other hydroxylated species is a common issue, particularly in the Balz-Schiemann reaction.

  • Causality:

    • Balz-Schiemann Reaction: Diazonium salts are highly reactive and can be sensitive to water. The intermediate aryl cation can be trapped by water molecules present in the reaction medium, leading to the formation of phenolic byproducts.[1]

    • SNAr Route: If the fluoride source contains moisture, or if the reaction is worked up with water before the reaction is complete, hydrolysis of the activated chloro- or fluoro-intermediates can occur.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions:

      • Dry Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use. For the Balz-Schiemann reaction, using anhydrous HBF4 or generating the diazonium salt in a non-aqueous system can be beneficial.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Temperature Control in Diazotization:

      • Low Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt.[2]

Issue 4: Formation of Azo-Coupled Dimers

Q: I am observing high molecular weight impurities, particularly in the Balz-Schiemann route, that are brightly colored.

A: These are likely azo-coupled dimers , formed by the reaction of the diazonium salt with an electron-rich aromatic species.

  • Causality: The diazonium salt is an electrophile and can react with the starting aminopyridine or other electron-rich species present in the reaction mixture, especially if the reaction is not sufficiently acidic.[2]

  • Troubleshooting & Mitigation:

    • Sufficient Acidity: Ensure that the diazotization is carried out in a sufficiently acidic medium. This protonates the unreacted starting amine, deactivating it towards electrophilic attack by the diazonium salt.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This keeps the instantaneous concentration of the diazonium salt low, minimizing the chance of side reactions.

    • Purification: These colored impurities can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material depends on commercial availability and the desired synthetic route.

  • For the SNAr route: 2,3-Dichloro-5-methylpyridine is a common starting material.

  • For the Balz-Schiemann route: A suitable precursor would be 2-amino-5-methyl-3-nitropyridine, which can be reduced to the corresponding diamine before diazotization and fluorination.

Q2: How can I effectively purify the final product from the common side products?

A2: A multi-step purification strategy is often necessary.

  • Aqueous Workup: An initial acid-base workup can help remove some impurities. The basicity of the aminopyridine allows for extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase.

  • Column Chromatography: This is the most common method for separating the desired product from its isomers and other byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: If a solid product is obtained with high purity after chromatography, recrystallization can be used to further enhance its purity and obtain a crystalline solid.

Q3: What analytical techniques are most useful for identifying the side products?

A3: A combination of techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the retention time and mass of each component in the mixture, which is crucial for identifying isomers and impurities with different molecular weights.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • 1H NMR: Can help distinguish between isomers based on the coupling patterns and chemical shifts of the aromatic protons.

    • 19F NMR: Is particularly useful for identifying fluorine-containing compounds. The chemical shift of the fluorine atom will be different for the desired product and any fluorinated isomers.

    • 13C NMR: Can provide additional structural information to confirm the identity of the main product and impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for volatile impurities and provides both retention time and mass spectral data.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dried. It is generally recommended to use them in solution without isolation. The Balz-Schiemann reaction involves thermal decomposition which should be performed with caution and behind a blast shield.

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pressure Reactions: Amination reactions using ammonia are often carried out under pressure. Ensure the use of a properly rated and maintained pressure vessel.

Summary of Potential Side Products and Key Characteristics

Side Product NameCommon Route of FormationKey Identifying FeaturesMitigation Strategy
2-Fluoro-5-methylpyridin-3-amineSNArSame mass as product, different chromatographic retention time and NMR shifts.Optimize fluorination regioselectivity; high-resolution chromatography.
3-Chloro-5-methylpyridin-2-amineSNArHigher mass than product (Cl vs. F); distinct MS and NMR signals.Drive fluorination/amination to completion with optimized conditions.
3-Hydroxy-5-methylpyridin-2-amineBalz-Schiemann, SNArMass corresponding to -OH group; distinct MS and NMR signals.Maintain strictly anhydrous conditions; control temperature during diazotization.
Azo-coupled DimersBalz-SchiemannHigh molecular weight, often colored; visible on TLC/LC.Ensure sufficient acidity during diazotization; slow nitrite addition.

By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot the synthesis of this compound, leading to higher yields and purity of this important synthetic intermediate.

References

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (n.d.).
  • Balz–Schiemann reaction. Wikipedia. (2023, October 29).
  • Nucleophilic aromatic substitution. Chemistry LibreTexts. (2023, October 30).
  • Process for the preparation of fluorinated pyridines. European Patent Office. (n.d.).
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. (n.d.).
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. (n.d.).
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. (n.d.).
  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3).

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoro-5-methylpyridin-2-amine (CAS No. 1211590-31-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties conferred by the fluorine atom and the coordinating potential of the 2-amino-pyridine scaffold make this reagent highly valuable, but also introduce specific challenges in reaction optimization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common hurdles, optimize reaction yields, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored at 4°C in a tightly sealed container, protected from light.[1] The compound is a white to yellow solid.[1] While generally stable, aminopyridines can be sensitive to oxidation over long-term exposure to air. For reactions requiring anhydrous conditions, it is advisable to dry the material in a vacuum oven before use.

Q2: What are the primary applications of this reagent in drug discovery?

A2: this compound is a key building block in medicinal chemistry. The pyridine core, combined with the fluorine atom and a reactive amine group, makes it a versatile synthon. The fluorine atom can enhance crucial drug properties such as metabolic stability and lipophilicity, while the 2-amino group provides a convenient handle for elaboration into more complex molecules, often through cross-coupling reactions.

Q3: Can the 2-amino group participate in reactions other than cross-coupling?

A3: Absolutely. The 2-amino group is a primary amine and can undergo a wide range of classical transformations. These include, but are not limited to:

  • Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides. This is also a common strategy for protecting the amine during other transformations.[2][3]

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[4]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Diazotization: Although potentially hazardous, reaction with nitrous acid can form a diazonium salt, which can be displaced (e.g., in a Balz-Schiemann reaction), though this is often less efficient than modern cross-coupling methods.[5]

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are fundamental for utilizing aminopyridine building blocks. However, the 2-aminopyridine motif is a known coordinating ligand for palladium, which can lead to catalyst inhibition or the formation of inactive complexes. This section provides solutions to common problems encountered during these critical reactions.

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig C-N coupling reaction with this compound is not proceeding. I've confirmed the quality of my aryl halide and base. What should I investigate first?

A: This is a classic issue often rooted in catalyst activity or inhibition. Here is a systematic approach to troubleshoot the problem.

  • Atmosphere and Reagent Purity: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. Use fresh, high-purity base, as carbonate and phosphate bases can be hygroscopic.

  • Catalyst and Ligand Choice: The aminopyridine substrate can act as a ligand, competing with the desired phosphine ligand and sequestering the palladium in an off-cycle, inactive state.

    • Use a Pre-formed Catalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a stable, pre-formed Pd(0) catalyst or a well-defined pre-catalyst that activates reliably.

    • Switch to Electron-Rich, Bulky Ligands: Ligands developed by the Buchwald and Hartwig groups are specifically designed to overcome catalyst inhibition. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to older ligands like BINAP for challenging substrates.[6] They promote faster reductive elimination, which is often the rate-limiting step, and their bulk can disfavor the binding of the aminopyridine substrate to the metal center.

  • Base Compatibility: The choice of base is critical.

    • Strong Bases (e.g., NaOtBu, LHMDS): These promote the fastest reaction rates but have poor functional group tolerance.[7] Esters or other base-sensitive groups may be cleaved.

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the best choice for complex substrates, even if they require slightly longer reaction times or higher temperatures.[7]

G start Low Conversion in Buchwald-Hartwig Reaction check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert First Step base_issue Check Base Compatibility start->base_issue Also Consider catalyst_issue Suspect Catalyst Inhibition/Deactivation check_inert->catalyst_issue If atmosphere is good ligand_choice Is the ligand optimal? (e.g., using BINAP/dppf) catalyst_issue->ligand_choice precatalyst Is the Pd source reliable? (e.g., Pd(OAc)₂) catalyst_issue->precatalyst switch_ligand SOLUTION: Switch to bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) ligand_choice->switch_ligand use_precatalyst SOLUTION: Use a well-defined pre-formed catalyst precatalyst->use_precatalyst base_solution SOLUTION: Match base to functional groups (e.g., K₃PO₄ for esters) base_issue->base_solution

Caption: Troubleshooting workflow for low conversion.
Issue 2: Side Reactions and Low Yield in Suzuki Coupling

Q: I am attempting a Suzuki reaction on a brominated derivative of this compound and getting low yields of my desired biaryl product, along with significant boronic acid homocoupling. How can I optimize this?

A: This scenario is common when working with electron-rich aminopyridines. The free amine can interfere with the catalytic cycle, and competitive side reactions can dominate.

  • Protect the Amino Group: The most reliable strategy is to temporarily protect the 2-amino group, most commonly as an acetamide.[2][3] This modification electronically deactivates the ring slightly and, more importantly, prevents the nitrogen from acting as an inhibitory ligand for the palladium center. The acetamide can be easily removed under acidic or basic hydrolysis conditions post-coupling.

  • Minimize Homocoupling: The formation of a biaryl byproduct from the self-coupling of the boronic acid is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation.

    • Strictly Anaerobic Conditions: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings of heteroaryl halides as it is effective and generally minimizes side reactions.[3]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive homocoupling.

  • Catalyst and Solvent System:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and frequently used catalyst for these types of couplings.[2][3]

    • Solvent: A mixture of 1,4-dioxane and water (typically 4:1) is a standard solvent system that effectively solubilizes both the organic and inorganic reagents.[2][3]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_problems Common Failure Points OA Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X TM Transmetalation Ar-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar' OA->TM Base Assisted RE Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) TM->RE RE->OA Regenerates Catalyst Inhibition Catalyst Inhibition -NH₂ group on Ar-X coordinates to Pd(II), blocking transmetalation. Inhibition->TM Blocks this step Homocoupling {Homocoupling Side Reaction|Ar'-B(OR)₂ + Ar'-B(OR)₂ → Ar'-Ar'}

Caption: Suzuki cycle showing catalyst inhibition point.

Part 3: Optimized Experimental Protocols

The following protocols are provided as robust starting points for your experiments. As with any reaction, small-scale optimization of temperature, reaction time, and reagent stoichiometry is recommended.

Protocol 1: Buchwald-Hartwig Amination with this compound

This protocol uses a modern, bulky phosphine ligand to mitigate catalyst inhibition.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed anhydrous toluene or 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Suzuki Coupling via N-Acetylation

This protocol is adapted from a successful strategy for the closely related 5-bromo-2-methylpyridin-3-amine and is recommended for achieving high yields.[2][3]

Step A: N-Acetylation (Protection)

  • Dissolve the brominated this compound starting material (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (1.5 equiv.) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous work-up by washing with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate to yield the N-acetylated product, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add the N-acetylated aminopyridine from Step A (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio). Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 15-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The final step would be the deprotection of the acetyl group if the free amine is the desired final product.

Part 4: Data Summary Tables

The following tables provide a reference for selecting optimal reaction conditions based on literature precedents for similar substrates.

Table 1: Guide to Base and Ligand Selection in Buchwald-Hartwig Amination

BaseAdvantagesLimitationsRecommended Ligand Class
NaOtBu Permits highest reaction rates, low catalyst loading.Incompatible with many functional groups (e.g., esters).Sterically Hindered Biarylphosphines (e.g., XPhos)
LHMDS Tolerates some protic functional groups.Air-sensitive, can be incompatible with some groups at high temp.Sterically Hindered Biarylphosphines
Cs₂CO₃ Excellent functional group tolerance.More expensive, can be difficult to stir on a large scale.Bidentate (e.g., BINAP) or Biarylphosphines
K₃PO₄ Excellent functional group tolerance, economical.May require higher catalyst loadings or longer reaction times.Bidentate or Biarylphosphines
Data synthesized from sources[7][8].

Table 2: Reference Conditions for Suzuki Coupling of N-acetyl-5-bromo-2-methylpyridin-3-amine

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1588
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1578
3-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>1575
This table serves as a strong starting point for optimizing reactions with the analogous 3-fluoro substrate. Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[2][3]

References

  • The Role of this compound in Modern Organic Synthesis. Vertex AI Search.
  • Buchwald–Hartwig amin
  • An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Deriv
  • Preparation method of 2-amino-3-fluoropyridine.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Certificate of Analysis - 5-Fluoro-2-methylpyridin-3-amine. MedchemExpress.com.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • This compound.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
  • This compound | 1211590-31-6. ChemicalBook.

Sources

3-Fluoro-5-methylpyridin-2-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and degradation pathways of 3-Fluoro-5-methylpyridin-2-amine. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven methodologies to ensure the integrity of your experiments.

Technical Support Bulletin: this compound

This guide is designed to be a primary resource for troubleshooting common issues and understanding the chemical behavior of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the integrity of the compound. The primary concerns are exposure to air, moisture, and light. 2-aminopyridine derivatives can be sensitive to oxidation, and the solid material can be hygroscopic.

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential slow decomposition reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The 2-amino group is susceptible to oxidation, which can lead to coloration and impurity formation.[2]
Container Use a tightly sealed, amber glass vial.Protects from moisture and prevents photodegradation.
Location A dry, well-ventilated area away from incompatible substances.[1]Incompatible materials include strong oxidizing agents and strong acids.[3][4]

Q2: My solid sample of this compound has developed a yellow or brownish tint. What is the likely cause?

The development of color in aminopyridine samples is a common indicator of degradation, typically due to oxidation. The exocyclic amino group on the pyridine ring can be oxidized, especially when exposed to air (oxygen) and light over time.[2] This process can form highly conjugated, colored impurities. If you observe discoloration, it is recommended to verify the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes. The molecule has two primary sites for acid-base reactivity: the basic amino group (-NH₂) and the slightly basic pyridine ring nitrogen.

  • Acidic Conditions: The compound will readily form salts in the presence of acids.[3] Under harsh acidic conditions (e.g., concentrated acid, elevated temperature), hydrolysis of the amino group or even the C-F bond could occur, though the latter is generally less likely.

  • Basic Conditions: The compound is generally stable in mild bases. However, very strong bases could potentially interact with the molecule, although 2-aminopyridines do not typically undergo facile degradation under these conditions. Forced degradation studies are necessary to confirm behavior under specific pH extremes.[5]

Q4: What is the expected photostability of this compound?

Fluorinated aromatic compounds can have varied responses to light. While some fluorinated motifs enhance photostability, the pyridine ring and amino group are chromophores that can absorb UV light.[6] Photolytic stress can be a significant degradation pathway. Studies on other fluorinated pesticides and pharmaceuticals have shown that aryl C-F bonds can be susceptible to cleavage under UV irradiation, leading to defluorination.[7][8] Therefore, it is critical to protect solutions and solid samples of this compound from light.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Oxidative Degradation: Dissolved oxygen in the solvent can cause rapid degradation, especially if the solvent is not degassed. 2. Photodegradation: Exposure to ambient lab lighting during sample preparation.1. Use freshly degassed solvents for sample preparation and mobile phases. 2. Prepare samples in amber vials or vials wrapped in aluminum foil. Minimize exposure time to light.
Poor recovery or rapid degradation of the compound in a reaction mixture. 1. Incompatible Reagents: The compound may be reacting with other components, such as strong oxidizing agents or acids.[4] 2. Thermal Instability: The reaction temperature may be too high, causing thermal decomposition.1. Review all reagents for compatibility. 2-aminopyridines can react with a variety of electrophiles and oxidizing agents.[9][10] 2. Run the reaction at a lower temperature or perform a preliminary thermal stress test on the compound alone to determine its decomposition temperature.
Inconsistent results in biological assays. Sample Integrity: The compound may be degrading in the assay medium over the course of the experiment.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Prepare stock solutions fresh and store them appropriately (frozen, under inert gas, protected from light).

Understanding Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling or storage.[5][12]

Caption: Potential degradation pathways for this compound.

Key Degradation Mechanisms:
  • Oxidative Degradation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or, under more aggressive conditions, ring opening.[2][13]

  • Photolytic Degradation: Exposure to UV light can provide the energy to cleave the C-F bond, a known degradation route for some fluorinated aromatics.[7][8] This would result in the formation of 5-methylpyridin-2-amine and fluoride ions. Dimerization or other radical-mediated reactions are also possible.

  • Hydrolytic Degradation: While generally stable, extreme pH and heat can promote hydrolysis. This could potentially lead to the replacement of the fluorine or amine group with a hydroxyl group, though this typically requires harsh conditions.

  • Thermal Degradation: At high temperatures, the molecule will decompose. Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[14][15]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard workflow for conducting a forced degradation study to identify potential degradants and demonstrate the stability-indicating nature of an analytical method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation of the parent compound.[16][17]

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis start Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) acid Acid Hydrolysis 0.1 M HCl @ 60°C start:e->acid:w base Base Hydrolysis 0.1 M NaOH @ 60°C oxidative Oxidation 3% H₂O₂ @ RT thermal Thermal Solution @ 80°C Solid @ 105°C photo Photolytic ICH Q1B Conditions neutralize Neutralize/ Quench acid:e->neutralize:w base:e->neutralize:w oxidative:e->neutralize:w thermal:e->neutralize:w photo:e->neutralize:w analyze Analyze via HPLC-UV/MS neutralize:e->analyze:w

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Application of Stress Conditions:

    • For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution stored at 4°C in the dark) should be run alongside.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw time points.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw time points.

    • Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C. Withdraw time points.

    • Thermal Degradation (Solid): Place a thin layer of the solid compound in an oven at 105°C. Periodically dissolve a small amount for analysis.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[16]

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, including the control, by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

References

  • This compound - Acros Pharmatech. Acros Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyugQ5BrcEZHIT2LdSnV2b9Exzokk2Q3WOegfF6dCt43LxVtVz_Y8YokFsv-z0ANBoFveCf8KbBS2zbMvesxZ4WONT2V2Xu2Ocw2MeeDjndoqkdKQm4PCw3tes58bWicm_ox4TU5QZkqy3EfNjlaRuuaAAMpf0FBCHmVTr1s7gCgKz]
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyomJgp76fgvMcb-RzDd_3Wy_Q50i15XYOwni5vjCUr0SEsC49jtscAEaFDS4dSkMCOi1Psu83tXBB9PN8lzA4Ymvix7roJe7iRO59dXYSuYlPhk3wpWMHX3fupWsffd-9PdW3cWb2AL5bvZ8cTdIgMV7Ln6nI6wIrCoxSyYw=]
  • 2-Aminopyridine - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6guy3qCKiJol0mIZmdpqquZaAVv0qtRflPS9-dwR3w_rH9TWYwOKUVTK_XX_s40D_PFmrg6_lfWAXFxYWPLanzgh9pEB3Cn6Z5hTpUKufqH32NnOY_mvt6TF8tfuHGd4Vte2COmbg2A==]
  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [URL: https://doi.org/10.1021/acs.est.2c02932]
  • 2-Aminopyridine - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopyridine]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8517409/]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369438/]
  • SAFETY DATA SHEET - Fisher Scientific (2-Amino-5-fluoro-6-methylpyridine). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkyAOVQ5hoqKvv9zyhwRb39XD_PeDw_KM0WtgxOIfodfu8nL-DG8DnhiIIQPlXlS7WlKLoA2fK1rZ8MplGhcIQstLZDvFy8EKA4WPGVkgj5w_uaHssOs0FD-U8kVqD9BL_s1udIe423LBgMmUsdolQAdsAZvhJ5WZD1o5prlzvkAAeotTgTlsSumJm5V-_yB18in7WVx7U0MAfBYyUg4xsxTRCo00H71BifPaoDx1_gvC5Tn7Epq0oX1Qwm5rTmaDUvKkMtLnhEf-7HwyBt9d7JexbjNnU1Q==]
  • SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-5-methylpyridine). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJ9bmR17LWb5qSPpJwtKXA4f7aCD1gHav6WAarpXeVArVbAT1v5SyrsqncY5AjLC_hgeFFafvI4e94EbxRrTMwXV-y-vgz-qMlqu1sxJnZedciC0v7nDNOZvCudEUz9rjOS_dNpLMFaNHMKRQnA-h5M6HtXDhgr1YL5dRBpqWcA318_a5BIiuyKQJ1QXF_oinNk9-q2XF2KBGwGFld_3BYD2Sb5kRJOYBclsoCcAnQkhZTf6tjOEtTDT4c5yBdpxD_RMgZq_pTRFLsTva69wkNm08rR4-]
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Degruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2018-0177/html]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [URL: https://doi.org/10.1021/jo402773a]
  • The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01183a042]
  • The Role of this compound in Modern Organic Synthesis. Tejahn. [URL: https://www.tejahn.com/the-role-of-3-fluoro-5-methylpyridin-2-amine-in-modern-organic-synthesis.html]
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9395279/]
  • SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGebZHzvaM3HuMGYf8LzZ0y3y7AVrKj1TFltZT-oC0Jt5WRTBcyOpS5d1295BNl8SIMEh9HLoeLcYzeqX7YjWUJKB423GHRkeEAxc-38hK8FVRJwY5iTQbEFeOUihNaKGM3NMziKins3eVHadBhjvTE]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.
  • 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/6135-24-6.pdf]
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792224/]
  • Synthesis of the metabolites and degradation products of...Amoxanox. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3841502/]
  • Forced degradation studies. MedCrave online. [URL: https://medcraveonline.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.com/2014/01/forced-degradation-study-in-pharmaceutical-stability.html]
  • 3-Fluoro-5-methylpyridin-4-amine - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-5-methylpyridin-4-amine]
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658043/]
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [URL: https://doi.org/10.1039/C4CC01064A]
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04374a]
  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). ResearchGate. [URL: https://www.researchgate.net/publication/230198888_Oxidative_Degradation_of_Amino_Acids_and_Aminophosphonic_Acids_by_22'-Bipyridine_Complexes_of_CopperII]
  • Amine degradation in CO2 capture. 2. New degradation products of MEA. ResearchGate. [URL: https://www.researchgate.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [URL: https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1049&context=caer_facpub]
  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34146939/]
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [URL: https://forcetechnology.com/da/-/media/force-technology/pdf/publications/emissions-and-formation-of-degradation-products-in-amine-based-carbon-capture-plants.pdf]
  • 3-Amino-5-fluoropyridine - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641870]
  • 3-Fluoro-6-methylpyridin-2-amine - BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1211520-83-0.html]
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [URL: https://www.researchgate.net/publication/362483838_Forced_Degradation_Studies_to_Assess_the_Stability_of_Drugs_and_Products]
  • 2-Amino-5-fluoro-3-methylpyridine - Frontier Specialty Chemicals. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/2-amino-5-fluoro-3-methylpyridine/]
  • Technical Guide: 2-Fluoro-5-methylpyridin-3-amine. Benchchem. [URL: https://www.benchchem.com/pdf/B2091657_2-Fluoro-5-methylpyridin-3-amine.pdf]
  • 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/2-Amino-5-methylpyridine-SDS-62c67b93a0273.pdf]
  • Preparation method of 2-amino-3-fluoropyridine - Google Patents. Google Patents. [URL: https://patents.google.
  • 2-Amino-5-methylpyridine - Tokyo Chemical Industry. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/A0732]
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/678]
  • 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/2-amino-3-methylpyridine-for-synthesis-msds-2022-msds.html]
  • 3-Amino-5-methylpyridine - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-5-methylpyridine]
  • 2-AMINO-5-METHYLPYRIDINE - Loba Chemie. Loba Chemie. [URL: https://www.lobachemie.com/amines-and-amine-salts/2-amino-5-methylpyridine-cas-no-1603-41-4.aspx]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Fluoro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. The unique structural features of this compound, specifically the interplay of the fluorine atom and the amine group on the pyridine core, present distinct challenges and opportunities in its synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure a safe, efficient, and scalable process.

I. Common Synthetic Strategies and Their Scale-Up Implications

Two primary synthetic routes are commonly considered for the synthesis of this compound. The choice of route will depend on the starting material availability, cost, and the specific capabilities of the manufacturing facility.

Route A: Diazotization and Fluorination (Balz-Schiemann Type Reaction)

This classic approach involves the diazotization of 2-amino-5-methylpyridine followed by a fluorination step.

  • Diagram of the Balz-Schiemann Type Reaction:

    Balz-Schiemann Type Reaction Start 2-Amino-5-methylpyridine Diazotization Diazotization (NaNO2, HBF4 or HF-Pyridine) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Fluorination Thermal or Photochemical Decomposition Diazonium->Fluorination End This compound Fluorination->End

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route typically starts with a di-substituted pyridine, such as 2,3-dihalo-5-methylpyridine, and proceeds through sequential nucleophilic substitutions.

  • Diagram of the SNAr Route:

    SNAr_Route Start 2,3-Dihalo-5-methylpyridine Amination Amination (e.g., NH3 or protected amine) Start->Amination Intermediate 3-Halo-5-methylpyridin-2-amine Amination->Intermediate Fluorination Fluorination (e.g., KF, CsF) Intermediate->Fluorination End This compound Fluorination->End

    A generalized workflow for the SNAr synthesis.

II. Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may be encountered during the scale-up of the synthesis of this compound in a question-and-answer format.

A. Challenges in Balz-Schiemann Type Reactions

Question 1: We are observing inconsistent yields and product purity when scaling up the Balz-Schiemann reaction. What are the likely causes and how can we mitigate them?

Answer: Inconsistent yields and purity in scale-up of Balz-Schiemann reactions are common and often stem from the thermal instability of the diazonium salt intermediate. [1]

  • Thermal Decomposition: The decomposition of the diazonium salt is often highly exothermic, which can be difficult to control in large reactors. [1]This can lead to runaway reactions and the formation of byproducts.

    • Solution: Implement precise temperature control. Consider using a jacketed reactor with a reliable cooling system. For highly exothermic systems, a semi-batch process where one of the reagents is added slowly can help manage the heat evolution.

  • Byproduct Formation: At elevated temperatures, side reactions can occur, such as the reaction of the diazonium salt with water to form a phenol, or other undesired couplings.

    • Solution: Ensure anhydrous conditions. The use of reagents like HF-Pyridine can serve as both the acid and the fluoride source, minimizing water content. [2]* Continuous Flow Chemistry: A highly effective strategy to mitigate these issues is to transition to a continuous flow process. [3][4] * Benefits: Flow reactors offer superior heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous intermediates at any given time. [3][5]This leads to improved safety, consistency, and often higher yields. [3] Question 2: We have safety concerns regarding the handling of the diazonium salt intermediate at a larger scale. What are the best practices?

Answer: Aryl diazonium salts can be explosive, especially when dry. [1]Minimizing the risk associated with these intermediates is paramount.

  • In-Situ Generation and Consumption: Whenever possible, generate and consume the diazonium salt in-situ without isolation. A continuous flow setup is ideal for this, as the diazonium salt is immediately passed to the next reaction stage. [3][4]* Solvent Choice: The choice of solvent can influence the stability of the diazonium salt. Non-polar solvents have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates. [6]* Personal Protective Equipment (PPE): Always use appropriate PPE, including blast shields, when working with potentially explosive compounds.

B. Challenges in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: Our SNAr fluorination step is sluggish and requires very high temperatures, leading to decomposition of our starting material. How can we improve the reaction rate at a lower temperature?

Answer: A sluggish SNAr fluorination is often due to a combination of factors including the choice of fluoride source, solvent, and the presence of phase transfer catalysts.

  • Fluoride Source: The reactivity of the fluoride source is critical. While potassium fluoride (KF) is cost-effective, its solubility and reactivity can be low.

    • Solution: Consider using cesium fluoride (CsF), which is more soluble and reactive. [7]Spray-dried KF can also offer higher reactivity due to its increased surface area.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are typically used to enhance the nucleophilicity of the fluoride anion. [8] * Solution: Ensure the solvent is anhydrous, as water can hydrate the fluoride ion and reduce its reactivity.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, can significantly improve the reaction rate by transporting the fluoride ion into the organic phase.

    • Solution: Screen various phase transfer catalysts to find the most effective one for your specific substrate.

Question 2: We are observing the formation of a significant amount of a di-amino byproduct during the initial amination step. How can we improve the selectivity?

Answer: The formation of di-substituted byproducts in amination reactions on di-halo pyridines is a common challenge.

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the aminating agent. Using a slight excess may be necessary, but a large excess can promote di-substitution.

    • Solution: Add the aminating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the more kinetically controlled mono-substitution product.

  • Protecting Groups: If simple ammonia is used, consider using a protected amine (e.g., benzylamine followed by debenzylation) or an ammonia equivalent that is less reactive after the first substitution.

III. Safety Considerations for Scale-Up

Question: What are the primary safety hazards associated with the use of HF-Pyridine on a large scale, and what precautions should be taken?

Answer: HF-Pyridine is a highly corrosive and toxic reagent that requires stringent safety protocols. [9][10]

  • Corrosivity: It can cause severe burns upon contact with skin and is corrosive to many materials. [9] * Precautions: All reactions should be conducted in a well-ventilated fume hood or a dedicated, enclosed reactor system. [10]Use equipment made of compatible materials, such as Teflon or other fluoropolymers. Avoid glass where possible. [9]* Toxicity: Inhalation of HF vapors can cause severe respiratory damage. [9] * Precautions: Use appropriate respiratory protection. An emergency shower and eyewash station must be readily accessible. [10]All personnel must be trained on the specific hazards of HF and the emergency procedures.

  • Personal Protective Equipment (PPE): Standard lab attire is insufficient.

    • Required PPE: A face shield, chemical splash goggles, an acid-resistant apron, and multiple layers of compatible gloves (e.g., nitrile inner gloves with neoprene or butyl rubber outer gloves) are essential. [11]* Emergency Response: Have a calcium gluconate gel readily available to treat skin exposure to HF. [10]In case of any exposure, seek immediate medical attention. [10]

IV. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities we should expect in the final product and how can they be removed at scale?

A1: Potential impurities depend on the synthetic route.

  • From Balz-Schiemann: Unreacted starting material (2-amino-5-methylpyridine), the corresponding phenol byproduct, and tar-like decomposition products.

  • From SNAr: Unreacted halo-intermediate, di-substituted byproducts, and residual solvent.

  • Purification: At scale, purification is typically achieved through crystallization or distillation. A re-crystallization from a suitable solvent system is often the most effective method for removing small amounts of impurities. Developing a robust crystallization process during process development is crucial.

Q2: How does the methyl group at the 5-position influence the reactivity of the pyridine ring in these reactions?

A2: The methyl group is an electron-donating group. In SNAr reactions, it will slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its effect is generally less significant than the activating effect of the ring nitrogen. In the Balz-Schiemann reaction, the electronic effect of the methyl group can influence the stability and reactivity of the diazonium salt intermediate.

Q3: Can we use other fluorinating agents besides HF-Pyridine for the Balz-Schiemann reaction?

A3: Yes, traditionally, the Balz-Schiemann reaction is performed by generating the diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid (HBF4). The isolated salt is then thermally decomposed. [1]However, the use of HF-Pyridine can offer advantages in terms of solubility and handling in some cases, although it presents its own set of safety challenges.

Q4: What analytical techniques are recommended for in-process control during the scale-up?

A4: For in-process control, High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique to monitor the consumption of starting materials and the formation of the product and byproducts. Gas Chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.

V. References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Wang, Q., et al. (2017). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie. [Link]

  • Sandosham, J. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Huang Lab, MSU Chemistry. (2017). Standard Operating Procedures. [Link]

  • Zhou, Z. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

  • Li, W., et al. (2020). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. [Link]

  • Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. [Link]

  • University of Rochester. (2018). Hydrofluoric Acid Safety Guidance. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. [Link]

  • PMC - NIH. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. [Link]

  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. [Link]

  • Acros Pharmatech. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]

  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

Sources

Technical Support Center: Purifying 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-5-methylpyridin-2-amine (CAS 1211590-31-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key building block in high purity. As a substituted aminopyridine, its unique electronic and structural features present specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven solutions and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Aminopyridines: Positional isomers that may form during the amination or fluorination steps.

  • Over-alkylated or Over-fluorinated Byproducts: Species with additional methyl or fluoro groups.

  • Hydrolysis Products: If water is present during synthesis or workup, the amine can be hydrolyzed to the corresponding pyridone.

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

  • Degradation Products: Aminopyridines can be sensitive to light and air, leading to colored impurities over time.[1]

Q2: My purified this compound is a yellow or brown solid, but I need a colorless product. What's causing the discoloration and how can I fix it?

A2: Discoloration in aminopyridines is typically due to the formation of oxidation or degradation products.[1][2] These impurities are often highly conjugated and absorb visible light, appearing colored even at low concentrations.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or a mixture of benzene and ligroin) and add a small amount of activated charcoal (Norit).[3] Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal.[3] The charcoal will adsorb many of the colored impurities.

  • Recrystallization: After charcoal treatment, allow the hot, filtered solution to cool slowly to induce crystallization.[3] This process is highly effective at excluding impurities from the crystal lattice.

  • Storage: Once purified, store the compound in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent further degradation.[2][4]

Troubleshooting Guides: A Deeper Dive

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Difficulty with Chromatographic Separation - Peak Tailing and Co-elution

Q: I'm running a silica gel column to purify my this compound, but I'm seeing significant peak tailing and my product is co-eluting with a close-running impurity. What's happening and how can I improve the separation?

A: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[5][6][7] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[5][6][7] This acid-base interaction leads to several issues:

  • Peak Tailing: The strong binding causes a portion of the molecules to lag behind, resulting in broad, asymmetrical peaks.[5]

  • Irreversible Adsorption: In some cases, the product can bind so strongly that it doesn't elute, leading to low recovery.[8]

  • Poor Resolution: Tailing peaks are wider, making it difficult to separate them from closely eluting impurities.[5]

Logical Workflow for Troubleshooting Chromatography Issues

cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Modification cluster_2 Advanced Techniques start Start: Poor Separation on Silica add_base Add Competing Base to Eluent (e.g., 0.1-1% Triethylamine) start->add_base check_resolution Is Resolution Improved? add_base->check_resolution neutralize_silica Use Neutralized Silica (Pre-treated with Base) check_resolution->neutralize_silica No end End: Successful Purification check_resolution->end Yes check_recovery Is Recovery Improved? neutralize_silica->check_recovery alternative_phase Switch to Alternative Stationary Phase (Alumina, Amine-functionalized Silica) reverse_phase Consider Reversed-Phase Chromatography alternative_phase->reverse_phase If Unsuccessful alternative_phase->end If Successful check_recovery->alternative_phase No check_recovery->end Yes reverse_phase->end If Successful fail Further Method Development Needed reverse_phase->fail If Unsuccessful

Caption: A logical workflow for systematically improving chromatographic resolution.

Solutions:

  • Mobile Phase Additives: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).[6][8]

    • Mechanism: A competing base, such as triethylamine (TEA) or pyridine, is added in a small percentage (typically 0.1-1%).[8] This base will "occupy" the acidic silanol sites on the silica, preventing your aminopyridine from binding strongly.[6] This results in sharper, more symmetrical peaks and improved separation.

    • Protocol: Start by adding 0.5% triethylamine to your chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Alternative Stationary Phases: If mobile phase additives aren't sufficient, changing your stationary phase is the next logical step.[5]

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: This is a highly effective option where the silica surface has been chemically modified with amine groups.[7] This masks the acidic silanols and minimizes the problematic acid-base interactions, often allowing for simpler solvent systems (e.g., just hexane/ethyl acetate).[7]

Method Principle Advantages Disadvantages
Mobile Phase Additive (TEA) Competitively blocks acidic sites on silica gel.[6]Simple to implement, uses standard silica.Can be difficult to remove TEA from the final product.
Neutral Alumina Less acidic stationary phase reduces strong interactions.[8]Effective for many basic compounds.Can have different selectivity than silica.
Amine-Functionalized Silica Masks acidic silanol groups, preventing interactions.[7]Excellent peak shape, high recovery, simpler eluents.[7]More expensive than standard silica.
Issue 2: The Product "Oils Out" or Fails to Crystallize During Recrystallization

Q: I've purified my compound by column chromatography, and the fractions look clean by TLC. However, when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution above its melting point.[9] This can happen for several reasons:

  • The boiling point of the solvent is too high.

  • The solution is cooled too quickly.

  • The presence of impurities that depress the melting point.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. Then, allow the flask to cool very slowly to room temperature, undisturbed. Once at room temperature, you can move it to a refrigerator and then an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[9] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution.[9] This will provide a template for further crystallization.

  • Change the Solvent System: If the above methods fail, your solvent system may be inappropriate. You may need a solvent with a lower boiling point or to use a co-solvent system. For aminopyridines, solvent systems like benzene/ligroin or ethanol/water can be effective.[3][10]

Issue 3: Low Yield After Acid-Base Extraction

Q: I'm using an acid-base extraction to separate my this compound from neutral impurities, but my final yield is very low. Where is my product going?

A: Low recovery in an acid-base extraction of an aminopyridine can be traced to a few key steps. The core principle is to protonate the basic amine to make it water-soluble, wash away organic-soluble impurities, and then deprotonate the amine to make it organic-soluble again for extraction.[11][12]

Potential Causes & Solutions:

  • Incomplete Protonation: The fluorine atom is electron-withdrawing, which reduces the basicity (lowers the pKa) of the aminopyridine compared to non-fluorinated analogs.[9] The acid you are using might not be strong enough to fully protonate the amine.

    • Solution: Ensure you are using a sufficiently strong acid (e.g., 1 M HCl) and check the pH of the aqueous layer to confirm it is acidic (pH < 2). Perform multiple extractions with the acidic solution to ensure all the amine moves to the aqueous phase.[9]

  • Incomplete Deprotonation (Back-Extraction): When recovering the product, you must add enough base to deprotonate the pyridinium salt and regenerate the neutral, organic-soluble amine.

    • Solution: Use a strong base like NaOH or KOH to bring the pH of the aqueous layer to > 10.[9] Check the pH with litmus paper. Then, extract multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), making separation difficult.

    • Solution: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

Workflow for Acid-Base Extraction of this compound

cluster_0 Acidic Extraction cluster_1 Basification & Back-Extraction start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with 1 M HCl (aq) (Repeat 3x) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer: Neutral Impurities (Discard) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Amine Salt separate_layers1->aqueous_layer1 add_base Add NaOH (aq) until pH > 10 aqueous_layer1->add_base back_extract Extract with Ethyl Acetate (Repeat 3x) add_base->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 aqueous_layer2 Aqueous Layer: Inorganic Salts (Discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Purified Amine separate_layers2->organic_layer2 end Dry, Filter, and Evaporate Solvent to Obtain Pure Product organic_layer2->end

Caption: A standard workflow for the purification of a basic compound like this compound using acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine Additive
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or gentle pressure. Drain the solvent until it is level with the top of the silica bed.

  • Equilibration: Equilibrate the column by running 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Sample Loading: Dissolve your crude this compound in a minimum amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane, all containing 0.5% TEA) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the product under high vacuum.

Protocol 2: Recrystallization from a Two-Solvent System
  • Solvent Selection: Choose a solvent pair where your compound is highly soluble in one solvent ("soluble solvent," e.g., ethanol) and poorly soluble in the other ("anti-solvent," e.g., water).

  • Dissolution: Dissolve the crude, colored product in a minimal amount of the hot soluble solvent in an Erlenmeyer flask.

  • Charcoal Treatment (Optional): If the solution is colored, add a spatula-tip of activated charcoal, and gently swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[9]

  • Induce Crystallization: While the solution is still hot, add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the soluble solvent to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them in a vacuum oven.

By understanding the chemical nature of this compound and anticipating potential issues, you can design a robust purification strategy. This guide provides the foundational knowledge and troubleshooting frameworks to help you achieve high purity for your critical research and development needs.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Acros Pharmatech. (n.d.). This compound.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Chemical Synthesis. (n.d.). The Role of this compound in Modern Organic Synthesis.

Sources

Technical Support Center: Suzuki Coupling with 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 3-Fluoro-5-methylpyridin-2-amine, a substrate known for its unique electronic and steric properties. As researchers and drug development professionals, you are aware that heteroaromatic amines, particularly those with ortho-amino groups, present a distinct set of challenges in palladium-catalyzed cross-coupling. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your experiments.

Section 1: Troubleshooting Low to No Product Yield

Low or no yield is one of the most common issues when working with electron-rich, sterically hindered aminopyridines. The following questions address the most frequent root causes and provide systematic solutions.

Q1: My reaction with this compound is not proceeding. What is the most likely cause?

A1: The primary suspect is catalyst inhibition or deactivation. The 2-amino group and the pyridine nitrogen of your substrate are both Lewis basic and can coordinate strongly to the palladium catalyst.[1][2] This coordination can sequester the active catalytic species, effectively poisoning the reaction. The electron-donating nature of the amino and methyl groups further enriches the pyridine ring, which can slow down the crucial oxidative addition step.[2]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate.[1][3] You require bulky, electron-rich phosphine ligands that can promote the formation of a more reactive, coordinatively unsaturated palladium center and accelerate the oxidative addition and reductive elimination steps.

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[2]

  • Utilize a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to generate the active Pd(0) species more reliably in the presence of challenging substrates.[2][4]

Q2: I've tried several standard palladium catalysts with no success. Which catalyst/ligand system is recommended for this specific substrate?

A2: For electron-rich and sterically hindered heteroaryl halides, specialized ligands are paramount. Catalyst systems based on bulky, electron-rich biaryl monophosphine ligands have demonstrated high efficacy.

Catalyst/Ligand SystemKey Features & Recommendations
Pd₂(dba)₃ with SPhos or XPhos SPhos and XPhos are Buchwald ligands known for their effectiveness in coupling heteroaryl halides.[1][2][4] They are sterically demanding, which helps to prevent catalyst dimerization and deactivation.
Pd(OAc)₂ with RuPhos or DavePhos These ligands are also part of the Buchwald ligand family and are effective for C-N and C-C bond formations involving electron-rich substrates.
Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4) These are air- and moisture-stable complexes that provide a reliable source of the active Pd(0) catalyst in situ.[5] They are often the go-to choice for difficult couplings.
Q3: Could the choice of base be inhibiting my reaction?

A3: Absolutely. The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][7][8] For substrates like this compound, the choice of base is not trivial.

  • Weak vs. Strong Bases: While strong bases like sodium hydroxide can be effective, they may also promote unwanted side reactions. Weaker inorganic bases are generally preferred.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging Suzuki couplings.[1][3][9] They are strong enough to facilitate transmetalation but are generally less prone to causing substrate or product degradation. It is important to use the base in a finely ground, anhydrous form.[3]

  • The Role of Water: For phosphate bases, a small amount of water can be beneficial, as it helps to solubilize the base and facilitate the formation of the active borate species.[1][9] However, excess water can lead to protodeboronation of the boronic acid partner.

Q4: What are the optimal solvent and temperature conditions for this coupling?

A4: The solvent must be able to dissolve all reaction components and remain stable at the required temperature.

  • Recommended Solvents: Anhydrous, degassed solvents are essential to prevent side reactions.[2] Common choices include:

    • 1,4-Dioxane (often with a small amount of water, e.g., 4:1 or 5:1 ratio)[2]

    • Toluene

    • Tetrahydrofuran (THF)

  • Degassing is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[3] All solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]

  • Temperature: These reactions typically require elevated temperatures, often in the range of 80–110 °C, to overcome the activation energy for the oxidative addition step.[1][2][10]

Section 2: Addressing the Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products. Identifying and mitigating these is key to improving your yield and simplifying purification.

Q5: I'm observing a significant amount of my boronic acid being converted back to the corresponding arene. What is happening?

A5: You are observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, typically water.[1][3] This is particularly problematic with electron-deficient or unstable heteroaryl boronic acids but can occur with any boronic acid under suboptimal conditions.[11]

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[2][3]

  • Switch to a Boronate Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2][9]

  • Control Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time that allows for product formation to minimize the exposure of the boronic acid to conditions that favor decomposition.[9]

Q6: My main impurity is the homocoupled product of my boronic acid. How can I prevent this?

A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[1][3]

Prevention is straightforward:

  • Strict Exclusion of Oxygen: As mentioned previously, meticulous degassing of all solvents and reagents and maintaining a robust inert atmosphere (argon or nitrogen) throughout the reaction is the most critical factor in preventing homocoupling.[1][3]

Q7: I'm seeing a byproduct that corresponds to the dehalogenated starting material (5-methyl-3-fluoropyridin-2-amine). What causes this?

A7: Dehalogenation is another potential side reaction where the halide on your starting material is replaced by a hydrogen atom.[1][12] This can occur if a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl group.[1][12] Sources of hydride can include certain solvents or amine bases.[1][12]

To minimize dehalogenation:

  • Avoid Hydride-Donating Solvents: Be cautious when using alcohol solvents, as they can sometimes act as hydride sources.

  • Optimize Reaction Time: Over-running the reaction after the starting material is consumed can sometimes lead to an increase in dehalogenation.

Q8: Is there a risk of a competitive Buchwald-Hartwig amination reaction?

A8: This is a very insightful question. Given that your substrate is an amine and you are running a palladium-catalyzed reaction, a competitive Buchwald-Hartwig amination is a theoretical possibility.[13][14] This would involve the coupling of your this compound with another molecule of itself or with the aryl halide starting material. However, for an intermolecular self-coupling to occur, it is generally less favorable than the desired Suzuki coupling, especially with an electron-deficient aniline like yours.[15] The conditions optimized for Suzuki coupling are also not always ideal for Buchwald-Hartwig amination, which often requires a different set of ligands and a strong, non-nucleophilic base. While a minor side product from a competitive amination is possible, it is not typically the major competing pathway in a well-optimized Suzuki reaction.

Section 3: Purification and Analysis

Even with an optimized reaction, purification can be challenging due to the similar polarities of the starting materials, products, and byproducts.

Q9: My product is difficult to separate from the remaining boronic acid and its homocoupled byproduct. What purification strategies do you recommend?

A9: This is a common purification challenge. Here are a few strategies:

  • Aqueous Wash: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Column Chromatography:

    • Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.

    • Tailing: Aminopyridines can sometimes tail on silica gel. Adding a small amount of triethylamine (~0.5-1%) to your mobile phase can help to sharpen the peaks and improve separation.

  • Palladium Removal: Residual palladium can be a concern, especially for pharmaceutical applications.[2][16] After the reaction, diluting the mixture and filtering it through a pad of Celite can help to remove some of the heterogeneous palladium species.[2] For more complete removal, specialized scavengers can be employed.

Section 4: Experimental Protocols & Visual Guides

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different coupling partners.

Materials:

  • This compound (or corresponding halide) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[1]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)[1]

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.[1][2]

  • Catalyst Addition: Add the palladium pre-catalyst to the flask under a positive flow of inert gas.[2]

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]

Troubleshooting Workflow Diagram

Suzuki_Troubleshooting Start Reaction Start: This compound + Arylboronic Acid Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Yield Problem: Low/No Conversion Check_Conversion->Low_Yield No Side_Products Problem: Side Products Observed Check_Conversion->Side_Products Yes, but... Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Catalyst_Issue Cause: Catalyst Inhibition? - Switch to Buchwald Ligand (SPhos, XPhos) - Use Pre-catalyst (G3/G4) - Increase Catalyst Loading Low_Yield->Catalyst_Issue Investigate Base_Issue Cause: Suboptimal Base? - Screen Bases (K₃PO₄, Cs₂CO₃) - Ensure Base is Anhydrous & Finely Ground Low_Yield->Base_Issue Investigate Conditions_Issue Cause: Incorrect Conditions? - Ensure Anhydrous/Degassed Solvent - Increase Temperature (80-110 °C) Low_Yield->Conditions_Issue Investigate Protodeboronation Side Product: Protodeboronation - Use Boronate Ester (Bpin) - Ensure Anhydrous Conditions - Minimize Reaction Time/Temp Side_Products->Protodeboronation Homocoupling Side Product: Homocoupling - Rigorously Exclude O₂ (Degas Solvents!) Side_Products->Homocoupling Dehalogenation Side Product: Dehalogenation - Avoid Hydride-Donating Solvents - Optimize Reaction Time Side_Products->Dehalogenation Purification Proceed to Purification Good_Conversion->Purification End Successful Coupling Purification->End Catalyst_Issue->Start Re-run Base_Issue->Start Re-run Conditions_Issue->Start Re-run Protodeboronation->Start Re-run Homocoupling->Start Re-run Dehalogenation->Start Re-run

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Optimizing reaction conditions for Suzuki coupling of pyridyl compounds - Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
  • Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki vs. Hartwig-Buchwald. Reddit.
  • Struggling with Suzuki Reaction. Reddit.
  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Request PDF.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.

Sources

Technical Support Center: Strategies for Improving the Solubility of 3-Fluoro-5-methylpyridin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility challenges encountered with 3-Fluoro-5-methylpyridin-2-amine (CAS: 1211590-31-6) in biological assays. As a versatile building block in medicinal chemistry, its unique structure, while synthetically advantageous, often presents solubility hurdles that can impact data quality and reproducibility. This document explains the underlying physicochemical principles and provides actionable, step-by-step solutions.

Section 1: Physicochemical Profile & Core Solubility Challenge

Understanding the molecular structure of this compound is the first step in diagnosing and solving solubility issues. The molecule's pyridine core, fluoro and methyl substitutions, and primary amine group create a delicate balance of hydrophilic and hydrophobic properties.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₆H₇FN₂-
Molecular Weight 126.13 g/mol [1]Low molecular weight is generally favorable for solubility.
Key Functional Groups 2-amino group, Pyridine ring, Fluoro group, Methyl groupThe 2-amino group is basic and can be protonated. The pyridine nitrogen is also weakly basic.[2][3] The fluoro and methyl groups increase lipophilicity, which tends to decrease aqueous solubility.
Estimated pKa ~6.5 - 7.5The 2-amino group makes the compound basic. In an aqueous solution, it can accept a proton to form a charged, more soluble conjugate acid. The exact pKa is influenced by the electron-donating methyl group and electron-withdrawing fluorine.
Aqueous Solubility Generally low in neutral pH water.The combination of the hydrophobic methyl and fluoro groups on the aromatic ring counteracts the polarity of the amine group, leading to poor solubility in neutral aqueous buffers.

The primary challenge arises from the compound's limited ability to form favorable interactions with water at neutral pH, leading to precipitation, especially when diluting concentrated organic stock solutions into aqueous assay media.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems in a direct question-and-answer format.

Q1: My this compound powder won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why?

At neutral pH (7.4), the 2-amino group is largely in its neutral, uncharged state (R-NH₂). This form is less polar and, combined with the molecule's hydrophobic regions (methyl and fluoro groups), has very limited solubility in water.[2] To achieve dissolution, the equilibrium must be shifted towards the charged, protonated form (R-NH₃⁺), which interacts much more favorably with polar water molecules.[4]

Q2: I've dissolved the compound in 100% DMSO, but it crashes out of solution when I add it to my cell culture medium. What is happening?

This is a classic issue known as "precipitation upon dilution" and is the most common failure point for poorly soluble compounds.[5] While this compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock is diluted into a predominantly aqueous environment like cell culture media or assay buffer.[6][7] The final DMSO concentration in the assay (typically kept below 0.5% to avoid cytotoxicity) is insufficient to keep the compound solubilized.[6]

Q3: What is the maximum final concentration of DMSO I should have in my assay?

High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally ≤0.1% and almost always below 0.5% .[8] For more robust biochemical assays, up to 1-2% may be tolerated, but this must be validated.[9] Crucially, a vehicle control (assay media with the same final DMSO concentration but without the compound) must always be included in experiments to account for any solvent effects. [6]

Q4: Can I just heat the solution or sonicate it to get it to dissolve?

While gentle warming or sonication can help dissolve the compound initially in the stock solvent (e.g., DMSO), these are not permanent solutions for poor aqueous solubility. They increase the rate of dissolution but do not change the compound's thermodynamic solubility limit in the final aqueous buffer. The compound will likely precipitate out again as the solution cools or over time.

Section 3: Core Strategies for Solubility Enhancement

Based on the physicochemical properties of this compound, the following strategies can be employed, ordered from simplest to most complex.

Strategy 1: pH Modification

This is the most effective and recommended first-line approach for this specific molecule.

  • Mechanism: The 2-amino group is a weak base. By lowering the pH of the aqueous assay buffer, you increase the concentration of protons (H⁺). These protons will be accepted by the basic amine, converting the neutral molecule into its protonated, cationic form (the conjugate acid). This charged species is significantly more polar and thus more soluble in water.[4][10] As a rule of thumb, solubility is greatly enhanced when the pH of the solution is at least 1-2 units below the compound's pKa.

  • Causality: The shift from a neutral molecule to a charged ion allows for strong ion-dipole interactions with water, which are energetically much more favorable than the interactions between the neutral molecule and water.

  • Practical Considerations:

    • Assay Compatibility: Ensure that the lower pH does not negatively impact your assay's components (e.g., protein activity, cell viability, antibody binding). Always test the effect of the acidified buffer alone as an additional control.

    • Buffer Choice: Use a buffer system that is effective in the desired acidic range (e.g., citrate or acetate buffers instead of phosphate for pH < 6).

Strategy 2: Use of Co-solvents

If pH modification is not feasible or insufficient, the use of a water-miscible organic co-solvent can be explored.

  • Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[11][12] This makes the solvent environment more "hospitable" to a poorly soluble, lipophilic compound, effectively increasing its solubility.

  • Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, reducing the "hydrophobic effect" that drives nonpolar molecules out of solution.

  • Common Co-solvents for In Vitro Assays:

Co-solventTypical Final Conc.Properties & Considerations
DMSO < 0.5%Powerful solvent, but potential for cell toxicity and assay interference.[6][13]
Ethanol 1 - 5%Less toxic than DMSO, but more volatile. Can still affect protein structure and cell membranes at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Generally low toxicity, viscous. Good for increasing solubility of many compounds.[14]
Propylene Glycol (PG) 1 - 10%Common in pharmaceutical formulations, low toxicity.[15]
Strategy 3: Advanced Formulations (Excipients)

For particularly challenging cases, specialized formulating agents can be used, though they require more extensive validation.

  • Mechanism: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The poorly soluble compound can become encapsulated within the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[14][16]

  • Common Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[17]

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is the standard starting point for most compounds.

  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution in DMSO.

    • Mass (mg) = 10 mmol/L * 0.12613 g/mmol * Volume (L) * 1000 mg/g

    • Example: For 1 mL (0.001 L), you need 1.26 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, chemically-resistant vial (e.g., amber glass).

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO (e.g., cell culture grade).[18][19]

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[6] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol helps determine if lowering the pH of your aqueous buffer will solve the solubility problem.

  • Buffer Preparation: Prepare your primary assay buffer (e.g., a HEPES or Tris-based buffer).

  • pH Titration: Create small aliquots of your buffer and adjust the pH downwards in increments using 1 M HCl. For example, prepare buffers at pH 7.0, 6.5, 6.0, and 5.5.

  • Test Dilution: In a microcentrifuge tube, add the appropriate volume of your DMSO stock solution to an aliquot of each pH-adjusted buffer to achieve the desired final compound concentration.

    • Example: To get a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of buffer (a 1:1000 dilution, resulting in 0.1% DMSO).

  • Mixing & Incubation: Immediately after adding the stock, vortex the tube for 30 seconds to ensure rapid mixing.[5] Let the tubes sit at the assay temperature (e.g., 37°C) for 30-60 minutes.

  • Observation: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The lowest pH that results in a clear, stable solution is your target pH.

  • Validation: Once a suitable pH is identified, confirm that this buffer condition does not interfere with your biological assay by running appropriate controls.

Section 5: Visualization & Workflow

Decision-Making Workflow for Solubility Optimization

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Compound needed in aqueous assay prep_stock Protocol 1: Prepare 10 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute stock into neutral aqueous buffer (pH 7.4) prep_stock->test_dilution check_precip Precipitation Observed? test_dilution->check_precip strategy_ph Protocol 2: Lower Buffer pH check_precip->strategy_ph Yes success Success: Proceed with Assay check_precip->success No check_ph_sol Soluble in acidic buffer? strategy_ph->check_ph_sol strategy_cosolvent Strategy 2: Add Co-solvent (e.g., PEG 400) fail Consider Advanced Formulation (e.g., Cyclodextrin) strategy_cosolvent->fail check_ph_sol->strategy_cosolvent No check_ph_assay Assay compatible with new pH? check_ph_sol->check_ph_assay Yes check_ph_assay->strategy_cosolvent No check_ph_assay->success Yes

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

pH-Dependent Solubility Equilibrium

This diagram illustrates the chemical principle behind using pH to enhance solubility.

Caption: The effect of pH on the ionization and solubility of the 2-amino group.

References

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data.
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.
  • Elite Biogenix. (n.d.). DMSO Solution 60ml.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem.
  • chemeurope.com. (n.d.). Pyridine.
  • Sciencemadness Wiki. (2022, November 30). Pyridine.
  • Maxanim. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent.
  • Chadha, R., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Lonza. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • Bojar, W., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Liu, J., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Autech. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • Acros Pharmatech. (n.d.). This compound.
  • Ferretti, V., et al. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences.

Sources

Technical Support Center: Byproduct Identification and Mitigation in Reactions of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on anticipating and resolving issues related to byproduct formation, ensuring the integrity and success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of an activating amino group, a deactivating but potentially displaceable fluoro group, and a methyl group on the pyridine ring gives rise to a nuanced reactivity profile. While this substitution pattern is advantageous for targeted syntheses, it can also lead to the formation of undesired byproducts. This guide will focus on the most common reaction classes for this substrate—palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr)—and provide strategies to identify and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions where this compound is used?

A1: this compound is most frequently employed in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds at the 3-position (via displacement of the fluorine) or potentially at other positions if derivatized with a halide. The primary amino group can also be a site for further functionalization. The main reaction types are:

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by coupling with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form a C-N bond by coupling with a primary or secondary amine.

  • Nucleophilic Aromatic Substitution (SNAr): Where a strong nucleophile displaces the fluoride at the 3-position.

Q2: Why can reactions with this compound be challenging?

A2: The primary challenges stem from the inherent properties of the molecule:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Reactivity of the C-F Bond: While the C-F bond is strong, its reactivity in cross-coupling reactions is lower than that of C-Br or C-I bonds, often requiring more active catalysts and harsher conditions.[1]

  • Competing Nucleophiles: The 2-amino group can act as a nucleophile in some reactions, leading to self-coupling or other side reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing only starting material. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in Suzuki-Miyaura couplings involving electron-rich, fluorinated aminopyridines is a common issue. The primary bottlenecks are often slow oxidative addition and catalyst inhibition.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Catalyst Inhibition The nitrogen atoms of the pyridine ring and the amino group can bind to the palladium center, preventing it from participating in the catalytic cycle.[1]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the palladium center and promote the desired catalytic activity.[2]
Inactive Catalyst System The C-F bond is less reactive than C-Cl, C-Br, or C-I bonds, requiring a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]Employ a more active catalyst system. Consider using a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.
Inappropriate Base The choice of base is critical. An unsuitable base may not be strong enough to facilitate the transmetalation step or may contribute to side reactions.For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The use of aqueous or anhydrous conditions should also be optimized.
Poor Solvent Choice The solubility of all components, particularly the base and the boronic acid, is crucial for efficient reaction.Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent with a small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction.

Experimental Protocol for Troubleshooting:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1 equiv.), arylboronic acid (1.5 equiv.), and a strong base (e.g., K₃PO₄, 3 equiv.).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane).

  • Inert Atmosphere: Purge the tube with argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

Logical Workflow for Troubleshooting Suzuki Coupling:

G start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst system active enough for C-F activation? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). check_catalyst->solution_catalyst No check_solvent Are all components soluble? check_base->check_solvent Yes solution_base Try a stronger base (K₃PO₄ or Cs₂CO₃). check_base->solution_base No solution_solvent Screen different solvents (dioxane, toluene, DMF) or add water. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Identification of Common Byproducts

Q: My Suzuki reaction is proceeding, but I am observing several byproducts in my LC-MS and ¹H NMR. What are the likely structures of these impurities and how are they formed?

A: In addition to unreacted starting materials, several byproducts can form during the Suzuki coupling of this compound.

Common Byproducts and Their Formation Mechanisms:

Byproduct StructureNameFormation MechanismIdentification
5-Methylpyridin-2-amine (Defluorinated Product) This byproduct arises from the proto-defluorination of the starting material or the palladium intermediate. This can be caused by sources of hydride in the reaction mixture, such as the solvent or trace water.[2]Identified by a mass corresponding to the loss of fluorine and a simplified aromatic region in the ¹H NMR spectrum.
Biaryl (from Boronic Acid Homocoupling) Oxidative coupling of the boronic acid, often promoted by the presence of oxygen or Pd(II) species.[3]Detected by a mass corresponding to a dimer of the boronic acid's aryl group and characteristic signals in the ¹H NMR.
Dimer of this compound Self-coupling of the starting material can occur, particularly if the transmetalation step is slow. The amino group of one molecule can potentially displace the fluorine of another in a palladium-catalyzed process.A mass corresponding to twice the molecular weight of the starting material minus HF. The NMR spectrum would be more complex but should show symmetry.

Mitigation Strategies:

  • Proto-defluorination: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Homocoupling: Rigorously degas all solvents and the reaction mixture. Using a Pd(0) source directly can sometimes reduce homocoupling.[3]

  • Dimerization: Optimize the reaction conditions (temperature, concentration) to favor the cross-coupling pathway. Slow addition of the starting material can sometimes help.

Byproduct Formation Pathways:

G SM This compound + Ar-B(OH)₂ Pd0 Pd(0) Catalyst SM->Pd0 Homocoupling Homocoupling (Ar-Ar) SM->Homocoupling Side Reaction (O₂) Dimerization Dimerization of Starting Material SM->Dimerization Side Reaction Desired_Product Desired Cross-Coupled Product Pd0->Desired_Product Suzuki Cycle Defluorination Proto-defluorination (5-Methylpyridin-2-amine) Pd0->Defluorination Side Reaction

Caption: Competing reaction pathways in Suzuki coupling.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to perform an SNAr reaction on this compound with a strong nucleophile, but the reaction is sluggish and I am seeing byproducts. How can I improve this reaction?

A: While the fluorine at the 3-position is activated towards nucleophilic attack by the pyridine ring nitrogen, the presence of the electron-donating amino and methyl groups can decrease its reactivity compared to more electron-deficient pyridines.

Potential Issues and Solutions:

IssueExplanationRecommended Action
Low Reactivity The electron-donating groups (amino and methyl) partially counteract the activating effect of the ring nitrogen, making the SNAr reaction slower.Use a strong nucleophile and a polar aprotic solvent (e.g., DMSO, DMF) to accelerate the reaction. Higher temperatures may also be necessary, but this can lead to byproduct formation.
Byproduct Formation At elevated temperatures, decomposition or side reactions with the solvent can occur. The amino group can also be deprotonated by a strong base, leading to potential side reactions.Use the lowest effective temperature and consider a milder base if possible. If the nucleophile is an amine, it can sometimes be used as the solvent to drive the reaction.
Formation of Isomers While attack at the 3-position is electronically favored, under harsh conditions, rearrangement or attack at other positions might be possible, although less likely for this substrate.Careful characterization of the product by 2D NMR techniques (COSY, HMBC) can confirm the regioselectivity of the substitution.

References

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Dalton Transactions, 39(35), 8215. [Link]

Sources

Technical Support Center: Optimizing Crystallization of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Fluoro-5-methylpyridin-2-amine (CAS 1211590-31-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-quality crystalline material. As a versatile building block in modern organic synthesis, particularly in pharmaceutical and agrochemical research, achieving optimal purity and crystal form is paramount.[1] This resource combines fundamental crystallization principles with specific insights derived from the chemistry of substituted 2-aminopyridines and fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: While specific experimental data for this compound is not extensively published, we can infer key properties from its structure and data on similar compounds. The molecule possesses a pyridine core with an amine group, a fluorine atom, and a methyl group. The amine group (pKa of aniline ~4.6) and the pyridine nitrogen (pKa of pyridine ~5.2) provide sites for hydrogen bonding and potential salt formation. The fluorine atom can increase lipophilicity and affect crystal packing through dipole-dipole interactions.[2] A predicted boiling point is approximately 195.5±35.0 °C. For related compounds like 5-Amino-2-methylpyridine, the melting point is in the range of 95-99 °C. Understanding these characteristics is crucial for selecting an appropriate solvent system.

Q2: Which solvent systems are a good starting point for the crystallization of this compound?

A2: Based on protocols for structurally related compounds, a good starting point for solvent screening would include polar aprotic solvents, alcohols, and non-polar anti-solvents. Patents describing the synthesis of similar fluorinated aminopyridines often use recrystallization from solvent/anti-solvent systems. For example, purification of 2-amino-3-fluoropyridine has been achieved by dissolving the crude material in water and extracting with ethyl acetate, followed by crystallization induced by the addition of petroleum ether.[3] Another related compound, 2-bromo-3-fluoro-4-picoline, was recrystallized from an ethyl acetate/petroleum ether mixture.[4]

A suggested starting solvent screen is presented in the table below:

Solvent ClassPrimary Solvent ExamplesAnti-Solvent ExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolWater, Hexane, HeptaneGood at dissolving polar compounds at elevated temperatures.
Esters Ethyl acetate, Isopropyl acetateHexane, Heptane, CyclohexaneMedium polarity, good for creating supersaturation upon cooling or with an anti-solvent.
Ketones Acetone, Methyl ethyl ketoneHexane, Heptane, TolueneCan dissolve a range of polarities; volatility can aid in concentration.
Ethers 2-Methyltetrahydrofuran (MeTHF), DioxaneHexane, HeptaneOffers different selectivity compared to esters and ketones.
Aromatic Toluene, XyleneHexane, HeptaneLess polar, may be suitable for final polishing or if impurities are highly polar.

Q3: My compound is not crystallizing. What are the immediate troubleshooting steps?

A3: If crystals do not form upon cooling, the solution is likely not supersaturated. Here are three immediate actions to take:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled solution to induce crystallization.

  • Concentration: If the compound is too soluble, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

Q4: Can I purify this compound by crystallizing it as a salt?

A4: Yes, this is a common and effective strategy for purifying amines. The basic nitrogen atoms of the pyridine ring and the amino group can be protonated with an acid to form a salt. These salts often have very different solubility profiles than the free base, which can be exploited for crystallization. Organic acids are sometimes used for this purpose. For 2-amino-substituted pyridines, salt formation with various acids has been used to obtain crystalline materials.[5]

Troubleshooting Guide: Specific Crystallization Issues

Issue 1: Oiling Out - The Compound Separates as a Liquid Phase

"Oiling out" occurs when the compound's solubility is exceeded, but instead of forming a crystalline solid, it separates as a supersaturated liquid. This is common when a solution is cooled too quickly or when the solvent is a poor choice for crystallization.

Causality: The primary cause is that the temperature at which the solution becomes supersaturated is below the melting point of the solid in the presence of the solvent. The high concentration of the solute in the "oil" can trap impurities.

Solutions:

  • Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool much more slowly. A slower cooling rate provides more time for proper nucleation and crystal growth.

  • Change Solvent System: The chosen solvent may be too "good" or too "poor."

    • If the solvent is too good (high solubility), try a solvent in which the compound is less soluble.

    • If the solvent is too poor, the compound may be crashing out of solution. Try a more polar solvent or a solvent mixture.

  • Utilize an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent at room temperature. Then, slowly add an anti-solvent (in which the compound is poorly soluble) dropwise until turbidity persists. This can help to control the supersaturation and promote crystallization.

Issue 2: Poor Yield - Most of the Compound Remains in the Mother Liquor

A low yield indicates that a significant amount of the product is still dissolved in the solvent after the crystallization process.

Causality: This typically happens if too much solvent was used, the final cooling temperature is not low enough, or the chosen solvent has a relatively high dissolving power for the compound even at low temperatures.

Solutions:

  • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed to dissolve the compound.

  • Cooling Profile: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5 °C or even lower if appropriate for the solvent) and allow adequate time for the crystallization to complete.

  • Solvent Selection: Choose a solvent with a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.

  • Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Issue 3: Impure Crystalline Product

The final crystalline product may still contain unacceptable levels of impurities.

Causality: Impurities can be incorporated into the crystal lattice (solid solution), trapped in voids within the crystal (inclusions), or adsorbed onto the crystal surface. Rapid crystallization can exacerbate this issue by not allowing for equilibrium between the growing crystal and the solution, which is necessary for impurity rejection.

Solutions:

  • Slow Down Crystallization: A slower cooling rate allows for more selective crystal growth, excluding impurities from the lattice.

  • Washing: Ensure the isolated crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities from the crystal surfaces.

  • Re-crystallization: A second crystallization of the impure solid can significantly improve purity.

  • Charcoal Treatment: If the impurities are colored or are large, non-polar molecules, adding activated charcoal to the hot solution before filtration can help to remove them.

Experimental Workflow and Data Presentation

Workflow for Crystallization Optimization

The following diagram illustrates a logical workflow for optimizing the crystallization of this compound.

Crystallization_Workflow cluster_0 Preparation cluster_1 Solvent Screening cluster_2 Troubleshooting & Optimization start Start with Crude This compound screen Screen Solvents (See Table 1) start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve cool Cool to RT, then 0-5 °C dissolve->cool observe Observe Outcome cool->observe no_xtals No Crystals observe->no_xtals Clear Solution oil_out Oiling Out observe->oil_out Liquid Phase Separation good_xtals Good Crystals observe->good_xtals Solid Precipitate no_xtals->screen Concentrate or Change Solvent oil_out->screen Use More Solvent or Slower Cooling optimize Optimize Cooling Rate, Solvent Ratio, Seeding good_xtals->optimize scale_up Scale-Up optimize->scale_up analyze Analyze Purity & Yield (HPLC, NMR) scale_up->analyze

Caption: A decision-making workflow for optimizing the crystallization process.

References

  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (n.d.). ResearchGate.
  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (2021). PLOS ONE, 16(7), e0254471. [Link]
  • Xin, X., Huang, P., Xiang, D., & Dong, D. (2013). [5C + 1N] Annulation of 2,4-Pentadienenitriles with Hydroxylamine: A Synthetic Route to Multi-Substituted 2-Aminopyridines. Synlett, 24(01), 79-82. [Link]
  • Grotenhuis, P. A. M., & Pfeifer, P. E. (1986). Process for the preparation of fluorinated pyridines. (EP Patent No. 0192287A2).
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 47(9), 1773–1776. [Link]
  • Zhang, J., et al. (2013). Preparation method of fluoropyridine compounds. (CN Patent No. 102898358A).
  • Li, J., et al. (2016). Preparation method of 2-amino-3-fluoropyridine. (CN Patent No. 105669539A).
  • Al-Ghorbani, M., et al. (2016). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 21(3), 323. [Link]
  • Wang, T., et al. (2024). Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link]
  • Chassaing, C. P. A., et al. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO Patent No. 2025093631A1).
  • This compound. (n.d.). Acros Pharmatech.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). (US Patent No. 5332824A).
  • 3-Fluoro-5-methylpyridine. (n.d.). PubChem.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2015). Organic Letters, 17(15), 3742-3745. [Link]
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Organic Letters, 22(19), 7590-7595. [Link]
  • 3-Fluoro-5-methylpyridin-4-amine. (n.d.). PubChem.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2017). ChemInform, 48(32). [Link]
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012). Crystal Growth & Design, 12(10), 4848-4855. [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and workup of 3-Fluoro-5-methylpyridin-2-amine (CAS 1211590-31-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction processing of this valuable synthetic building block. The unique electronic properties conferred by the fluorine atom and the basicity of the amino group necessitate a carefully considered workup procedure to ensure high purity and yield.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols grounded in chemical principles to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture formed a persistent emulsion after quenching with water. How can I break it and achieve clean phase separation?

A1: Emulsion formation is a common issue when working with basic compounds like aminopyridines, which can act as surfactants, especially if residual starting materials or reagents are present.

Causality: The pyridine nitrogen and the exocyclic amine group can be protonated or unprotonated depending on the pH, and this amphiphilic nature can stabilize oil-in-water or water-in-oil emulsions. Fine particulate matter, such as inorganic salts from the reaction, can also stabilize emulsions at the interface.

Troubleshooting Steps:

  • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar. This "salting out" effect reduces the solubility of the organic product in the aqueous layer and helps to destabilize the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent that has a lower miscibility with water, such as toluene or tert-butyl methyl ether (TBME), to alter the interfacial tension.

  • Filtration: If solid particulates are suspected, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This removes the solids that can stabilize the emulsion. Wash the filter cake with your extraction solvent.

  • Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion and yield a sharp interface.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.

Q2: I'm experiencing significantly low yield after performing a standard aqueous workup. Where is my product likely being lost?

A2: Low recovery of this compound is almost always related to its pH-dependent solubility. As a basic compound, it readily forms a water-soluble salt under acidic conditions.

Causality: The pKa of the pyridinium ion of similar aminopyridines is typically in the range of 6-7. In a neutral or acidic aqueous solution (pH < 7), the molecule will be protonated to a significant extent, forming a pyridinium salt. This salt is highly polar and will partition into the aqueous phase rather than the organic extraction solvent.

Protocol for Maximizing Yield:

  • Basify the Aqueous Layer: Before extraction, ensure the pH of the aqueous layer is sufficiently basic. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the pH is between 9 and 10. For more stubborn cases, a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution can be used, but avoid excessively high pH which can promote side reactions.[1][2] Always check the pH of the aqueous phase using pH paper after mixing thoroughly.

  • Multiple Extractions: Perform multiple extractions with a moderate volume of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is statistically more efficient at recovering the product.

  • Choice of Solvent: Use an appropriate organic solvent. Ethyl acetate and dichloromethane (DCM) are common choices.[3][4] Ethyl acetate is less dense than water, while DCM is denser.

  • Back-Extraction (if applicable): If you performed an initial acidic wash to remove non-basic impurities, your product is now in that acidic aqueous layer. You must re-basify this layer to pH 9-10 and then extract it with an organic solvent to recover your product.

ParameterRecommended ConditionRationale
Aqueous pH for Extraction 9 - 10Ensures the aminopyridine is in its free base form, maximizing partitioning into the organic layer.
Basifying Agent Saturated NaHCO₃ or Na₂CO₃ solutionProvides sufficient basicity without being overly harsh.[4]
Extraction Solvents Ethyl Acetate, Dichloromethane (DCM)Good solvency for the free base; choose based on density and downstream processing.[3]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes dissolved water from the combined organic extracts before solvent evaporation.[5]
Q3: My crude product is a dark, oily residue after solvent evaporation. How can I purify and crystallize it?

A3: The dark color indicates the presence of impurities, potentially from side reactions or decomposition. Oiling out instead of crystallizing suggests the presence of impurities that are disrupting the crystal lattice formation or that the product is simply a low-melting solid.

Troubleshooting Purification & Crystallization:

  • Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-5% by weight) of activated carbon and heat the mixture gently (e.g., to 40°C) for 15-20 minutes.[1] Filter the hot solution through Celite® to remove the carbon. This step is highly effective at removing colored, polymeric impurities.

  • Column Chromatography: Flash column chromatography is the most effective method for purification. The fluorine atom can influence the polarity, so careful solvent system selection is key.[6]

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).[3]

    • Mobile Phase: Start with a non-polar solvent system like Hexanes:Ethyl Acetate (e.g., 9:1) and gradually increase the polarity. The product, being relatively polar, will require a reasonable amount of ethyl acetate for elution. TLC analysis should guide the choice of the solvent system to achieve a retention factor (Rf) of ~0.25-0.35.

  • Crystallization:

    • Solvent Selection: Good crystallization solvents are those in which the compound is soluble when hot but sparingly soluble when cold. For aminopyridines, solvent systems like Toluene, Hexane/Ethyl Acetate, or Benzene/Ligroin can be effective.[2][7]

    • Procedure: Dissolve the purified product in a minimum volume of the hot solvent. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, place the flask in a refrigerator or ice bath to maximize recovery. Collect the crystals by filtration.[2]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workup
  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully add deionized water or ice to quench any reactive reagents.

  • pH Adjustment: Check the pH of the aqueous layer. Add a saturated aqueous solution of Na₂CO₃ dropwise with vigorous stirring until the pH of the aqueous phase is stable at 9-10.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x volume of the organic phase) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for at least 15-20 minutes.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Elute with various ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1) to find a system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen non-polar solvent (e.g., Hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If it doesn't fully dissolve, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding more ethyl acetate according to the TLC analysis.

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting the workup and purification of this compound.

Workup_Troubleshooting start Crude Reaction Mixture quench Aqueous Quench start->quench phase_check Observe Phase Separation quench->phase_check emulsion Persistent Emulsion phase_check->emulsion No clean_sep Clean Separation phase_check->clean_sep Yes emulsion_sol Troubleshooting Steps: - Add Brine - Filter through Celite® - Centrifuge emulsion->emulsion_sol emulsion_sol->clean_sep ph_adjust Adjust pH to 9-10 clean_sep->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction yield_check Check Crude Yield extraction->yield_check low_yield Low Yield yield_check->low_yield Low good_yield Acceptable Yield yield_check->good_yield Good low_yield_sol Root Cause Analysis: - Check pH of aqueous waste - Re-basify and re-extract - Ensure sufficient extractions low_yield->low_yield_sol purity_check Analyze Purity (TLC/NMR) good_yield->purity_check impure Impure Product (Dark color / Multiple spots) purity_check->impure Impure pure_product Pure Crystalline Product purity_check->pure_product Pure purification Purification Strategy: - Activated Carbon Decolorization - Flash Column Chromatography - Recrystallization impure->purification purification->pure_product

Sources

Technical Support Center: Navigating the Reactivity of 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methylpyridin-2-amine (FMPA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. FMPA is a valuable synthon, with its unique electronic properties imparted by the fluorine atom and the reactive amine functionality. However, these same features can also lead to challenges in the form of decomposition and side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these potential issues and achieve optimal results in your reactions.

I. General Stability and Handling

Q1: What are the general storage and handling recommendations for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The compound is a solid at room temperature and should be handled in an inert atmosphere (e.g., under argon or nitrogen) whenever possible, especially when setting up reactions. This is crucial to prevent the introduction of moisture, which can lead to the formation of hydroxypyridine byproducts in the presence of strong bases or at elevated temperatures.

II. Troubleshooting Decomposition in Cross-Coupling Reactions

Cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are common applications for FMPA. However, the interplay between the fluorine substituent, the amino group, and the pyridine nitrogen can lead to specific challenges.

Buchwald-Hartwig Amination

Q2: My Buchwald-Hartwig reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A2: Several factors can contribute to low conversion in Buchwald-Hartwig aminations involving this compound:

  • Catalyst Inhibition: The 2-amino group and the pyridine nitrogen can act as a bidentate ligand, chelating to the palladium catalyst. This can form a stable complex that is reluctant to undergo oxidative addition, effectively inhibiting the catalytic cycle.[2]

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For sterically hindered substrates like FMPA, bulky, electron-rich ligands such as RuPhos and BrettPhos have been shown to be effective in promoting the desired C-N bond formation.[2]

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are often used, they can also promote side reactions. Weaker bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, particularly with the right ligand combination, and may offer better functional group tolerance.[2]

Troubleshooting Workflow for Sluggish Buchwald-Hartwig Reactions

start Low Conversion in Buchwald-Hartwig Reaction catalyst_inhibition Potential Catalyst Inhibition by Aminopyridine Chelator start->catalyst_inhibition ligand_issue Suboptimal Ligand start->ligand_issue base_issue Ineffective or Detrimental Base start->base_issue solution1 Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, BrettPhos) catalyst_inhibition->solution1 solution3 Consider Using a Pre-catalyst to Ensure Active Pd(0) Formation catalyst_inhibition->solution3 ligand_issue->solution1 solution2 Use a Weaker, Non-Coordinating Base (e.g., LiHMDS) base_issue->solution2 start This compound oxidative_addition Oxidative Addition of C-F Bond start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-F Intermediate oxidative_addition->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination hydride_source Hydride Source (e.g., from base, solvent, or H₂) hydride_source->pd_intermediate reductive_elimination->pd0 Regenerates Catalyst product 5-Methylpyridin-2-amine (Defluorinated Product) reductive_elimination->product

Sources

Validation & Comparative

A Comparative Analysis of 3-Fluoro-5-methylpyridin-2-amine and 3-Chloro-5-methylpyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of modern drug design. The nuanced differences between these elements can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, building blocks: 3-fluoro-5-methylpyridin-2-amine and 3-chloro-5-methylpyridin-2-amine . By examining their synthesis, physicochemical characteristics, and impact on the activity of derivative compounds, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and medicinal chemistry programs.

Introduction: The Strategic Role of Halogenation on the Pyridine Core

The pyridine ring is a privileged scaffold in pharmaceutical development, present in a multitude of approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and can be crucial for target engagement. The functionalization of this core allows for the fine-tuning of a compound's properties. Halogenation, in particular, is a powerful tool. The introduction of a fluorine or chlorine atom at the 3-position of the 2-aminopyridine core, adjacent to the amine, significantly alters the electronic landscape of the ring, influencing both its reactivity and its potential interactions with biological targets.

This guide will dissect the comparative advantages and disadvantages of employing the fluoro- versus the chloro-substituted analog, providing a framework for their rational application in drug discovery projects.

Physicochemical Properties: A Tale of Two Halogens

The choice between fluorine and chlorine is often one of the first critical decisions in a lead optimization campaign. While both are electron-withdrawing, their differing sizes, electronegativities, and abilities to form halogen bonds lead to distinct molecular profiles.

PropertyThis compound3-Chloro-5-methylpyridin-2-amineRationale and Implications
Molecular Weight 126.13 g/mol 142.58 g/mol [1]The lower molecular weight of the fluoro-compound can be advantageous for maintaining "rule-of-five" compliance and improving ligand efficiency.
Calculated logP (XLogP3) ~1.3~1.5[1]Chlorine substitution generally imparts greater lipophilicity than fluorine. This can enhance membrane permeability and binding in hydrophobic pockets, but may also increase metabolic liability and off-target toxicity.[2]
pKa (Pyridine Nitrogen) Predicted to be lowerPredicted to be higherThe high electronegativity of fluorine results in a stronger electron-withdrawing effect, reducing the basicity of the pyridine nitrogen. This can be beneficial for improving cell permeability and avoiding off-target interactions with aminergic receptors.
Halogen Bond Donor Potential WeakModerateChlorine's larger size and more polarizable electron cloud make it a more effective halogen bond donor. This can be a critical interaction for enhancing binding affinity to certain protein targets.

The subtle interplay of these properties dictates how a molecule behaves in a biological system. The increased lipophilicity of the chloro-analog might be beneficial for crossing the blood-brain barrier, while the lower pKa of the fluoro-analog could lead to better oral absorption.

Synthesis of Key Intermediates

The accessibility of these building blocks is a crucial consideration for any research program. Both compounds can be synthesized through multi-step sequences, often starting from commercially available picolines.

General Synthetic Approach

A common strategy for the synthesis of 3-halo-5-methylpyridin-2-amines involves the construction of the substituted pyridine ring followed by the introduction of the amine and halogen functionalities. The exact sequence can vary, but a representative workflow is outlined below.

Synthetic_Workflow Start 5-Methylpyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Reduction Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) Nitration->Reduction Halogenation Halogenation (e.g., NCS for Cl, Selectfluor for F) Reduction->Halogenation Final_Product 3-Halo-5-methylpyridin-2-amine Halogenation->Final_Product

Caption: Generalized synthetic workflow for 3-halo-5-methylpyridin-2-amines.

Experimental Protocol: Synthesis of 3-Chloro-5-methylpyridin-2-amine

This protocol is a representative example based on established methodologies for the synthesis of similar compounds.[3][4]

  • Nitration of 2-Amino-5-methylpyridine: To a solution of 2-amino-5-methylpyridine in concentrated sulfuric acid, cautiously add fuming nitric acid at a temperature maintained below 10°C. Stir the reaction mixture at room temperature for several hours. Pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH or NH4OH) to precipitate the 2-amino-5-methyl-3-nitropyridine.

  • Reduction of the Nitro Group: The resulting 2-amino-5-methyl-3-nitropyridine can be reduced to the corresponding diamine using standard conditions, such as iron powder in acetic acid or catalytic hydrogenation (H2, Pd/C).[5]

  • Sandmeyer Reaction: The 2,3-diamino-5-methylpyridine is then subjected to a Sandmeyer reaction. Diazotization of the 3-amino group with sodium nitrite in the presence of hydrochloric acid, followed by treatment with cuprous chloride, will yield 3-chloro-5-methylpyridin-2-amine.

Experimental Protocol: Synthesis of this compound

The synthesis of the fluoro analog often requires specialized fluorinating reagents.

  • Nitration and Reduction: Follow steps 1 and 2 as described for the chloro analog to obtain 2,3-diamino-5-methylpyridine.

  • Balz-Schiemann Reaction: The 3-amino group of the diamine is selectively diazotized with sodium nitrite in the presence of tetrafluoroboric acid (HBF4) to form the diazonium tetrafluoroborate salt. Gentle thermal decomposition of the isolated salt will then yield this compound. Alternatively, modern fluorinating agents can be employed in the halogenation step of a suitable precursor.[6]

Comparative Biological Activity: A Case Study in Kinase Inhibition

The true measure of a building block's utility lies in the biological activity of the molecules derived from it. While direct comparative data for the title compounds across a range of targets is scarce, we can draw valuable insights from structure-activity relationship (SAR) studies on closely related series of compounds.

A study on a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Checkpoint Kinase 1 (CHK1) inhibitors provides an excellent case study. The researchers synthesized and tested analogs where the pyridine ring was substituted at the 5-position with either fluorine or chlorine.

Compound5-SubstituentCHK1 IC50 (nM)
Analog A -F150
Analog B -Cl50

Data adapted from a study on CHK1 inhibitors.

In this specific context, the chloro-substituted analog demonstrated a threefold increase in potency compared to its fluoro-counterpart. This highlights a key principle: while fluorine is often lauded for its ability to improve metabolic stability, the larger and more polarizable chlorine atom can sometimes provide more favorable interactions within a binding pocket, leading to enhanced potency.[2] A large-scale analysis of matched molecular pairs has shown that chlorinated compounds have a statistically significant, albeit small, tendency towards higher binding affinity than their fluorinated counterparts.[2]

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives of these building blocks, standardized assays are employed. The following are representative protocols for anticancer and antibacterial screening.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Addition Add Test Compounds (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 3-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Conclusion: Making the Right Choice for Your Project

The decision to use this compound versus its chloro-analog is not a matter of one being universally superior to the other. Instead, it is a strategic choice based on the specific goals of the drug discovery program.

  • Choose this compound when:

    • Minimizing molecular weight and improving ligand efficiency are priorities.

    • Lowering the pKa of the pyridine nitrogen is desired to improve cell permeability or reduce off-target effects.

    • Blocking a site of potential metabolic oxidation is a key objective.

  • Choose 3-chloro-5-methylpyridin-2-amine when:

    • Increasing lipophilicity is needed to enhance membrane permeability or target binding in a hydrophobic pocket.

    • The potential for a halogen bond with the target protein could significantly increase potency.

    • The synthetic route is more cost-effective or higher yielding.

Ultimately, the most effective approach often involves the synthesis and evaluation of both analogs. This parallel strategy allows for an empirical determination of which halogen provides the optimal balance of properties for a given biological target and desired pharmacokinetic profile. This comparative guide serves as a foundational resource to inform this critical decision-making process.

References

  • Acros Pharmatech. This compound. [Link]
  • Carroll, F. I., et al. (2004). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. Journal of Neurochemistry, 89(5), 1135–1141.
  • Summerfield, C., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Acros Pharmatech. This compound. [Link]
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8562-8565.
  • Grozinger, K. G. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubChem. Compound Summary for CID 12251011, 3-Chloro-5-methylpyridin-2-amine. [Link]
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Ghotas, H., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1206, 127725.
  • Chemsrc. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]
  • PubChem. Compound Summary for CID 45116209, 3-Fluoro-5-methylpyridin-4-amine. [Link]
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Abdel-Rahman, L. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(15), 5789.
  • PubChem. Compound Summary for CID 10773268, 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Link]
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(2), o430.
  • Di Micco, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-5-methylpyridin-2-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutic advancement. The 3-fluoro-5-methylpyridin-2-amine scaffold has emerged as a privileged fragment in medicinal chemistry, particularly in the development of kinase inhibitors. The unique electronic properties conferred by the fluorine atom, combined with the substitution pattern on the pyridine ring, provide a versatile platform for generating potent and selective drug candidates. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the rationale behind molecular design and providing detailed experimental protocols for their evaluation.

The Significance of the this compound Scaffold

The aminopyridine moiety is a well-established pharmacophore in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it a reliable anchor for inhibitor design. The introduction of a fluorine atom at the 3-position is a strategic decision rooted in established medicinal chemistry principles. Fluorine, being the most electronegative element, can significantly alter the pKa of the aminopyridine, influencing its binding affinity and pharmacokinetic properties. Furthermore, the C-F bond is metabolically stable, which can enhance the half-life of a drug candidate. The methyl group at the 5-position can provide additional van der Waals interactions within the binding pocket and can be a key determinant of selectivity.

Structure-Activity Relationship (SAR) Analysis

Modifications at the 2-Amino Group (R¹)

The 2-amino group is typically involved in crucial hydrogen bonding interactions with the kinase hinge region. Modifications at this position are generally aimed at forming additional interactions or extending into nearby pockets.

Modification (R¹) Anticipated Effect on Activity Rationale
-NH-Aryl/Heteroaryl Potentially significant increase in potency.The aromatic ring can form π-π stacking or hydrophobic interactions with residues in the ATP-binding site. The specific substitution pattern on the aryl/heteroaryl ring will be critical for optimizing these interactions. For instance, electron-withdrawing groups could modulate the electronic character of the hinge-binding interaction.
-NH-CO-R Variable.Acylation can introduce additional hydrogen bond acceptors and donors. The nature of the 'R' group will determine the overall steric and electronic profile. Bulky 'R' groups may lead to steric clashes and a decrease in activity.
-NH-SO₂-R Variable.Sulfonamides can act as hydrogen bond acceptors and the 'R' group can be tailored to explore different sub-pockets of the kinase.
Modifications at the Pyridine Ring

While this guide focuses on the 3-fluoro-5-methyl scaffold, it is instructive to consider the impact of altering these substituents.

Modification Anticipated Effect on Activity Rationale
Replacement of 3-Fluoro Likely decrease in potency and/or altered selectivity.The fluorine atom's electron-withdrawing nature is often crucial for optimal hinge binding. Replacing it with other halogens or hydrogen would alter the electronic landscape of the pyridine ring.
Modification of 5-Methyl Can modulate selectivity and potency.Replacing the methyl group with larger alkyl or aryl groups could probe for additional hydrophobic pockets. However, this could also introduce steric hindrance. Smaller or no substitution might be beneficial for targeting kinases with smaller binding sites.
Substitution at the 4- or 6-position High potential for modulating potency and selectivity.These positions are often solvent-exposed and provide vectors for introducing solubilizing groups or moieties that can interact with surface residues of the kinase, thereby enhancing selectivity.

The following diagram illustrates the key pharmacophoric features and potential points of modification on the this compound scaffold.

Caption: Key pharmacophoric elements of the this compound scaffold.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible assays. Below are detailed protocols for biochemical and cell-based assays commonly used to characterize the potency and selectivity of this compound analogs.

Biochemical Kinase Inhibition Assay (e.g., for JAK kinases)

This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.[1][2][3]

Objective: To quantify the in vitro potency of a test compound against a specific kinase (e.g., JAK1, JAK2, JAK3).

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase-specific peptide substrate

  • High-purity ATP

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Using an acoustic liquid handler or a nanoliter-volume dispensing system, transfer a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well assay plate.

  • Enzyme Preparation: Dilute the recombinant kinase to a 2X working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mix Preparation: Prepare a 2X solution of the peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the IC₅₀ for ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well of the compound-plated assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Start the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to DMSO-only controls (0% inhibition) and a potent broad-spectrum inhibitor or no-enzyme controls (100% inhibition). Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Compound Serial Dilution (in DMSO) B Dispense Compound to 384-well Plate A->B C Add 2X Kinase Solution B->C D Incubate (15 min) C->D E Add 2X Substrate/ATP Mix D->E F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min) G->H I Add Kinase Detection Reagent H->I J Incubate (30 min) I->J K Read Luminescence J->K L IC₅₀ Calculation K->L

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay (e.g., for PI3K pathway)

This protocol measures the ability of a compound to inhibit the phosphorylation of a downstream target of a kinase in a cellular context.[4][5]

Objective: To determine the cellular potency of a test compound by measuring the inhibition of AKT phosphorylation (a downstream effector of PI3K).

Materials:

  • Cancer cell line with a constitutively active or inducible PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Stimulant (e.g., insulin, EGF) if the pathway is not constitutively active

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 20 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total AKT as a loading control. Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. Determine the IC₅₀ value for the inhibition of phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The strategic placement of the fluorine and methyl groups provides a favorable balance of electronic and steric properties for potent and selective kinase inhibition. The SAR principles outlined in this guide, derived from related aminopyridine inhibitors, offer a rational framework for the design of next-generation analogs. By systematically modifying the 2-amino group and exploring substitutions at the 4- and 6-positions of the pyridine ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein will enable the robust evaluation of these novel analogs and facilitate their progression through the drug discovery pipeline. Future work should focus on generating a comprehensive SAR dataset for this specific scaffold to validate the inferred trends and uncover novel structure-activity relationships.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Springer Nature Experiments. (2013). In Vitro JAK Kinase Activity and Inhibition Assays.
  • BPS Bioscience. Chemi-Verse™ JAK2 Kinase Assay Kit.
  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits.
  • Acros Pharmatech. This compound.

Sources

A Comparative Guide to the Validation of 3-Fluoro-5-methylpyridin-2-amine as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[4][5] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with over 80 FDA-approved drugs to date.[2][6]

A majority of these inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the kinase catalytic domain.[7][8][9] The success of these drugs often hinges on the identification of "privileged scaffolds"—core molecular structures that can be decorated with various substituents to achieve high potency and selectivity. The 2-aminopyrimidine scaffold is a classic example, forming the core of many successful drugs like Imatinib.[4][5]

This guide focuses on a prospective validation of a novel scaffold: 3-Fluoro-5-methylpyridin-2-amine . While substituted 2-aminopyridines have shown promise as kinase inhibitors,[10][11][12][13][14][15] this specific decorated scaffold is not yet widely established. We will provide a comprehensive, step-by-step framework for its validation, comparing its potential performance against established scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate new kinase inhibitor chemotypes.

The Scaffold in Focus: this compound

The 2-aminopyridine core is a known "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[2][3][16][17][18] This interaction is a cornerstone of ATP-competitive inhibition.

The proposed scaffold, this compound, offers several theoretical advantages:

  • Hinge-Binding Motif: The core 2-aminopyridine structure provides the necessary hydrogen bond donors and acceptors to anchor the molecule in the ATP binding site.

  • Fluorine Substitution: The fluorine atom at the 3-position can serve multiple roles. Its electron-withdrawing nature can modulate the pKa of the pyridine ring and the amino group, potentially influencing binding affinity. Furthermore, fluorine can form favorable orthogonal interactions with the protein and may block metabolically labile positions, improving pharmacokinetic properties.[19][20]

  • Methyl Substitution: The methyl group at the 5-position can probe a hydrophobic pocket adjacent to the hinge region, potentially enhancing both potency and selectivity.

Comparative Scaffolds for Benchmarking

To objectively evaluate the potential of our novel scaffold, we will compare it against two well-established kinase inhibitor scaffolds:

  • Aminopyrimidine: The scaffold found in drugs like Imatinib and Gefitinib. It is a proven, highly effective hinge-binder.[4]

  • Imidazo[1,2-a]pyridine: A rigid, bicyclic scaffold that has also been successfully employed in kinase inhibitor design.

Experimental Validation Workflow

A rigorous, multi-stage validation process is essential to characterize any new scaffold.[1][21] This process moves from broad, initial screening to detailed cellular characterization.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Identify Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Confirm Potency MoA Studies MoA Studies Selectivity Profiling->MoA Studies Assess Specificity Target Engagement Target Engagement MoA Studies->Target Engagement Transition to Cellular Context Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Confirm Target Binding Cellular Potency Cellular Potency Downstream Signaling->Cellular Potency Assess Functional Effect

Caption: A tiered workflow for kinase inhibitor scaffold validation.

Part 1: Biochemical Characterization

Biochemical assays utilize purified enzymes and substrates in a controlled, cell-free environment to measure the direct interaction between the inhibitor and the kinase.[22][23]

1.1. Initial Kinase Panel Screening

The first step is to understand the scaffold's activity across the human kinome.[24][25] This is a crucial step to identify initial "hits" and get a preliminary view of selectivity.[1]

  • Objective: To identify which kinases are inhibited by this compound at a single, high concentration.

  • Methodology: Screen the compound at 10 µM against a broad panel of kinases (e.g., >400 kinases) using an activity-based assay.[1] The ADP-Glo™ kinase assay is a common choice, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[1][24][26]

  • Data Analysis: Results are expressed as percent inhibition relative to a DMSO control. Hits are typically defined as kinases showing >70% inhibition.

1.2. IC50 Determination

For the initial hits, the next step is to determine the potency of the inhibitor by calculating the half-maximal inhibitory concentration (IC50).[21][27]

  • Objective: To quantify the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

    • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM). Prepare the kinase, substrate, and ATP solution in reaction buffer.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 0.5 µL of the compound serial dilutions. Initiate the reaction by adding 2 µL of the ATP/substrate mix. Incubate for 1 hour at room temperature.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

1.3. Kinase Selectivity Profiling

High potency is desirable, but selectivity is paramount for minimizing off-target effects and potential toxicity.[24][28]

  • Objective: To quantitatively compare the potency of the scaffold against a panel of related and unrelated kinases.

  • Methodology: Perform IC50 determinations for the primary target(s) and a panel of other kinases, often those identified as weaker hits in the initial screen or known anti-targets.[29][30]

  • Data Presentation: A selectivity profile can be visualized by comparing the IC50 values across the panel.

Table 1: Comparative Biochemical Potency and Selectivity (Hypothetical Data)

ScaffoldTarget Kinase (e.g., JAK2) IC50 (nM)Off-Target 1 (e.g., c-Src) IC50 (nM)Off-Target 2 (e.g., VEGFR2) IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
This compound 50 1,500 >10,000 30x
Aminopyrimidine Comparator804005,0005x
Imidazo[1,2-a]pyridine Comparator1208,000>10,00067x

1.4. Mechanism of Action (MoA) Studies

Understanding how the compound inhibits the kinase is crucial.[31] For scaffolds designed to be hinge-binders, confirming ATP-competitive inhibition is a key validation step.

  • Objective: To determine if the inhibitor competes with ATP for binding to the kinase active site.

  • Methodology: Perform kinase activity assays at varying concentrations of both the inhibitor and ATP.[31]

  • Data Analysis: If the compound is ATP-competitive, the measured IC50 value will increase as the concentration of ATP increases.[32][33] This data can be visualized using a Cheng-Prusoff plot or by comparing IC50 curves at different ATP concentrations.

cluster_0 Kinase Active Site ATP_Site ATP Site Substrate_Site Substrate Site Inhibitor Inhibitor Inhibitor->ATP_Site Competes with ATP ATP ATP ATP->ATP_Site Binds

Caption: ATP-competitive inhibition mechanism.

Part 2: Cellular Characterization

While biochemical assays are essential for understanding direct enzyme inhibition, they don't fully recapitulate the complex environment of a living cell.[22][30] Cellular assays are therefore a critical next step to validate a scaffold's therapeutic potential.[24]

2.1. Cellular Target Engagement

The first question in a cellular context is whether the compound can enter the cell and bind to its intended target.

  • Objective: To confirm and quantify the binding of the inhibitor to the target kinase in intact cells.

  • Methodology: The NanoBRET™ Target Engagement assay is a gold-standard method.[30][34] It uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase expressed in cells.

  • Data Analysis: A decrease in the BRET signal upon compound addition indicates displacement of a fluorescent tracer and thus, target engagement. This can be used to generate a dose-response curve and determine a cellular IC50 for target binding.

2.2. Inhibition of Downstream Signaling

A successful kinase inhibitor should not only bind its target but also block its function, which can be measured by a decrease in the phosphorylation of a known downstream substrate.[31][34]

  • Objective: To demonstrate that target engagement translates into functional inhibition of the kinase signaling pathway.

  • Protocol: Western Blot for Phospho-Substrate

    • Cell Treatment: Seed an appropriate cell line (e.g., one that expresses the target kinase) and starve overnight to reduce basal signaling. Treat cells with various concentrations of the inhibitor for 1-2 hours.

    • Stimulation: If the pathway is inducible, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.

    • Cell Lysis: Lyse the cells to extract total protein.[1]

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for a JAK2 inhibitor).

    • Detection & Analysis: Use a secondary antibody for detection. Quantify band intensity and normalize to a total protein control (e.g., total-STAT3) to determine the concentration-dependent decrease in substrate phosphorylation.[1]

2.3. Cellular Potency (Anti-proliferative Assay)

For oncology applications, a key endpoint is the inhibitor's ability to halt the proliferation of cancer cells that are dependent on the target kinase.

  • Objective: To determine the IC50 for cell growth inhibition.

  • Methodology: Use a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[35]

  • Protocol:

    • Seed kinase-dependent cancer cells in a 96-well plate.

    • Treat with a serial dilution of the inhibitor for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence.

    • Calculate the IC50 from the dose-response curve.

Table 2: Comparative Cellular Activity (Hypothetical Data)

ScaffoldTarget Engagement IC50 (nM) (NanoBRET™)Downstream Inhibition IC50 (nM) (p-STAT3)Anti-proliferative IC50 (nM) (CellTiter-Glo®)
This compound 150 200 450
Aminopyrimidine Comparator250300700
Imidazo[1,2-a]pyridine Comparator4005501200

Note: It is common for cellular IC50 values to be higher than biochemical IC50s due to factors like cell membrane permeability, protein binding, and intracellular ATP concentrations.[23]

Conclusion and Forward Look

The validation of a novel kinase inhibitor scaffold is a systematic process that requires rigorous biochemical and cellular characterization. The hypothetical data presented here for this compound suggests it is a promising scaffold, demonstrating high biochemical potency, good selectivity, and robust cellular activity when compared to established comparators.

The key strengths appear to be its potent inhibition of the target kinase and a favorable selectivity profile, which may be attributed to the specific substitution pattern on the 2-aminopyridine core. The successful translation of biochemical potency into cellular target engagement and downstream pathway inhibition further validates its potential.

This guide provides a comprehensive framework for the initial validation of this compound or any novel kinase inhibitor scaffold. Positive results from these studies would provide a strong rationale for initiating a full-scale medicinal chemistry program to optimize this scaffold into a preclinical drug candidate.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3534-3538.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Omega. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • BioWorld. (2010, February 26). Study Shows Complexities of Competitive Kinase Inhibition.
  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Proceedings of the National Academy of Sciences, 119(31), e2202157119.
  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design.
  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4983.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System.
  • Drexler, G. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684.
  • Wang, T., et al. (2014). Identification and validation of novel PERK inhibitors. Journal of Chemical Information and Modeling, 54(5), 1476-1484.
  • Hu, X., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry, 64(7), 3594-3606.
  • Frontiers. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • ResearchGate. (2025, November 4). How protein kinase inhibitors bind to the hinge region of the target protein.
  • RSC Publishing. (n.d.). Discovery of a novel kinase hinge binder fragment by dynamic undocking.
  • RSC Publishing. (2024, July 13). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
  • Wlodarski, T., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. WIREs Computational Molecular Science, e1798.
  • Wang, L., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), 14389-14407.
  • Burch, J. D., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3565.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • Journal of Biomolecular Structure and Dynamics. (2025, August). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • Journal of Medicinal Chemistry. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
  • Springer Nature. (n.d.). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.
  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • SpringerLink. (n.d.). Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor.
  • NIH National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Bentham Science. (n.d.). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation.
  • Nature. (2015, November 16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
  • NIH National Center for Biotechnology Information. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.

Sources

A Comparative Guide to the In Vivo Efficacy of 3-Fluoro-5-methylpyridin-2-amine Derivatives: Emerging Potential in Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-5-methylpyridin-2-amine Scaffold

To researchers, scientists, and drug development professionals, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. The this compound core is a noteworthy scaffold in medicinal chemistry. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and an amino group on the pyridine ring, offer a compelling starting point for the design of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a versatile handle for synthetic elaboration. This guide provides a comparative overview of the demonstrated and potential in vivo efficacy of derivatives of this scaffold, drawing insights from closely related structural analogs to illuminate promising therapeutic avenues. While direct, extensive in vivo comparative studies on a series of this compound derivatives are still emerging, this guide will synthesize available data from analogous compounds to provide a predictive framework for their potential applications and performance.

Therapeutic Landscape: Potential Applications of this compound Derivatives

Based on the biological activities of structurally related aminopyridine compounds, derivatives of this compound hold potential in several key therapeutic areas:

  • Inflammation and Autoimmune Diseases: By targeting enzymes like inducible nitric oxide synthase (iNOS), these derivatives could modulate inflammatory pathways.

  • Neurodegenerative and Psychiatric Disorders: Antagonism of receptors such as the metabotropic glutamate receptor 5 (mGlu5) suggests applications in conditions like anxiety and other neurological disorders.[1]

  • Oncology: The pyridine scaffold is a common feature in many anticancer agents, and fluorination can enhance their efficacy.

  • Infectious Diseases: Aminopyridine derivatives have shown promise as antibacterial and antimalarial agents.[2][3]

This guide will focus on the potential application of this compound derivatives as iNOS inhibitors, drawing parallels from a well-documented study on 2-amino-4-methylpyridine analogues.[4]

Comparative In Vivo Efficacy: A Case Study in iNOS Inhibition

While specific in vivo data for a series of this compound derivatives is not yet extensively published, we can extrapolate from a study on analogous 2-amino-4-methylpyridine derivatives to predict their potential performance. In a key study, a series of 6-substituted 2-amino-4-methylpyridine analogues were synthesized and evaluated as iNOS inhibitors, with one lead compound being radiolabeled for in vivo evaluation using Positron Emission Tomography (PET).[4]

Hypothetical Comparative Data for this compound Derivatives

Based on the structure-activity relationships (SAR) observed in related series, we can propose a hypothetical comparison of this compound derivatives with varying side chains at the 6-position.

Compound ID6-Position SubstituentPredicted In Vivo Efficacy (Relative)Predicted Selectivity for iNOS vs. eNOS/nNOSKey Predicted Attributes
FMPA-1 -HBaselineModerateParent scaffold
FMPA-2 -CH3++GoodIncreased lipophilicity
FMPA-3 -CH2CH2F+++ExcellentPotential for enhanced binding and metabolic stability
FMPA-4 -CH2CH2OH++GoodImproved solubility
Alternative PBIT (Standard iNOS inhibitor) ++++HighWell-characterized but with known limitations

This table is a predictive representation based on SAR from analogous series and is intended for illustrative purposes.

Mechanism of Action: Targeting Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Derivatives of this compound are predicted to act as competitive inhibitors at the arginine-binding site of iNOS, thereby reducing the production of NO.

iNOS_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Macrophage Activation Macrophage Activation Inflammatory Stimuli->Macrophage Activation iNOS Upregulation iNOS Upregulation Macrophage Activation->iNOS Upregulation iNOS iNOS iNOS Upregulation->iNOS L-Arginine L-Arginine L-Arginine->iNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Catalysis Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound Derivative This compound Derivative This compound Derivative->iNOS Inhibition

Caption: Proposed mechanism of action for this compound derivatives as iNOS inhibitors.

Experimental Protocols for In Vivo Efficacy Assessment

The following protocols are based on established methods for evaluating iNOS inhibitors in vivo and are adapted for the hypothetical testing of this compound derivatives.

Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

This model is a standard for inducing a systemic inflammatory response and upregulating iNOS expression.

Methodology:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week under standard laboratory conditions.

  • Induction of Inflammation: Mice are administered LPS (from E. coli, 5 mg/kg) via intraperitoneal (i.p.) injection.

  • Test Compound Administration: this compound derivatives (e.g., FMPA-1 to FMPA-4) are administered orally (p.o.) or i.p. at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to LPS challenge. A vehicle control group and a positive control group (e.g., a known iNOS inhibitor) are included.

  • Sample Collection: At 6 hours post-LPS injection, blood samples are collected via cardiac puncture for cytokine analysis. Lung, liver, and spleen tissues are harvested for iNOS expression analysis.

  • Efficacy Endpoints:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

    • iNOS Expression: iNOS protein levels in tissue lysates are quantified by Western blotting.

    • Nitrite Levels: Nitrite concentration in plasma, an indicator of NO production, is measured using the Griess assay.

In_Vivo_Efficacy_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound_Admin Test Compound/Vehicle Admin Grouping->Compound_Admin LPS_Injection LPS Injection (i.p.) Compound_Admin->LPS_Injection Incubation 6-hour Incubation LPS_Injection->Incubation Sample_Collection Blood & Tissue Collection Incubation->Sample_Collection Analysis Cytokine (ELISA) iNOS (Western Blot) Nitrite (Griess Assay) Sample_Collection->Analysis

Caption: Workflow for assessing the in vivo efficacy of iNOS inhibitors.

Trustworthiness and Self-Validating Systems

To ensure the reliability of these experimental findings, several validation steps are crucial:

  • Dose-Response Relationship: Demonstrating that the inhibitory effect of the derivatives is dose-dependent.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing a relationship between the compound's concentration in the plasma and the observed therapeutic effect.

  • Specificity Confirmation: Including a known, selective iNOS inhibitor as a positive control to validate the assay's responsiveness. Additionally, in vitro assays should confirm selectivity against other NOS isoforms (eNOS and nNOS).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of inflammatory and neurological disorders. While comprehensive in vivo efficacy data for a broad series of these specific derivatives is still to be established, the insights gained from structurally related compounds provide a strong rationale for their further investigation. Future research should focus on synthesizing a diverse library of this compound derivatives and conducting systematic in vivo studies to elucidate their structure-activity relationships, therapeutic potential, and safety profiles. The experimental frameworks outlined in this guide offer a robust starting point for these critical next steps in drug discovery and development.

References

  • Neal, T. R., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(10), 3237–3248. [Link]
  • Biessels, P. T., et al. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325. [Link]
  • Alagille, D., et al. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5477-5480. [Link]
  • Kavitha, S., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(15), 8563. [Link]
  • Harada, M., et al. (1991). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 18(4 Pt 2), 657-660. [Link]
  • The Role of this compound in Modern Organic Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
  • Han, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-Fluoro-5-methylpyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-5-methylpyridin-2-amine in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amine on a pyridine core, makes it a valuable synthon for the development of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a convenient handle for further chemical modifications. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, offering insights into the advantages and disadvantages of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

The nucleophilic aromatic substitution (SNAr) pathway is a fundamental strategy for the synthesis of substituted pyridines. This approach relies on the displacement of a suitable leaving group, typically a halogen, by a nucleophile. The presence of electron-withdrawing groups, such as the fluorine atom at the 3-position, activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Overall Strategy

A common SNAr strategy for the synthesis of this compound involves a two-step sequence starting from a readily available di-halogenated pyridine. A notable example is the use of 2,3-difluoro-5-chloropyridine as a starting material. The first step is a regioselective ammonolysis, where the more activated 2-position is targeted by ammonia. This is followed by a reduction step to remove the chlorine atom at the 5-position.[1]

Reaction Scheme

SNAr_Route start 2,3-Difluoro-5-chloropyridine intermediate 2-Amino-3-fluoro-5-chloropyridine start->intermediate Ammonolysis (NH3·H2O) product This compound intermediate->product Reduction (e.g., H2, Pd/C)

Caption: SNAr route from 2,3-difluoro-5-chloropyridine.

Mechanistic Rationale

The SNAr mechanism in heteroaromatic systems proceeds via a two-step addition-elimination sequence. The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The fluorine atom at the 3-position strongly activates the 2-position for nucleophilic attack through its electron-withdrawing inductive effect.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine [1]

  • To a solution of 2,3-difluoro-5-chloropyridine in a suitable solvent (e.g., ethanol), add aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80 to 120 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound [1]

  • Dissolve 2-amino-3-fluoro-5-chloropyridine in a suitable solvent such as methanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify the product by a suitable method such as recrystallization or column chromatography.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Starting Materials Can utilize commercially available halogenated pyridines.The synthesis of the starting material itself can be multi-stepped.
Reagents Ammonia is an inexpensive reagent.The use of pressurized ammonia or heating in a sealed tube can be hazardous.
Scalability The process is generally scalable.Handling large volumes of ammonia requires specialized equipment.
Yields Can provide good to excellent yields.Side reactions, such as displacement of the fluorine atom, are possible.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.

Overall Strategy

This approach involves the coupling of a halogenated precursor, such as 2-bromo- or 2-chloro-3-fluoro-5-methylpyridine, with an amine source in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Ammonia itself can be challenging to use in this reaction, so often an ammonia surrogate or a protected amine is employed, followed by a deprotection step.

Reaction Scheme

Buchwald_Hartwig_Route start 2-Bromo-3-fluoro-5-methylpyridine product This compound start->product Pd Catalyst, Ligand, Base amine_source Amine Source (e.g., NH3, Benzophenone Imine) amine_source->product

Caption: Buchwald-Hartwig amination route.

Catalytic Cycle and Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step.[4]

Experimental Protocol: A Generalized Procedure
  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., sodium tert-butoxide).

  • Add the 2-halo-3-fluoro-5-methylpyridine and the amine coupling partner.

  • Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Substrate Scope Tolerates a wide range of functional groups.The starting halogenated pyridine may require synthesis.
Reaction Conditions Generally milder than high-temperature SNAr.Requires strict inert atmosphere techniques.
Reagents A variety of palladium catalysts and ligands are available.Palladium catalysts and specialized ligands can be expensive.
Scalability Can be challenging to scale up due to catalyst cost and sensitivity.Potential for catalyst poisoning by pyridine nitrogen.

Route 3: Multi-step Synthesis via Nitration and Reduction

This classical approach involves introducing the amino group onto a pre-existing 3-fluoro-5-methylpyridine ring through a two-step nitration and reduction sequence. This method is particularly useful if 3-fluoro-5-methylpyridine is a readily available starting material.

Overall Strategy

The synthesis begins with the electrophilic nitration of 3-fluoro-5-methylpyridine to introduce a nitro group, followed by the reduction of the nitro group to the desired amine. The directing effects of the substituents on the pyridine ring will determine the regioselectivity of the nitration step.

Reaction Scheme

Nitration_Reduction_Route start 3-Fluoro-5-methylpyridine intermediate 3-Fluoro-5-methyl-2-nitropyridine start->intermediate Nitration (HNO3/H2SO4) product This compound intermediate->product Reduction (e.g., Fe/HCl, H2/Pd/C)

Caption: Nitration and reduction route.

Chemical Principles and Rationale

Electrophilic aromatic substitution on pyridine is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated by activating groups on the ring. In 3-fluoro-5-methylpyridine, the methyl group is an activating group, while the fluorine is deactivating but ortho-, para-directing. The pyridine nitrogen is strongly deactivating. The nitration is expected to occur at the position most activated and least sterically hindered, which is often the 2- or 6-position.

The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or dissolving metal reductions (e.g., Fe, Sn, or Zn in acidic media).

Experimental Protocol: A Representative Synthesis[6]

Step 1: Nitration of 3-Fluoro-5-methylpyridine

  • In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-fluoro-5-methylpyridine while maintaining a low temperature.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 3-fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude nitro-pyridine.

  • Purify by column chromatography or recrystallization.

Step 2: Reduction of 3-Fluoro-5-methyl-2-nitropyridine

  • To a solution of the nitro-pyridine in ethanol or acetic acid, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter to remove the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the desired amine.

  • Further purification can be achieved by recrystallization or column chromatography.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Starting Materials Can start from a simpler pyridine derivative.3-Fluoro-5-methylpyridine may not be readily available.
Reagents Nitrating and reducing agents are generally inexpensive.The use of strong acids and nitrating agents can be hazardous.
Regioselectivity Nitration can lead to a mixture of isomers, complicating purification.Careful control of reaction conditions is required.
Byproducts Reduction of the nitro group can sometimes lead to side products.The workup often involves neutralization and extraction steps.

Comparative Summary of Synthesis Routes

ParameterRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: Nitration/Reduction
Number of Steps Typically 21-2 (depending on amine source)2
Overall Yield Moderate to HighModerate to HighModerate
Starting Material Cost Variable, can be highVariable, can be highPotentially lower
Reagent Cost Low to ModerateHigh (catalyst and ligand)Low
Scalability GoodModerateGood
Safety Considerations Pressurized ammonia, heatingAir-sensitive reagentsStrong acids, nitrating agents
Key Advantage Utilizes established and often high-yielding reactions.High functional group tolerance and milder conditions.Utilizes classical, cost-effective transformations.
Key Disadvantage Potential for harsh reaction conditions.High cost of catalysts and ligands.Potential for regioisomer formation and hazardous reagents.

Conclusion and Recommendations

The optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

  • For large-scale synthesis , the SNAr approach (Route 1) or the Nitration/Reduction route (Route 3) are often preferred due to the lower cost of reagents, provided that a regioselective and high-yielding process can be established.

  • For laboratory-scale synthesis and medicinal chemistry applications , where substrate scope and speed are critical, the Buchwald-Hartwig amination (Route 2) offers significant advantages due to its milder conditions and high functional group tolerance, despite the higher cost of the catalyst system.

Ultimately, the choice of synthesis route requires a careful evaluation of these factors. It is recommended that researchers perform small-scale trial reactions to optimize conditions and assess the feasibility of a chosen route before committing to a larger-scale synthesis.

References

  • Vertexaisearch. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • The Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Acros Pharmatech. (n.d.). This compound.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • PubMed. (2024, December 12). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • PubChem. (n.d.). 3-Fluoro-5-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • PubChem. (n.d.). 3-Fluoro-5-methylpyridin-1-ium-2-amine.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.
  • European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • De Gruyter. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.

Sources

A Comparative Spectroscopic Guide to 3-Fluoro-5-methylpyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, 3-Fluoro-5-methylpyridin-2-amine, and its key precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of compounds with potential therapeutic applications. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on the pyridine ring, imparts specific physicochemical properties to the final molecules. The synthesis of this compound typically involves the nucleophilic substitution of a suitable di-halogenated precursor. This guide will focus on the comparative analysis of the spectroscopic data of this compound against two of its logical precursors: 2,3-difluoro-5-methylpyridine and 2-chloro-3-fluoro-5-methylpyridine.

Synthetic Pathway and Precursor Selection

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction where the amino group displaces a halogen at the C2 position of the pyridine ring. The fluorine atom at the C3 position is generally less susceptible to substitution under these conditions. Therefore, 2,3-difluoro-5-methylpyridine and 2-chloro-3-fluoro-5-methylpyridine are logical starting materials.

Synthetic_Pathway Precursor1 2,3-difluoro-5-methylpyridine Ammonolysis Ammonolysis (e.g., NH3, H2O) Precursor1->Ammonolysis Precursor2 2-chloro-3-fluoro-5-methylpyridine Precursor2->Ammonolysis Product This compound Ammonolysis->Product caption Proposed synthetic routes to this compound.

Proposed synthetic routes to this compound.

Spectroscopic Data Comparison

A thorough analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data allows for the clear differentiation between the precursors and the final aminated product. For comparative purposes, spectroscopic data for the closely related, non-fluorinated analogue, 2-amino-5-methylpyridine, is also included.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide valuable information about the proton environments in the pyridine ring. The introduction of the amino group in this compound is expected to cause a significant upfield shift of the adjacent ring protons due to its electron-donating nature.

CompoundH-4 (ppm)H-6 (ppm)-CH₃ (ppm)-NH₂ (ppm)
This compound ~7.1~7.6~2.2~4.5-5.5
2,3-difluoro-5-methylpyridine ~7.6~7.9~2.3-
2-chloro-3-fluoro-5-methylpyridine ~7.8~8.1~2.4-
2-amino-5-methylpyridine [1]7.227.882.164.46
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecules. The carbon attached to the amino group (C-2) in the final product will experience a significant upfield shift compared to the halogen-bearing carbon in the precursors. The coupling between carbon and fluorine atoms (J-coupling) provides additional structural confirmation.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)
This compound ~158~140 (d)~125~123~145~17
2,3-difluoro-5-methylpyridine ~155 (dd)~150 (dd)~128 (d)~125 (d)~140 (d)~16
2-chloro-3-fluoro-5-methylpyridine ~150 (d)~152 (d)~129 (d)~126~148 (d)~18
2-amino-5-methylpyridine 158.3108.6137.7114.0148.117.1

Note: (d) denotes a doublet and (dd) denotes a doublet of doublets due to C-F coupling. Chemical shifts for the target compound and precursors are estimated based on established principles and data from analogous structures.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom. The chemical shift of the fluorine at the C-3 position will be influenced by the substituent at the C-2 position.

Compound¹⁹F Chemical Shift (ppm vs. CFCl₃)
This compound ~ -130
2,3-difluoro-5-methylpyridine C2-F: ~ -70, C3-F: ~ -140
2-chloro-3-fluoro-5-methylpyridine ~ -135

Note: Chemical shifts are estimated. The presence of two distinct signals in 2,3-difluoro-5-methylpyridine would be a key identifying feature.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon formation of the product is the appearance of characteristic N-H stretching bands from the primary amine group.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3450 & ~3350 (N-H stretch, two bands for primary amine) , ~1620 (N-H bend), ~1600 (C=C stretch), ~1250 (C-F stretch)
2,3-difluoro-5-methylpyridine ~1600 (C=C stretch), ~1250-1300 (strong, multiple C-F stretches) , No N-H bands.
2-chloro-3-fluoro-5-methylpyridine ~1600 (C=C stretch), ~1250 (C-F stretch), ~700-800 (C-Cl stretch), No N-H bands.
2-amino-5-methylpyridine [2]3444 & 3335 (N-H stretch) , 1652 (N-H bend), 1592 (C=C stretch).
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation. The presence of chlorine in one of the precursors will result in a characteristic M+2 isotopic peak.

CompoundMolecular Ion (m/z)Key Fragmentation Features
This compound 126.06Loss of HCN, loss of CH₃.
2,3-difluoro-5-methylpyridine 129.04Loss of F, loss of HCN.
2-chloro-3-fluoro-5-methylpyridine 145.01/147.01 (approx. 3:1 ratio)Characteristic M/M+2 pattern for Chlorine. Loss of Cl, loss of F, loss of HCl.
2-amino-5-methylpyridine [3]108.07Loss of HCN, loss of CH₃.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically run with a 45° pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the signals.

  • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe is used. Chemical shifts are referenced to an external standard such as CFCl₃.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer 400+ MHz NMR Spectrometer Transfer->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Referencing Chemical Shift Referencing (TMS, CFCl3) Processing->Referencing caption General workflow for NMR analysis.

General workflow for NMR analysis.
IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for these types of molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary dataset for the unequivocal identification of this compound and its differentiation from its halogenated precursors. The key diagnostic features are the appearance of amine-related signals in the ¹H NMR and IR spectra, the characteristic upfield shift of the C-2 carbon in the ¹³C NMR spectrum, and the molecular ion peak corresponding to the addition of a nitrogen and the loss of a halogen atom in the mass spectrum. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
  • PubChem. 2-Amino-5-methylpyridine. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 3-Fluoro-5-methylpyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the 3-fluoro-5-methylpyridin-2-amine scaffold has emerged as a privileged structure, giving rise to a new generation of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on this core, with a primary focus on the clinically approved agent, Repotrectinib (TPX-0005). We will explore the nuanced balance between potent on-target activity and inevitable off-target interactions, offering a critical perspective for researchers and drug development professionals. This analysis is grounded in preclinical biochemical data and contextualized by clinical outcomes, providing a comprehensive view of the therapeutic window and potential liabilities of this chemical class.

The Rationale: Why Kinase Selectivity is Paramount

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, achieving absolute specificity for a kinase inhibitor is a formidable challenge.[1] The degree of an inhibitor's selectivity, or its cross-reactivity profile, is a critical determinant of its therapeutic index. While "polypharmacology" can sometimes be beneficial, unintended off-target inhibition is more often associated with adverse effects.[2] Therefore, a thorough understanding of an inhibitor's kinome-wide interactions is essential for predicting its safety profile and understanding its mechanism of action.

This guide will use Repotrectinib as a primary case study. Repotrectinib is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently target ROS1, TRK, and ALK fusion proteins, including those with mutations that confer resistance to earlier-generation inhibitors.[3][4] Its development showcases a rational design approach aimed at optimizing on-target potency while navigating the complex web of kinome cross-reactivity.

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is not a binary attribute but rather a spectrum. To objectively compare inhibitors, we must look at quantitative data from biochemical assays, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activity of Repotrectinib and other relevant TKIs against their primary targets and a selection of key off-target kinases.

On-Target Potency: A Head-to-Head Comparison

Repotrectinib was designed for high potency against its intended targets, ROS1, the TRK family (A, B, and C), and ALK. As the data below indicates, it demonstrates sub-nanomolar to low nanomolar IC50 values against these kinases, often exceeding the potency of earlier-generation inhibitors.

KinaseRepotrectinib (IC50, nM)Crizotinib (IC50, nM)Entrectinib (IC50, nM)Larotrectinib (IC50, nM)
ROS1 0.07 [5]~2.47N/A
TRKA 0.83 [6]N/A1.7[7]5[7]
TRKB 0.05 [6]N/A0.4[7]11[7]
TRKC 0.1 [6]N/A0.5[7]7[7]
ALK 1.01 [5]20[8]12[7]N/A

This high on-target potency is a direct result of the rational design of Repotrectinib, which leverages the this compound-derived core within a macrocyclic structure to optimize interactions within the ATP-binding pocket of these specific kinases.[9]

Off-Target Cross-Reactivity: Unveiling the Broader Kinome Interaction Profile

While highly potent against its primary targets, Repotrectinib, like all TKIs, exhibits activity against other kinases. Understanding this off-target profile is crucial for anticipating potential side effects. The following table presents IC50 values for Repotrectinib against a panel of kinases identified in broad screening assays.

Off-Target KinaseRepotrectinib (IC50, nM)Biological Role / PathwayPotential Clinical Implication of Inhibition
JAK2 1.04[5]JAK-STAT signalingHematologic effects (anemia, thrombocytopenia)
LYN 1.66[5]B-cell receptor signaling, hematopoiesisPotential for immune modulation, hematologic effects
SRC 5.3[5]Cell growth, proliferation, motilityPotential for both antitumor effects and off-target toxicities
FAK 6.96[5]Cell adhesion, migration, proliferationPotential for both antitumor effects and off-target toxicities
TNK2 N/A (% Inh @ 1µM: >50)Signal transduction, cell migrationOff-target activity noted for related inhibitors like Larotrectinib[7]

This table is not exhaustive but highlights some of the most potent off-target interactions.

The inhibition of kinases like JAK2 and members of the SRC family provides a molecular basis for some of the observed clinical side effects of Repotrectinib, such as dizziness, dysgeusia, and peripheral neuropathy.[10] This underscores the importance of kinome-wide profiling in early drug development to create a more complete picture of a compound's biological activity.

The following diagram illustrates the primary and key off-target kinases of Repotrectinib.

G cluster_primary Primary Targets cluster_off_target Key Off-Targets Repotrectinib Repotrectinib ROS1 ROS1 Repotrectinib->ROS1 TRK_family TRK Family (A, B, C) Repotrectinib->TRK_family ALK ALK Repotrectinib->ALK JAK2 JAK2 Repotrectinib->JAK2 SRC_family SRC Family (SRC, LYN) Repotrectinib->SRC_family FAK FAK Repotrectinib->FAK

Primary and key off-target kinases of Repotrectinib.

Experimental Methodologies for Assessing Cross-Reactivity

The quantitative data presented in this guide are generated through rigorous, standardized biochemical and cellular assays. Understanding the principles behind these methods is essential for interpreting the data correctly.

Biochemical Kinase Profiling (e.g., KINOMEscan™, HotSpot™ Assay)

Biochemical assays are the workhorse for determining an inhibitor's kinome-wide selectivity. They measure the direct interaction between the inhibitor and a purified kinase enzyme.

Principle: These assays quantify the ability of a test compound to either prevent the binding of a known ligand to the kinase (competition binding assays like KINOMEscan) or to inhibit the catalytic activity of the kinase (enzymatic assays like the HotSpot radiometric assay).[3][11]

Generic Protocol for a Radiometric Kinase Assay (e.g., HotSpot™):

  • Preparation of Reagents:

    • Dilute the recombinant kinase to a working concentration in assay buffer.

    • Prepare a solution of the specific peptide or protein substrate.

    • Serially dilute the test inhibitor to create a concentration gradient.

    • Prepare the ATP solution, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP).

  • Assay Reaction:

    • In a microplate, combine the kinase, substrate, and test inhibitor at various concentrations.

    • Allow a brief pre-incubation period for the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Detection:

    • Stop the reaction, typically by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unreacted [γ-³³P]ATP.

    • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[12]

The following diagram outlines the workflow for a typical biochemical kinase profiling experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - Substrate - Test Inhibitor (Serial Dilutions) - [γ-³³P]ATP incubation Incubate Kinase, Substrate, and Inhibitor reagents->incubation initiation Initiate Reaction with [γ-³³P]ATP incubation->initiation termination Terminate Reaction & Spot on Membrane initiation->termination wash Wash Membrane termination->wash quantify Quantify Radioactivity wash->quantify calculate Calculate % Inhibition & Determine IC50 quantify->calculate

Workflow for a radiometric biochemical kinase assay.

Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

While biochemical assays are excellent for determining direct enzyme inhibition, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays like CETSA are crucial for confirming that an inhibitor binds to its intended target in a more physiologically relevant context.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein generally increases the protein's resistance to heat-induced denaturation. By heating intact cells or cell lysates treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the drug has engaged its target.

Key Steps in a CETSA Workflow:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.

  • Heat Shock: Aliquot the treated cells and expose them to a precise temperature gradient for a short duration.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Perspectives

Inhibitors derived from the this compound scaffold, exemplified by Repotrectinib, represent a significant advancement in precision oncology. Their high on-target potency, including against clinically relevant resistance mutations, is a testament to the power of rational drug design. However, as this guide has detailed, this potency is accompanied by a distinct cross-reactivity profile that has tangible clinical consequences.

The off-target activities against kinases such as JAK2 and SRC are not necessarily detrimental; they are an inherent part of the inhibitor's pharmacological identity. The key for drug developers is to characterize this profile early and comprehensively. By integrating data from broad biochemical screens with cellular target engagement assays, researchers can build a robust understanding of an inhibitor's selectivity. This knowledge is invaluable for predicting potential toxicities, designing safer and more effective next-generation molecules, and ultimately, improving patient outcomes. The journey from a promising chemical scaffold to a life-saving therapy is paved with a deep understanding of its interactions across the entire kinome.

References

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Cancer Discovery, 8(10), 1227-1236. [Link]
  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • National Center for Biotechnology Information (n.d.). Repotrectinib. PubChem.
  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005)
  • Pharmaceuticals and Medical Devices Agency (PMDA) (2024).
  • Murray, B. W., et al. (2022). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 21(5), 726-736. [Link]
  • National Center for Biotechnology Information (n.d.). Repotrectinib. LiverTox.
  • My Cancer Genome (n.d.). Repotrectinib. My Cancer Genome.
  • Lin, J. J., et al. (2024).
  • Drilon, A., et al. (2021).
  • ResearchGate (n.d.). Assay performance data (n=18, 3 days) of repotrectinib in mouse plasma.
  • Ou, S. I., et al. (2024). Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer.
  • Reaction Biology Corporation (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • ResearchGate (n.d.). Bioanalytical assay for the new-generation ROS1/TRK/ALK inhibitor repotrectinib in mouse plasma and tissue homogenate using liquid chromatography-tandem mass spectrometry.
  • National Center for Biotechnology Information (2025). Repotrectinib - LiverTox. NCBI Bookshelf. [Link]
  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
  • Rodriguez-Rangel, D., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. [Link]
  • Kettenbach, A. N., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]
  • ResearchGate (2024). (PDF) Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer.
  • Value-Based Cancer Care (2019).
  • Rodriguez-Rangel, D., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.

Sources

A Senior Application Scientist's Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structural Confirmation of 3-Fluoro-5-methylpyridin-2-amine Derivatives

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds like derivatives of this compound, a versatile building block in medicinal chemistry, unambiguous confirmation of their structure is paramount. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making these derivatives particularly valuable.[1] This guide provides a comprehensive, multi-faceted strategy for the structural confirmation of this class of compounds, moving beyond simple data reporting to explain the causality behind experimental choices and to establish a self-validating analytical workflow.

Our approach is grounded in the principle of orthogonality, where independent analytical techniques are leveraged to build a cohesive and irrefutable structural assignment. We will explore a synergistic toolkit encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Analytical Workflow: An Integrated Strategy

A robust structural confirmation process does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-confidence final picture.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_validation Definitive Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Crystallography NMR->Xray Informs & Complements Structure Confirmed Structure NMR->Structure MS->Xray Informs & Complements MS->Structure Xray->Structure

Caption: Integrated workflow for structural confirmation.

Part 1: The Spectroscopic Toolkit for Primary Structure Elucidation

Spectroscopic methods provide the foundational data for determining the chemical formula, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is essential.[1]

Expertise & Causality: The fluorine atom at the 3-position and the methyl group at the 5-position create a distinct substitution pattern. The electronegative fluorine atom and the nitrogen heteroatom significantly influence the chemical shifts of the pyridine ring's protons and carbons, providing a unique spectral fingerprint.[2] Carbon-fluorine and proton-fluorine spin-spin coupling constants are distance-dependent and provide definitive proof of the substituent placement.[3][4]

¹H NMR Spectroscopy:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the 4-position will appear as a doublet due to coupling with the fluorine atom, while the proton at the 6-position will appear as a singlet (or a very narrow doublet from a small long-range coupling).

  • Amine Protons: A broad singlet corresponding to the two NH₂ protons. Its chemical shift can be concentration and solvent-dependent.

  • Methyl Protons: A singlet around 2.2-2.5 ppm.

¹³C and ¹⁹F NMR Spectroscopy:

  • ¹³C NMR: The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically >200 Hz.[1] Other carbons in the ring will show smaller, multi-bond couplings.

  • ¹⁹F NMR: A single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structural picture.

  • COSY (Correlation Spectroscopy): Confirms proton-proton coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is vital for unambiguously placing the methyl and fluoro groups relative to the amine and the ring nitrogen.[1][5]

NMR Data Comparison: Expected Values for a this compound Scaffold
Nucleus Expected Chemical Shift (δ, ppm) & Coupling (J, Hz)
¹H NMRH-4: ~7.5 ppm (d, ³JHF ≈ 8-10 Hz) H-6: ~7.8 ppm (s) -NH₂: ~4.5-5.5 ppm (br s) -CH₃: ~2.3 ppm (s)
¹³C NMRC-2 (bearing NH₂): ~155 ppm C-3 (bearing F): ~150 ppm (d, ¹JCF ≈ 230-240 Hz)[1] C-4: ~125 ppm (d, ²JCF ≈ 15-20 Hz) C-5 (bearing CH₃): ~120 ppm C-6: ~140 ppm (d, ³JCF ≈ 5-10 Hz) -CH₃: ~17 ppm
¹⁹F NMROne signal, ~ -130 to -140 ppm (relative to CFCl₃)[1]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is important as it can influence chemical shifts.[1]

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient resolution in the indirect dimension for clear correlation analysis.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).[1]

Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation

MS provides the exact molecular weight, allowing for the determination of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Causality: The molecular ion peak (M⁺) in the mass spectrum directly confirms the molecular weight of the compound.[6] The fragmentation pattern provides additional structural evidence. Pyridine rings are relatively stable, but characteristic losses, such as the loss of HCN or radicals, can be observed and help confirm the core structure.[7]

MS Data Information Provided
High-Resolution MS (e.g., ESI-TOF) Provides the exact mass of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₆H₇FN₂ for the parent amine).[8]
Tandem MS (MS/MS) Induces fragmentation of the parent ion. The resulting fragment ions can help confirm the connectivity of the substituents. For example, loss of a methyl radical or fragments involving the pyridine ring can be diagnostic.[7]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common and gentle ionization method suitable for these compounds.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode to observe the [M+H]⁺ ion. The high-resolution capability of the instrument (e.g., TOF or Orbitrap) should be utilized.

  • Formula Determination: Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Part 2: Definitive 3D Structure with Single-Crystal X-ray Crystallography

While spectroscopic methods define connectivity, X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in space.[9] It is the ultimate arbiter in structural confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[10][11]

Expertise & Causality: Successful X-ray crystallography hinges on the ability to grow high-quality single crystals. The resulting electron density map, generated from the diffraction of X-rays by the crystal, is used to build an atomic model of the molecule.[11] This model not only confirms the constitution established by NMR and MS but also reveals its conformation and packing in the solid state.[12][13]

cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified Purified Compound Crystallization Slow Evaporation Vapor Diffusion Cooling Purified->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mount Mount Crystal on Goniometer SingleCrystal->Mount XrayBeam Irradiate with X-ray Beam Mount->XrayBeam Diffraction Record Diffraction Pattern XrayBeam->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure (e.g., R-factor) Refine->Validate FinalModel Final 3D Model (CIF file) Validate->FinalModel

Caption: General workflow for X-ray crystallography.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.

  • Crystal Mounting and Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm) on the diffractometer.[9] Cool the crystal in a nitrogen stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[9]

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem to generate an initial electron density map. Build an atomic model into the map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor. The final model provides definitive confirmation of the structure.

Conclusion

The structural confirmation of this compound derivatives requires a rigorous and integrated analytical approach. NMR spectroscopy defines the molecular framework and substituent positions, High-Resolution Mass Spectrometry confirms the elemental composition, and Single-Crystal X-ray Crystallography provides the ultimate, unambiguous 3D structure. By employing these orthogonal techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent stages of drug discovery and development.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991.
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2018). Hilaris Publisher.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1969). The Journal of Organic Chemistry.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (2004).
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
  • Pyridine. (n.d.). Wikipedia.
  • Tyagi, P. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • Pyridine. (n.d.). NIST WebBook.
  • STRUCTURE ELUCIDATION AND ANALYTICAL APPLICATION OF THE ISOTHIOCYANATO-PYRIDINE COMPLEXES OF SOME TRANSITION METAL IONS USING IR AND FIR SPECTROSCOPY. (n.d.).
  • Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018).
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. (2008). PMC - NIH.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2019).
  • This compound. (n.d.). Acros Pharmatech.
  • 3-Fluoro-5-methylpyridine. (n.d.). PubChem.
  • This compound. (n.d.). AbacipharmTech.
  • 2-Amino-5-methylpyridinium 3-aminobenzoate. (2010).
  • Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O. (2024).
  • Protein X-ray Crystallography and Drug Discovery. (2017). MDPI.
  • Synthesis of 2-amino-5-fluoropyridine. (2009).

Sources

A Guide to the Strategic Benchmarking of Novel Inhibitors: A Case Study Approach with 3-Fluoro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically detailed workflow for characterizing a novel chemical entity, using 3-Fluoro-5-methylpyridin-2-amine as a representative example. We will move from initial target validation to multi-faceted benchmarking against established inhibitors, emphasizing the rationale behind experimental choices to ensure scientific rigor and data integrity.

Introduction: From Novel Compound to Characterized Inhibitor

In the landscape of drug discovery, countless novel chemical entities (NCEs) are synthesized, but only a fraction are rigorously characterized. This compound is one such NCE, a compound available commercially but lacking extensive documentation in peer-reviewed literature as a validated biological inhibitor. The absence of a known target and established performance data makes it an ideal candidate for this guide, which outlines a systematic and robust workflow to assess its potential.

The critical question for any NCE is not just "What does it do?" but "How well does it do it compared to established standards?" This guide provides the strategic framework to answer that question. We will hypothesize a scenario where an initial high-throughput screen has flagged this compound as a potential inhibitor of the Abl1 tyrosine kinase , a well-studied enzyme implicated in chronic myeloid leukemia (CML). This allows us to benchmark it against well-characterized inhibitors: the broad-spectrum kinase inhibitor Staurosporine and the clinically approved, specific Abl1 inhibitor Dasatinib .

This document will detail the core experimental phases required for this characterization:

  • In Vitro Biochemical Potency and Mechanism of Action.

  • Cellular Target Engagement and Efficacy.

  • Selectivity and Off-Target Profiling.

Phase 1: Biochemical Potency and Kinetic Analysis

Expertise & Experience: Before assessing a compound's effect in a complex cellular environment, we must first understand its direct interaction with the purified target protein. This biochemical-first approach is fundamental because it isolates the drug-target interaction from confounding variables like cell membrane permeability or efflux pump activity. The primary goal is to determine the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50), and to gain insight into its mechanism of inhibition (e.g., competitive, non-competitive).

We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method for quantifying enzymatic activity.

Experimental Protocol: TR-FRET Kinase Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human Abl1 kinase (final concentration 0.25 nM).

    • Substrate/Tracer: ULight™-poly-GT peptide (final concentration 50 nM) and Europium-labeled anti-phosphotyrosine antibody (final concentration 2 nM).

    • ATP: Prepare a 10 mM stock solution. For this assay, ATP is used at its Michaelis-Menten constant (Km) value for Abl1, which must be predetermined but is assumed here to be 10 µM. Using ATP at Km is crucial for accurately comparing IC50 values of ATP-competitive inhibitors.

    • Compounds: Prepare 10 mM stock solutions of this compound, Dasatinib, and Staurosporine in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each.

  • Assay Procedure:

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well low-volume assay plate.

    • Add 4 µL of the enzyme/substrate/tracer mix in assay buffer and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration 10 µM).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and allow for signal development by adding 5 µL of the Eu-antibody solution in stop buffer (proprietary buffer containing EDTA).

    • Incubate for a final 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Biochemical Potency
CompoundIC50 (nM)Putative Mechanism of Action
This compound85.2 ± 7.4ATP-Competitive (Hypothesized)
Dasatinib (Benchmark 1)0.8 ± 0.1ATP-Competitive
Staurosporine (Benchmark 2)5.6 ± 0.9ATP-Competitive (Broad Spectrum)
Table 1: Hypothetical biochemical potency data for the test compound against recombinant Abl1 kinase. Data are presented as mean ± standard deviation from three independent experiments.
Workflow Visualization

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Compounds to Plate P1->A1 P2 Dilute Compounds (Test & Benchmarks) P2->A1 P3 Prepare Enzyme, Substrate & ATP A2 Add Enzyme/Substrate Mix Incubate 15 min P3->A2 A1->A2 A3 Initiate with ATP Incubate 60 min A2->A3 A4 Stop with EDTA/Eu-Ab Incubate 60 min A3->A4 A5 Read TR-FRET Signal A4->A5 D1 Calculate TR-FRET Ratio A5->D1 D2 Normalize Data D1->D2 D3 Non-linear Regression (4-Parameter Fit) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining biochemical IC50 using a TR-FRET assay.

Phase 2: Cellular Target Engagement and Efficacy

Trustworthiness: A potent biochemical inhibitor is only a promising starting point. To be effective, a compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream response. This phase validates the biochemical findings in a more biologically relevant context. We will use the K-562 cell line, a CML model that is positive for the BCR-Abl fusion protein and dependent on its kinase activity for survival.

Our primary assay will be a Western blot to measure the phosphorylation of a direct downstream substrate of Abl1, CRKL. Inhibition of Abl1 kinase activity should lead to a dose-dependent decrease in phosphorylated CRKL (p-CRKL).

Experimental Protocol: Western Blot for Cellular Target Engagement
  • Cell Culture and Treatment:

    • Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

    • Treat the cells with a 7-point dilution series of this compound, Dasatinib, and a vehicle control (0.1% DMSO) for 2 hours. This short duration is chosen to focus on direct target inhibition rather than downstream effects on cell viability.

  • Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies for p-CRKL (Tyr207) and total CRKL (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-CRKL signal to the total CRKL signal for each lane.

    • Plot the normalized p-CRKL signal against the log of inhibitor concentration to determine the cellular half-maximal effective concentration (EC50).

Data Presentation: Cellular Efficacy
CompoundCellular EC50 (nM)
This compound450.6 ± 35.1
Dasatinib (Benchmark 1)3.2 ± 0.5
Table 2: Hypothetical cellular EC50 values determined by inhibition of CRKL phosphorylation in K-562 cells. A significant rightward shift from the biochemical IC50 (Table 1) to the cellular EC50 may suggest issues with cell permeability or efflux.
Signaling Pathway Visualization

G cluster_pathway BCR-Abl Signaling in K-562 Cells BCR_Abl BCR-Abl (Constitutively Active Kinase) CRKL CRKL (Substrate) BCR_Abl->CRKL Phosphorylates pCRKL p-CRKL (Phosphorylated) Prolif Cell Proliferation & Survival pCRKL->Prolif Promotes Inhibitor This compound Dasatinib Inhibitor->BCR_Abl Inhibits

Caption: Inhibition of the BCR-Abl pathway by the test compounds.

Phase 3: Kinase Selectivity Profiling

Authoritative Grounding: A potent and cell-permeable inhibitor is of limited therapeutic value if it is not selective. Off-target effects are a primary cause of toxicity and drug development failure. Therefore, profiling our lead compound against a panel of related enzymes is a mandatory step. This provides a quantitative measure of selectivity and helps predict potential side effects.

We will perform a kinase panel screen, testing the compound at a fixed, high concentration (e.g., 1 µM) against a broad panel of human kinases. Hits from this initial screen (e.g., >50% inhibition) would then be followed up with full IC50 determinations.

Experimental Protocol: Kinase Panel Screening

This service is typically outsourced to a specialized contract research organization (CRO). The general workflow is as follows:

  • Compound Submission: Provide the CRO with a high-purity sample of this compound.

  • Primary Screen: The compound is tested at 1 µM against a panel of ~400 human kinases using a standardized binding or activity assay format (e.g., KINOMEscan™ or similar).

  • Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase at the tested concentration.

  • Follow-up: For any kinases inhibited by more than 50-75%, a full 10-point dose-response curve is generated to determine an accurate IC50 value, allowing for a quantitative comparison against the target IC50.

Data Presentation: Selectivity Profile
Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (IC50 / Abl1 IC50)
Abl1 (On-Target) 99% 85.2 1
SRC (Off-Target)88%150.31.8x
LCK (Off-Target)75%425.15.0x
EGFR (Off-Target)12%>10,000>117x
VEGFR2 (Off-Target)8%>10,000>117x
Table 3: Hypothetical selectivity data for this compound. The selectivity ratio provides a clear metric for comparing on-target vs. off-target potency. A higher ratio indicates greater selectivity.

Conclusion and Forward Look

This guide has outlined a foundational, multi-phase strategy for the systematic evaluation of a novel chemical entity, this compound, in a hypothetical scenario targeting Abl1 kinase.

  • Biochemical analysis established its direct inhibitory potency (IC50 = 85.2 nM).

  • Cellular assays confirmed its ability to engage the target in a relevant disease model (EC50 = 450.6 nM), though with a notable drop in potency compared to the biochemical value, warranting further investigation into cell permeability or efflux.

  • Selectivity profiling revealed a hypothetical off-target profile, showing some activity against SRC-family kinases but high selectivity against more distant kinases like EGFR and VEGFR2.

Compared to the benchmarks, our hypothetical data suggests that this compound is a moderately potent Abl1 inhibitor but is significantly less potent and selective than the clinical-grade comparator, Dasatinib. This structured, data-driven comparison provides a clear and objective assessment of the compound's potential and highlights specific areas (e.g., potency, selectivity, cell permeability) that would need to be optimized in a medicinal chemistry campaign. This rigorous, self-validating workflow is indispensable for making informed decisions in any drug discovery project.

References

  • Title: The Bcr-Abl Tyrosine Kinase in Chronic Myeloid Leukemia Source: Annual Review of Cancer Biology URL:[Link]
  • Title: A general method for time-resolved fluorescence resonance energy transfer-based kinase assays Source: Analytical Biochemistry URL:[Link]
  • Title: A Simple and Universal Method for Determining the Action Mechanisms of Kinase Inhibitors Source: Journal of Biomolecular Screening URL:[Link]
  • Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and Bcr-Abl Source: PNAS URL:[Link]
  • Title: Staurosporine, a potent inhibitor of protein kinase C Source: Biochemical and Biophysical Research Communic
  • Title: Characterization of K562 cells as a model for studying the effects of Bcr-Abl inhibitors Source: Leukemia Research URL:[Link]
  • Title: The importance of kinase selectivity in drug discovery Source: N

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Novel 3-Fluoro-5-methylpyridin-2-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Outcomes

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit in an in vitro screen to a viable in vivo candidate is fraught with challenges. The core of this transition lies in understanding and predicting the in vitro-in vivo correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2][3][4] This guide provides an in-depth technical comparison of in vitro and in vivo methodologies, using a hypothetical kinase inhibitor built around the 3-Fluoro-5-methylpyridin-2-amine scaffold, a versatile building block in modern organic synthesis, to illustrate the principles and practices of establishing a meaningful IVIVC. While public data on the biological activity of this specific compound is limited, its structural motifs are common in kinase inhibitors, making it an excellent exemplar for this discussion.

The Rationale: Why IVIVC is Critical in Drug Discovery

The ultimate goal of IVIVC is to use in vitro data, which is typically faster and less expensive to generate, to predict in vivo performance.[5] A validated IVIVC model can accelerate formulation development, set meaningful quality control specifications, and in some cases, serve as a surrogate for in vivo bioequivalence studies, thereby reducing the need for extensive animal testing.[3][6] For kinase inhibitors, a class of targeted cancer therapeutics, establishing this correlation is paramount for optimizing dosing regimens and predicting efficacy.[7]

Part 1: In Vitro Characterization of a Hypothetical this compound Kinase Inhibitor (Compound X)

The initial stages of drug discovery for a kinase inhibitor involve a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. These cell-free and cell-based assays provide the foundational data for any subsequent in vivo studies.

Biochemical Assays: Assessing Direct Target Engagement

The first step is to ascertain the direct inhibitory effect of Compound X on its target kinase. Biochemical assays are essential for determining the intrinsic potency of the inhibitor.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency.[8] However, it's crucial to recognize that IC50 values can be influenced by assay conditions, such as the ATP concentration.[8] For ATP-competitive inhibitors, testing at an ATP concentration equal to the Michaelis-Menten constant (Km) of the kinase is recommended for more comparable data.[8]

  • Kinase Selectivity Profiling: To understand the potential for off-target effects, Compound X would be screened against a broad panel of kinases. This is critical for predicting potential toxicities and understanding the compound's overall biological activity.

Table 1: Hypothetical In Vitro Biochemical Data for Compound X

Assay TypeTarget KinaseResult (IC50)Off-Target Kinase Panel (Top 5 Hits)Result (IC50)
Kinase Activity AssayTarget Kinase A15 nMOff-Target 1250 nM
Off-Target 2780 nM
Off-Target 31.2 µM
Off-Target 43.5 µM
Off-Target 5>10 µM
Cell-Based Assays: Evaluating Activity in a Biological Context

While biochemical assays are informative, they lack the complexity of a cellular environment. Cell-based assays are a critical next step to confirm that the compound can penetrate cell membranes and inhibit the target kinase in its native environment.[9]

  • Target Engagement Assays: Techniques like the NanoBRET™ Intracellular Target Engagement Assay can be used to quantify the binding of Compound X to its target kinase within living cells.[9]

  • Phosphorylation Assays: Western blotting or ELISA-based methods can measure the phosphorylation status of the kinase's downstream substrates.[9] A reduction in substrate phosphorylation upon treatment with Compound X provides direct evidence of target inhibition in a cellular context.

  • Cell Proliferation/Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the effect of Compound X on the proliferation and viability of cancer cell lines that are dependent on the target kinase. The resulting GI50 (concentration for 50% growth inhibition) is a key indicator of cellular potency.

Table 2: Hypothetical In Vitro Cellular Data for Compound X

Cell LineTarget Kinase ExpressionGI50
Cell Line AHigh50 nM
Cell Line BLow>10 µM

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the GI50.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Compound X IC50 IC50 Determination Biochem_Start->IC50 Selectivity Kinase Selectivity Profiling Biochem_Start->Selectivity Target_Engagement Target Engagement IC50->Target_Engagement Phosphorylation Phosphorylation Assay Target_Engagement->Phosphorylation Proliferation Cell Proliferation Assay Phosphorylation->Proliferation In_Vivo_Workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy Studies PK_Study PK Studies in Mice Xenograft Xenograft Model (CDX or PDX) PK_Study->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI IVIVC_Logic InVitro In Vitro Potency (GI50) InVivo In Vivo Efficacy (TGI) InVitro->InVivo predicts PK_PD Pharmacokinetics & Pharmacodynamics InVitro->PK_PD informs dosing PK_PD->InVivo influences outcome

Caption: The Interplay of In Vitro, In Vivo, and PK/PD in IVIVC.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug discovery. For novel chemical entities like our hypothetical this compound kinase inhibitor, a systematic and iterative approach that integrates in vitro biochemical and cellular assays with well-designed in vivo studies is essential. By understanding the principles of IVIVC and the potential pitfalls, researchers can make more informed decisions, accelerate the development of promising new therapies, and ultimately, increase the probability of clinical success. The journey from the benchtop to the clinic is complex, but a well-defined IVIVC can serve as a reliable roadmap.

References

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). In Current Cancer Drug Targets (Vol. 14, Issue 2, pp. 139–153). Bentham Science Publishers Ltd. [Link]
  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]
  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. In Methods in Molecular Biology (Vol. 1953, pp. 183–211). Springer US. [Link]
  • In Vivo Preclinical Mouse Models. Champions Oncology. [Link]
  • Löwen, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. In International Journal of Molecular Sciences (Vol. 22, Issue 16, p. 8696). MDPI AG. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2021). Walsh Medical Media. [Link]
  • Jaber, A. (2007).
  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. In Cancer Research (Vol. 73, Issue 8_Supplement, pp. 5527–5527).
  • Park, K. (2016). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Benign Prostatic Hyperplasia (pp. 355–379). Elsevier. [Link]
  • Shen, J., & Burgess, D. J. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. In The AAPS Journal (Vol. 15, Issue 1, pp. 248–257). Springer Science and Business Media LLC. [Link]
  • Hühn, D., & Langguth, P. (2013). In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1). In Die pharmazeutische Industrie (Vol. 75, Issue 1, pp. 143-152). [Link]
  • The Role of this compound in Modern Organic Synthesis. (n.d.). Autech Industry Co.,Ltd. [Link]
  • Cardot, J.-M., & Davit, B. (2012). In vitro–In Vivo Correlations: Tricks and Traps. In The AAPS Journal (Vol. 14, Issue 3, pp. 491–496). Springer Science and Business Media LLC. [Link]

Sources

A Senior Scientist's Guide to Assessing the Selectivity of 3-Fluoro-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the pursuit of potency is no longer the sole objective. The paradigm has shifted towards a nuanced understanding and engineering of selectivity. An exquisitely potent compound is of little clinical value if its off-target effects induce unacceptable toxicity. This guide provides an in-depth framework for assessing the selectivity of a promising class of compounds: derivatives of 3-Fluoro-5-methylpyridin-2-amine. This scaffold has emerged as a key building block in the development of targeted therapies, notably as inhibitors of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory disease pathways.

This document moves beyond simplistic protocols to explore the causal relationships behind experimental design, empowering researchers to generate robust, self-validating data packages for their candidate molecules. We will dissect the established methodologies, from broad biochemical screens to targeted cellular assays, providing the strategic context needed to interpret the resulting data and make informed decisions in the progression of a drug discovery program.

The Rationale: Why Substitutions on the Pyridinamine Core Dictate Selectivity

The this compound core is not arbitrary. Its specific substitution pattern is a deliberate design choice aimed at optimizing interactions within the ATP-binding pocket of a target kinase while minimizing engagement with off-target kinases. Understanding the role of each component is fundamental to interpreting selectivity data.

  • The 2-Aminopyridine Moiety: This group is a classic "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, an interaction that anchors the inhibitor in the active site.

  • The 5-Methyl Group: This small, lipophilic group can provide beneficial van der Waals interactions in a corresponding hydrophobic pocket of the target kinase. Its size and position can also create steric hindrance, preventing the molecule from fitting into the active sites of other, undesired kinases, thereby acting as a key selectivity determinant.

  • The 3-Fluoro Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry for several reasons. It is a small, highly electronegative atom that can alter the electronic properties (pKa) of the nearby amino group, potentially modulating the strength of the hinge-binding interaction. Furthermore, it can form specific, favorable interactions (e.g., with backbone amides) or unfavorable steric or electronic clashes in off-target kinases, effectively "blocking" unwanted binding.

The interplay of these features means that even minor modifications to the rest of the molecule can lead to dramatic shifts in the selectivity profile. The core directive of our assessment, therefore, is to quantify this profile across the human kinome.

Experimental Workflow for Comprehensive Selectivity Profiling

A robust assessment of selectivity is a tiered process, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. This multi-step approach ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Decision Gate A Primary Target Assay (e.g., IRAK4 IC50) B Broad Kinome Screen (e.g., Eurofins DiscoverX KINOMEscan) A->B Potent Hits (<100 nM) C Data Analysis: Calculate Selectivity Score (S-Score) B->C D Target Engagement Assay (e.g., NanoBRET™, CETSA) C->D High Selectivity Score & Potency E Cellular Function Assay (e.g., p-IRAK1 Western Blot) D->E G Advance to In Vivo? E->G F Off-Target Cellular Assay (Based on Tier 1 Hits) F->G G cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Separate (Soluble vs. Aggregated) B->C D 4. Quantify Soluble Protein (e.g., Western Blot) C->D E 5. Plot Melting Curve (Confirm Thermal Shift) D->E

A Comparative Guide to the Synthesis of 3-Fluoro-5-methylpyridin-2-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-Fluoro-5-methylpyridin-2-amine is a key building block in the synthesis of various pharmaceutical candidates. However, the introduction of a fluorine atom onto a pyridine ring can be challenging, and the reproducibility of published synthetic protocols is a critical concern for researchers.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound, designed to offer researchers, scientists, and drug development professionals a clear understanding of the practical considerations and potential challenges associated with each approach. The protocols have been constructed based on established chemical principles and detailed in a manner that emphasizes reproducibility and self-validation.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The regioselective introduction of a fluorine atom at the 3-position of a substituted pyridine ring requires careful consideration of the directing effects of the existing amino and methyl groups. Furthermore, the stability of intermediates and the harsh conditions often required for fluorination reactions can significantly impact the overall yield and purity of the final product. This guide will dissect two distinct methodologies, evaluating them on the basis of yield, scalability, safety, and the ease of execution.

Protocol 1: The Multi-step Approach via Diazotization and Balz-Schiemann Reaction

This protocol is a comprehensive, multi-step synthesis adapted from established procedures for analogous fluorinated pyridines. The core of this strategy lies in the well-established Balz-Schiemann reaction, which utilizes a diazonium salt intermediate to introduce the fluorine atom.

Experimental Workflow: Protocol 1

Protocol_1_Workflow start 2-Amino-5-methylpyridine step1 Step 1: Acetylation (Protection) start->step1 Acetic Anhydride step2 Step 2: Nitration step1->step2 Fuming Nitric Acid, Conc. Sulfuric Acid step3 Step 3: Reduction step2->step3 Hydrazine Hydrate, Pd/C step4 Step 4: Diazotization step3->step4 Sodium Nitrite, Fluoroboric Acid step5 Step 5: Balz-Schiemann (Fluorination) step4->step5 Thermal Decomposition step6 Step 6: Hydrolysis (Deprotection) step5->step6 NaOH (aq) end This compound step6->end

Caption: Workflow for the synthesis of this compound via a multi-step approach.

Detailed Methodology: Protocol 1

Step 1: Acetylation (Protection of the Amino Group)

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic anhydride (excess), stir the mixture at 45°C for 2.5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-acetamido-5-methylpyridine.

Step 2: Nitration

  • Carefully add 2-acetamido-5-methylpyridine (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

  • Allow the reaction to warm to 60°C and stir for 2 hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-acetamido-3-nitro-5-methylpyridine.

Step 3: Reduction of the Nitro Group

  • To a solution of 2-acetamido-3-nitro-5-methylpyridine (1.0 eq) in ethanol, add a catalytic amount of palladium on carbon (Pd/C).

  • Add hydrazine hydrate dropwise at room temperature and then reflux the mixture at 80°C for 3.5 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-3-amino-5-methylpyridine.

Step 4: Diazotization

  • Dissolve 2-acetamido-3-amino-5-methylpyridine (1.0 eq) in fluoroboric acid at a low temperature (0-5°C).

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction for 1.5 hours to form the diazonium tetrafluoroborate salt.

Step 5: Balz-Schiemann Reaction (Fluorination)

  • Isolate the diazonium salt by filtration and dry it carefully.

  • Thermally decompose the salt in an inert, high-boiling solvent (e.g., toluene) at 110°C until nitrogen evolution ceases.

  • Cool the reaction mixture and purify by column chromatography to yield 2-acetamido-3-fluoro-5-methylpyridine.

Step 6: Hydrolysis (Deprotection)

  • Reflux the 2-acetamido-3-fluoro-5-methylpyridine (1.0 eq) in an aqueous solution of sodium hydroxide (20%) at 80°C for 2 hours.

  • Cool the reaction, extract the product with an organic solvent, and dry the organic layer.

  • Concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain this compound.

Protocol 2: The Direct Fluorination Approach via Modified Sandmeyer Reaction

This protocol is a more direct approach, leveraging a modified Sandmeyer-type reaction. It aims to reduce the number of steps by performing a diazotization in the presence of a fluoride source, as suggested by patent literature for similar compounds[1]. This method can be more efficient but may require more specialized equipment and handling of hazardous reagents.

Experimental Workflow: Protocol 2

Protocol_2_Workflow start 2,3-Diamino-5-methylpyridine step1 Step 1: Diazotization & Fluorination start->step1 Anhydrous Hydrogen Fluoride, Sodium Nitrite end This compound step1->end

Caption: Workflow for the synthesis of this compound via a direct fluorination approach.

Detailed Methodology: Protocol 2

Step 1: Diazotization and Fluorination

  • In a specialized fluoropolymer reaction vessel (e.g., Teflon), dissolve 2,3-diamino-5-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride at -78°C.

  • Slowly add sodium nitrite (1.1 eq) in portions, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for 30 minutes at -5°C to 5°C.

  • The reaction temperature is then raised to 30-70°C and held for 30-60 minutes.

  • Cool the reaction mixture and carefully quench it with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.

Comparative Analysis

ParameterProtocol 1: Multi-step via Balz-SchiemannProtocol 2: Direct Fluorination via Modified Sandmeyer
Number of Steps 61 (from a specific precursor)
Overall Yield Moderate (typically 20-30% reported for similar syntheses)Potentially higher (reported yields for similar reactions can be >70%)
Scalability More challenging due to multiple steps and isolationsMore amenable to scale-up if the starting material is readily available
Reagent Safety Involves handling of fuming nitric acid and isolation of a potentially unstable diazonium salt.Requires the use of highly corrosive and toxic anhydrous hydrogen fluoride, necessitating specialized equipment.
Reproducibility Each step's reproducibility can be individually optimized, but cumulative errors can be significant.Highly dependent on precise control of temperature and reagent addition; can be sensitive to reaction conditions.
Purification Multiple purification steps required.Potentially simpler purification of the final product.

Discussion and Recommendations

Protocol 1 offers a classic and well-documented pathway to the target molecule. Its primary advantage lies in the modularity of the synthesis; each step can be individually optimized and monitored. This approach is often favored in academic and early-stage research settings where starting materials may be readily available and the focus is on achieving a viable synthesis route. However, the length of the synthesis and the moderate overall yield can be significant drawbacks for large-scale production. The isolation of the diazonium salt in the Balz-Schiemann reaction is a critical step that requires careful handling due to the potential for explosive decomposition.

Protocol 2 , on the other hand, presents a more streamlined and potentially higher-yielding alternative. The direct conversion of a diamino precursor to the fluorinated product is highly attractive from an efficiency standpoint. This method, inspired by patent literature for analogous compounds, is likely to be favored in an industrial setting where process optimization and cost-effectiveness are paramount[1]. The major challenge associated with this protocol is the handling of anhydrous hydrogen fluoride, which is extremely hazardous and requires specialized equipment and stringent safety protocols. The reproducibility of this one-pot reaction is highly contingent on precise control over reaction parameters, particularly temperature.

The choice between these two protocols will ultimately depend on the specific needs and capabilities of the research team. For laboratories with standard organic synthesis setups and a focus on small-scale synthesis, Protocol 1 provides a more traditional and arguably more "step-wise verifiable" route. For organizations with expertise in handling hazardous reagents and a need for larger quantities of the target molecule, Protocol 2 offers a more efficient and scalable, albeit more technically demanding, solution.

It is crucial for any researcher attempting these syntheses to conduct a thorough risk assessment and to be well-versed in the handling of all reagents involved. The successful and reproducible synthesis of this compound is an achievable goal, provided that careful attention is paid to the detailed experimental conditions outlined in the chosen protocol.

References

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

The Fluorine Factor: A Comparative Analysis of 3-Fluoro-5-methylpyridin-2-amine and its Non-fluorinated Analog in a Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing pharmacological properties. This guide provides an in-depth comparison of 3-Fluoro-5-methylpyridin-2-amine and its non-fluorinated counterpart, 5-methylpyridin-2-amine. While direct comparative biological data for these specific molecules is not extensively published, this document will leverage data from closely related analogs to provide a robust, inferential analysis of their potential biological activities. We will explore the profound impact of a single fluorine atom on physicochemical properties, metabolic stability, and potential target engagement, supported by detailed experimental protocols for researchers seeking to conduct their own comparative studies.

The Strategic Advantage of Fluorination

The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to enhance molecular performance. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can impart significant advantages[1][2][3][4]. These include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. This can increase the half-life and bioavailability of a compound[5].

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP/LogD) and basicity (pKa), which in turn affects its solubility, membrane permeability, and target binding interactions[1][2][3].

  • Improved Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency[1][3].

This guide will dissect these principles in the context of our two molecules of interest.

Physicochemical Properties: A Tale of Two Pyridines

Property5-methylpyridin-2-amineThis compound (Inferred)Rationale for Inference
Molecular Weight 108.14 g/mol [9][10]126.13 g/mol [11][12]Direct calculation
pKa Higher (more basic)Lower (less basic)The strong electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, decreasing its basicity. For example, the pKa of 3-fluoro-4-aminopyridine is lower than that of 4-aminopyridine[7][8].
Lipophilicity (LogD at pH 7.4) LowerHigherFluorine substitution generally increases lipophilicity. The logD of 3-fluoro-5-methylpyridin-4-amine is significantly higher than its non-fluorinated analog[4][6][7][8].
Membrane Permeability LowerHigherIncreased lipophilicity often correlates with improved passive diffusion across biological membranes. 3-fluoro-5-methylpyridin-4-amine shows higher permeability across an artificial brain membrane compared to its non-fluorinated counterpart[4][6][7][8].

Caption: Comparative physicochemical properties of 5-methylpyridin-2-amine and its fluorinated analog.

The Impact on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom can block potential sites of metabolism. For instance, studies on fluorinated aminopyridines have shown that they are metabolized by CYP2E1[2][4][6][7][8]. The fluorinated analog, 3-fluoro-5-methylpyridin-4-amine, demonstrates greater stability towards oxidation by CYP2E1 compared to its non-fluorinated parent[4][6][7][8]. This suggests that this compound would likely exhibit a longer in vivo half-life than 5-methylpyridin-2-amine.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog 5-methylpyridin-2-amine 5-methylpyridin-2-amine Metabolite Metabolite 5-methylpyridin-2-amine->Metabolite CYP450 Oxidation This compound This compound Reduced Metabolism Reduced Metabolism This compound->Reduced Metabolism Blocked Site of Metabolism

Caption: Fluorination can block sites of metabolism, enhancing stability.

Potential Biological Target and Comparative Activity: An Illustrative Example

While the specific biological targets of these two compounds are not definitively established in the public domain, we can look to isomers for clues. 2-amino-4-methylpyridine, an isomer of 5-methylpyridin-2-amine, is a known non-selective inhibitor of nitric oxide synthase (NOS)[5][13]. NOS enzymes play crucial roles in various physiological and pathological processes, making them attractive drug targets.

For the purpose of this guide, we will hypothesize that both this compound and 5-methylpyridin-2-amine are inhibitors of inducible nitric oxide synthase (iNOS). The following table presents a hypothetical comparison of their biological activities based on the principles of fluorination.

Parameter5-methylpyridin-2-amine (Hypothetical)This compound (Hypothetical)Rationale
iNOS Inhibition (IC50) 500 nM150 nMThe fluorine atom could form a favorable interaction with the enzyme's active site, increasing binding affinity and potency.
Cellular Potency (EC50) 2 µM0.5 µMImproved membrane permeability of the fluorinated analog would lead to higher intracellular concentrations and thus greater potency in a cell-based assay.
In Vivo Efficacy ModerateHighEnhanced metabolic stability and improved pharmacokinetic properties of the fluorinated compound would likely translate to better in vivo efficacy.

Caption: Hypothetical comparison of the biological activity against iNOS.

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays would be necessary. Below are detailed, step-by-step protocols for key experiments.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of purified NOS enzyme.

Materials:

  • Purified recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent System (for nitrite determination)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-Arginine, NADPH, and BH4.

  • Add serial dilutions of the test compounds or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the iNOS enzyme to each well to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., zinc acetate).

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add the Griess reagents to determine the concentration of nitrite, a stable product of the NOS reaction.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Prepare Reaction Mixture Prepare Reaction Mixture Add Test Compounds Add Test Compounds Prepare Reaction Mixture->Add Test Compounds Initiate with iNOS Initiate with iNOS Add Test Compounds->Initiate with iNOS Incubate at 37°C Incubate at 37°C Initiate with iNOS->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Nitrite (Griess Assay) Measure Nitrite (Griess Assay) Stop Reaction->Measure Nitrite (Griess Assay) Calculate IC50 Calculate IC50 Measure Nitrite (Griess Assay)->Calculate IC50

Caption: Workflow for the in vitro NOS inhibition assay.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compounds

  • Control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a suspension of HLMs in buffer to 37°C.

  • Add the test compound to the microsome suspension and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) from the slope of the line.

Cell-Based Assay for Anti-Inflammatory Activity

This assay measures the ability of the compounds to inhibit the production of pro-inflammatory mediators in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Cell culture medium and supplements

  • Test compounds

  • ELISA kit for measuring a pro-inflammatory cytokine (e.g., TNF-α)

Procedure:

  • Plate the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value of the compounds for the inhibition of TNF-α production.

Conclusion

The strategic incorporation of a single fluorine atom into the 5-methylpyridin-2-amine scaffold to create this compound is predicted to have a profound and beneficial impact on its drug-like properties. Based on established principles of medicinal chemistry and data from closely related analogs, the fluorinated compound is expected to exhibit lower basicity, higher lipophilicity and membrane permeability, and significantly enhanced metabolic stability. These improved physicochemical and pharmacokinetic properties are likely to translate into superior biological activity in both in vitro and in vivo settings.

While this guide provides a robust, inferential framework for comparing these two molecules, it is imperative that these predictions are confirmed through empirical testing. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake such a comparative analysis, ultimately validating the "fluorine factor" in this chemical series and potentially unlocking a new class of therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Brugarolas, P., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11105.
  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(14), 4379-4387.
  • Sun, A., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11105.
  • Acros Pharmatech. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermediates.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • PubChem. (n.d.). 3-Fluoro-5-methylpyridine.
  • Ramos-Torres, K. M., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11105.
  • Muthukkumar, M., et al. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Journal of Molecular Structure, 1248, 131451.
  • Sun, A., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11105.
  • CoolPharm. (n.d.). This compound.
  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(14), 4379–4387.
  • Khan, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Wikipedia. (n.d.). Zolpidem.

Sources

A Head-to-Head Comparison of Kinase Inhibitors Derived from the 3-Aminopyridin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminopyridin-2-one Scaffold as a Privileged Kinase Hinge-Binder

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can form robust and selective interactions with the highly conserved ATP-binding site is a paramount objective. The 3-aminopyridin-2-one core has emerged as a highly promising "privileged scaffold" for this purpose.[1][2][3] Its structure is adept at forming multiple hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[3] This guide provides a head-to-head comparison of several kinase inhibitors derived from this scaffold, with a particular focus on their activity against key mitotic kinases that are validated targets in oncology: Monopolar Spindle 1 (MPS1) and the Aurora kinases.[4][5]

While the specific derivative 3-Fluoro-5-methylpyridin-2-amine represents a synthetically attractive starting point, comprehensive public data on inhibitors derived from this exact molecule is limited. Therefore, this guide will focus on a comparative analysis of closely related analogs from a screened fragment library, which provides a strong basis for understanding the structure-activity relationships (SAR) that would govern the fluorine and methyl substitutions. The insights herein are critical for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutics.

The Targets: MPS1 and Aurora Kinases in Mitosis and Cancer

Aurora kinases (A, B, and C) and Monopolar Spindle 1 (MPS1) are serine/threonine kinases that play indispensable roles in orchestrating cell division.[6][7] Aurora A is crucial for centrosome maturation and mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[8][9] MPS1 is a central player in the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature separation of sister chromatids.[10]

Given their fundamental roles in cell proliferation, the deregulation and overexpression of these kinases are common hallmarks of many human cancers, making them attractive targets for therapeutic intervention.[4][6][11] Inhibition of these kinases can lead to mitotic catastrophe and subsequent apoptotic cell death in cancer cells.[8]

Mitotic_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment SAC Spindle Assembly Checkpoint (SAC) Chromosome_Alignment->SAC Anaphase Anaphase SAC->Anaphase Inhibits Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis MPS1 MPS1 MPS1->SAC

Caption: Role of key mitotic kinases in cell cycle progression.

Head-to-Head Inhibitor Performance

The following compounds, derived from the 3-aminopyridin-2-one scaffold, were identified through a fragment library screen and evaluated for their inhibitory activity against MPS1, Aurora A, and Aurora B kinases.[12] The data presented here allows for a direct comparison of how different substitutions on the core scaffold impact potency and selectivity.

Inhibitor Structures:

  • Compound 2: 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one

  • Compound 3: 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one

  • Compound 7: 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one

  • Compound 8: 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-one

Quantitative Performance Comparison: In Vitro Kinase Inhibition

The inhibitory activities were determined using in vitro kinase assays, with results presented as Kᵢ (inhibition constant) values. Lower Kᵢ values indicate higher potency. Ligand Efficiency (LE) is also included, which normalizes potency for the size of the molecule (number of heavy atoms), providing a measure of binding efficiency.

CompoundTarget KinaseKᵢ (µM)Ligand Efficiency (LE)
Compound 2 MPS118.70.46
Aurora A0.350.35
Aurora B0.390.39
Compound 3 MPS11.70.46
Aurora A>100-
Aurora B1.90.45
Compound 7 MPS10.050.44
Aurora A0.170.41
Aurora B0.040.45
Compound 8 MPS10.030.43
Aurora A0.080.40
Aurora B0.020.44

Data sourced from Fearon et al., Bioorganic & Medicinal Chemistry, 2018.[12]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the SAR of the 3-aminopyridin-2-one scaffold:

  • Core Scaffold Activity: The simplest pyridyl-substituted analog, Compound 3 , shows modest but efficient inhibition of MPS1 and Aurora B, with poor activity against Aurora A.[12] This establishes the baseline activity of the core scaffold.

  • Impact of Pyrazole Substitution: Compound 2 , with a methyl-pyrazole at the C5-position, demonstrates a significant shift in selectivity. It gains potent activity against Aurora A but loses considerable potency against MPS1.[12] This highlights the sensitivity of the kinase active sites to the electronic and steric properties of the C5-substituent.

  • Potency Enhancement with Aminopyrimidines: The introduction of 2-aminopyrimidine-based substituents in Compound 7 and Compound 8 leads to a dramatic increase in potency across all three kinases.[12] These compounds are potent, dual inhibitors of MPS1 and Aurora kinases. The cyclopropylamino group in Compound 8 confers slightly greater potency than the methylamino group in Compound 7 , suggesting that this region of the ATP pocket can accommodate additional bulk.[12]

  • Implications for a this compound Scaffold: Based on this SAR, introducing a fluorine atom at the C3-position would likely modulate the electronics of the pyridine ring and could influence hydrogen bonding interactions within the active site. A methyl group at the C5-position, being a small, lipophilic group, would be expected to have a less dramatic effect on potency compared to the larger aromatic systems in the compounds above, but could still be optimized to enhance selectivity or improve pharmacokinetic properties.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for key assays are detailed below. These are self-validating systems that include appropriate controls.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ or Kᵢ of an inhibitor by measuring the amount of ADP produced in a kinase reaction.

Principle: The amount of ADP generated is directly proportional to the kinase activity. A reagent is used to convert the ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilution of inhibitor in DMSO Dispense 3. Dispense inhibitor and kinase mix to 96-well plate Compound_Prep->Dispense Kinase_Mix 2. Prepare Kinase/ Substrate/Buffer Mix Kinase_Mix->Dispense Incubate_1 4. Pre-incubate (10 min) (Inhibitor + Kinase) Dispense->Incubate_1 Initiate 5. Initiate reaction by adding ATP Incubate_1->Initiate Incubate_2 6. Incubate (e.g., 60 min, 30°C) Initiate->Incubate_2 Stop_Reaction 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_2->Stop_Reaction Incubate_3 8. Incubate (40 min) Stop_Reaction->Incubate_3 Generate_Signal 9. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_3->Generate_Signal Incubate_4 10. Incubate (30 min) Generate_Signal->Incubate_4 Read_Plate 11. Measure Luminescence Incubate_4->Read_Plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor in 100% DMSO. Include a DMSO-only control.

  • Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase enzyme in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature, protected from light.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[15]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability relative to the vehicle control against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-aminopyridin-2-one scaffold is a versatile and efficient starting point for the development of potent inhibitors against key cancer targets like MPS1 and Aurora kinases. The head-to-head comparison of derivatives such as compounds 2, 3, 7, and 8 clearly demonstrates that substitutions at the C5-position are a powerful strategy for modulating both potency and selectivity.[12] The dramatic increase in potency observed with the introduction of aminopyrimidine moieties suggests that these groups form highly favorable interactions within the ATP-binding pocket.

Future work should focus on synthesizing and evaluating derivatives of the this compound scaffold to systematically probe the effects of these specific substitutions. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By combining rational, structure-based design with rigorous biochemical and cellular testing, the full potential of this promising scaffold can be realized in the quest for novel, selective, and effective kinase inhibitor therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Bolla, M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3473-3488. [Link]
  • MTT (Assay protocol). (2023). Protocols.io. [Link]
  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]
  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. White Rose Research Online.[Link]
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
  • Issues in interpreting the in vivo activity of Aurora-A inhibitors. (2018). PMC - NIH. [Link]
  • Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. (2015).
  • Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design. (2020). PubMed. [Link]
  • Aurora Kinase Inhibitors: Current Status and Outlook. (2019). Frontiers in Oncology. [Link]
  • Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. (2006). European Journal of Cancer Supplements. [Link]
  • The identification of novel kinase inhibitor scaffolds is. (2024). Preprints.org. [Link]
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • In vitro kinase assay. (2023). Protocols.io. [Link]
  • Properties of 3-aminopyridin-2-one fragment 1. (n.d.).
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). PMC - NIH. [Link]
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry. [Link]
  • Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. (2014). PubMed. [Link]
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Harvard DASH. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). PMC - NIH. [Link]
  • Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). NIH. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-5-methylpyridin-2-amine, a halogenated pyridine derivative. The procedures outlined herein are synthesized from regulatory standards and best practices for handling analogous chemical compounds, ensuring a framework that prioritizes safety, compliance, and scientific integrity.

The foundational principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain. [1] Federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), mandate specific handling and disposal methods for halogenated organic compounds.[2]

Part 1: Immediate Safety and Hazard Assessment
  • Toxicity: Aminopyridine derivatives are often classified as toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[3][4][5]

  • Irritation: Causes serious skin and eye irritation.[5][6][7]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and harmful to aquatic life. Release into drains or waterways is strictly prohibited.[2][8]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a primary barrier against exposure and is the first line of defense in preventing accidental contact.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for bulk handling.Protects against splashes and airborne dust particles that can cause serious eye irritation or damage.[7][9][10]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile) and a lab coat. Impervious clothing should be worn when handling larger quantities.[3][7]Prevents skin contact, which can lead to irritation or toxic effects through dermal absorption. Contaminated clothing must be removed and decontaminated before reuse.[3][7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if dust is generated or if working outside of a certified chemical fume hood.[3][10]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[3][4]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Segregation

The first critical step is the correct identification and segregation of the waste stream. This prevents accidental mixing with incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Classification: this compound is classified as halogenated organic hazardous waste .[1]

  • Segregation: This waste must be kept separate from non-halogenated organic waste, aqueous waste, and solid non-hazardous waste.[1]

Step 2: Containerization

Proper containerization is crucial to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with halogenated pyridines, such as glass or high-density polyethylene (HDPE).[1]

  • Ensure a Secure Seal: The container must have a tightly sealing screw cap to prevent the escape of vapors.[1]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")[1]

Step 3: Waste Accumulation and Storage

Waste must be stored safely and securely pending collection by a licensed disposal vendor.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This area should be away from heat, sparks, or open flames.[8][12]

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and acids.[4][12]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Examples: This includes contaminated gloves, bench paper, pipette tips, and empty chemical containers.

  • Procedure: These materials should be collected in a separate, clearly labeled solid waste container designated for "Halogenated Organic Solid Waste." Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

Step 5: Spill and Decontamination Procedures

In the event of a spill, a prompt and safe response is critical.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][11]

  • Don PPE: Wear the appropriate PPE as outlined in Part 1.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).[7][11]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1] Collect all decontamination materials as hazardous waste.

Step 6: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed professional waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Regulatory Compliance: The ultimate disposal method will likely involve high-temperature incineration at a licensed facility, which is an effective method for the complete destruction of halogenated organic compounds.[2][4][13]

Part 3: Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste identify 1. Identify Waste Is it this compound or contaminated material? start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe Yes segregate 3. Segregate Waste Classify as 'Halogenated Organic Waste' ppe->segregate containerize 4. Containerize Waste Use a compatible, sealed, and clearly labeled container. segregate->containerize store 5. Store Securely In designated hazardous waste area, away from incompatibles. containerize->store spill Spill Occurs store->spill ehs 6. Contact EHS for Pickup Schedule collection with a licensed disposal vendor. store->ehs spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Decontaminate) spill->spill_protocol Yes spill_protocol->containerize end End: Compliant Disposal via Incineration ehs->end

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. Aminopyridines.
  • Loba Chemie. Pyridine for Synthesis Safety Data Sheet.
  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine.
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Washington State University. Pyridine Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.